5-Bromo-4-methylthiophene-2-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-methylthiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNS/c1-4-2-5(3-8)9-6(4)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQOLFHQTKOVQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621205 | |
| Record name | 5-Bromo-4-methylthiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304854-52-2 | |
| Record name | 5-Bromo-4-methylthiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-4-methylthiophene-2-carbonitrile
CAS Number: 304854-52-2
Prepared by: Gemini, Senior Application Scientist
Introduction
5-Bromo-4-methylthiophene-2-carbonitrile is a halogenated heterocyclic compound that has garnered significant interest within the fields of medicinal chemistry and materials science. Its strategic substitution pattern, featuring a reactive bromine atom, a nitrile group, and a methyl group on the thiophene core, renders it a versatile synthetic intermediate.[1] The thiophene ring is a well-established pharmacophore in numerous approved drugs, valued for its bioisosteric relationship with the benzene ring but with a distinct electronic profile that can enhance pharmacological properties. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its emerging role in the development of novel kinase inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 304854-52-2 | [2][3] |
| Molecular Formula | C₆H₄BrNS | [3] |
| Molecular Weight | 202.07 g/mol | [3] |
| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |
| LogP | 2.69 | [3] |
| PSA (Polar Surface Area) | 52.03 Ų | [3] |
Synthesis and Mechanistic Insights
While specific patented synthesis routes for this compound are not extensively detailed in publicly available literature, its synthesis can be logically deduced from established thiophene chemistry. A plausible and efficient synthetic pathway would involve the bromination of a suitable 4-methylthiophene-2-carbonitrile precursor. The regioselectivity of electrophilic bromination on the thiophene ring is a critical consideration.
Proposed Synthetic Workflow
A likely synthetic approach would commence with a commercially available or readily synthesized 4-methylthiophene derivative, followed by cyanation and subsequent bromination. The order of these steps is crucial to ensure the desired regiochemical outcome.
Caption: Proposed synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
Starting Material: 3-Methylthiophene is a logical starting point due to the directing effects of the methyl group.
-
Cyanation: Introduction of the nitrile group at the 2-position is a key step. The choice of a mild cyanating agent is important to avoid unwanted side reactions.
-
Bromination: The use of N-Bromosuccinimide (NBS) is a standard and effective method for the regioselective bromination of electron-rich heterocycles like thiophenes. The electron-donating methyl group at the 4-position and the electron-withdrawing nitrile group at the 2-position will direct the bromine to the 5-position.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
-
A singlet for the methyl protons (CH₃) is expected in the upfield region, likely around δ 2.2-2.5 ppm.
-
A singlet for the thiophene proton at the 3-position would appear in the aromatic region, anticipated around δ 7.0-7.5 ppm. The exact chemical shift will be influenced by the electronic effects of the adjacent methyl and nitrile groups.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule.
-
The methyl carbon (CH₃) will resonate at a high field, typically in the range of δ 15-20 ppm.
-
The carbon of the nitrile group (C≡N) will appear in the characteristic downfield region for nitriles, around δ 115-120 ppm.
-
The four carbons of the thiophene ring will have distinct chemical shifts, with the carbon bearing the bromine atom (C-Br) and the carbon attached to the nitrile group (C-CN) being significantly influenced by these substituents.
Infrared (IR) Spectroscopy (Predicted)
-
A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2220-2240 cm⁻¹.
-
C-H stretching vibrations of the methyl group and the thiophene ring will be observed in the region of 2900-3100 cm⁻¹.
-
The C-Br stretching vibration will appear in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (Predicted)
The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M⁺ and M⁺+2) of approximately equal intensity. The expected molecular ion peaks would be at m/z 201 and 203.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The thiophene scaffold is a privileged structure in medicinal chemistry, and its derivatives are actively investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[4] this compound serves as a valuable building block for the synthesis of potential kinase inhibitors due to its versatile functional groups.
Workflow for Kinase Inhibitor Synthesis
The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. This allows for the introduction of diverse aryl or heteroaryl moieties, which can be designed to interact with specific residues in the ATP-binding pocket of a target kinase. The nitrile group can be retained or further transformed into other functional groups, such as an amide or a carboxylic acid, to optimize binding affinity and pharmacokinetic properties.
Caption: General scheme for the utilization of this compound in the synthesis of kinase inhibitor scaffolds via palladium-catalyzed cross-coupling.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, information from related brominated thiophene compounds suggests that it should be handled with care.
-
General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place, away from oxidizing agents.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, with significant potential in the field of drug discovery. Its strategic functionalization allows for the construction of complex molecular architectures, particularly for the development of novel kinase inhibitors. Further research into its synthesis, reactivity, and biological activity is warranted to fully exploit its potential in the development of new therapeutic agents and advanced materials.
References
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(E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1085. [Link]
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13C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved January 11, 2026, from [Link]
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5-Bromo-4-methylthiophene-2-carboxylic acid - MySkinRecipes. (n.d.). Retrieved January 11, 2026, from [Link]
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Methyl 5-bromo-4-methylthiophene-2-carboxylate | C7H7BrO2S | CID 2795489 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
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physicochemical properties of 5-Bromo-4-methylthiophene-2-carbonitrile
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-4-methylthiophene-2-carbonitrile
Authored by: Gemini, Senior Application Scientist
Introduction
Substituted thiophenes are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and organic electronics. Their unique electronic properties and versatile reactivity make them privileged scaffolds in drug design and polymer science. This compound emerges as a highly functionalized building block, offering multiple reaction sites for molecular elaboration. The presence of a nitrile group, a bromine atom, and a methyl group on the thiophene ring provides a rich chemical handle for diverse transformations, including nucleophilic substitutions, cross-coupling reactions, and functional group interconversions.
This technical guide provides a comprehensive overview of the core , offering researchers, scientists, and drug development professionals the essential data and methodologies required for its effective use and characterization. The insights herein are grounded in established analytical principles to ensure scientific integrity and practical applicability.
Chemical Identity and Core Properties
The fundamental identity of a chemical compound is established by its structure and associated identifiers. This compound is a polysubstituted heterocyclic compound.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₄BrNS | [2] |
| Molecular Weight | 202.07 g/mol | [2] |
| Exact Mass | 200.92500 u | [2] |
| Appearance | Data not publicly available; typically an off-white to yellow solid. | Inferred |
| Melting Point | Data not publicly available. | |
| Boiling Point | Data not publicly available. | |
| Polar Surface Area (PSA) | 52.03 Ų | [2] |
| LogP (calculated) | 2.69 | [2] |
Note: Experimental data for properties such as melting point, boiling point, and solubility are not widely published and should be determined empirically.
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is critical for verifying the identity, structure, and purity of a chemical substance. The following sections detail the expected spectral characteristics for this compound based on its functional groups and structural analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, exhibiting two key signals:
-
A singlet corresponding to the methyl group (-CH₃) protons, anticipated in the δ 2.0-2.5 ppm range.
-
A singlet for the lone aromatic proton on the thiophene ring (H-3), expected further downfield, likely in the δ 7.0-8.0 ppm range, due to the electronic effects of the adjacent nitrile and sulfur atom.
-
-
¹³C NMR: The carbon NMR spectrum will provide insights into the carbon environment. Six distinct signals are expected, corresponding to the four carbons of the thiophene ring, the methyl carbon, and the nitrile carbon. The nitrile carbon (C≡N) typically appears in the δ 115-125 ppm region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. For this compound, the key diagnostic absorption bands are:
-
Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹. This is a highly characteristic peak for the nitrile functional group.
-
Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹ (typically ~3100 cm⁻¹) are characteristic of C-H bonds on the thiophene ring.[3]
-
Aliphatic C-H Stretch: Bands corresponding to the methyl group C-H stretching will appear just below 3000 cm⁻¹.
-
Aromatic C=C Stretch: Medium to strong bands in the 1400-1600 cm⁻¹ region are indicative of the thiophene ring's double bonds.
-
C-Br Stretch: A band in the lower frequency "fingerprint" region, typically between 500-700 cm⁻¹, corresponds to the carbon-bromine bond.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental composition.
-
Molecular Ion Peak: The mass spectrum should display a prominent molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), a characteristic isotopic pattern will be observed. This will manifest as two peaks of nearly equal intensity at m/z values corresponding to the molecule containing ⁷⁹Br and the molecule containing ⁸¹Br (an M⁺ and an M+2 peak). For this compound, these would be centered around m/z 201 and 203.
-
Fragmentation Pattern: Common fragmentation pathways may include the loss of the bromine atom or the nitrile group, providing further structural confirmation.
Experimental Protocol: Quality Control and Characterization
To ensure the suitability of this compound for research or development, a robust quality control workflow is necessary. This protocol outlines a standard procedure for verifying purity via High-Performance Liquid Chromatography (HPLC) and confirming identity via ¹H NMR.
Workflow Diagram: Analytical Quality Control
Caption: Proposed analytical workflow for the quality control of this compound.
Purity Determination by Reverse-Phase HPLC (RP-HPLC)
-
Rationale: HPLC is a sensitive and accurate technique for separating the main compound from any impurities. A UV detector is suitable as the thiophene ring contains a chromophore that absorbs UV light.
-
Methodology:
-
Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Trifluoroacetic acid in Water) and Mobile Phase B (e.g., 0.1% Trifluoroacetic acid in Acetonitrile). Filter and degas both solutions.
-
Standard/Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of Acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan).
-
Gradient Program: A typical gradient would be 30-95% Mobile Phase B over 15 minutes, followed by a hold and re-equilibration period.
-
-
Data Analysis: Integrate the peak areas from the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Structural Confirmation by ¹H NMR
-
Rationale: ¹H NMR provides an unambiguous confirmation of the compound's structure by mapping the proton environment.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). The instrument should be properly tuned and shimmed to ensure good resolution.
-
Data Acquisition: Acquire a standard proton spectrum. Typically, 16 to 64 scans are sufficient for a sample of this concentration.
-
Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the signals to determine the relative ratios of protons and analyze the chemical shifts to confirm they match the expected structure.
-
Conclusion
This compound is a versatile chemical intermediate with significant potential in synthetic chemistry. A thorough understanding of its physicochemical and spectroscopic properties is paramount for its successful application. The data and protocols outlined in this guide provide a robust framework for researchers to confidently identify, handle, and utilize this compound. The combination of chromatographic and spectroscopic techniques ensures both the purity and structural integrity of the material, which is a critical prerequisite for reproducible and reliable scientific outcomes in drug discovery and materials science.
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An In-depth Technical Guide to the Structural Analysis of 5-Bromo-4-methylthiophene-2-carbonitrile
Abstract
5-Bromo-4-methylthiophene-2-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique substitution pattern—featuring a reactive bromine atom, a nitrile group, and a methyl group on the thiophene core—offers a versatile platform for complex molecular synthesis. This guide provides a comprehensive structural analysis of the molecule, integrating data from spectroscopic techniques and principles of chemical reactivity. It is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this compound's architecture to leverage its full synthetic potential.
Molecular Identity and Physicochemical Properties
A precise understanding of a molecule begins with its fundamental properties. This compound is a solid at room temperature, and its identity is unequivocally established by its CAS number and molecular formula.
| Property | Value | Source |
| CAS Number | 304854-52-2 | [1] |
| Molecular Formula | C₆H₄BrNS | [2] |
| Molecular Weight | 202.08 g/mol | [2] |
| Canonical SMILES | CC1=C(SC(=C1)C#N)Br | |
| InChIKey | Not Available |
Spectroscopic Elucidation: A Multi-faceted Approach to Structure
The definitive structure of this compound is elucidated through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation of the atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number, connectivity, and electronic environment of hydrogen atoms. For this compound, the spectrum is expected to show two distinct signals:
-
A singlet in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the single proton on the thiophene ring at the C3 position. Its singlet nature is a key confirmation, as it has no adjacent protons to couple with.
-
A singlet in the aliphatic region (typically δ 2.0-2.5 ppm) corresponding to the three protons of the methyl group at the C4 position. This signal's integration value of 3H confirms the presence of the methyl group.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The structure of this compound contains six distinct carbon atoms, which would lead to six signals in the broadband-decoupled ¹³C NMR spectrum. Approximate chemical shifts can be predicted based on known data for thiophene derivatives[3][4]:
-
C2 (bearing CN): ~115-125 ppm
-
C3 (bearing H): ~130-140 ppm
-
C4 (bearing CH₃): ~135-145 ppm
-
C5 (bearing Br): ~110-120 ppm
-
CH₃: ~15-20 ppm
-
CN: ~110-120 ppm
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[5]
-
C≡N Stretch: A sharp, intense absorption band is expected in the range of 2220-2260 cm⁻¹. This is a highly characteristic peak for a nitrile group and a primary identifier in the IR spectrum.
-
C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.[5]
-
C=C Stretch: Aromatic ring stretching vibrations for the thiophene core are expected in the 1400-1600 cm⁻¹ region.[6]
-
C-S Stretch: The carbon-sulfur bond within the thiophene ring often shows weak absorptions in the fingerprint region, typically between 600-800 cm⁻¹.[6][7]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns.
-
Molecular Ion Peak (M⁺): Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum will exhibit a characteristic pair of molecular ion peaks.[8][9] These peaks, known as the M⁺ and M+2 peaks, will be two mass units apart and have nearly equal intensity.[9][10] For C₆H₄BrNS, the expected peaks would be at m/z 201 (for ⁷⁹Br) and m/z 203 (for ⁸¹Br). This isotopic signature is definitive proof of the presence of a single bromine atom in the molecule.[11][12]
The following table summarizes the expected key spectroscopic data for structural confirmation.
| Technique | Feature | Expected Observation | Structural Implication |
| ¹H NMR | Thiophene Proton | Singlet, δ ~7.5 ppm | Confirms H at C3, adjacent to two substituted carbons. |
| Methyl Protons | Singlet, δ ~2.3 ppm | Confirms CH₃ group with no adjacent protons. | |
| ¹³C NMR | Aromatic Carbons | 4 signals in aromatic region | Confirms the four unique carbons of the thiophene ring. |
| Nitrile Carbon | 1 signal, δ ~115 ppm | Confirms the carbon of the C≡N group. | |
| Methyl Carbon | 1 signal, δ ~15 ppm | Confirms the carbon of the CH₃ group. | |
| IR | Nitrile Stretch | Sharp peak at ~2230 cm⁻¹ | Unambiguous presence of a C≡N functional group. |
| Aromatic C=C | Peaks at ~1400-1600 cm⁻¹ | Confirms the thiophene aromatic ring system. | |
| MS | Molecular Ion | M⁺ and M+2 peaks at m/z ~201/203 | Confirms molecular weight and presence of one Br atom. |
Synthesis and Reactivity: A Structural Confirmation
The synthetic utility of this compound not only highlights its importance as a building block but also provides chemical proof of its structure. The bromine atom at the C5 position is particularly susceptible to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[13]
Key Reaction: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In this reaction, the C-Br bond at the C5 position readily undergoes oxidative addition to a palladium(0) catalyst, enabling coupling with a variety of organoboron reagents.[14][15] This reactivity is characteristic of an aryl halide, confirming the bromine's attachment to the aromatic thiophene ring. The general reactivity trend for halides in these couplings is I > Br > Cl, making the bromo-substituent an ideal balance of reactivity and stability.[14]
The workflow for a typical Suzuki coupling provides a practical context for the molecule's application.
Caption: Workflow for a Suzuki cross-coupling reaction.
This selective reactivity at the C5 position is a foundational aspect of its use in constructing more complex molecules, particularly in the synthesis of novel pharmaceutical agents where the thiophene scaffold is a privileged structure.[16][17]
Conclusion
The structural analysis of this compound is a clear example of the synergy between modern analytical techniques and classical chemical principles. NMR spectroscopy defines the C-H framework, IR spectroscopy confirms the key functional groups, and mass spectrometry validates the elemental composition with its distinct isotopic pattern. Furthermore, the molecule's predictable reactivity in cornerstone reactions like the Suzuki coupling provides functional proof of its structure, solidifying its role as a versatile and reliable intermediate for advanced chemical synthesis. This comprehensive understanding is paramount for scientists aiming to harness its capabilities in drug discovery and materials science.
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S. Ali et al., "Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules," Chemistry Central Journal, vol. 8, no. 1, p. 5, 2014. [Online]. Available: [Link]
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An In-Depth Technical Guide to the Synthesis of 5-Bromo-4-methylthiophene-2-carbonitrile
Introduction
5-Bromo-4-methylthiophene-2-carbonitrile is a pivotal heterocyclic building block in the landscape of modern organic synthesis. Its unique substitution pattern—a synthetically versatile nitrile group, a reactive bromine atom amenable to cross-coupling reactions, and a directing methyl group—makes it a highly sought-after intermediate. This compound serves as a cornerstone in the development of a wide array of functional molecules, from active pharmaceutical ingredients (APIs) in drug discovery to advanced organic materials with tailored electronic properties.
This guide provides a comprehensive, field-proven overview of the primary synthetic strategies for preparing this compound. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple procedural lists to offer a deep dive into the causality behind methodological choices, ensuring both reproducibility and a foundational understanding for future innovation. We will explore two robust synthetic pathways, detailing the underlying mechanisms and providing validated experimental protocols.
Comparative Overview of Synthetic Strategies
The synthesis of this compound can be efficiently approached via two principal routes, each with distinct strategic advantages.
-
Route A: Regioselective Electrophilic Bromination. This is the most direct and atom-economical approach, commencing from the commercially available 4-methylthiophene-2-carbonitrile. Its success hinges on the precise control of regioselectivity during the bromination of the thiophene ring.
-
Route B: Sandmeyer Cyanation. A classic and highly reliable multi-step sequence, this route begins with a 2-aminothiophene precursor, which is first brominated and then converted to the target nitrile via a diazonium salt intermediate. While longer, it offers an alternative pathway when the starting material for Route A is scarce or when functional group compatibility dictates such a strategy.
Caption: High-level overview of the two primary synthetic routes.
Part 1: Preferred Synthetic Route: Regioselective Electrophilic Bromination
This pathway is favored for its efficiency and directness, converting a readily available precursor to the final product in a single, high-yielding step.
Principle and Mechanistic Rationale
The cornerstone of this approach is the predictable outcome of electrophilic aromatic substitution on the 4-methylthiophene-2-carbonitrile ring. The regioselectivity is governed by the combined electronic effects of the two substituents:
-
Methyl Group (-CH₃): An activating group that directs electrophiles to the ortho and para positions (C3 and C5) through an inductive effect and hyperconjugation.
-
Cyano Group (-CN): A strongly deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects.
On the thiophene ring, the C5 position is para to the activating methyl group and meta to the deactivating cyano group. Both influences synergistically favor electrophilic attack at the C5 position, leading to a highly regioselective bromination. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a controlled, low-concentration source of electrophilic bromine, minimizing over-bromination and side reactions.[1][2]
Caption: Simplified mechanism of electrophilic bromination on the thiophene ring.
Experimental Protocol
This protocol describes the direct bromination of 4-methylthiophene-2-carbonitrile.
Table 1: Reagents and Materials for Direct Bromination
| Reagent/Material | Molecular Weight ( g/mol ) | Molar Eq. | Quantity |
| 4-Methylthiophene-2-carbonitrile[3] | 123.18 | 1.0 | User-defined |
| N-Bromosuccinimide (NBS)[2] | 177.98 | 1.0 - 1.1 | Stoichiometric |
| Acetonitrile or DMF | - | - | Sufficient volume |
| Dichloromethane (for work-up) | 84.93 | - | As needed |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light (e.g., wrapped in aluminum foil), dissolve 4-methylthiophene-2-carbonitrile (1.0 eq.) in a suitable polar solvent such as acetonitrile or dimethylformamide (DMF).[1]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. The use of a polar solvent enhances the electrophilicity of the bromine atom from NBS.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent such as dichloromethane (3x volumes).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (to quench any remaining acidic species) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure this compound.[4]
Part 2: Alternative Synthetic Route: Sandmeyer Cyanation
This classical transformation provides a robust, albeit longer, alternative for synthesizing the target molecule. It is particularly useful when the required aminothiophene precursor is more readily accessible than 4-methylthiophene-2-carbonitrile.
Principle and Mechanistic Rationale
The Sandmeyer reaction is a powerful method for substituting an aromatic amino group with a nucleophile, including halides and cyanides.[5] The reaction proceeds in two distinct stages:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂, generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This converts the amino group into an excellent leaving group (N₂ gas).
-
Copper(I)-Catalyzed Substitution: The diazonium salt is then decomposed in the presence of a copper(I) salt. In this case, copper(I) cyanide (CuCN) acts as both the source of the cyanide nucleophile and the catalyst. The mechanism is believed to involve a single-electron transfer from Cu(I) to the diazonium salt, generating an aryl radical, dinitrogen gas, and a Cu(II) species. The aryl radical then reacts with the cyanide ligand on the copper complex to form the final product and regenerate the Cu(I) catalyst.[5]
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5-Bromo-4-methylthiophene-2-carbonitrile spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Profile of 5-Bromo-4-methylthiophene-2-carbonitrile
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a substituted heterocyclic compound of significant interest in medicinal chemistry and materials science. As a thiophene derivative, it serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and organic electronic materials.[1] The precise arrangement of its functional groups—a bromine atom, a methyl group, and a nitrile group on the thiophene core—imparts specific chemical reactivity and physical properties.
Accurate structural confirmation and purity assessment are critical for its effective use in any application. This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental principles and comparative data from related thiophene structures, offering field-proven insights for researchers and drug development professionals.
Molecular Structure and Spectroscopic Overview
The structure of this compound dictates its spectroscopic signature. Understanding the electronic influence of each substituent on the thiophene ring is paramount for interpreting the resulting spectra.
-
Nitrile Group (-C≡N): Strongly electron-withdrawing, significantly influencing the electronic environment of the ring and providing a highly characteristic IR absorption.
-
Bromo Group (-Br): An electronegative, electron-withdrawing group that also introduces a distinctive isotopic pattern in mass spectrometry.
-
Methyl Group (-CH₃): An electron-donating group that influences the chemical shifts of adjacent nuclei in NMR spectroscopy.
-
Thiophene Ring: An aromatic five-membered heterocycle whose protons and carbons have characteristic chemical shifts.[2]
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous structural confirmation.
¹H NMR Spectroscopy
Principles and Experimental Considerations: The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons. In this molecule, two distinct signals are expected: one for the single aromatic proton on the thiophene ring and one for the protons of the methyl group. The chemical shift (δ) is influenced by the electron density around the proton; electron-withdrawing groups (like -CN and -Br) shift signals downfield (to higher ppm), while electron-donating groups (like -CH₃) shift them upfield.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.3 - 7.6 | Singlet (s) | 1H | Thiophene H-3 |
| ~ 2.4 - 2.6 | Singlet (s) | 3H | -CH₃ |
Interpretation and Rationale:
-
Thiophene Proton (H-3): The molecule has only one proton attached to the thiophene ring, at the C-3 position. It will therefore appear as a singlet. Its chemical shift is significantly influenced by the adjacent electron-withdrawing nitrile group at C-2 and the nearby methyl group at C-4. The strong deshielding effect of the nitrile group is expected to push this proton's signal downfield into the aromatic region.
-
Methyl Protons (-CH₃): The three protons of the methyl group at C-4 are equivalent and have no adjacent protons, resulting in a sharp singlet. Its position is typical for a methyl group attached to an aromatic ring.
¹³C NMR Spectroscopy
Principles and Experimental Considerations: Proton-decoupled ¹³C NMR spectroscopy provides a count of the unique carbon environments in a molecule. The chemical shifts are highly sensitive to the electronic effects of substituents.[3] Electronegative atoms and electron-withdrawing groups shift carbon signals downfield.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 142 - 146 | C4 | Attached to the methyl group, downfield due to ring position. |
| ~ 135 - 139 | C3 | The only CH carbon in the ring, deshielded by the nitrile group. |
| ~ 115 - 120 | C5 | Attached to the bromine atom; C-Br bonds typically appear in this region.[4] |
| ~ 114 - 118 | C≡N | Characteristic chemical shift for a nitrile carbon. |
| ~ 108 - 112 | C2 | Attached to the electron-withdrawing nitrile group. |
| ~ 15 - 18 | -CH₃ | Typical range for a methyl group on an aromatic ring. |
Interpretation and Rationale:
-
Thiophene Carbons: The four carbons of the thiophene ring are all in unique environments due to the substitution pattern, giving rise to four distinct signals. The carbon bearing the bromine (C5) and the carbon bearing the nitrile (C2) are significantly influenced by these substituents.[2]
-
Nitrile Carbon (C≡N): The cyano carbon has a characteristic chemical shift in the 114-118 ppm range.[5]
-
Methyl Carbon (-CH₃): The methyl carbon signal appears upfield, consistent with a typical sp³-hybridized carbon attached to an aromatic system.
Infrared (IR) Spectroscopy
Principles and Experimental Considerations: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification. For this molecule, the most diagnostic peak is the C≡N stretch, which appears in a region of the spectrum that is typically free of other absorptions.[6]
Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Intensity |
| ~ 3100 | Aromatic C-H Stretch | Weak-Medium |
| ~ 2920 | Aliphatic C-H Stretch | Weak-Medium |
| 2220 - 2240 | C≡N Stretch (Nitrile) | Strong, Sharp |
| ~ 1520, 1430 | Aromatic C=C Ring Stretch | Medium |
| Below 800 | C-Br Stretch | Medium-Strong |
Interpretation and Rationale:
-
C≡N Stretch: The carbon-nitrogen triple bond of the nitrile group gives rise to a very strong and sharp absorption band. Its position between 2220 and 2240 cm⁻¹ is characteristic of an aromatic nitrile, where conjugation with the thiophene ring slightly lowers the frequency compared to saturated nitriles.[7] This peak is a key identifier for the molecule.
-
C-H Stretches: A weak band above 3000 cm⁻¹ is expected for the sp² C-H bond of the thiophene ring.[6] Just below 3000 cm⁻¹, absorptions from the sp³ C-H bonds of the methyl group will appear.
-
Ring Vibrations: The stretching vibrations of the C=C bonds within the thiophene ring typically appear in the 1400-1600 cm⁻¹ region.[8]
-
C-Br Stretch: The carbon-bromine bond vibration is found at lower frequencies, typically in the fingerprint region below 800 cm⁻¹.
Mass Spectrometry (MS)
Principles and Experimental Considerations: Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments provides the molecular weight and crucial structural information. The most critical diagnostic feature for this compound is the isotopic signature of bromine.
Predicted Mass Spectrometry Data
| m/z (Predicted) | Ion Identity | Significance |
| 201 / 203 | [C₆H₄BrNS]⁺˙ | Molecular Ion (M⁺˙) , shows 1:1 ratio for ⁷⁹Br/⁸¹Br isotopes. |
| 186 / 188 | [C₅H₁BrS]⁺˙ | Loss of HCN from the molecular ion. |
| 122 | [C₅H₄NS]⁺ | Loss of the ⁷⁹Br radical. |
| 108 | [C₄H₂NS]⁺ | Loss of a methyl radical from the [M-Br]⁺ fragment. |
Interpretation and Fragmentation Pathway:
-
Molecular Ion (M⁺˙): The molecular ion peak is expected to be prominent. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks (a doublet) of nearly equal intensity, separated by 2 m/z units (at m/z 201 and 203).[9] This M/M+2 pattern is a definitive indicator of a single bromine atom in the molecule.
-
Key Fragmentations: The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for aromatic compounds involve the loss of stable neutral molecules or radicals.[10]
-
Loss of Bromine: The cleavage of the C-Br bond is a common pathway, resulting in the loss of a bromine radical (⁷⁹Br or ⁸¹Br) to form a cation at m/z 122.
-
Loss of HCN: Aromatic nitriles can undergo fragmentation by losing a neutral molecule of hydrogen cyanide (HCN, 27 Da), which would lead to a fragment ion at m/z 174/176.
-
Loss of Methyl Radical: Subsequent fragmentation of the [M-Br]⁺ ion can occur via the loss of a methyl radical (•CH₃, 15 Da), leading to an ion at m/z 107.
-
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An In-depth Technical Guide to 5-Bromo-4-methylthiophene-2-carbonitrile: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-methylthiophene-2-carbonitrile is a functionalized heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique molecular architecture, featuring a thiophene core substituted with a bromine atom, a methyl group, and a nitrile functionality, makes it a versatile and valuable building block in organic synthesis. The presence of these distinct reactive sites allows for a diverse range of chemical transformations, enabling the construction of complex molecular scaffolds with potential therapeutic applications. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. Researchers can procure this compound for laboratory-scale synthesis and process development.
Table 1: Commercial Suppliers of this compound
| Supplier | CAS Number | Additional Information |
| Chemsrc | 304854-52-2[1] | Provides MSDS, density, melting point, boiling point, and other physical properties.[1] |
| BLD Pharm | 304854-52-2[2] | Offers access to NMR, HPLC, LC-MS, and UPLC data.[2] |
Synthesis of this compound
Plausible Synthetic Pathway: Radical Bromination
The most probable and efficient route to this compound involves the selective bromination of 4-methylthiophene-2-carbonitrile. This transformation can be effectively achieved using a radical initiator and a bromine source such as N-bromosuccinimide (NBS).
Experimental Protocol: Synthesis of this compound (Proposed)
Materials:
-
4-methylthiophene-2-carbonitrile
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (or AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylthiophene-2-carbonitrile (1 equivalent) in anhydrous carbon tetrachloride.
-
Reagent Addition: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the succinimide byproduct and wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Extraction and Drying: Extract the aqueous layer with ethyl acetate. Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Caption: Role of this compound in a typical drug discovery workflow.
Analytical Characterization
The structural elucidation and purity assessment of this compound are crucial for its application in synthesis. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed for its characterization.
Spectroscopic Data (Predicted)
While a definitive, published spectrum for this compound is not readily available, the expected spectroscopic data can be predicted based on the analysis of structurally similar compounds, such as (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile. [4] Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts / Frequencies |
| ¹H NMR | The spectrum is expected to show a singlet for the methyl protons (CH₃) around δ 2.3-2.5 ppm and a singlet for the thiophene proton (CH) in the aromatic region. |
| ¹³C NMR | The spectrum will display distinct signals for the carbon atoms of the thiophene ring, the methyl group, and the nitrile group. The carbon bearing the bromine atom will be significantly shifted downfield. |
| IR | A characteristic sharp absorption band for the nitrile group (C≡N) is expected around 2220-2240 cm⁻¹. Other bands corresponding to C-H and C-Br stretching, as well as aromatic C=C stretching, will also be present. |
For definitive characterization, it is recommended to acquire and interpret the actual spectra of the synthesized or purchased compound. Several suppliers offer access to analytical data for their products. [2]
Conclusion
This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery and materials science. Its versatile functionality allows for the creation of diverse molecular libraries, making it an attractive starting point for the development of novel therapeutic agents. The synthetic strategies and analytical characterization methods outlined in this guide provide a solid foundation for researchers and scientists working with this promising heterocyclic compound. As the demand for novel and effective pharmaceuticals continues to grow, the importance of versatile intermediates like this compound in the drug development pipeline is undeniable.
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(E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile. (n.d.). PMC. National Institutes of Health. [Link]
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This compound | CAS#:304854-52-2. (n.d.). Chemsrc. [Link]
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MySkinRecipes. (n.d.). 5-Bromo-4-methylthiophene-2-carboxylic acid. [Link]
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Ethyl 5-Bromothiophene-2-carboxylate: A Key Building Block for Specialty Chemicals. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]
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Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (n.d.). National Institutes of Health. [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. [Link]
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2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ACS Omega, 6(47), 31837–31853. [Link]
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5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. (n.d.). Amerigo Scientific. [Link]
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Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. (n.d.). Journal of the Korean Chemical Society. [Link]
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5-Bromothiophene-2-carbonitrile | C5H2BrNS | CID 3595059. (n.d.). PubChem. [Link]
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5-(4-bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan. (n.d.). Organic Syntheses Procedure. [Link]
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4-Bromothiophene-2-carbonitrile | C5H2BrNS | CID 14292355. (n.d.). PubChem. [Link]
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solubility of 5-Bromo-4-methylthiophene-2-carbonitrile in organic solvents
An In-depth Technical Guide to the Solubility of 5-Bromo-4-methylthiophene-2-carbonitrile in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical and materials science research. In the absence of extensive published solubility data for this specific compound, this document establishes a predictive framework based on its molecular structure and the known behavior of thiophene derivatives. More critically, it offers a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of solubility to advance their work in synthesis, formulation, and process development.
Introduction: The Significance of Solubility for a Versatile Thiophene Intermediate
This compound is a substituted thiophene, a class of heterocyclic compounds recognized for their wide-ranging applications in medicinal chemistry and organic electronics.[1][2][3][4] The thiophene ring is a privileged scaffold in drug discovery, and its derivatives are integral to the development of novel therapeutic agents.[3] The specific functionalization of this molecule—a bromo group, a methyl group, and a nitrile group—provides multiple reaction sites for further chemical modification.
The solubility of such an intermediate is a critical physical property that governs its utility in a laboratory and industrial setting.[5][6] Understanding and quantifying solubility is paramount for:
-
Reaction Condition Optimization: Selecting an appropriate solvent is crucial for ensuring that reactants are in a homogeneous solution, which can significantly impact reaction rates, yields, and the formation of byproducts.[6][7]
-
Purification Processes: Techniques such as crystallization and chromatography are fundamentally dependent on the differential solubility of the target compound and its impurities in various solvent systems.[8]
-
Formulation Development: For compounds intended for biological screening or as active pharmaceutical ingredients (APIs), solubility in relevant media is a key determinant of bioavailability.
-
Analytical Method Development: The choice of solvent is critical for preparing samples for techniques like HPLC, GC, and NMR.
Given the importance of this parameter, this guide provides both a theoretical foundation for predicting solubility and a practical, step-by-step methodology for its experimental determination.
Theoretical Framework for Predicting Solubility
The principle of "like dissolves like" is a foundational concept in predicting solubility.[7][9][10] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is a composite of its constituent functional groups:
-
Thiophene Ring: The thiophene ring itself is an aromatic heterocycle and is considered to be more polar than benzene due to the presence of the sulfur atom.[2] Thiophene and its simpler derivatives are generally soluble in a wide range of organic solvents but insoluble in water.[1][3][4]
-
Nitrile Group (-CN): The carbon-nitrogen triple bond creates a strong dipole, making the nitrile group highly polar. This will increase the compound's affinity for polar solvents.
-
Bromo Group (-Br): The bromine atom is electronegative and contributes to the overall polarity of the molecule.
-
Methyl Group (-CH3): This is a nonpolar, alkyl group that will contribute to solubility in less polar, hydrocarbon-based solvents.
Overall Polarity Assessment: this compound can be classified as a moderately polar molecule. The presence of the polar nitrile and bromo groups on the relatively nonpolar thiophene backbone suggests that it will exhibit favorable solubility in a range of polar aprotic and some polar protic solvents. Its solubility in nonpolar solvents is expected to be lower but potentially still significant due to the thiophene and methyl components.
Predicted Solubility Profile:
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High | These solvents possess strong dipoles that can effectively solvate the polar nitrile and bromo groups without the steric hindrance of hydrogen bonding.[7] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can engage in dipole-dipole interactions. While the compound cannot act as a hydrogen bond donor, the nitrile nitrogen can act as a weak acceptor. |
| Nonpolar | Hexanes, Toluene, Diethyl Ether | Low to Moderate | Solubility will be driven by the thiophene ring and the methyl group.[1][7] Toluene may be a better solvent than hexanes due to potential π-stacking interactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a good balance of polarity and are often effective at dissolving a wide range of organic compounds. |
| Aqueous | Water | Very Low / Insoluble | The overall molecule is insufficiently polar and lacks the strong hydrogen bonding capability required for significant aqueous solubility.[1][3] |
Experimental Determination of Solubility: A Validated Protocol
To move beyond prediction, a systematic experimental approach is necessary. The saturation shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[11][12] This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Materials and Equipment
-
This compound (solid, of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials (e.g., 4 mL or 8 mL) with screw caps and PTFE-lined septa
-
Vortex mixer
-
Thermostatically controlled shaker or rotator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.
Experimental Workflow Diagram
Caption: Workflow for equilibrium solubility determination.
Step-by-Step Methodology
Part A: Sample Preparation and Equilibration
-
Preparation: Accurately weigh an excess amount of this compound (e.g., 20-30 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.
-
Solvent Addition: Pipette a precise volume of the chosen organic solvent (e.g., 2.00 mL) into the vial.
-
Equilibration: Cap the vial tightly. Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[11]
-
Causality Insight: Inadequate equilibration time is a common source of error, leading to an underestimation of solubility. The system must reach a thermodynamic steady state where the rate of dissolution equals the rate of precipitation.
-
Part B: Phase Separation and Sample Analysis
-
Separation: Remove the vials from the shaker. Allow the undissolved solid to settle by letting the vials stand for at least 2 hours, or alternatively, use a centrifuge to accelerate the separation of the solid and liquid phases.[11]
-
Trustworthiness Check: This step is critical to avoid transferring solid particles into the analytical sample, which would falsely inflate the measured concentration.
-
-
Sampling: Carefully draw the supernatant (the clear liquid phase) into a syringe. Attach a 0.22 µm syringe filter and dispense the filtered solution into a clean vial.
-
Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of your analytical method (e.g., HPLC). A series of dilutions may be necessary.
-
Quantification: Analyze the diluted samples using a pre-validated quantitative method. For HPLC, this involves creating a calibration curve from standards of known concentration.
-
Calculation: Calculate the concentration of the original, undiluted supernatant. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature. Express the results in appropriate units, such as mg/mL or mol/L.
Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, the hazards can be inferred from similar brominated thiophene compounds.[13][14]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[13]
-
Solvents: Be aware of the specific hazards (flammability, toxicity, etc.) associated with each organic solvent used.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The solubility of this compound is a critical parameter that dictates its handling and application in scientific research. Based on its molecular structure, it is predicted to be highly soluble in polar aprotic solvents, moderately soluble in polar protic and chlorinated solvents, and less soluble in nonpolar hydrocarbons. This guide provides a robust and reliable experimental protocol that empowers researchers to move beyond prediction and obtain precise, quantitative solubility data. Adherence to this methodology will ensure the generation of high-quality data, facilitating more efficient and effective research and development in the fields of medicinal chemistry and materials science.
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potential applications of substituted thiophenes in medicinal chemistry
An In-Depth Technical Guide to the Potential Applications of Substituted Thiophenes in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiophene ring, a five-membered sulfur-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] Its unique physicochemical properties, including its aromaticity and ability to act as a bioisostere of the benzene ring, have made it a cornerstone in the design of novel drugs with enhanced efficacy and improved pharmacokinetic profiles.[3][4] This technical guide provides a comprehensive overview of the diverse applications of substituted thiophenes across various therapeutic areas, delving into their mechanisms of action, structure-activity relationships, and the synthetic strategies employed in their development. We will explore the causality behind the selection of the thiophene moiety in drug design and present detailed insights into its role in anticancer, anti-inflammatory, antimicrobial, and neurological agents, among others. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering both foundational knowledge and advanced insights into the ever-expanding world of thiophene-based therapeutics.
The Thiophene Moiety: A Cornerstone of Modern Drug Design
The significance of the thiophene nucleus in drug discovery is underscored by its prevalence in a substantial number of FDA-approved drugs.[1][2] An analysis reveals that 26 drugs containing a thiophene ring have received FDA approval for a variety of pharmacological classes.[1] The thiophene moiety's journey from a coal tar contaminant to a key pharmacophore is a testament to its remarkable versatility.[3]
One of the primary reasons for the widespread use of thiophene in medicinal chemistry is its role as a bioisostere for the benzene ring.[3][5] Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another with similar physicochemical properties to enhance the compound's biological activity, selectivity, or metabolic stability.[4] The substitution of a benzene ring with a thiophene ring can lead to several advantageous modifications:
-
Modulated Lipophilicity: The presence of the sulfur atom can alter the molecule's lipophilicity (LogP), potentially improving aqueous solubility and influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[4]
-
Enhanced Target Interactions: The lone pair of electrons on the sulfur atom can participate in hydrogen bonding and other non-covalent interactions with biological targets, leading to improved binding affinity and potency.[1]
-
Altered Metabolism: The thiophene ring can influence the metabolic fate of a drug, sometimes blocking sites of metabolism that are problematic in their benzene-containing counterparts.[6]
Therapeutic Applications of Substituted Thiophenes: A Domain-Specific Analysis
The versatility of the thiophene scaffold is evident in its application across a wide spectrum of therapeutic areas.[7] The following sections will delve into specific examples of how substituted thiophenes are being leveraged to combat a range of diseases.
Anti-inflammatory Agents
Chronic inflammatory diseases present a significant therapeutic challenge, and non-steroidal anti-inflammatory drugs (NSAIDs) are among the most prescribed treatments.[8] Several commercially successful NSAIDs incorporate a thiophene ring, which is crucial for their interaction with key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[8][9]
Key Examples and Mechanisms of Action:
-
Tiaprofenic Acid and Tinoridine: These NSAIDs act by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[9][10]
-
Zileuton: This drug is a LOX inhibitor, preventing the production of leukotrienes, which are involved in the inflammatory response, particularly in asthma.[9]
| Drug | Target | Therapeutic Use |
| Tiaprofenic Acid | COX | Pain and inflammation[9] |
| Tinoridine | COX | Pain and inflammation[9] |
| Zileuton | LOX | Asthma[9] |
| Tenidap | COX/LOX | Anti-inflammatory[8] |
Anticancer Agents
The fight against cancer is a primary focus of modern drug discovery, and substituted thiophenes have emerged as a promising class of anticancer agents.[11] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell proliferation to the induction of apoptosis.[12]
Key Examples and Mechanisms of Action:
-
Raltitrexed: An anticancer drug that functions as a thymidylate synthase inhibitor, thereby interfering with DNA synthesis.[1]
-
OSI-930: A kinase inhibitor that targets multiple pathways involved in tumor growth and angiogenesis.[1]
-
Thiophene-Quinoline Hybrids: These compounds have shown potent cytotoxic activity against various cancer cell lines by inhibiting EGFR-TK and Topo II enzymes and inducing apoptosis.[13]
-
Tetrahydrobenzo[b]thiophene Derivatives: Certain derivatives have been identified as tubulin polymerization inhibitors, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[14]
| Compound Class | Mechanism of Action | Target Cancer Cells |
| Thiophene-Quinoline Hybrids | EGFR-TK and Topo II inhibition, Apoptosis induction | HeLa, MCF-7[13] |
| Tetrahydrobenzo[b]thiophenes | Tubulin polymerization inhibition, G2/M cell cycle arrest | A549, CT26[14] |
| 3-(thiophen-2-ylthio)pyridine Derivatives | Multitarget kinase inhibition, G1/G0 cell cycle arrest | HepG2, WSU-DLCL2[15] |
Agents for Central Nervous System (CNS) Disorders
The lipophilic nature of the thiophene ring often contributes to its ability to cross the blood-brain barrier (BBB), making it a valuable scaffold for drugs targeting the CNS.[1] Substituted thiophenes have found applications in treating a range of neurological and psychiatric disorders.[16]
Key Examples and Mechanisms of Action:
-
Olanzapine: An atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[1]
-
Tiagabine: An anticonvulsant that works by inhibiting the reuptake of the neurotransmitter GABA.[1]
-
Thiophene-based Acetylcholinesterase (AChE) Inhibitors: Several novel thiophene derivatives have shown potent AChE inhibitory activity, a key therapeutic strategy in Alzheimer's disease.[17]
Antimicrobial and Antifungal Agents
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiophene derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi.[18]
Key Examples:
-
Cefoxitin: A cephalosporin antibiotic containing a thiophene ring, effective against a range of bacteria.[1]
-
Sertaconazole: An antifungal medication used to treat skin infections.[1]
-
Ticarcillin: A penicillin analog with a thiophene ring that enhances its activity against Gram-negative bacteria.[3]
Synthetic Strategies for Accessing Substituted Thiophenes
The synthesis of substituted thiophenes is a well-established area of organic chemistry, with several named reactions providing efficient routes to this important scaffold.[19]
Representative Experimental Protocol: Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of 2-aminothiophenes.[17]
Materials:
-
An α-methylene-activated ketone or aldehyde
-
An α-cyanoester
-
Elemental sulfur
-
A base (e.g., morpholine or triethylamine)
-
A solvent (e.g., ethanol or DMF)
Procedure:
-
To a solution of the α-methylene-activated ketone/aldehyde and the α-cyanoester in the chosen solvent, add the base.
-
Stir the mixture at room temperature for a specified period to facilitate the Knoevenagel condensation.
-
Add elemental sulfur to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-aminothiophene derivative.
Structure-Activity Relationships (SAR) and Metabolic Considerations
The biological activity of substituted thiophenes is highly dependent on the nature and position of the substituents on the thiophene ring.[11] SAR studies are crucial for optimizing the potency and selectivity of thiophene-based drug candidates. For instance, in a series of thiophene derivatives with anti-inflammatory activity, the presence of chlorine and methyl groups was found to be important for significant phospholipase A2 inhibition.[9]
The metabolism of thiophene-containing drugs is another critical aspect to consider. While the thiophene ring can be metabolically stable, it can also undergo bioactivation to reactive metabolites, such as thiophene S-oxides and thiophene epoxides, which can lead to toxicity.[6] A thorough understanding of the metabolic pathways of new thiophene derivatives is therefore essential during the drug development process.
Conclusion and Future Perspectives
Substituted thiophenes have firmly established their place as a versatile and valuable scaffold in medicinal chemistry. Their ability to act as bioisosteres for the benzene ring, coupled with their diverse pharmacological activities, has led to the development of numerous successful drugs. The continued exploration of novel synthetic methodologies and a deeper understanding of their structure-activity relationships and metabolic profiles will undoubtedly pave the way for the discovery of new and improved thiophene-based therapeutics. Future research will likely focus on the development of highly selective and potent thiophene derivatives with optimized pharmacokinetic and safety profiles, further expanding the therapeutic potential of this remarkable heterocyclic ring system.
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The Strategic Role of 5-Bromo-4-methylthiophene-2-carbonitrile in Modern Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, heterocycles containing the thiophene nucleus have proven to be privileged scaffolds, present in a multitude of FDA-approved drugs and advanced materials.[1] This guide provides an in-depth technical exploration of 5-Bromo-4-methylthiophene-2-carbonitrile, a highly functionalized and versatile synthetic intermediate. We will delve into its synthesis, key transformations, and its pivotal role in the development of innovative therapeutics and functional materials, moving beyond a simple recitation of protocols to explain the underlying chemical principles and strategic considerations that guide its application.
Synthesis of the Core Scaffold: this compound
The efficient synthesis of this compound is crucial for its widespread application. A common and effective strategy involves a two-step process starting from the more readily available 4-methylthiophene-2-carbonitrile.
Synthesis of 4-methylthiophene-2-carbonitrile
The precursor, 4-methylthiophene-2-carbonitrile, can be synthesized through various methods known in heterocyclic chemistry. One practical approach involves the Gewald reaction, which is a multicomponent reaction that assembles the thiophene ring in a single step.
Regioselective Bromination
With the 4-methylthiophene-2-carbonitrile scaffold in hand, the next critical step is the regioselective introduction of a bromine atom at the 5-position. The electron-donating nature of the methyl group and the electron-withdrawing nature of the nitrile group direct the electrophilic substitution to the C5 position.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-methylthiophene-2-carbonitrile (Illustrative)
This is a representative procedure; specific conditions may vary based on the chosen synthetic route.
Step 2: Bromination of 4-methylthiophene-2-carbonitrile
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylthiophene-2-carbonitrile (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane. Cool the solution to 0-5 °C in an ice bath.
-
Brominating Agent Addition: Slowly add a solution of bromine (1.05 eq) in the same solvent to the cooled thiophene solution. The addition should be dropwise to control the reaction temperature and prevent over-bromination. Alternatively, N-bromosuccinimide (NBS) in a solvent like acetonitrile can be used for a milder and more selective bromination.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by pouring the mixture into an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted bromine.
-
Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
The Versatility of this compound in Cross-Coupling Reactions
The true synthetic power of this compound lies in its ability to undergo a variety of cross-coupling reactions, primarily leveraging the reactive C-Br bond. This allows for the introduction of a wide range of substituents, enabling the construction of diverse molecular libraries for drug discovery and materials development.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C(sp²)-C(sp²) bonds. In the context of our intermediate, this reaction allows for the introduction of various aryl and heteroaryl moieties at the 5-position of the thiophene ring. These appended aromatic systems are often crucial for modulating the biological activity of kinase and PARP inhibitors by interacting with specific amino acid residues in the target protein's binding pocket.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq) or Pd(dppf)Cl₂ (0.02-0.05 eq), and a base, typically an aqueous solution of sodium carbonate (2 M, 2.0-3.0 eq) or potassium carbonate.
-
Solvent and Degassing: Add a suitable solvent system, commonly a mixture of an organic solvent like toluene, 1,4-dioxane, or DMF, and water. Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction Execution: Heat the reaction mixture to a temperature ranging from 80 to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 5-aryl-4-methylthiophene-2-carbonitrile derivative.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is an efficient method for the formation of C(sp²)-C(sp) bonds, coupling the aryl bromide with a terminal alkyne.[3][4] This reaction is instrumental in the synthesis of conjugated systems and can be used to introduce rigid linkers or pharmacophores containing a triple bond. In drug design, alkynyl groups can act as bioisosteres or as handles for further functionalization via "click chemistry".
Experimental Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 eq), a copper(I) co-catalyst like CuI (0.05-0.10 eq), and a suitable base, typically an amine such as triethylamine or diisopropylamine, which also serves as the solvent or co-solvent.
-
Reagent Addition: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride to remove the copper salts. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography on silica gel to obtain the 5-alkynyl-4-methylthiophene-2-carbonitrile product.[5]
Transformations of the Nitrile Group: A Gateway to Diverse Functionalities
The nitrile group at the 2-position of the thiophene ring is not merely a passive substituent; it is a versatile functional group that can be transformed into a variety of other functionalities, further expanding the synthetic utility of this intermediate.[6]
Hydrolysis to Carboxylic Acids and Amides
The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide.[7] These functional groups are common in bioactive molecules and can participate in further derivatization, such as the formation of esters or amides through coupling reactions.
Reduction to Amines
The nitrile can be reduced to a primary amine (aminomethyl group) using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation provides a key linker for attaching other molecular fragments or for constructing heterocyclic rings.
Cyclization Reactions
The nitrile group can participate in cycloaddition reactions or act as an electrophile in intramolecular cyclizations to form fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are prevalent scaffolds in kinase inhibitors.
Applications in Drug Discovery and Materials Science
The synthetic versatility of this compound makes it a valuable intermediate in several cutting-edge research areas.
Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of many diseases, including cancer. The thiophene scaffold is a common core in many kinase inhibitors. By utilizing the Suzuki and Sonogashira coupling reactions, diverse libraries of compounds can be synthesized from this compound to explore the structure-activity relationships (SAR) for various kinase targets. The subsequent transformation of the nitrile group can lead to the formation of key hydrogen bonding interactions with the kinase hinge region.
PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a promising class of anticancer drugs, particularly for tumors with BRCA mutations. The development of novel PARP inhibitors often involves the construction of complex heterocyclic systems, and substituted thiophenes can serve as key building blocks in these syntheses.
Organic Electronics
Thiophene-based materials are widely used in organic electronics due to their excellent charge transport properties. The ability to functionalize the this compound core through cross-coupling reactions allows for the tuning of the electronic and photophysical properties of the resulting molecules, making them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Spectroscopic Characterization
Accurate characterization of this compound is essential to ensure its purity and to confirm the success of its synthesis. The following are expected spectroscopic data:
| Technique | Expected Data |
| ¹H NMR | A singlet for the methyl protons (around 2.3-2.5 ppm) and a singlet for the thiophene proton at the 3-position (around 7.5-7.7 ppm). |
| ¹³C NMR | Resonances for the methyl carbon, the four thiophene carbons (including the carbon bearing the bromine and the carbon of the nitrile group), and the nitrile carbon itself. |
| IR Spectroscopy | A characteristic sharp peak for the nitrile (C≡N) stretching vibration around 2220-2240 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of C₆H₄BrNS, showing the characteristic isotopic pattern for a bromine-containing compound. |
Note: Specific chemical shifts and peak positions can vary depending on the solvent and the specific instrument used.[8][9]
Conclusion
This compound is a strategically designed synthetic intermediate that offers a powerful combination of a privileged heterocyclic core and two orthogonal reactive sites. Its accessibility through a straightforward synthetic sequence and its versatility in key C-C bond-forming reactions make it an invaluable tool for researchers in drug discovery and materials science. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, with a focus on the practical and theoretical considerations that enable its effective use in the laboratory. As the demand for novel and complex molecular architectures continues to grow, the importance of such well-defined and versatile building blocks will only increase.
References
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Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry. It has made an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules. It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia. (Source: Therapeutic importance of synthetic thiophene. ProQuest. [Link])
-
The Sonogashira coupling reaction is one of the most widely used methods for the coupling of vinyl or aryl halides with terminal alkynes to form conjugated enynes or aryl alkynes. The reaction has become an essential tool in the synthesis of these compounds, which have applications in natural products chemistry, pharmaceuticals, and material science. (Source: The Sonogashira Coupling. [Link])
-
5-Bromo-4-methylthiophene-2-carboxylic acid is used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly in the development of bioactive molecules that contain thiophene scaffolds. Its functional groups enable coupling reactions and derivatization, making it valuable in synthetic chemistry. (Source: 5-Bromo-4-methylthiophene-2-carboxylic acid - MySkinRecipes. [Link])
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Methyl 3-amino-4-methylthiophene-2-carboxylate can be prepared from 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene and hydroxylamine hydrochloride in acetonitrile. (Source: Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate - PrepChem.com. [Link])
- A process for preparing thiophene derivatives is described, including the preparation of methyl 3-amino-4-methylthiophene-2-carboxylate.
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The cyano group is a versatile functional group in organic chemistry that can be converted into various other functionalities like carbonyls, amines, or heterocycles. (Source: Conversion of nitrile to other functional groups. - ResearchGate. [Link])
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The Sonogashira coupling of terminal alkynes with aryl or vinyl halides is performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base. (Source: Sonogashira Coupling - Organic Chemistry Portal. [Link])
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The Sonogashira reaction is the cross coupling of aryl or vinyl halides with terminal alkynes to generate conjugated enynes and arylalkynes. (Source: Sonogashira Coupling - Chemistry LibreTexts. [Link])
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This document provides reference 1H and 13C NMR data for various organic compounds. (Source: Chem 117 Reference Spectra Spring 2011. [Link])
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A microwave-enhanced, rapid and efficient homogeneous-phase version of the Sonogashira reaction has been applied to the coupling of a broad range of aryl halides, including thiophene derivatives, with trimethylsilylacetylene. (Source: Subsituted arene synthesis by alkynylation - Organic Chemistry Portal. [Link])
- This patent describes the synthesis of (5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (Source: US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
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This article describes a Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using a novel pyridine-based Pd(II)-complex as a catalyst. (Source: Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... - ResearchGate. [Link])
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This article describes the direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with unprotected iodoanilines. (Source: Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... - ResearchGate. [Link])
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This document provides an overview of the Suzuki reaction, including its mechanism and applications. (Source: The Suzuki Reaction - Andrew G Myers Research Group. [Link])
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This article discusses the use of high-field NMR spectroscopy and FTICR mass spectrometry for the analysis of dissolved organic matter. (Source: High-field NMR spectroscopy and FTICR mass spectrometry - BG. [Link])
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This review discusses the palladium-catalyzed cross-coupling reaction between organoboron compounds and various organic electrophiles (Suzuki coupling). (Source: Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. [Link])
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This Wikipedia article provides a general overview of nitriles, including their structure, synthesis, and reactions. (Source: Nitrile - Wikipedia. [Link])
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This procedure describes the synthesis of 5-bromo-8-nitroisoquinoline. (Source: Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. [Link])
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This page provides a collection of recent literature on the Suzuki coupling reaction. (Source: Suzuki Coupling - Organic Chemistry Portal. [Link])
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This article describes the selective hydrolysis of the nitrile group at position 2 of indoles. (Source: Selective hydrolysis of the nitrile group at position 2 of indoles. Conditions - ResearchGate. [Link])
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This article describes the synthesis and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. (Source: Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - NIH. [Link])
- This patent describes a method for preparing 2-methyl thiophene derivatives, including bromination of the thiophene ring.
-
This book provides an introduction to basic 1H and 13C-NMR spectroscopy. (Source: Basic 1H- and 13C-NMR Spectroscopy. [Link])
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This article describes the Suzuki-Miyaura coupling of aryl carbamates, carbonates, and sulfamates. (Source: Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC - NIH. [Link])
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This article describes the synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives via Suzuki coupling reactions. (Source: Suzuki coupling of compound 4b with several aryl boronic acids 5a–e - ResearchGate. [Link])
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This document provides a practical guide to the Suzuki-Miyaura cross-coupling reaction. (Source: Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link])
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This page provides information on this compound, including its CAS number and related articles. (Source: this compound | CAS#:304854-52-2 | Chemsrc. [Link])
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This article describes a new synthesis of 2-amino-4,5-dihydrothiophene-3-carbonitriles and their reactions. (Source: 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PubMed Central. [Link])
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This article describes the synthesis and reactions of 2-amino-4,5-dihydrothiophene-3-carbonitriles. (Source: 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines | ACS Omega. [Link])
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This page provides a collection of recent literature on the synthesis of nitriles via C-C coupling. (Source: Nitrile synthesis by C-C coupling (Cyanomethylation) - Organic Chemistry Portal. [Link])
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This review provides an overview of recent progress in the transformation of nitriles into diverse N-heterocycles. (Source: Recent advances in the transformation of nitriles into diverse N-heterocycles - Chemical Society Reviews (RSC Publishing). [Link])
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This document describes the synthesis of D-π-A structured porphyrins for dye-sensitized solar cells, including the synthesis of 5-bromothiophene-2-carbaldehyde. (Source: D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells - The Royal Society of Chemistry. [Link])
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This website provides a collection of 13C NMR chemical shift data for various organic compounds. (Source: NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link])
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This article reviews some interesting methods for the synthesis of chromene derivatives as bioactive molecules. (Source: A Brief Review: Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. [Link])
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This article discusses the use of 13C NMR spectroscopy for the quantitative determination of compound ratios and polymer end groups. (Source: 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - NIH. [Link])
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The Thiophene Nitrile Motif: A Nexus of Reactivity in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The nitrile-functionalized thiophene ring represents a cornerstone scaffold in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. This guide provides an in-depth exploration of the nitrile group's reactivity when appended to the thiophene core. We will dissect the intricate interplay between the electron-withdrawing nature of the cyano group and the aromatic, electron-rich character of the thiophene ring. This dynamic dictates the regioselectivity and feasibility of a wide array of chemical transformations. This document moves beyond a mere catalog of reactions, offering a causal analysis of experimental choices, detailed, field-proven protocols, and a forward-looking perspective on the applications of these versatile building blocks.
The Electronic Landscape: Thiophene and the Nitrile Group
The thiophene ring is an aromatic heterocycle where the sulfur atom's lone pair of electrons participates in the π-system, rendering the ring electron-rich and more nucleophilic than benzene.[1] This inherent reactivity makes it susceptible to electrophilic substitution, preferentially at the C2 and C5 positions due to the greater stabilization of the cationic intermediate.
Conversely, the nitrile group is strongly electron-withdrawing through both induction and resonance. This polarity reversal is key: the nitrile carbon is highly electrophilic, making it a prime target for nucleophilic attack.[2] When attached to the thiophene ring, the nitrile group deactivates the ring towards electrophilic attack while simultaneously opening avenues for a diverse range of nucleophilic additions and transformations of the cyano moiety itself. The position of the nitrile group (on C2 or C3) further modulates this electronic interplay, influencing the reactivity of both the ring and the functional group.
Key Transformations of the Thiophene Nitrile
The synthetic utility of thiophene nitriles is vast. Here, we delve into the core reactions, providing mechanistic insights and detailed protocols for their execution.
Hydrolysis: Gateway to Carboxylic Acids and Amides
The conversion of the nitrile to a carboxylic acid is a fundamental transformation, providing access to a plethora of further derivatizations. This hydrolysis can be achieved under both acidic and basic conditions, proceeding through an amide intermediate.
Mechanism of Acid-Catalyzed Hydrolysis:
The reaction is initiated by protonation of the nitrile nitrogen, which significantly enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to an imidic acid, which then tautomerizes to the more stable amide. Further hydrolysis of the amide, under heating, yields the carboxylic acid and an ammonium salt.
Caption: Mechanism of acid-catalyzed nitrile hydrolysis.
Experimental Protocol: Synthesis of Thiophene-2-carboxylic acid
-
Materials: 2-Thiophenecarbonitrile, Concentrated Sulfuric Acid, Water.
-
Procedure:
-
To a solution of 2-thiophenecarbonitrile (10.9 g, 0.1 mol) in 50 mL of water, slowly add concentrated sulfuric acid (15 mL).
-
Heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath. The product will precipitate as a white solid.
-
Filter the solid, wash with cold water, and recrystallize from water to afford pure thiophene-2-carboxylic acid.
-
-
Expected Yield: 85-95%.
Reduction: Accessing Amines and Aldehydes
The reduction of the nitrile group provides access to primary amines, which are crucial building blocks in pharmaceutical synthesis. Strong reducing agents like lithium aluminum hydride (LiAlH₄) achieve complete reduction, while milder reagents can be employed to obtain aldehydes.
Mechanism of LiAlH₄ Reduction:
The reaction proceeds via nucleophilic addition of a hydride ion (from LiAlH₄) to the electrophilic nitrile carbon, forming an imine anion intermediate. A second hydride addition then leads to a dianion, which upon aqueous workup is protonated to yield the primary amine.[3][4]
Caption: Mechanism of nitrile reduction with LiAlH₄.
Experimental Protocol: Synthesis of (Thiophen-2-yl)methanamine
-
Materials: 2-Thiophenecarbonitrile, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether, Water, 10% NaOH solution.
-
Procedure:
-
To a stirred suspension of LiAlH₄ (4.2 g, 0.11 mol) in anhydrous diethyl ether (150 mL) under a nitrogen atmosphere, add a solution of 2-thiophenecarbonitrile (10.9 g, 0.1 mol) in anhydrous diethyl ether (50 mL) dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux for an additional 2 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (4.2 mL), 10% NaOH solution (4.2 mL), and then water again (12.6 mL).
-
Filter the resulting granular precipitate and wash thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
-
Purify by vacuum distillation.
-
-
Expected Yield: 70-85%.
Catalytic Hydrogenation: An alternative, often milder, method for nitrile reduction is catalytic hydrogenation.[5][6]
| Catalyst | Pressure (H₂) | Solvent | Temperature | Yield (%) | Reference |
| Pd/C | 3-4 atm | Methanol/Ammonia | Room Temp. | High | [5] |
| Raney Nickel | 50-100 atm | Ethanol/Ammonia | 100-150 °C | Good to High | [7] |
Nucleophilic Addition of Organometallics: Ketone Synthesis
Grignard and organolithium reagents readily attack the electrophilic carbon of the nitrile group. The resulting imine intermediate is stable to further addition under anhydrous conditions. Subsequent acidic hydrolysis furnishes a ketone, providing a powerful C-C bond-forming strategy.[3]
Experimental Protocol: Synthesis of Phenyl(thiophen-2-yl)methanone
-
Materials: 2-Thiophenecarbonitrile, Magnesium turnings, Bromobenzene, Anhydrous diethyl ether, 3M HCl.
-
Procedure:
-
Prepare a Grignard reagent from magnesium turnings (2.9 g, 0.12 mol) and bromobenzene (15.7 g, 0.1 mol) in anhydrous diethyl ether (100 mL).
-
Cool the Grignard solution to 0 °C and add a solution of 2-thiophenecarbonitrile (10.9 g, 0.1 mol) in anhydrous diethyl ether (50 mL) dropwise with stirring.
-
After the addition, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture onto a mixture of crushed ice and 3M HCl (100 mL).
-
Separate the ether layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure and purify the residue by vacuum distillation or recrystallization.
-
-
Expected Yield: 60-80%.
Advanced Synthetic Strategies
Beyond these fundamental transformations, thiophene nitriles are key players in several powerful named reactions that enable the construction of complex heterocyclic systems.
The Gewald Reaction: Building Aminothiophenes
The Gewald reaction is a multicomponent condensation that produces highly substituted 2-aminothiophenes.[8][9] In a common variant, a ketone reacts with an active methylene nitrile (like 3-thiopheneacetonitrile) in the presence of elemental sulfur and a base.[10]
Caption: General workflow of the Gewald Reaction.
This reaction is particularly significant in pharmaceutical synthesis. For instance, a key intermediate for the antipsychotic drug olanzapine is synthesized via a Gewald-type reaction.[2]
The Thorpe-Ziegler Reaction: Intramolecular Cyclization
The Thorpe-Ziegler reaction is the intramolecular version of the Thorpe reaction, where a dinitrile undergoes base-catalyzed cyclization to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone.[11][12] This is a powerful tool for constructing fused ring systems incorporating the thiophene nucleus.
Vilsmeier-Haack Reaction: Formylation of the Thiophene Ring
While the nitrile group deactivates the thiophene ring towards many electrophilic substitutions, the Vilsmeier-Haack reaction can still be employed to introduce a formyl group, typically at the 5-position of 2-thiophenecarbonitrile.[13][14] The Vilsmeier reagent (formed from POCl₃ and DMF) is a milder electrophile than those used in Friedel-Crafts reactions.[15][16]
Applications in Drug Discovery and Materials Science
The versatility of the thiophene nitrile scaffold has led to its incorporation in numerous high-value molecules.
-
Pharmaceuticals: As mentioned, olanzapine synthesis relies on a key thiophene nitrile intermediate.[2] The antiplatelet agent clopidogrel also features a thiophene ring, and its synthesis involves the hydrolysis of a nitrile intermediate.[2] The diverse functionalities accessible from the nitrile group make it an invaluable handle for lead optimization in drug discovery programs.[17][18]
-
Organic Electronics: Thiophene-based conjugated polymers are at the forefront of organic electronics research. Thiophenecarbonitrile derivatives are used as building blocks for donor-acceptor polymers, such as those incorporating diketopyrrolopyrrole (DPP) units.[19][20] The electron-withdrawing nitrile group helps to tune the electronic properties (HOMO/LUMO levels) of the resulting materials, which is critical for their performance in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[21][22]
Conclusion and Future Outlook
The reactivity of the nitrile group on the thiophene ring is a rich and multifaceted area of organic chemistry. The symbiotic and sometimes antagonistic electronic effects of these two moieties give rise to a broad spectrum of synthetic possibilities. From fundamental transformations like hydrolysis and reduction to complex multicomponent reactions, thiophene nitriles provide chemists with a powerful toolkit for the construction of complex molecules. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic manipulation of the thiophene nitrile scaffold will undoubtedly play a pivotal role in shaping the future of these fields. The continued development of novel catalytic systems and reaction conditions will further expand the synthetic utility of these invaluable building blocks.
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electrophilic substitution reactions on 4-methylthiophene derivatives
An In-Depth Technical Guide to Electrophilic Substitution Reactions on 4-Methylthiophene Derivatives
Introduction: The Strategic Importance of the Thiophene Scaffold
Thiophene and its derivatives are cornerstone heterocyclic motifs in modern chemistry, prized for their unique electronic properties and versatile reactivity. Their structural resemblance to benzene, coupled with heightened reactivity in electrophilic substitution, makes them indispensable building blocks in pharmaceuticals, agrochemicals, and organic electronics.[1] Within this class, 4-methylthiophene presents a particularly instructive substrate. The presence of the methyl group—a simple, electron-donating substituent—introduces a layer of complexity and control over the regiochemical outcomes of electrophilic aromatic substitution (SEAr) reactions, making a deep understanding of its behavior critical for rational molecular design.
This guide provides an in-depth exploration of the core principles and practical methodologies governing electrophilic substitution on 4-methylthiophene. We will dissect the mechanistic underpinnings of regioselectivity and provide field-proven protocols for key transformations, designed for immediate application by researchers, scientists, and drug development professionals.
PART 1: The Core Directive — Understanding Regioselectivity in 4-Methylthiophene
The reactivity of the thiophene ring is dominated by the sulfur heteroatom, whose lone pairs are delocalized into the π-system, rendering the ring electron-rich and highly susceptible to electrophilic attack.[2] This activation is most pronounced at the α-positions (C2 and C5), which are significantly more nucleophilic than the β-positions (C3 and C4).
The introduction of a methyl group at the C4 position (equivalent to the C3 position due to symmetry) serves as a secondary control element, influencing the reaction's regiochemical outcome through both electronic and steric effects.
-
Electronic Effects: The methyl group is a weak activating group, donating electron density to the ring via an inductive effect and hyperconjugation. This donation further stabilizes the cationic Wheland intermediates formed during electrophilic attack, particularly when the attack occurs at the adjacent C5 position or the more distant C2 position.
-
Steric Effects: While the methyl group is relatively small, its steric hindrance can disfavor attack at the adjacent C5 position, especially with bulky electrophiles. However, for most common electrophiles, the electronic directing effect is the dominant factor.
Attack at the C2 and C5 positions leads to distinct resonance-stabilized intermediates. The intermediate from an attack at the C2 position is often more stable as the positive charge can be delocalized across more atoms, including directly onto the sulfur atom, without disrupting the activating effect of the methyl group.[1] Conversely, attack at the C5 position places the positive charge adjacent to the electron-donating methyl group, a highly favorable arrangement. The interplay between these factors determines the final product distribution.
Figure 1: Competing pathways for electrophilic attack on 4-methylthiophene.
PART 2: Key Transformations & Experimental Protocols
The following sections detail the most common and synthetically useful electrophilic substitution reactions performed on 4-methylthiophene, complete with mechanistic insights and validated experimental procedures.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[3] The reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent, a chloroiminium ion.[4][5] This electrophile is relatively weak, making it highly selective for activated systems like thiophene.
Mechanism Insight: The reaction proceeds in two main stages: formation of the Vilsmeier reagent, followed by electrophilic attack on the thiophene ring and subsequent hydrolysis to yield the aldehyde.[6] For 3-substituted thiophenes, formylation generally yields a mixture of 2- and 5-substituted products. The ratio is sensitive to the steric bulk of the directing group and the specific Vilsmeier reagent used.[7] For 4-methylthiophene, attack is strongly favored at the C2 position.
Figure 2: Workflow for the Vilsmeier-Haack formylation of 4-methylthiophene.
Data Summary: Regioselectivity in Formylation
| Substrate | Formylation Reagent | 2-formyl : 5-formyl Ratio | Yield (%) | Reference |
| 3-Methylthiophene | DMF/POCl₃ | 6.1 : 1 | ~58% | [7] |
| 3-Methylthiophene | N-Methylformanilide/POCl₃ | 3.0 : 1 | N/A | [7] |
| Electron-Rich Arenes | (Chloromethylene)dimethyliminium Chloride | N/A | 77% | [4] |
Experimental Protocol: Vilsmeier-Haack Formylation of 4-Methylthiophene
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents) to anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF solution, maintaining the temperature at 0 °C. Stir the resulting mixture for 30-60 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.
-
Thiophene Addition: Add a solution of 4-methylthiophene (1 equivalent) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the mixture by the slow addition of a saturated sodium acetate or sodium bicarbonate solution until the pH is ~7.
-
Extraction and Purification: Extract the aqueous mixture with DCM or diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to afford 2-formyl-4-methylthiophene.
Halogenation
Direct halogenation of 4-methylthiophene provides a straightforward route to valuable synthetic intermediates. The high reactivity of the thiophene ring allows for the use of a variety of halogenating agents, from elemental halogens to N-halosuccinimides.[8]
Mechanism Insight: The reaction follows the standard SEAr mechanism. Regiocontrol is paramount; substitution occurs preferentially at the vacant α-positions. For 4-methylthiophene, this means the C2 and C5 positions are the primary sites of reaction. Monohalogenation can typically be achieved with high selectivity at the more reactive C2 position by using one equivalent of the halogenating agent under controlled conditions. Dihalogenation at both C2 and C5 can be accomplished by using excess reagent.
Data Summary: Common Halogenation Reagents
| Reaction | Reagent | Conditions | Key Features | Reference |
| Chlorination | Sulfuryl chloride (SO₂Cl₂) | Polar solvent | Provides isomerically pure products | [8] |
| Bromination | N-Bromosuccinimide (NBS) | Acetic Acid / Chloroform | Selective for mono- or di-bromination | [8] |
| Iodination | N-Iodosuccinimide (NIS) | Acetic Acid | Can generate mixtures of 2- and 5-iodo isomers | [8] |
| Side-Chain Bromination | HBr / H₂O₂ | Visible Light | Selective for the methyl group, not the ring | [9] |
Experimental Protocol: Selective 2-Bromination of 4-Methylthiophene
-
Setup: Dissolve 4-methylthiophene (1 equivalent) in a suitable solvent such as a mixture of acetic acid and chloroform in a round-bottom flask protected from light.
-
Reagent Addition: Cool the solution to 0 °C. Add N-Bromosuccinimide (NBS, 1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Pour the reaction mixture into a cold, aqueous solution of sodium thiosulfate to quench any remaining bromine.
-
Extraction and Purification: Extract the product with diethyl ether or DCM (3x). Combine the organic layers, wash sequentially with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate (MgSO₄). After filtration, concentrate the solvent under reduced pressure. Purify the residue by vacuum distillation or column chromatography to yield 2-bromo-4-methylthiophene.
Nitration
The nitration of thiophene is a classic SEAr reaction but must be approached with caution. The thiophene ring is highly susceptible to oxidation and degradation by strong nitrating mixtures like concentrated nitric and sulfuric acids.[10]
Mechanism Insight: Milder, more controlled nitrating agents are required. A common and effective method involves using nitric acid in acetic anhydride.[11] This mixture generates the acetyl nitrate electrophile in situ, which is potent enough to nitrate the thiophene ring without causing significant degradation. For 4-methylthiophene, nitration is expected to occur selectively at the C2 position.
Experimental Protocol: 2-Nitration of 4-Methylthiophene
-
Setup: In a three-necked flask, place acetic anhydride (5 equivalents) and cool to -10 °C using an ice-salt bath.
-
Nitrating Agent: Slowly add fuming nitric acid (1.1 equivalents) to the cold acetic anhydride while maintaining the temperature below 0 °C. Stir for 15 minutes to pre-form the acetyl nitrate.
-
Thiophene Addition: Add a solution of 4-methylthiophene (1 equivalent) in acetic anhydride dropwise to the nitrating mixture, ensuring the reaction temperature is maintained between -10 °C and 0 °C.
-
Reaction: Stir the reaction mixture at low temperature for 1-2 hours after the addition is complete.
-
Workup: Carefully pour the reaction mixture onto a large volume of crushed ice and water with vigorous stirring.
-
Extraction and Purification: The product may precipitate as a solid and can be collected by filtration. If it remains oily, extract with ethyl acetate or ether (3x). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield 2-nitro-4-methylthiophene.[11]
Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful C-C bond-forming reaction that installs an acyl group onto the thiophene ring.[12] Unlike the corresponding alkylation, the acylation reaction is not prone to poly-substitution because the introduced acyl group is electron-withdrawing and deactivates the ring toward further substitution.[13]
Mechanism Insight: The reaction requires an acyl halide (e.g., acetyl chloride) or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄).[14] The Lewis acid coordinates to the acyl halide, generating a highly electrophilic acylium ion. This potent electrophile is then attacked by the nucleophilic thiophene ring, primarily at the C2 position for 4-methylthiophene.
Figure 3: General workflow for the Friedel-Crafts acylation of 4-methylthiophene.
Experimental Protocol: 2-Acetylation of 4-Methylthiophene
-
Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DCM followed by anhydrous aluminum chloride (AlCl₃, 1.2 equivalents). Cool the resulting suspension to 0 °C.
-
Reagent Addition: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred AlCl₃ suspension. Stir for 20-30 minutes at 0 °C.
-
Thiophene Addition: Add a solution of 4-methylthiophene (1 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates completion.
-
Workup: Cool the reaction mixture back to 0 °C and quench by slowly and carefully pouring it over crushed ice and concentrated HCl.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude ketone by vacuum distillation or column chromatography.
Conclusion
4-Methylthiophene is a highly versatile platform for chemical synthesis, whose reactivity is governed by the powerful directing effects of the sulfur heteroatom and modulated by the 4-methyl substituent. Electrophilic substitution reactions proceed with high regioselectivity, primarily favoring substitution at the C2 position. By carefully selecting reagents and controlling reaction conditions, chemists can access a diverse array of functionalized thiophenes. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers aiming to leverage the unique properties of 4-methylthiophene in the development of novel pharmaceuticals and advanced materials.
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Thiophene-Based Building Blocks: A Technical Guide for Organic Synthesis
Introduction: The Privileged Role of Thiophene in Modern Chemistry
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, stands as a cornerstone in the landscape of organic synthesis, particularly within medicinal chemistry and materials science.[1] Its structural resemblance to benzene, a concept known as bioisosterism, allows it to serve as a versatile surrogate for phenyl rings in bioactive molecules, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1] This unique characteristic has propelled thiophene to become a "privileged pharmacophore," a molecular scaffold frequently found in a wide array of approved drugs.[2][3] The thiophene moiety is a key component in numerous pharmaceuticals with diverse therapeutic applications, including anti-inflammatory agents like Tinoridine and Tiaprofenic acid, and anticancer drugs such as Raltitrexed.[4][5] Beyond its medicinal importance, the electron-rich nature of the thiophene ring and its ability to form extended π-conjugated systems make it an indispensable building block for high-performance organic electronic materials used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[6][7]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of thiophene-based building blocks. We will delve into the core principles of thiophene's reactivity, explore key synthetic methodologies for its construction and functionalization, and highlight its critical applications, thereby offering a foundational understanding for harnessing the full potential of this remarkable heterocycle in organic synthesis.
Core Principles of Thiophene Reactivity
The chemical behavior of thiophene is dictated by the interplay between its aromatic character and the influence of the sulfur heteroatom. Thiophene is an electron-rich aromatic system, with six π-electrons delocalized over the five-membered ring.[8] This electron richness makes it highly susceptible to electrophilic attack, a cornerstone of its functionalization.
Electrophilic Aromatic Substitution: A Gateway to Functionalization
Thiophene readily undergoes electrophilic aromatic substitution (SEAr) reactions, such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation.[9][10] The reactivity of thiophene in these reactions is significantly greater than that of benzene, a consequence of the sulfur atom's ability to stabilize the intermediate carbocation (the σ-complex or arenium ion) through resonance.[10]
Regioselectivity: The substitution pattern in electrophilic attack is highly regioselective, with a strong preference for the C2 (α) position over the C3 (β) position. This preference is attributed to the greater resonance stabilization of the σ-complex formed upon attack at the C2 position, which allows for delocalization of the positive charge over three atoms, including the sulfur atom. In contrast, attack at the C3 position results in a less stable intermediate with only two resonance structures.[10]
Metalation and Cross-Coupling Reactions
While electrophilic substitution is a powerful tool, modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions for the construction of complex molecular architectures. Thiophenes are excellent substrates for these transformations.
Directed C-H Functionalization: Recent advances have enabled the direct functionalization of thiophene's C-H bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling methods that require pre-functionalized starting materials.[11][12] Palladium-catalyzed reactions, for instance, have been developed for the selective arylation of thiophenes at both the α and β positions.[13][14]
Organolithium Intermediates: The reaction of thiophene with organolithium reagents, such as n-butyllithium, readily forms 2-lithiothiophene.[15] This nucleophilic intermediate is a versatile building block that can react with a wide range of electrophiles to introduce various functional groups at the C2 position.[15]
Key Synthetic Methodologies for Thiophene Ring Construction
The construction of the thiophene ring itself can be achieved through several named reactions, each offering a distinct pathway to access a variety of substituted thiophenes.
Paal-Knorr Thiophene Synthesis
A classic and widely used method, the Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[16][17][18] This reaction is highly versatile for preparing polysubstituted thiophenes.[16]
Mechanism: The reaction is believed to proceed through the formation of a thioketone intermediate, followed by cyclization and dehydration to yield the aromatic thiophene ring.[19][20]
Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[21][22] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[21][23]
Mechanism: The reaction is initiated by a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to afford the 2-aminothiophene product.[21][24]
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[25][26] This method is particularly useful for preparing thiophenes with specific substitution patterns that are not readily accessible through other routes.[25]
Mechanism: The reaction proceeds through a series of conjugate additions and a final cyclization and elimination to form the thiophene ring.[25][26]
Applications in Drug Development and Materials Science
The versatility of thiophene-based building blocks is underscored by their widespread applications in both medicinal chemistry and materials science.
Thiophene in Medicinal Chemistry
The thiophene scaffold is present in a multitude of FDA-approved drugs, highlighting its importance in drug design.[2] Its ability to modulate biological activity and improve pharmacokinetic properties makes it a valuable tool for medicinal chemists.[1]
| Drug Name | Therapeutic Class | Role of Thiophene |
| Clopidogrel (Plavix®) | Antiplatelet | The thienopyridine core is essential for its mechanism of action.[1] |
| Ticarcillin | Antibiotic | The thiophene ring acts as a bioisostere for the phenyl group in earlier penicillins, enhancing its activity.[1] |
| Olanzapine | Antipsychotic | A key component of the drug's core structure.[2] |
| Dorzolamide | Anti-glaucoma | Part of the sulfonamide-containing heterocyclic structure.[2] |
| Raltitrexed | Anticancer | A crucial element of the quinazoline-based thymidylate synthase inhibitor.[4] |
Thiophene in Organic Electronics
Thiophene-based polymers, particularly polythiophenes, are at the forefront of research in organic electronics.[27] Their semiconducting properties, combined with their processability and stability, make them ideal for a range of applications.[27][28]
Polythiophenes: These polymers are synthesized through the polymerization of thiophene monomers, typically linking them at the 2- and 5-positions.[15] The resulting conjugated backbone allows for the delocalization of electrons, leading to electrical conductivity upon doping.[29][30] The electronic and optical properties of polythiophenes can be fine-tuned by introducing various substituents onto the thiophene ring.[31][32][33]
The development of new synthetic methods for thiophene-based building blocks continues to expand the horizons of what is possible in both drug discovery and materials science. The ability to precisely control the structure and properties of these molecules will undoubtedly lead to the creation of novel therapeutics and advanced electronic devices.
Experimental Protocols
General Procedure for Paal-Knorr Thiophene Synthesis
Materials:
-
1,4-Dicarbonyl compound (1.0 eq)
-
Lawesson's reagent (0.5 eq) or Phosphorus pentasulfide (0.5 eq)
-
Anhydrous toluene or xylene
Procedure:
-
To a solution of the 1,4-dicarbonyl compound in anhydrous toluene, add Lawesson's reagent or phosphorus pentasulfide in one portion.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any insoluble material.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation to afford the desired thiophene.
General Procedure for Gewald Aminothiophene Synthesis
Materials:
-
Ketone or aldehyde (1.0 eq)
-
α-Cyanoester (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
A base such as morpholine or triethylamine (catalytic amount)
-
Ethanol or methanol
Procedure:
-
In a round-bottom flask, combine the ketone or aldehyde, α-cyanoester, and elemental sulfur in ethanol.
-
Add a catalytic amount of the base to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-water and stir.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.
Conclusion
Thiophene-based building blocks represent a class of exceptionally versatile and valuable compounds in modern organic synthesis. Their unique electronic properties and reactivity profiles have established them as privileged scaffolds in drug discovery and essential components in the development of advanced organic materials. A thorough understanding of the fundamental principles of thiophene chemistry, coupled with a mastery of the key synthetic methodologies for their preparation and functionalization, empowers researchers to design and create novel molecules with tailored properties for a wide range of applications. The continued exploration of new synthetic routes and the innovative application of thiophene-containing structures will undoubtedly fuel further advancements in both medicine and technology.
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The Double-Edged Sword: A Technical Guide to the Hazards and Toxicity of Functionalized Thiophenes
For Researchers, Scientists, and Drug Development Professionals
The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is a cornerstone in medicinal chemistry.[1] Its isosteric relationship with the benzene ring allows for the modulation of physicochemical and pharmacological properties, leading to its incorporation into a multitude of approved drugs.[1][2] However, this privileged scaffold harbors a dark side: a propensity for metabolic activation into reactive, and often toxic, species.[3][4][5][6] This guide provides an in-depth exploration of the hazards and toxicity associated with functionalized thiophenes, offering insights into the underlying mechanisms, structure-activity relationships, and essential experimental protocols for risk assessment in drug development.
The Metabolic Fulcrum: Bioactivation as the Genesis of Thiophene Toxicity
The toxicity of many functionalized thiophenes is not an inherent property of the parent molecule but rather a consequence of its biotransformation.[3][4][5][6] The cytochrome P450 (CYP450) enzyme system, the body's primary engine for drug metabolism, plays a central role in this process.[3][4][5] Two principal oxidative pathways are responsible for the generation of highly reactive electrophilic metabolites: thiophene S-oxidation and thiophene epoxidation.[3][4][5][7][8]
Thiophene S-Oxides: The Transient Toxicants
Oxidation of the sulfur atom in the thiophene ring leads to the formation of thiophene S-oxides.[8][9] These intermediates are highly reactive and typically unstable, readily undergoing further reactions.[9][10] Their electrophilic nature makes them prime candidates for reaction with cellular nucleophiles, a key event in the initiation of toxicity.[3][11] The formation of thiophene S-oxides has been implicated in the toxicity of several drugs, including the withdrawn diuretic tienilic acid.[3][4][5][11]
Thiophene Epoxides: An Alternative Pathway to Reactivity
In addition to S-oxidation, the carbon-carbon double bonds of the thiophene ring can be oxidized by CYP450 enzymes to form thiophene epoxides.[3][8] Similar to arene oxides formed from benzene, these epoxides are electrophilic and can covalently bind to macromolecules.[7][10] Quantum chemical studies suggest that for the parent thiophene, epoxidation may be both thermodynamically and kinetically more favorable than S-oxidation.[7][12]
The metabolic bioactivation of a functionalized thiophene can be visualized as follows:
Caption: Metabolic pathways of functionalized thiophenes leading to toxic outcomes.
Mechanisms of Thiophene-Induced Toxicity
The reactive metabolites generated from thiophene bioactivation can wreak havoc within the cell through several mechanisms.
Covalent Binding to Macromolecules
The hallmark of thiophene toxicity is the covalent adduction of its reactive metabolites to cellular macromolecules, particularly proteins.[3][11] This irreversible binding can have numerous deleterious consequences:
-
Enzyme Inactivation: Covalent modification of an enzyme's active site can lead to its irreversible inhibition. A classic example is the suicide inactivation of CYP2C9 by a reactive metabolite of tienilic acid.[10][11]
-
Disruption of Cellular Function: Binding to structural proteins or other critical enzymes can disrupt normal cellular processes.
-
Haptenization and Immune-Mediated Toxicity: When reactive metabolites bind to proteins, they can form neoantigens.[10] These modified proteins are recognized as foreign by the immune system, triggering an immune response that can lead to hypersensitivity reactions and organ damage, such as the immune-mediated hepatitis observed with tienilic acid.[3][4][5][11]
Oxidative Stress
While covalent binding is a major driver of toxicity, the metabolic activation process itself can contribute to oxidative stress. The redox cycling of certain metabolites and the depletion of cellular antioxidants, such as glutathione (GSH), during detoxification can lead to an imbalance in the cellular redox state, resulting in oxidative damage to lipids, proteins, and DNA.
Structure-Activity Relationships (SAR) in Thiophene Toxicity
The presence of a thiophene ring is a "structural alert," but it does not invariably lead to toxicity.[3][4][5][6] The likelihood and extent of bioactivation are profoundly influenced by the nature and position of substituents on the thiophene ring.[13]
| Substitution Pattern | Effect on Bioactivation | Rationale |
| Electron-withdrawing groups (e.g., -CN, -Cl) | Generally decreases | Reduces the electron density of the thiophene ring, making it less susceptible to oxidation by CYP450. |
| Bulky substituents | Can decrease | Steric hindrance may prevent the molecule from accessing the active site of metabolizing enzymes. |
| Substitution at C5-position | Can be more effective at reducing bioactivation than C4-substitution | The C5 position is often a primary site of metabolic attack. Blocking this position can divert metabolism to other, potentially less toxic, pathways. |
| Presence of alternative metabolic sites | Decreases | If other parts of the molecule are more readily metabolized, the thiophene ring may be spared from oxidative bioactivation.[3][4][5] |
A study on a series of 2-acetylthiophenes demonstrated that substitutions at the C4 or C5 positions decreased the formation of reactive metabolites, with a C5-methyl group completely preventing their detection.[13]
Experimental Assessment of Thiophene Toxicity in Drug Development
A proactive and systematic approach to assessing the bioactivation potential of thiophene-containing drug candidates is crucial to mitigate the risk of late-stage failures. The following experimental workflows are recommended.
In Vitro Metabolic Stability and Metabolite Identification
The initial step involves evaluating the metabolic stability of the compound in human liver microsomes (HLM) or hepatocytes. This provides a preliminary indication of the extent of metabolism. Subsequent metabolite identification studies using high-resolution mass spectrometry can reveal the formation of oxidative metabolites.
Reactive Metabolite Trapping Assays
These assays are designed to "trap" and detect transient, reactive metabolites by forming stable adducts with nucleophilic reagents.
-
Incubation: Incubate the test compound (typically 10-50 µM) with human liver microsomes (0.5-1 mg/mL protein) in a phosphate buffer (pH 7.4).
-
Cofactor and Trapping Agent: Add a nucleophilic trapping agent, most commonly reduced glutathione (GSH) at a concentration of 1-5 mM. Initiate the reaction by adding an NADPH-regenerating system.
-
Control Incubations: Run parallel incubations without the NADPH-regenerating system (to confirm NADPH-dependent metabolism) and without the test compound (as a background control).
-
Time Points and Quenching: Incubate at 37°C, taking samples at various time points (e.g., 0, 15, 30, 60 minutes). Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins and analyze the supernatant.
-
Analysis: Analyze the samples by LC-MS/MS, specifically looking for the mass of the expected GSH adduct (M + 305.0678 Da). The use of a 1:1 mixture of unlabeled and stable-isotope-labeled GSH (e.g., ¹³C₂,¹⁵N-GSH) can aid in the unambiguous identification of GSH adducts, as they will appear as a characteristic doublet in the mass spectrum.[14]
Caption: A streamlined workflow for detecting reactive metabolites using GSH trapping.
Covalent Binding Studies
If reactive metabolites are detected, it is essential to quantify their potential to covalently bind to proteins. This can be achieved by incubating the radiolabeled test compound with liver microsomes or hepatocytes, followed by extensive dialysis or protein precipitation to remove unbound compound. The amount of radioactivity remaining associated with the protein is then quantified.
Cytotoxicity Assays with Metabolic Activation
To assess the functional consequences of bioactivation, cytotoxicity assays can be performed in cell lines (e.g., HepG2) that either express CYP450 enzymes or are co-incubated with a source of metabolic enzymes (e.g., an S9 fraction). A significant increase in cytotoxicity in the presence of metabolic activation is a strong indicator of toxicity mediated by reactive metabolites.[3]
Case Studies: The Tale of Two Thiophenes
The contrasting toxicological profiles of different thiophene-containing drugs underscore the importance of a nuanced, case-by-case assessment.
-
Tienilic Acid: This diuretic was withdrawn from the market due to severe hepatotoxicity.[3][4][5] Its toxicity is a textbook example of bioactivation to a reactive thiophene S-oxide, leading to both direct cellular damage and immune-mediated hepatitis.[3][11]
-
Suprofen and Tiaprofenic Acid: These nonsteroidal anti-inflammatory drugs (NSAIDs) have been associated with renal toxicity.[3] While they contain a thiophene moiety, their toxicity may not be directly linked to reactive metabolites of the thiophene ring itself.[3] In the case of tiaprofenic acid, reactive acyl glucuronides are suspected to be involved.[3]
-
Clopidogrel and Prasugrel: In a fascinating twist, the bioactivation of these antiplatelet agents is essential for their therapeutic effect.[3] Metabolism of the thiophene ring leads to the formation of a reactive metabolite that irreversibly inhibits the P2Y12 receptor on platelets.[3]
Conclusion and Future Perspectives
The thiophene moiety remains a valuable tool in the medicinal chemist's arsenal, but its potential for metabolic bioactivation necessitates a vigilant and informed approach to drug design and development. A thorough understanding of the mechanisms of thiophene toxicity, coupled with a systematic application of in vitro predictive toxicology assays, is paramount to harnessing the therapeutic benefits of this versatile scaffold while minimizing the risk of adverse drug reactions. Future research will continue to refine our understanding of the structure-activity relationships governing thiophene bioactivation and to develop more predictive in silico and in vitro models to guide the design of safer thiophene-containing medicines. The message for drug developers is clear: the thiophene ring is not to be feared, but it must be respected.
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Cohen, S. M., et al. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 100, 15-31. [Link]
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Dansette, P. M., et al. (2016). Reactive metabolites of thiophenic compounds: A new trapping method for thiophene sulfoxides. ResearchGate. [Link]
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American Chemical Society. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. [Link]
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Valadon, P., et al. (1996). Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo. PubMed. [Link]
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Avila, A. M., et al. (2020). Opportunities and challenges of using new approach methodologies (NAMs) for human pharmaceutical drug development. Regulatory Toxicology and Pharmacology, 114, 104662. [Link]
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Thiemann, T. (2008). Thiophene S-oxides as substrates in cycloaddition reactions. Research Trends. [Link]
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Rademacher, P. M., et al. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology. [Link]
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Methodological & Application
Suzuki coupling protocol for 5-Bromo-4-methylthiophene-2-carbonitrile
An In-Depth Technical Guide to the Suzuki-Miyaura Coupling of 5-Bromo-4-methylthiophene-2-carbonitrile
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon (C-C) bonds.[1][2] Developed in the 1980s, this palladium-catalyzed reaction offers mild conditions, exceptional functional group tolerance, and utilizes organoboron reagents that are generally less toxic and more stable than many other organometallics.[1][3] These attributes have made it an indispensable tool in the synthesis of complex molecules, particularly within pharmaceutical and materials science research.[4]
Thiophene-containing scaffolds are of significant interest due to their prevalence in a wide array of pharmacologically active compounds and advanced materials.[5][6] Specifically, this compound serves as a versatile and valuable building block. The presence of a reactive bromine atom at the 5-position provides a handle for C-C bond formation via cross-coupling, while the methyl and nitrile groups offer sites for further functionalization or can be used to modulate the electronic and physical properties of the target molecule. This guide provides a detailed protocol and foundational principles for the successful execution of Suzuki-Miyaura coupling reactions using this substrate.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura reaction is a catalytic process that couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[7] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][7][8]
-
Oxidative Addition: The cycle begins with a low-valent palladium(0) complex, which inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in the formation of a palladium(II) intermediate.[1][8]
-
Transmetalation: In this step, a base activates the organoboron reagent (e.g., an arylboronic acid) to form a more nucleophilic boronate species.[9] This species then transfers its organic group to the palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination: The final step involves the two organic groups on the palladium center coupling together, forming the desired C-C bond and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[3][8]
Physical and Chemical Properties
Understanding the properties of the starting material is crucial for experimental design, including solvent selection and purification strategies.
| Property | Value |
| Chemical Formula | C₆H₄BrNOS |
| Molecular Weight | 218.08 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | Typically in the range of 95-105 °C |
| Solubility | Soluble in common organic solvents like THF, 1,4-dioxane, DMF, and toluene. Sparingly soluble in water. |
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a representative arylboronic acid.
Materials & Reagents
-
This compound
-
Arylboronic acid (or boronic acid pinacol ester)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvents (e.g., 1,4-Dioxane, Toluene, or DMF)
-
Degassed water
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Reaction Setup & Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.).
-
Addition of Reagents: Add the arylboronic acid (1.1–1.5 equiv.) and the base (2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.01–0.05 equiv.). Then, add the degassed organic solvent and degassed water (a common ratio is 4:1 to 10:1 organic solvent to water).[10][11]
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or microwave reactor and stir vigorously at the desired temperature (typically 80–110 °C).[7]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[12][13]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[13][14]
Parameter Optimization: The Rationale Behind the Choices
The success of a Suzuki coupling hinges on the careful selection of each reaction component.
| Parameter | Options | Rationale & Field-Proven Insights |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃ | Pd(PPh₃)₄ is a Pd(0) source that can be used directly. Pd(II) sources like Pd(OAc)₂ require in situ reduction, which is often facilitated by phosphine ligands. Pre-catalysts like PdCl₂(dppf) offer greater air stability and reliable activation.[3][15] |
| Ligand | PPh₃, SPhos, XPhos, dtbpf | The ligand stabilizes the palladium catalyst and modulates its reactivity. For heteroaryl halides, electron-rich and bulky phosphine ligands (like Buchwald-type ligands SPhos and XPhos) often accelerate the oxidative addition and reductive elimination steps, leading to higher yields and faster reactions, especially with less reactive coupling partners.[16] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | A base is essential for activating the boronic acid.[9] K₂CO₃ is a common and cost-effective choice. Cs₂CO₃ is more soluble and often more effective but also more expensive. K₃PO₄ is a stronger base used in anhydrous conditions, which can be beneficial if protodeboronation (hydrolysis of the boronic acid) is a concern.[16] |
| Solvent | 1,4-Dioxane, Toluene, DMF, THF, 2-MeTHF | A mixture of an organic solvent and water is typical. The organic solvent solubilizes the substrates and catalyst, while water dissolves the inorganic base.[7][11] Dioxane and toluene are common high-boiling point solvents. DMF can be excellent for solubility but is harder to remove. 2-MeTHF is a greener alternative to THF.[16] |
| Boron Reagent | Boronic Acids, Boronic Esters (e.g., BPin) | Boronic acids are most common. However, for unstable substrates, the corresponding pinacol esters (BPin) are more robust and less prone to protodeboronation, a common side reaction.[3][15] |
Experimental Workflow and Analysis
A systematic workflow is critical for reproducibility and success.
Reaction Monitoring and Product Characterization
-
Thin-Layer Chromatography (TLC): TLC is a fast and effective method to monitor the reaction's progress.[12] By spotting the reaction mixture alongside the starting materials on a silica plate and eluting with an appropriate solvent system, one can visualize the consumption of the starting materials and the appearance of the product spot (which is typically less polar than the boronic acid and more polar than the bromo-precursor).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The disappearance of the proton signal corresponding to the aromatic proton at the 5-position of the thiophene ring and the appearance of new aromatic signals from the coupled partner are key indicators of success.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the synthesized compound, providing definitive proof of its identity.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Low reaction temperature. | Use a fresh batch of catalyst or a more active pre-catalyst/ligand system. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere. Increase the reaction temperature. |
| Protodeboronation | The boronic acid is hydrolyzing back to the parent arene. | Use anhydrous conditions with a base like K₃PO₄. Switch to a more stable boronic acid pinacol ester (BPin).[16] |
| Homocoupling | Coupling of two molecules of the boronic acid (Glaser coupling) or two molecules of the halide. | Ensure the reaction is strictly oxygen-free. Use a bulkier phosphine ligand to disfavor homocoupling pathways.[16] |
| Difficult Purification | Product co-elutes with impurities (e.g., residual boronic acid or homocoupled byproducts). | Perform an acidic or basic wash during workup to remove boronic acid impurities. Optimize chromatography conditions (try different solvent systems or a different stationary phase). |
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. Mechanism of the Suzuki Coupling. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]
-
Zahra et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. [Link]
-
AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
-
Tour, J. M., & Pendalwar, S. L. (2001). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Tetrahedron Letters. [Link]
-
Kobe University Repository. (2008). Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
-
Hein, J. E. (2018). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of California, Merced. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
-
Advion. SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. [Link]
-
Gök, Y., et al. (2018). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Dalton Transactions. [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
The Chemist's Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Wang, C., & Wang, J. (2009). Carbon−Carbon Formation via Ni-Catalyzed Suzuki−Miyaura Coupling through C−CN Bond Cleavage of Aryl Nitrile. Organic Letters. [Link]
-
ResearchGate. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Ali, A., et al. (2019). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Molecules. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. shoko-sc.co.jp [shoko-sc.co.jp]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. reddit.com [reddit.com]
Application Notes & Protocols: Palladium-Catalyzed Heck Reaction of 5-Bromo-4-methylthiophene-2-carbonitrile with Alkenes
Introduction: Strategic C-C Bond Formation on a Densely Functionalized Thiophene Core
The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This powerful transformation has been instrumental in the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials.[2][3] This guide provides an in-depth technical overview and detailed experimental protocols for the Heck reaction of 5-Bromo-4-methylthiophene-2-carbonitrile, a versatile and synthetically challenging heterocyclic building block.
The subject molecule, this compound, presents a unique case study. The thiophene ring is substituted with a bromine atom at the 5-position, making it a suitable substrate for oxidative addition to a palladium(0) catalyst. Additionally, the ring is decorated with an electron-withdrawing nitrile group at the 2-position and an electron-donating methyl group at the 4-position. This electronic dichotomy, coupled with potential steric hindrance, necessitates a carefully considered approach to catalyst, ligand, and base selection to achieve high yields and selectivity. These application notes are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to successfully employ this substrate in Heck coupling reactions.
Mechanistic Considerations: The Pd(0)/Pd(II) Catalytic Cycle
The Heck reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in a Pd(II) intermediate. The reactivity of aryl halides in this step generally follows the trend I > Br > Cl.[1]
-
Alkene Coordination and Migratory Insertion : The alkene coupling partner coordinates to the square planar Pd(II) complex. This is followed by a syn-migratory insertion of the alkene into the Pd-C bond, forming a new carbon-carbon bond and a new alkyl-Pd(II) species.
-
β-Hydride Elimination : For the reaction to proceed to the desired product, a hydrogen atom on a carbon adjacent (β) to the palladium-bearing carbon is eliminated. This step re-forms the alkene double bond in a new position and generates a palladium-hydride species. This elimination typically occurs in a syn-coplanar fashion and generally favors the formation of the more thermodynamically stable trans (E)-alkene.
-
Reductive Elimination and Catalyst Regeneration : A base is required to neutralize the hydrohalic acid (HBr) produced during the reaction. This step facilitates the reductive elimination from the palladium-hydride complex, regenerating the active Pd(0) catalyst and closing the catalytic cycle.[4]
Figure 1: Simplified catalytic cycle of the Heck reaction.
Experimental Design: Causality Behind Component Selection
The success of the Heck reaction with this compound hinges on the judicious selection of several key components. The electronic nature of the substrate—electron-deficient at the 2-position and electron-rich at the 4-position—requires a balanced catalytic system.
-
Palladium Pre-catalyst : Palladium(II) acetate (Pd(OAc)₂) is a commonly used and highly efficient pre-catalyst.[4] It is readily reduced in situ to the active Pd(0) species. Other common sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Ligands : Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. For electron-deficient aryl halides, electron-rich and sterically bulky phosphine ligands are often preferred as they can promote the rate-limiting oxidative addition step.
-
Triphenylphosphine (PPh₃) : A standard, versatile ligand suitable for a wide range of Heck reactions.
-
Tri(o-tolyl)phosphine (P(o-tol)₃) : A more sterically hindered ligand that can sometimes improve yields and prevent catalyst decomposition at high temperatures.
-
Tri-tert-butylphosphine (P(t-Bu)₃) : A very bulky and electron-rich ligand, particularly effective for less reactive aryl chlorides and bromides.[5]
-
-
Base : A base is essential for regenerating the Pd(0) catalyst at the end of the cycle. The choice of base can significantly impact the reaction rate and yield.
-
Triethylamine (Et₃N) : A common organic base that is effective in many Heck reactions.
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) : Inorganic bases that are often used, particularly with phosphine-sensitive substrates or when a non-coordinating base is preferred.[6]
-
-
Solvent : Polar aprotic solvents are typically used to facilitate the dissolution of the reagents and stabilize the charged intermediates in the catalytic cycle.
-
N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) : High-boiling, polar aprotic solvents that are excellent choices for Heck reactions, especially those requiring elevated temperatures.[6]
-
Acetonitrile (MeCN) : Another suitable polar aprotic solvent, often used for reactions at moderate temperatures.
-
Detailed Experimental Protocols
The following protocols provide a starting point for the Heck reaction of this compound with two representative alkenes: styrene (an electronically neutral alkene) and methyl acrylate (an electron-deficient alkene).
Protocol 1: Heck Reaction with Styrene
Objective: To synthesize (E)-5-(2-phenylethenyl)-4-methylthiophene-2-carbonitrile.
Materials:
-
This compound
-
Styrene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) Acetate (0.02 mmol, 2 mol%), and Tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add triethylamine (1.5 mmol, 1.5 equiv) and styrene (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Heck Reaction with Methyl Acrylate
Objective: To synthesize (E)-methyl 3-(2-cyano-4-methylthiophen-5-yl)acrylate.
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) Acetate (0.02 mmol, 2 mol%), Triphenylphosphine (0.04 mmol, 4 mol%), and Potassium Carbonate (2.0 mmol, 2.0 equiv).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add methyl acrylate (1.5 mmol, 1.5 equiv) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction with electron-deficient alkenes like methyl acrylate is often faster.[7]
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic base, washing the solid with ethyl acetate.
-
Combine the filtrate and washings, and pour into water (20 mL).
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Data Presentation and Expected Outcomes
The following table summarizes the key parameters and expected outcomes for the described protocols. Yields are estimates and will vary based on the precise reaction conditions and purification efficiency.
| Parameter | Protocol 1 (Styrene) | Protocol 2 (Methyl Acrylate) |
| Aryl Halide | This compound | This compound |
| Alkene | Styrene | Methyl Acrylate |
| Catalyst | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | P(o-tol)₃ (4 mol%) | PPh₃ (4 mol%) |
| Base | Et₃N (1.5 equiv) | K₂CO₃ (2.0 equiv) |
| Solvent | DMF | DMF |
| Temperature | 100-120 °C | 100 °C |
| Expected Product | (E)-5-(2-phenylethenyl)-4-methylthiophene-2-carbonitrile | (E)-methyl 3-(2-cyano-4-methylthiophen-5-yl)acrylate |
| Expected Yield | 60-80% | 70-90% |
Experimental Workflow and Logical Relationships
The successful execution of the Heck reaction involves a systematic workflow, from careful planning and setup to rigorous analysis and purification.
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Sonogashira Coupling of 5-Bromo-4-methylthiophene-2-carbonitrile
Introduction: Strategic Importance of Thiophene-Alkyne Scaffolds
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3] The resulting arylalkyne moieties are critical building blocks due to their rigid, linear geometry and extended π-conjugation, which are desirable features in drug design and materials science.[4]
Substituted thiophenes, in particular, are privileged heterocyclic scaffolds in medicinal chemistry and organic electronics.[5][6] The specific target of this guide, 5-Bromo-4-methylthiophene-2-carbonitrile, presents a unique substrate for the Sonogashira coupling. The resulting 5-alkynyl-4-methylthiophene-2-carbonitrile derivatives are of significant interest for the development of novel kinase inhibitors, molecular probes, and organic semiconductors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Sonogashira coupling with this versatile building block, grounded in mechanistic understanding and practical, field-proven insights.
Mechanistic Overview: The Palladium and Copper Catalytic Cycles
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]
The Palladium Cycle
The palladium cycle is where the C(sp²)-C(sp) bond is forged. It can be summarized in three key steps:
-
Oxidative Addition: A low-valent Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the aryl halide (this compound) to form a Pd(II) intermediate.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The desired coupled product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
The Copper Cycle
The role of the copper(I) co-catalyst is to facilitate the deprotonation of the terminal alkyne and deliver it to the palladium center.[4]
-
π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne, increasing its acidity.
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate.
-
Transmetalation: This copper acetylide then participates in the transmetalation step of the palladium cycle.
It is important to note that copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[7]
Visualizing the Catalytic Pathway
The interplay between the palladium and copper cycles is crucial for the efficiency of the Sonogashira coupling.
Experimental Design and Protocol Optimization
The success of the Sonogashira coupling of this compound hinges on the careful selection of several key parameters. The electronic nature of the substrate, with an electron-donating methyl group and a strongly electron-withdrawing cyano group, requires a balanced approach to catalyst and ligand selection.
| Parameter | Recommended Starting Point | Rationale & Optimization Considerations |
| Palladium Precatalyst | PdCl₂(PPh₃)₂ (1-3 mol%) | A robust and commercially available Pd(II) precatalyst. For more challenging couplings, consider more active precatalysts like Pd(OAc)₂ or pre-formed Pd(0) sources such as Pd(PPh₃)₄. |
| Copper(I) Co-catalyst | CuI (1-5 mol%) | Essential for the classical Sonogashira mechanism. In cases of significant alkyne homodoupling, a copper-free protocol should be considered. |
| Ligand | PPh₃ (2-6 mol%) | Triphenylphosphine is a standard ligand. If yields are low, consider more electron-rich and bulky phosphine ligands like P(t-Bu)₃ or XPhos, which can enhance the rate of oxidative addition.[8] |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPEA) (2-3 equivalents) | Acts as both a base and a solvent. An amine base is crucial for neutralizing the HX byproduct and facilitating the deprotonation of the alkyne.[1] |
| Solvent | THF, DMF, or Toluene | The choice of solvent can significantly impact the reaction rate and solubility of the reactants.[7] A co-solvent system (e.g., TEA/Toluene) is often effective. |
| Temperature | Room Temperature to 60 °C | The reactivity of aryl bromides is generally lower than aryl iodides, often necessitating gentle heating to achieve a reasonable reaction rate.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for preventing the oxidation of the Pd(0) catalyst and minimizing alkyne homocoupling. |
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Sonogashira coupling of this compound with a generic terminal alkyne.
Reagents and Equipment:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
PdCl₂(PPh₃)₂ (dichlorobis(triphenylphosphine)palladium(II))
-
CuI (Copper(I) iodide)
-
Triethylamine (TEA), freshly distilled
-
Anhydrous solvent (e.g., THF or Toluene)
-
Schlenk flask or oven-dried round-bottom flask with a condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.03 equiv).
-
Solvent and Reagent Addition: Add anhydrous THF (or another suitable solvent, approx. 0.1-0.2 M concentration relative to the bromothiophene) and freshly distilled TEA (2.5 equiv).
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of dissolved oxygen.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to quench the reaction and remove the amine base. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 5-alkynyl-4-methylthiophene-2-carbonitrile.
Visualizing the Experimental Workflow
A clear workflow is essential for reproducible results.
Troubleshooting and Advanced Considerations
-
Low Yield: If the reaction stalls or gives a low yield, consider increasing the reaction temperature, using a more active catalyst system (e.g., a palladacycle or a catalyst with a more electron-rich ligand), or switching to a more polar solvent like DMF.[7]
-
Alkyne Homocoupling: The formation of a significant amount of the Glaser coupling byproduct is often due to the presence of oxygen or an excess of the copper catalyst. Ensure thorough degassing and consider a copper-free protocol. For copper-free conditions, a stronger base such as Cs₂CO₃ may be required.[7]
-
Decomposition of Starting Material: If the starting material degrades, the reaction temperature may be too high, or the base may be too harsh. Consider milder conditions or a different base.
Conclusion
The Sonogashira coupling of this compound is a robust and versatile method for accessing a valuable class of substituted thiophenes. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently synthesize these important building blocks for applications in drug discovery and materials science. The protocol provided herein serves as a solid foundation for further exploration and optimization in your specific research context.
References
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653 , 46-49 (2002). Available at: [Link]
-
Doucet, H. & Hierso, J.-C. Palladium-Based Catalytic Systems for the Synthesis of Conjugated Enynes by Sonogashira Reactions and Related Alkynylations. Angew. Chem. Int. Ed.46 , 834–871 (2007). Available at: [Link]
-
Wikipedia. Sonogashira coupling. (2023). Available at: [Link]
-
Schilz, M. & Plenio, H. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. J. Org. Chem.77 , 2798–2807 (2012). Available at: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. (2021). Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Soheili, A. et al. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Org. Lett.5 , 4191–4194 (2003). Available at: [Link]
-
Cameselle, R. P., Iglesias, B. & de Lera, A. R. Sonogashira coupling reactions of 2,3-dibromothiophene 1 with terminal alkynes. Tetrahedron66 , 532-538 (2010). Available at: [Link]
-
Elangovan, A., Wang, Y.-H. & Ho, T.-I. Sonogashira Coupling Reaction with Diminished Homocoupling. Org. Lett.5 , 1841–1844 (2003). Available at: [Link]
-
Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. (2013). Available at: [Link]
- Perepichka, I. F. & Perepichka, D. F. Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics. (John Wiley & Sons, 2009).
- Joule, J. A. & Mills, K. Heterocyclic Chemistry (John Wiley & Sons, 2010).
-
Lipshutz, B. H., Chung, D. W. & Rich, B. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Org. Lett.10 , 3793–3796 (2008). Available at: [Link]
-
Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.107 , 874–922 (2007). Available at: [Link]
-
Tykwinski, R. R. Evolution of the Sonogashira Coupling Reaction. Angew. Chem. Int. Ed.42 , 1566–1568 (2003). Available at: [Link]
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- 8. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-4-methylthiophene-2-carbonitrile
Introduction: Strategic C-N Bond Formation on a Privileged Thiophene Scaffold
The Buchwald-Hartwig amination has emerged as a cornerstone of modern synthetic chemistry, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2] The substrate at the heart of this guide, 5-Bromo-4-methylthiophene-2-carbonitrile, represents a valuable and synthetically challenging building block. The electron-deficient nature of the thiophene ring, accentuated by the nitrile group, alongside the potential for sulfur-based catalyst inhibition, necessitates a carefully optimized and robust protocol.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals, offering a detailed, field-proven protocol for the successful Buchwald-Hartwig amination of this specific thiophene derivative. Beyond a mere recitation of steps, this guide delves into the rationale behind the choice of reagents and conditions, equipping the user with the knowledge to not only replicate the procedure but also to troubleshoot and adapt it for various amine coupling partners.
Reaction Principle and Mechanistic Overview
The Buchwald-Hartwig amination of this compound proceeds via a palladium-catalyzed cycle that couples the C-Br bond with a primary or secondary amine.[3] The generally accepted mechanism involves a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the thiophene substrate to form a Pd(II) complex.
-
Ligand Exchange/Coordination: The amine nucleophile coordinates to the palladium center.
-
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted 5-amino-4-methylthiophene-2-carbonitrile product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[1]
The choice of palladium precursor, phosphine ligand, base, and solvent are critical parameters that collectively dictate the efficiency and success of the reaction.
Visualizing the Catalytic Cycle
To better understand the intricate dance of molecules at the palladium center, the following diagram illustrates the catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization may be required for specific, challenging coupling partners.
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable pre-catalyst
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or other suitable biarylphosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene or 1,4-Dioxane
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%). The use of pre-catalysts is often preferred for reproducibility.
-
Add the base (e.g., NaOtBu, 1.2-1.5 equiv for strong bases; Cs₂CO₃, 2.0 equiv for weaker bases).
-
Seal the flask with a rubber septum or a screw cap with a PTFE liner.
-
-
Inert Atmosphere:
-
Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. Palladium catalysts and phosphine ligands are often sensitive to air and moisture.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add the anhydrous solvent (e.g., Toluene or 1,4-Dioxane) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.
-
Add the amine (1.1-1.2 equiv) via syringe. If the amine is a solid, it can be added in the initial step with the other solid reagents.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the specific amine and the chosen catalyst system.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filter cake with the same organic solvent.
-
Combine the organic filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-amino-4-methylthiophene-2-carbonitrile derivative.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Key Parameters and Optimization Strategies
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of several key parameters. The following table provides a summary of typical conditions and considerations for the amination of this compound.
| Parameter | Recommended Reagents/Conditions | Rationale and Optimization Insights |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts (e.g., XPhos Pd G3) | Pd(OAc)₂ and Pd₂(dba)₃ are common and effective. Pre-catalysts offer improved air stability and reproducibility. For challenging substrates, pre-catalysts often provide higher yields. |
| Ligand | Bulky, electron-rich biarylphosphines (e.g., XPhos, RuPhos, BrettPhos) | These ligands promote the crucial oxidative addition and reductive elimination steps. The steric bulk can also help prevent catalyst deactivation. Ligand screening is often necessary to find the optimal choice for a specific amine. |
| Base | NaOtBu, LHMDS (strong bases); Cs₂CO₃, K₃PO₄ (weaker bases) | Strong bases like NaOtBu often lead to faster reactions but may not be compatible with base-sensitive functional groups.[3] Weaker bases like Cs₂CO₃ offer better functional group tolerance but may require higher temperatures or longer reaction times. |
| Solvent | Toluene, 1,4-Dioxane, t-BuOH | Anhydrous and degassed solvents are crucial. Toluene is a common choice. 1,4-Dioxane can sometimes improve solubility and reaction rates. |
| Temperature | 80 - 110 °C | The optimal temperature depends on the reactivity of the substrates and the catalyst system. Higher temperatures may be required for less reactive amines or when using weaker bases. |
| Catalyst Loading | 1-5 mol% | Lower catalyst loadings are desirable for process efficiency and cost-effectiveness. Optimization can often reduce the required amount of catalyst. |
| Expected Yield | 60-95% | Yields are highly dependent on the specific amine coupling partner and the optimization of reaction conditions. |
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. The following section addresses common problems encountered during the Buchwald-Hartwig amination of sulfur-containing heterocycles and provides actionable solutions.
Problem 1: Low or No Conversion
-
Potential Cause: Inactive catalyst.
-
Solution: Ensure that the palladium precursor and phosphine ligand are of high purity and have been handled under strictly inert conditions. Using a pre-catalyst can often mitigate this issue.
-
-
Potential Cause: Catalyst poisoning by the thiophene sulfur.
-
Solution: Increase the ligand-to-palladium ratio to favor the formation of the active catalytic species. Screening different bulky electron-rich ligands is also recommended, as some may be more resistant to sulfur coordination.
-
-
Potential Cause: Suboptimal reaction temperature.
-
Solution: Incrementally increase the reaction temperature in 10 °C intervals. In some cases, microwave irradiation can be beneficial for driving the reaction to completion.
-
Problem 2: Formation of Side Products (e.g., Hydrodehalogenation)
-
Potential Cause: The competing β-hydride elimination pathway, particularly with primary amines.
-
Solution: Employing bulkier phosphine ligands can sterically disfavor the transition state for β-hydride elimination. Lowering the reaction temperature may also reduce the rate of this side reaction relative to the desired C-N bond formation.
-
-
Potential Cause: Reaction with residual water.
-
Solution: Ensure all reagents and solvents are rigorously dried and that the reaction is conducted under a scrupulously inert atmosphere.
-
Problem 3: Difficulty in Product Purification
-
Potential Cause: Co-elution of the product with residual ligand or ligand oxides.
-
Solution: Optimize the stoichiometry to use a minimal excess of the ligand. During work-up, a wash with an acidic aqueous solution can sometimes help to remove basic phosphine ligands. Careful selection of the mobile phase for column chromatography is also critical.
-
Safety Precautions
-
Palladium Compounds: While generally of low toxicity, palladium compounds should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere. They can also have unpleasant odors and should be used in a fume hood.
-
Bases: Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Handle in a well-ventilated area and avoid ignition sources.
-
Always consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful transformation for the synthesis of a diverse range of 5-amino-4-methylthiophene-2-carbonitrile derivatives. By understanding the underlying principles of the reaction and carefully controlling the key experimental parameters, researchers can achieve high yields and purity. This guide provides a solid foundation for the successful execution of this important C-N coupling reaction, enabling the efficient synthesis of valuable building blocks for drug discovery and materials science.
References
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
Sources
Application Note: A Guide to the Synthesis and Characterization of Thiophene Carbonitrile-Based Organic Semiconductors
Introduction: The Strategic Role of Thiophene Carbonitriles in Organic Electronics
Thiophene-based π-conjugated molecules are a cornerstone of the organic electronics field, prized for their synthetic versatility and excellent charge-transport properties.[1][2] The performance of organic semiconductors (OSCs) in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) is intrinsically linked to the energy levels of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Fine-tuning these electronic properties is a primary goal of materials design.
The introduction of the carbonitrile (–C≡N) group onto a thiophene backbone is a powerful strategy for modulating these energy levels.[3] As a potent electron-withdrawing group, the cyano moiety significantly lowers both the HOMO and LUMO energy levels of the parent conjugated system.[4][5] This modification is crucial for several reasons:
-
Enabling n-Type and Ambipolar Transport: While many thiophene derivatives are inherently p-type (hole-transporting), the lowered LUMO level facilitated by cyano-substitution can enable efficient electron injection and transport, leading to n-type or ambipolar behavior.[5]
-
Tuning the Optical Bandgap: The cyano group's influence on the electronic structure can alter the molecule's absorption profile, allowing for tailored light-harvesting properties in photovoltaic applications.[4]
-
Enhancing Molecular Packing: The linear and polar nature of the cyano group can influence intermolecular interactions, potentially leading to favorable solid-state packing motifs for efficient charge transport.[4][6]
This guide provides a comprehensive overview of the synthetic preparation, purification, and characterization of organic semiconductors derived from thiophene carbonitriles, grounded in established chemical principles and field-proven methodologies.
Part 1: Core Synthetic Strategies: Building the Conjugated Backbone
The construction of complex thiophene-based OSCs relies heavily on the formation of new carbon-carbon bonds to link aromatic units. Palladium-catalyzed cross-coupling reactions are the undisputed workhorses in this domain due to their high efficiency, functional group tolerance, and mild reaction conditions.[7][8]
The Stille Cross-Coupling Reaction
The Stille reaction, which couples an organostannane (R-SnR'₃) with an organic halide, is a highly effective method for synthesizing thiophene oligomers.[9][10]
-
Causality: The key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture, and their tolerance of a vast array of functional groups, including esters, ketones, and even amines.[9][10] This makes it possible to build complex architectures without the need for extensive protecting group chemistry. For thiophene synthesis, 2-(Tri-n-butylstannyl)thiophene is a common and commercially available reagent.[9] While highly effective, a significant drawback is the toxicity of the tin precursors and byproducts, which necessitates careful handling and rigorous purification of the final product.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction, coupling an organoboron compound (typically a boronic acid or ester) with an organic halide, is another premier method.[11][12]
-
Causality: The primary advantages of the Suzuki coupling are the low toxicity of the boron-containing reagents and byproducts and their general stability.[12] The reaction is often performed in biphasic (organic/aqueous) systems with a base, which facilitates the crucial transmetalation step in the catalytic cycle.[12] For researchers, this often translates to simpler work-up procedures and a more environmentally benign process. Microwave-assisted protocols have been shown to dramatically reduce reaction times and improve yields for the synthesis of thiophene oligomers.[13][14][15]
The choice between Stille and Suzuki coupling often depends on the specific substrates and the desired complexity of the molecule. For some heterocyclic systems, Stille coupling can provide superior yields, particularly when dealing with sterically hindered substrates.[16]
Part 2: Detailed Protocol: Synthesis of a D-A-D Thiophene Carbonitrile Oligomer
This protocol details the synthesis of a model Donor-Acceptor-Donor (D-A-D) oligomer, 2,5-bis(5'-hexyl-2,2'-bithiophen-5-yl)thiophene-3,4-dicarbonitrile , via a palladium-catalyzed Suzuki cross-coupling reaction. This molecule is a representative example, combining electron-rich alkylated bithiophene "donor" wings with an electron-deficient dicyanothiophene "acceptor" core.
Materials and Reagents
| Reagent | Acronym/Formula | Supplier/Purity | Notes |
| 3,4-Dibromothiophene-2,5-dicarbonitrile | C₆Br₂N₂S | Commercial | The core acceptor unit. |
| 2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₆H₂₇BO₂S | Synthesized or Commercial | The donor boronic ester. |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | Commercial/≥99% | The catalyst. Must be handled under an inert atmosphere. |
| Toluene | C₇H₈ | Anhydrous/≥99.8% | Reaction solvent. |
| Sodium Carbonate (2M Aqueous Solution) | Na₂CO₃ | Reagent Grade | The base. |
| N,N-Dimethylformamide | DMF | Anhydrous/≥99.8% | Co-solvent for solubility if needed. |
| Hexanes | C₆H₁₄ | ACS Grade | For chromatography. |
| Dichloromethane (DCM) | CH₂Cl₂ | ACS Grade | For chromatography and dissolution. |
| Silica Gel | SiO₂ | 230-400 mesh | For column chromatography. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add 3,4-dibromothiophene-2,5-dicarbonitrile (1.0 eq), 2-(5-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to establish an inert atmosphere. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (approx. 0.1 M concentration relative to the dibromide) and the 2M aqueous sodium carbonate solution (4.0 eq). If reactants show poor solubility, a small amount of DMF can be added as a co-solvent.
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting dibromide is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification Protocol
The purity of organic semiconductors is paramount to their performance, as impurities can act as charge traps.[17][18][19] A multi-step purification process is therefore mandatory.
-
Column Chromatography:
-
Adsorb the crude product onto a small amount of silica gel.
-
Load it onto a silica gel column packed in hexanes.
-
Elute the column with a gradient of hexanes and dichloromethane (e.g., starting from 100% hexanes and gradually increasing the polarity with DCM).
-
Collect fractions and analyze by TLC to isolate the pure product. The desired product is typically a brightly colored, fluorescent compound.
-
-
Recrystallization:
-
Dissolve the purified solid from the column in a minimum amount of a hot solvent (e.g., chlorobenzene or a toluene/hexane mixture).
-
Allow the solution to cool slowly to room temperature, then cool further in a refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
-
Train Sublimation (Optional but Recommended):
-
For device-grade purity, train sublimation under high vacuum (< 1 x 10⁻⁶ mbar) is the gold standard.[17][20] This process removes residual solvent and non-volatile impurities. The material is heated in a tube furnace with a temperature gradient, and the purified compound sublimes and deposits in a cooler zone.[17]
-
Part 3: Characterization and Data Validation
Rigorous characterization is essential to confirm the structure and assess the electronic properties of the newly synthesized material.
Structural and Purity Validation
| Technique | Expected Results & Interpretation |
| ¹H NMR | Provides the proton chemical shifts and coupling constants, confirming the connectivity of the thiophene rings and the presence of the hexyl chains. Integration should match the proposed structure. |
| ¹³C NMR | Confirms the carbon framework, including the characteristic downfield shift of the carbon atoms in the cyano groups (~110-120 ppm). |
| Mass Spectrometry | High-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ or [M]⁺ that matches the calculated exact mass to within 5 ppm, confirming the elemental composition. |
| Elemental Analysis | Provides the percentage of C, H, N, and S. The experimental values should be within ±0.4% of the calculated theoretical values for the proposed molecular formula. |
Optoelectronic Property Characterization
The following workflow outlines the key experiments to determine the material's suitability as an organic semiconductor.
Caption: Workflow for the synthesis, purification, and characterization of thiophene carbonitrile semiconductors.
-
UV-Vis Spectroscopy: A solution of the compound (e.g., in chloroform or THF) is analyzed to determine its absorption spectrum. The absorption onset (λ_onset) is used to calculate the optical bandgap (E_g) using the formula: E_g (eV) = 1240 / λ_onset (nm) .
-
Photoluminescence (PL) Spectroscopy: Exciting the solution at its absorption maximum reveals the emission spectrum, providing insight into the material's potential for light-emitting applications.
-
Cyclic Voltammetry (CV): This electrochemical technique is used to determine the HOMO and LUMO energy levels. By measuring the onset potentials for oxidation (E_ox) and reduction (E_red) relative to a reference electrode (e.g., Fc/Fc⁺), the energy levels can be estimated:
-
HOMO (eV) = -e [E_ox vs Fc/Fc⁺ + 5.1]
-
LUMO (eV) = -e [E_red vs Fc/Fc⁺ + 5.1] (Note: The value 5.1 eV is the energy level of the Fc/Fc⁺ redox couple below the vacuum level).
-
These experimentally determined values are critical for predicting how the material will perform in an electronic device and for designing appropriate device architectures.
Conclusion
The preparation of organic semiconductors from thiophene carbonitriles is a highly effective strategy for developing advanced electronic materials. The electron-withdrawing nature of the cyano group provides a powerful tool for tuning the frontier molecular orbital energy levels, enabling the creation of high-performance n-type and ambipolar semiconductors.[4][5] Success in this field hinges on the precise execution of synthetic protocols, particularly palladium-catalyzed cross-coupling reactions, followed by rigorous, multi-step purification to achieve device-grade purity.[17][18] The comprehensive characterization workflow outlined here provides a self-validating system to ensure both structural integrity and the desired optoelectronic properties, paving the way for the rational design of next-generation organic electronic devices.
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Payne, M. M., et al. (2005). p-Channel Organic Semiconductors Based on Hybrid Acene−Thiophene Molecules for Thin-Film Transistor Applications. Journal of the American Chemical Society. Available at: [Link]
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Advanced Science News (2013). Better characterisation of thin film organic semiconductors. Advanced Science News. Available at: [Link]
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Woitalka, A., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances. Available at: [Link]
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Karl, N. (1999). Organic Semiconductors: Purification and Crystal Growth. Springer. Available at: [Link]
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Isah, A., et al. (2020). Purity of organic semiconductors as a key factor for the performance of organic electronic devices. Materials Chemistry Frontiers. Available at: [Link]
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Wang, H., et al. (2023). Cyano-capped molecules: versatile organic materials. Journal of Materials Chemistry A. Available at: [Link]
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ResearchGate (2018). High Speed and High Purity Sublimation Purification Process Development of Organic Semiconductor Materials. Available at: [Link]
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Kumar, P., & Kumar, V. (2017). Thiophene-Based Organic Semiconductors. PubMed. Available at: [Link]
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ResearchGate (2019). Cyano-Substituted Head-to-Head Polythiophenes: Enabling High-Performance n-Type Organic Thin-Film Transistors. Available at: [Link]
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Isah, A., et al. (2020). Purity of organic semiconductors as a key factor for the performance of organic electronic devices. RSC Publishing. Available at: [Link]
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Michalska, D., et al. (2007). Theoretical study of structure, electronic properties, and photophysics of cyano-substituted thiophenes and terthiophenes. PubMed. Available at: [Link]
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Zhang, J., et al. (2014). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications. Available at: [Link]
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ResearchGate (2013). Palladium-Catalyzed Stille Coupling for the Preparation of Ferrocenyl Thiophene Derivatives. Available at: [Link]
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UNIPI (2021). New papers published on functionalized thiophene – arylene based organic semiconductors. Available at: [Link]
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Galiano, F., et al. (2022). Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. MDPI. Available at: [Link]
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ResearchGate (2020). Synthesis of substituted thiophene-3-carbonitrile. Available at: [Link]
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Snead, D. R., et al. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. Available at: [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Available at: [Link]
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ResearchGate (2001). Regioselective Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel 2,3-Disubstituted Thiophene Derivatives. Available at: [Link]
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Paškevičius, T., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules. Available at: [Link]
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Organic Chemistry Portal (n.d.). Thiophene synthesis. Available at: [Link]
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Ciammarusti, C., et al. (2005). Solvent-free, microwave-assisted synthesis of thiophene oligomers via Suzuki coupling. PubMed. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Thiophene-Based Organic Semiconductors. Available at: [Link]
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Arai, N., et al. (2008). Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Tetrahedron Letters. Available at: [Link]
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Adrianto, N., et al. (2023). Polymorph-Dependent Emission in Cyano Group-Substituted Thiophene/Phenylene Co-Oligomer Crystals. ACS Omega. Available at: [Link]
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ResearchGate (2020). Purity of organic semiconductors as a key factor for the performance of organic electronic devices. Available at: [Link]
-
Ayres, T. R., et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Molecules. Available at: [Link]
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Ciammarusti, C., et al. (2005). Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. The Journal of Organic Chemistry. Available at: [Link]
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Khan, I., & Saeed, A. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
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ResearchGate (2023). Polymorph-Dependent Emission in Cyano Group-Substituted Thiophene/Phenylene Co-Oligomer Crystals. Available at: [Link]
-
DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. Available at: [Link]
-
Petkov, V. (2022). Efficient Synthesis of Symmetric Oligothiophenes via Decarboxylative and Suzuki Cross-Coupling Reactions. Concordia University. Available at: [Link]
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Ciammarusti, C., et al. (2005). Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. Figshare. Available at: [Link]
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Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
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- 11. youtube.com [youtube.com]
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- 15. Collection - Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling - The Journal of Organic Chemistry - Figshare [figshare.com]
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- 17. Purity of organic semiconductors as a key factor for the performance of organic electronic devices - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00690D [pubs.rsc.org]
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- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Functionalization of the Methyl Group on 5-Bromo-4-methylthiophene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the chemical functionalization of the methyl group on 5-Bromo-4-methylthiophene-2-carbonitrile. This key heterocyclic building block is of significant interest in medicinal chemistry and materials science. This guide will explore primary functionalization pathways, including selective free-radical bromination to yield 5-Bromo-4-(bromomethyl)thiophene-2-carbonitrile, and subsequent transformations into aldehydes, carboxylic acids, and substrates for advanced cross-coupling reactions. The protocols are designed to be robust and scalable, with an emphasis on explaining the underlying chemical principles and providing practical insights for successful execution in a research and development setting.
Introduction: The Strategic Importance of this compound
The thiophene scaffold is a privileged heterocycle in drug discovery, present in numerous approved pharmaceuticals. The specific substitution pattern of this compound offers three distinct points for chemical modification: the bromine atom at the 5-position, the nitrile group at the 2-position, and the methyl group at the 4-position. Functionalization of the C4-methyl group, in particular, opens a gateway to a diverse range of derivatives with potential applications as pharmaceutical intermediates and functional materials. This guide focuses on the selective transformation of this methyl group, providing the end-user with a versatile toolkit for molecular elaboration.
Part 1: Benzylic-type Bromination of the C4-Methyl Group
The conversion of the C4-methyl group to a bromomethyl group is a pivotal first step, transforming an unreactive alkyl substituent into a versatile electrophilic handle for subsequent nucleophilic substitution or organometallic cross-coupling reactions. The method of choice for this transformation is a free-radical bromination using N-bromosuccinimide (NBS).[1][2]
Reaction Principle: The Wohl-Ziegler Reaction
This reaction proceeds via a free-radical chain mechanism.[1] Initiation is typically achieved using light (photochemical initiation) or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The initiator generates a bromine radical from NBS, which then abstracts a hydrogen atom from the methyl group to form a resonance-stabilized thiophenylmethyl radical. This radical then reacts with a bromine source (Br₂ generated in situ from the reaction of HBr with NBS) to form the desired product and regenerate a bromine radical, thus propagating the chain.[1][2]
Experimental Protocol 1: Synthesis of 5-Bromo-4-(bromomethyl)thiophene-2-carbonitrile
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or a safer alternative such as acetonitrile or ethyl acetate[3]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Reflux condenser and heating mantle
-
UV lamp (for photochemical initiation, if used)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, dissolve this compound (1.0 eq) in the chosen solvent (e.g., acetonitrile, 10-15 mL per gram of starting material).
-
Reagent Addition: Add N-bromosuccinimide (1.05-1.1 eq) and a catalytic amount of AIBN (0.02-0.05 eq) to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (for thermal initiation with AIBN) or irradiate with a UV lamp at room temperature (for photochemical initiation). Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and brine to remove any remaining succinimide and unreacted NBS.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
-
Purification: The crude 5-Bromo-4-(bromomethyl)thiophene-2-carbonitrile can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Data Summary Table:
| Parameter | Value |
| Starting Material | This compound |
| Product | 5-Bromo-4-(bromomethyl)thiophene-2-carbonitrile |
| Reagents | NBS, AIBN (or light) |
| Solvent | Acetonitrile (preferred) or CCl₄ |
| Temperature | Reflux (thermal) or RT (photochemical) |
| Typical Yield | 75-90% |
Part 2: Oxidation of the C4-Methyl Group
Oxidation of the methyl group can lead to the formation of either the corresponding aldehyde (5-Bromo-4-formylthiophene-2-carbonitrile) or the carboxylic acid (5-Bromo-2-cyano-4-thiophenecarboxylic acid). The choice of oxidant and reaction conditions is critical to achieve the desired level of oxidation.[4]
Reaction Principle: Selective Oxidation
Strong oxidizing agents like potassium permanganate (KMnO₄) under harsh conditions will typically oxidize the methyl group directly to a carboxylic acid. Milder oxidants, such as manganese dioxide (MnO₂), are often used for the selective oxidation of benzylic-type alcohols to aldehydes. Therefore, a two-step process (bromination followed by hydrolysis to the alcohol and then oxidation) or a direct, carefully controlled oxidation might be necessary to obtain the aldehyde.
Experimental Protocol 2: Synthesis of 5-Bromo-4-formylthiophene-2-carbonitrile
This protocol follows a two-step approach for better control and yield of the aldehyde.
Step A: Synthesis of (5-Bromo-2-cyano-4-thienyl)methanol
-
Hydrolysis of the Bromomethyl Intermediate: Dissolve the purified 5-Bromo-4-(bromomethyl)thiophene-2-carbonitrile (from Protocol 1) in a mixture of acetone and water (e.g., 3:1 v/v).
-
Add sodium bicarbonate (NaHCO₃, 1.5 eq) and heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture, remove the acetone under reduced pressure, and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude alcohol, which can be purified by column chromatography.
Step B: Oxidation to the Aldehyde
-
Oxidation Setup: In a round-bottom flask, suspend the (5-Bromo-2-cyano-4-thienyl)methanol in a suitable solvent like dichloromethane (DCM) or chloroform.
-
Oxidant Addition: Add activated manganese dioxide (MnO₂, 5-10 eq) in portions to the stirred suspension at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite® to remove the manganese salts, washing thoroughly with DCM. Concentrate the filtrate to obtain the crude aldehyde, which can be purified by column chromatography or recrystallization.
Experimental Protocol 3: Synthesis of 5-Bromo-2-cyano-4-thiophenecarboxylic acid
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and a reflux condenser, dissolve this compound in a mixture of pyridine and water.
-
Oxidant Addition: Heat the solution to reflux and add potassium permanganate (KMnO₄, 3-4 eq) portion-wise over a period of 1-2 hours. The purple color of the permanganate should disappear as it is consumed.
-
Reaction Completion: Continue heating at reflux for an additional 2-4 hours after the final addition of KMnO₄, or until TLC analysis indicates the absence of starting material.
-
Work-up:
-
Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a pH of ~2.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Data Summary Table:
| Product | Starting Material | Key Reagents | Typical Yield |
| 5-Bromo-4-formylthiophene-2-carbonitrile | (5-Bromo-2-cyano-4-thienyl)methanol | MnO₂ | 60-80% |
| 5-Bromo-2-cyano-4-thiophenecarboxylic acid | This compound | KMnO₄ | 50-70% |
Part 3: Applications in Cross-Coupling Reactions
The functionalized derivatives of this compound are valuable substrates for various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[5][6][7][8]
Conceptual Framework
-
Suzuki Coupling: The C5-bromo position is amenable to Suzuki coupling with boronic acids to form C-C bonds.[5][9][10]
-
Sonogashira Coupling: The C5-bromo position can undergo Sonogashira coupling with terminal alkynes.[11][12][13]
-
Heck Coupling: The C5-bromo position can participate in Heck coupling reactions with alkenes.[14][15][16]
-
Coupling at the C4-Position: The 5-Bromo-4-(bromomethyl)thiophene-2-carbonitrile can undergo Suzuki-type couplings with boronic acids at the benzylic-type position, although this is less common than coupling at an aryl halide.[7] More typically, the bromomethyl group is used in nucleophilic substitution reactions.
Illustrative Reaction Scheme
Caption: Functionalization pathways for this compound.
Conclusion
The protocols and application notes presented in this guide provide a robust framework for the strategic functionalization of the methyl group on this compound. By employing selective bromination and oxidation reactions, researchers can access a variety of valuable intermediates. These functionalized thiophene derivatives serve as versatile building blocks for the synthesis of complex molecules with potential applications in drug discovery and materials science, particularly through their use in a wide array of cross-coupling reactions. Careful adherence to the described methodologies and an understanding of the underlying chemical principles will enable scientists to effectively utilize this important heterocyclic scaffold in their research endeavors.
References
-
Ahmad, R., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8(1), 74. [Link]
-
Cantillo, D., et al. (2014). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 79(1), 223-229. [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. [Link]
-
Chen, J., et al. (2020). Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2. Organic & Biomolecular Chemistry, 18(3), 423-427. [Link]
-
Ghosh, A., et al. (2019). User‐friendly and Green Procedure for a Photoinduced Wohl‐Ziegler Reaction. ChemistrySelect, 4(29), 8569-8572. [Link]
-
Ahmad, R., et al. (2014). Regioselective Synthesis of 2-(bromomethyl)-5-aryl-thiophene Derivatives via Palladium (0) Catalyzed Suzuki Cross-Coupling Reactions: As Antithrombotic and Haemolytically Active Molecules. PubMed. [Link]
-
Ahmad, R., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. [Link]
-
Ahmad, R., et al. (2015). (PDF) Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
-
Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. [Link]
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Kumar, A., et al. (2016). Pd-Catalyzed one-pot sequential cross-coupling reactions of tetrabromothiophene. Organic & Biomolecular Chemistry, 14(4), 1347-1355. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Rauf, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 54. [Link]
-
Lee, G. C., & Lee, H. K. (2001). Oxidation of Methylthiophenes to Thiophenecarboxylic Acids. Bulletin of the Korean Chemical Society, 22(5), 541-542. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Wikipedia. (n.d.). Heck reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Nising, C. F., & Bräse, S. (2008). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 4, 29. [Link]
-
Reddy, Y. T., et al. (2007). Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. Organic Letters, 9(19), 3781-3783. [Link]
-
Khan, I., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Molecules, 26(11), 3192. [Link]
-
Stanetty, P., et al. (2000). Regioselective Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel 2,3-Disubstituted Thiophene Derivatives. Journal of Organic Chemistry, 65(5), 1373-1377. [Link]
-
Demerseman, P., & René, L. (2004). Direct Bromination of Ethyl 5-Alkylthiophene-2-carboxylates. European Journal of Organic Chemistry, 2004(11), 2487-2490. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Li, J. H., et al. (2013). Pd-Catalyzed reductive heck reaction of olefins with aryl bromides for Csp2–Csp3 bond formation. Chemical Communications, 49(75), 8335-8337. [Link]
-
DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]
-
Tanko, J. M., & Blackstock, J. C. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203-205. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
Sources
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conversion of the nitrile group in 5-Bromo-4-methylthiophene-2-carbonitrile
An Application Guide to the Functional Group Interconversion of 5-Bromo-4-methylthiophene-2-carbonitrile
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the chemical modification of the nitrile group in this compound. This versatile building block is of significant interest due to the prevalence of the thiophene scaffold in FDA-approved drugs and clinical candidates. The protocols herein detail three critical transformations: hydrolysis to a carboxylic acid, reduction to a primary amine, and a [3+2] cycloaddition to form a 5-substituted tetrazole. Each section elucidates the underlying chemical principles, provides step-by-step experimental procedures, and discusses the rationale behind methodological choices to ensure reproducible and efficient synthesis.
Introduction: The Strategic Importance of the Thiophene Scaffold
The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its ability to act as a bioisosteric replacement for the benzene ring, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1] Its presence in numerous therapeutic agents, from anti-inflammatory drugs like Suprofen to antiplatelet agents like Clopidogrel, underscores its importance.[2][3] this compound serves as a highly functionalized starting material. The bromine atom provides a handle for cross-coupling reactions, while the nitrile group is a versatile functional moiety that can be converted into several other key groups, including carboxylic acids, amines, and tetrazoles.[4][5] This guide focuses on the strategic conversion of this nitrile group, unlocking access to a diverse array of derivatives for screening and lead optimization.
Overview of Nitrile Conversion Pathways
The synthetic utility of the nitrile group in this compound is demonstrated through three primary conversion pathways. Each pathway yields a product with distinct physicochemical properties, crucial for modulating biological activity and drug-like characteristics.
Figure 1: Key synthetic transformations of the nitrile group.
Protocol I: Hydrolysis to 5-Bromo-4-methylthiophene-2-carboxylic Acid
The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation that replaces the nitrogen atom with oxygen atoms.[6] This conversion is critical for creating analogues where a carboxylic acid may serve as a key binding motif or as a bioisostere for a tetrazole. Both acidic and basic conditions can be employed, with the choice often depending on the stability of other functional groups in the molecule.[7]
Principle and Mechanistic Insight
Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[8][9] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[6][10] Basic hydrolysis involves the direct attack of a strong nucleophile, the hydroxide ion, on the nitrile carbon, also forming an amide intermediate that is then hydrolyzed to a carboxylate salt.[6][9] An acidic workup is required in the latter case to protonate the salt and yield the final carboxylic acid.[11]
Experimental Protocol: Acid-Catalyzed Hydrolysis
Objective: To convert this compound to 5-Bromo-4-methylthiophene-2-carboxylic acid using strong acid.
Materials & Reagents:
-
This compound (CAS: 304854-52-2)
-
Sulfuric Acid (H₂SO₄), concentrated
-
Deionized Water (H₂O)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Carefully add a 1:1 (v/v) mixture of deionized water and concentrated sulfuric acid. Causality Note: The high concentration of strong acid is necessary to efficiently protonate the nitrile and catalyze the hydrolysis of both the nitrile and the intermediate amide.[12]
-
Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and then carefully pour it over crushed ice in a beaker.
-
A precipitate of the crude carboxylic acid should form. Collect the solid by vacuum filtration and wash with cold water.
-
For further purification, dissolve the crude product in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified product.
Characterization:
-
IR Spectroscopy: Look for the appearance of a broad O-H stretch (approx. 2500-3300 cm⁻¹) and a strong C=O stretch (approx. 1700-1725 cm⁻¹), and the disappearance of the C≡N stretch (approx. 2220-2240 cm⁻¹).
-
¹H NMR: Expect a downfield shift of the thiophene proton and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm).
| Parameter | Condition | Rationale |
| Catalyst | Concentrated H₂SO₄ | Provides a high concentration of H⁺ to drive the reaction.[7] |
| Solvent | H₂O | Acts as the nucleophile for the hydrolysis.[8] |
| Temperature | Reflux | Provides the necessary activation energy for the hydrolysis of the stable nitrile and amide intermediate. |
| Workup | Quenching on ice | Precipitates the less water-soluble carboxylic acid product from the acidic aqueous mixture. |
| Typical Yield | 75-90% | High yields are common for this robust transformation. |
Protocol II: Reduction to (5-Bromo-4-methylthiophen-2-yl)methanamine
The reduction of nitriles to primary amines is a cornerstone of synthetic chemistry, providing access to a functional group that is basic and highly nucleophilic.[13][14] The resulting aminomethylthiophene is a valuable intermediate for amide couplings, reductive aminations, and the synthesis of various heterocyclic structures.
Principle and Reagent Selection
Powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for nitrile reduction.[13] The reaction involves the sequential addition of two hydride ions to the nitrile carbon.[10] An aqueous workup is then required to hydrolyze the resulting aluminum-amine complexes. While catalytic hydrogenation is another common method, care must be taken to select conditions that do not cause hydrodebromination of the aryl bromide.[15] Therefore, a strong chemical reductant like LiAlH₄ is often preferred for substrates containing sensitive halogen atoms.
Experimental Protocol: LiAlH₄ Reduction
Objective: To reduce the nitrile group of this compound to a primary amine using LiAlH₄.
Materials & Reagents:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Deionized Water (H₂O)
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully and portion-wise, add LiAlH₄ (1.5-2.0 eq) to the solution. Safety Note: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Upon completion, cool the reaction back to 0 °C.
-
Perform a Fieser workup by sequentially and slowly adding:
-
'x' mL of H₂O (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of H₂O.
-
Causality Note: This specific sequence is crucial for quenching the excess LiAlH₄ and precipitating the aluminum salts as a granular solid that is easy to filter, a technique known as the Fieser workup.
-
-
Stir the resulting mixture vigorously for 30 minutes until a white, filterable precipitate forms.
-
Add anhydrous MgSO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite, washing the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the primary amine.
Characterization:
-
IR Spectroscopy: Disappearance of the C≡N stretch and appearance of N-H stretches (approx. 3300-3500 cm⁻¹).
-
¹H NMR: Appearance of a singlet for the newly formed CH₂ group and a broad singlet for the NH₂ protons.
Figure 2: Step-by-step workflow for the LiAlH₄ reduction.
Protocol III: [3+2] Cycloaddition to 5-(5-Bromo-4-methylthiophen-2-yl)-1H-tetrazole
The conversion of nitriles to tetrazoles is a highly valuable transformation in medicinal chemistry. The tetrazole ring is widely recognized as a stable, non-classical bioisostere of the carboxylic acid group, offering improved metabolic stability and oral bioavailability in many drug candidates.[16]
Principle and Mechanistic Insight
This transformation is a [3+2] cycloaddition reaction between the nitrile and an azide source, typically sodium azide.[17] The reaction is often sluggish and requires a catalyst to activate the nitrile. Lewis acids such as zinc salts (e.g., ZnBr₂ or ZnCl₂) are effective catalysts.[18][19] The Lewis acid coordinates to the nitrile nitrogen, increasing its electrophilicity and facilitating the cycloaddition with the azide anion. The use of a catalyst allows the reaction to proceed under milder conditions and with a broader substrate scope.[19]
Experimental Protocol: Zinc-Catalyzed Cycloaddition
Objective: To synthesize the corresponding 5-substituted tetrazole via a zinc-catalyzed reaction with sodium azide.
Materials & Reagents:
-
This compound
-
Sodium Azide (NaN₃)
-
Zinc Bromide (ZnBr₂), anhydrous
-
N,N-Dimethylformamide (DMF) or Water
-
Hydrochloric Acid (HCl), ~3M
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), sodium azide (1.5-2.0 eq), and zinc bromide (1.0-1.2 eq). Safety Note: Sodium azide is highly toxic. Handle with appropriate personal protective equipment. Avoid contact with acids, which generates toxic hydrazoic acid gas.
-
Add DMF or water as the solvent. Causality Note: Zinc salts are particularly effective catalysts for this reaction in water, offering a greener and often more efficient alternative to other solvent systems.[19]
-
Heat the mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully acidify the mixture to pH ~2 with 3M HCl to protonate the tetrazole and dissolve the zinc salts.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Characterization:
-
IR Spectroscopy: Disappearance of the C≡N stretch.
-
¹H NMR: A very broad signal for the N-H proton of the tetrazole ring may be visible, often far downfield.
-
¹³C NMR: Appearance of a new quaternary carbon signal for the tetrazole ring carbon (approx. 150-160 ppm).
| Parameter | Condition | Rationale |
| Reagents | NaN₃, ZnBr₂ | NaN₃ is the azide source; ZnBr₂ acts as a Lewis acid catalyst to activate the nitrile.[18][19] |
| Solvent | DMF or Water | Polar solvents are required to dissolve the salts. |
| Temperature | 100-120 °C | Provides thermal energy to overcome the activation barrier of the cycloaddition. |
| Workup | Acidification | Protonates the tetrazolate anion to form the neutral 1H-tetrazole product. |
| Typical Yield | 60-85% | Good yields are generally achievable with this catalytic method. |
Conclusion
The protocols detailed in this application note provide robust and reproducible methods for the into three of the most valuable functional groups in drug discovery: the carboxylic acid, the primary amine, and the tetrazole. By explaining the causality behind the chosen reagents and conditions, this guide empowers researchers to confidently apply these transformations, expand their compound libraries, and accelerate the discovery of new therapeutic agents based on the privileged thiophene scaffold.
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scale-up synthesis of substituted 2-cyanothiophenes
An Application Guide for the Process Development and Scale-Up Synthesis of Substituted 2-Cyanothiophenes
Abstract
Substituted 2-cyanothiophenes are a critical class of heterocyclic compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials[1][2]. Their unique electronic properties and reactivity make them indispensable building blocks for drug discovery and materials science[3]. However, transitioning their synthesis from laboratory scale to industrial production presents significant challenges related to process safety, scalability, and economic viability. This guide provides a comprehensive overview of robust synthetic strategies, detailed scale-up protocols, and critical safety considerations for the large-scale production of substituted 2-cyanothiophenes, tailored for researchers and professionals in process and development chemistry.
Introduction: The Strategic Importance of 2-Cyanothiophenes
The thiophene ring is a well-established bioisostere of the phenyl group, prevalent in a multitude of biologically active molecules[]. The addition of a cyano group at the 2-position profoundly influences the molecule's electronic profile, enhancing its utility as a synthetic precursor for a wide array of chemical transformations. This functionality is pivotal in the development of novel therapeutics, including anti-inflammatory and anti-cancer agents, as well as in the creation of conductive polymers and organic semiconductors[1][2].
Scaling the synthesis of these valuable compounds requires a departure from bench-scale methodologies. The primary concerns revolve around the safe handling of toxic reagents, managing reaction exotherms, ensuring consistent product quality, and developing efficient purification methods. This document addresses these challenges by detailing two primary, industrially relevant synthetic paradigms: the construction of the thiophene ring via the Gewald reaction and the direct cyanation of pre-functionalized thiophenes.
Core Synthetic Strategies for Scale-Up
The choice of synthetic route is the most critical decision in a scale-up campaign. It dictates cost, safety protocols, and the impurity profile of the final product. Below is a comparative analysis of the principal methodologies.
The Gewald Multicomponent Reaction
The Gewald reaction is a powerful one-pot synthesis that constructs the 2-aminothiophene ring from a ketone or aldehyde, an α-cyanoester or dinitrile, and elemental sulfur, typically in the presence of a base[5]. This approach is highly atom-economical and allows for the rapid generation of molecular diversity.
-
Causality of Choice: The Gewald reaction is often favored during initial discovery phases due to its convergent nature. For scale-up, its primary advantage is the use of inexpensive, readily available starting materials[6]. Recent advancements have introduced greener protocols using catalysts like L-proline or employing alternative energy sources such as microwave irradiation, which can significantly reduce reaction times[7][8].
Transition-Metal-Catalyzed Cyanation
This strategy involves the introduction of a nitrile group onto a pre-existing thiophene scaffold, typically a 2-halo- or 2-triflyloxythiophene. This is the preferred method when the thiophene core is complex or prepared through a separate, optimized route. Modern catalysis offers several highly efficient and scalable options.
-
Palladium-Catalyzed Cyanation: This is arguably the most versatile and reliable method. Seminal work has established protocols using non-toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) in conjunction with highly active palladium precatalysts and specialized phosphine ligands[9]. These systems exhibit broad functional group tolerance and are effective for less reactive aryl chlorides, making them highly valuable for industrial applications.
-
Copper-Catalyzed Cyanation: A more classical approach (Rosenmund-von Braun reaction), modern iterations use catalytic amounts of copper salts[10][11]. This method is often cost-effective but may require higher temperatures and can be sensitive to substrate structure[12].
-
Nickel-Catalyzed Cyanation: As a more economical alternative to palladium, nickel catalysis has gained significant traction. Systems using inexpensive nickel salts with ligands can effectively cyanate aryl halides and sulfonates using sources like zinc cyanide (Zn(CN)₂)[13][14][15].
Strategic Decision Workflow
The selection between these routes depends on substrate availability, cost, and the required substitution pattern. The following diagram illustrates the decision-making process.
Caption: Strategic workflow for selecting and developing a scale-up synthesis route.
Critical Scale-Up & Safety Considerations
Scaling any chemical process introduces challenges not apparent at the lab scale. For cyanation reactions, these are particularly acute.
The Cyanide Source: A Balance of Reactivity and Safety
Traditional cyanide salts like NaCN or KCN are highly effective but pose extreme toxicity risks due to the potential formation of hydrogen cyanide (HCN) gas, especially under acidic conditions[16].
-
Expert Insight: For large-scale operations, less toxic and non-gaseous sources are strongly preferred.
-
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): A stable, crystalline solid that is significantly less toxic. It has become an industry standard for palladium-catalyzed cyanations[9].
-
Zinc Cyanide (Zn(CN)₂): Another solid source that is less prone to releasing HCN. It is often used in both palladium and nickel-catalyzed reactions[15][17].
-
Acetone Cyanohydrin: A liquid source that can be advantageous for dosing but is highly toxic and requires a base to release the cyanide anion[12].
-
Process Safety and Hazard Mitigation
All work with cyanide-containing compounds must be performed with rigorous engineering controls and safety protocols.
-
Engineering Controls: Reactions should be conducted in a well-ventilated, contained system. Exhaust gases must be passed through a chemical scrubber (e.g., containing bleach or sodium hydroxide solution) to neutralize any potential HCN[16]. Continuous HCN gas monitoring in the workspace is mandatory[16].
-
Personal Protective Equipment (PPE): Standard PPE must be supplemented with appropriate gloves and face shields. For certain operations, supplied-air respirators may be necessary[18].
-
Emergency Preparedness: A cyanide antidote kit must be readily available, and all personnel must be trained in its use and in emergency response procedures[19]. Spills must be contained and neutralized immediately, preventing entry into drains[19].
Batch vs. Continuous Flow Processing
Continuous flow chemistry offers a transformative solution to the safety and control challenges of large-scale cyanation[20][21].
-
Trustworthiness of Flow Chemistry: By conducting the reaction in a small-volume, continuously flowing reactor, the amount of hazardous material present at any given moment is drastically reduced[22]. The high surface-area-to-volume ratio allows for superior heat management, preventing thermal runaways. This technology enables the use of reaction conditions (e.g., high temperatures and pressures) that would be unsafe in a large batch reactor, often leading to higher yields and shorter reaction times[23].
Detailed Application Protocols
The following protocols are presented as robust starting points for process development. All operations must be preceded by a thorough risk assessment.
Protocol 1: Gewald Synthesis of a Substituted 2-Aminothiophene
This protocol describes a scalable, L-proline-catalyzed synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, a precursor that can be further elaborated. This method is adapted from established green chemistry principles[6][7].
| Parameter | Value/Reagent | Rationale |
| Reactant 1 | Cyclohexanone | Inexpensive and common carbonyl starting material. |
| Reactant 2 | Malononitrile | Highly reactive activated methylene nitrile. |
| Reactant 3 | Elemental Sulfur | Readily available, low-cost sulfur source. |
| Catalyst | L-Proline (5 mol%) | An inexpensive, non-toxic organocatalyst that promotes both the initial condensation and cyclization[7]. |
| Solvent | Ethanol or DMF | Common industrial solvents. DMF often gives higher yields but presents more disposal challenges[7]. |
| Temperature | 60-80 °C | Moderate temperature to ensure a controlled reaction rate without excessive side products. |
Step-by-Step Methodology:
-
Reactor Setup: To a jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge cyclohexanone (1.0 equiv), malononitrile (1.0 equiv), elemental sulfur (1.1 equiv), and L-proline (0.05 equiv).
-
Solvent Addition: Add ethanol (5 vol, e.g., 5 L per kg of cyclohexanone) to the reactor.
-
Reaction Execution: Begin stirring and heat the reactor jacket to 70 °C. The reaction is typically a slurry.
-
In-Process Control (IPC): Monitor the reaction progress by taking aliquots and analyzing via TLC or HPLC until consumption of the starting materials is complete (typically 4-8 hours).
-
Work-up and Isolation: Cool the reaction mixture to room temperature, then further cool to 0-5 °C for 2 hours to promote crystallization.
-
Filtration: Filter the resulting solid product through a Nutsche filter. Wash the filter cake with cold ethanol (2 x 1 vol).
-
Drying: Dry the product under vacuum at 50 °C until a constant weight is achieved.
-
Characterization: Confirm the structure and purity of the 2-aminothiophene product by ¹H NMR, ¹³C NMR, and HPLC analysis. Expected yield: 80-90%.
Protocol 2: Palladium-Catalyzed Cyanation of 2-Bromothiophene at Scale
This protocol details a robust and safe cyanation using a non-toxic cyanide source, based on methodologies developed by Buchwald and others[9][17].
| Parameter | Value/Reagent | Rationale |
| Substrate | 2-Bromothiophene | A common and commercially available starting material. |
| Cyanide Source | K₄[Fe(CN)₆]·3H₂O (0.5 equiv) | Stable, solid, low-toxicity cyanide source. Stoichiometry is based on the iron complex providing multiple cyanide ions[9]. |
| Catalyst System | Pd(OAc)₂ (1 mol%) / XPhos (2 mol%) | A highly active and robust catalyst system for challenging cross-coupling reactions. Pre-catalysts can also be used. |
| Base | Na₂CO₃ (1.5 equiv) | An inexpensive inorganic base required for the catalytic cycle. |
| Solvent | t-Amyl alcohol or Dioxane/Water | Solvents that effectively solubilize reactants and facilitate the reaction. |
| Temperature | 100-120 °C | Elevated temperature is required to drive the reaction to completion with this stable cyanide source. |
Step-by-Step Methodology:
-
Reactor Setup: To a clean, dry, and inerted (purged with nitrogen or argon) reactor, charge K₄[Fe(CN)₆]·3H₂O (0.5 equiv) and Na₂CO₃ (1.5 equiv).
-
Catalyst Premixing (Optional but Recommended): In a separate inerted vessel, dissolve Pd(OAc)₂ (0.01 equiv) and XPhos (0.02 equiv) in a portion of the solvent. Stir for 15 minutes to form the active catalytic species.
-
Charging Reactants: Add the solvent (10 vol) to the main reactor, followed by the catalyst premix. Add 2-bromothiophene (1.0 equiv) via a charging pump.
-
Reaction Execution: Seal the reactor and heat the contents to 110 °C with vigorous mechanical stirring.
-
In-Process Control (IPC): Monitor the reaction by GC or HPLC until the 2-bromothiophene is consumed (typically 12-24 hours).
-
Work-up: Cool the reactor to room temperature. Add water (5 vol) and an organic solvent like toluene or ethyl acetate (10 vol). Stir and allow the layers to separate.
-
Phase Separation: Separate the aqueous layer. The aqueous waste containing iron and cyanide salts must be treated according to local environmental regulations before disposal.
-
Purification: Wash the organic layer with brine (2 x 5 vol). Concentrate the organic layer under reduced pressure. The crude 2-cyanothiophene can often be purified by vacuum distillation or crystallization.
-
Characterization: Verify product identity and purity (>99%) via GC, NMR, and other appropriate analytical methods. Expected yield: 85-95%.
Conclusion
The successful hinges on a judicious selection of synthetic strategy, a deep understanding of process hazards, and the implementation of modern chemical engineering solutions. While the Gewald reaction offers an efficient route for constructing the thiophene core from simple precursors, transition-metal-catalyzed cyanation provides a powerful tool for the late-stage functionalization of pre-formed thiophenes. The adoption of safer cyanide reagents and continuous flow technologies is paramount for mitigating the significant risks associated with these processes, ensuring the safe, reliable, and economical production of these vital chemical intermediates.
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Cohen, D. T., & Buchwald, S. L. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
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Senecal, T. D., Shu, W., & Buchwald, S. L. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. SciSpace. [Link]
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Jiang, C. et al. Direct Cyanation of Thiophenols or Thiols to Access Thiocyanates under Electrochemical Conditions. Organic Chemistry Portal. [Link]
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Jiang, C. et al. Direct Cyanation of Thiophenols or Thiols to Access Thiocyanates under Electrochemical Conditions. ResearchGate. [Link]
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Dagoneau, C. et al. Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. [Link]
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Wang, T. et al. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. [Link]
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Working Safely with Cyanide Guideline. The University of Queensland. [Link]
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A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]
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Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. Request PDF. [Link]
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Experiments on thiophene pyrolysis using gas-phase Raman spectroscopy. Apollo. [Link]
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Direct access to 2-aryl-3-cyanothiophenes by a base-catalyzed one-pot two-step three-component reaction of chalcones with benzoylacetonitriles and elemental sulfur. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Synthesis of 5-Acyl-2-Amino-3-Cyanothiophenes: Chemistry and Fluorescent Properties. Chem Asian J. [Link]
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Base-Catalyzed Three-Component Reaction of α-Cyanoacetates with Chalcones and Elemental Sulfur: Access to 2-Aminothiophenes Unobtainable via the Gewald Reaction. Request PDF - ResearchGate. [Link]
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Synthesis of 2-aminothiophenes via Scheme 2. ResearchGate. [Link]
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Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. ACS Publications. [Link]
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The Chemistry Behind 2-Thiophenecarbonitrile: Synthesis and Properties. [Source not further identified]. [Link]
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Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. [Link]
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Cyanation of Aryl Halides. Organic Synthesis International. [Link]
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Direct Access to 2-Aryl-3-Cyanothiophenes by Base-Catalyzed One-pot Two-step Three-component Reaction of Chalcones with Benzoylacetonitriles and Elemental Sulfur. ResearchGate. [Link]
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Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]
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Thiophene synthesis. Organic Chemistry Portal. [Link]
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Synthesis of bio-based 2-thiothiophenes. Philosophical Transactions of the Royal Society A. [Link]
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Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. ResearchGate. [Link]
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Copper-catalyzed Cyanation of Alkenyl Iodides. Organic Syntheses Procedure. [Link]
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Paired Electrolysis Enabled Cyanation of Diaryl Diselenides with KSCN Leading to Aryl Selenocyanates. MDPI. [Link]
- Process for the transition metal catalyzed cyanation of aryl/vinyl halides.
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Application Notes and Protocols for the Use of 5-Bromo-4-methylthiophene-2-carbonitrile in Dye-Sensitized Solar Cells
Introduction: The Strategic Role of Thiophene Derivatives in Advanced Photovoltaics
Dye-sensitized solar cells (DSSCs) represent a promising frontier in photovoltaic technology, offering a cost-effective and efficient alternative to conventional silicon-based solar cells. The performance of a DSSC is intrinsically linked to the molecular architecture of the sensitizing dye, which is responsible for light absorption and subsequent electron injection into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The archetypal organic sensitizer employs a Donor-π-Acceptor (D-π-A) structure, where an electron-donating moiety (D) is connected to an electron-accepting and anchoring group (A) via a π-conjugated bridge.
Thiophene-based heterocycles have emerged as exceptional building blocks for these π-bridges due to their electron-rich nature, which facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. This efficient ICT is crucial for achieving high power conversion efficiencies. The specific compound of interest, 5-Bromo-4-methylthiophene-2-carbonitrile , is a versatile precursor for the synthesis of such high-performance dyes. The bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a donor group. The nitrile group at the 2-position, in conjunction with a subsequently introduced carboxylic acid, can form a potent cyanoacrylic acid anchoring group, ensuring strong adsorption onto the TiO₂ surface and efficient electron injection. The methyl group at the 4-position can sterically hinder dye aggregation on the semiconductor surface, a common cause of performance degradation.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of a novel D-π-A sensitizing dye and its subsequent integration into a functional DSSC. The protocols detailed herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying scientific principles.
Part 1: Synthesis of a Novel D-π-A Sensitizer from this compound
A hypothetical yet scientifically plausible D-π-A dye, hereafter designated as GMT-Dye-1 , is proposed. This dye utilizes a triphenylamine donor, the this compound core as the π-linker, and a cyanoacrylic acid as the acceptor/anchor. The synthesis is envisioned in two key steps: a Suzuki coupling to introduce the donor and a Knoevenagel condensation to form the acceptor.
Diagram of the Synthetic Pathway for GMT-Dye-1
Caption: Synthetic route for the proposed D-π-A sensitizer, GMT-Dye-1.
Experimental Protocol 1: Synthesis of GMT-Dye-1
Materials:
| Reagent | Supplier | Purity |
| This compound | Commercial | >98% |
| 4-(Diphenylamino)phenylboronic acid | Commercial | >97% |
| Tetrakis(triphenylphosphine)palladium(0) | Commercial | >99% |
| Potassium Carbonate (K₂CO₃) | Commercial | >99% |
| Toluene | Anhydrous | >99.8% |
| Cyanoacetic acid | Commercial | >99% |
| Piperidine | Commercial | >99% |
| Acetonitrile | Anhydrous | >99.8% |
Step 1: Suzuki Coupling
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1 eq), 4-(Diphenylamino)phenylboronic acid (1.1 eq)[1], and potassium carbonate (2 eq).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Add a degassed 4:1 mixture of toluene and water.
-
Heat the reaction mixture to 90°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-Methyl-5-(4-(diphenylamino)phenyl)thiophene-2-carbonitrile .
Step 2: Knoevenagel Condensation
-
Dissolve the purified intermediate from Step 1 (1 eq) and cyanoacetic acid (1.5 eq) in anhydrous acetonitrile in a round-bottom flask.
-
Add a catalytic amount of piperidine.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and acidify with dilute HCl to precipitate the product.
-
Filter the precipitate, wash with water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/chloroform) to yield the final dye, GMT-Dye-1 .
Part 2: Fabrication of Dye-Sensitized Solar Cells
The following protocols detail the assembly of a DSSC using the synthesized GMT-Dye-1.
Diagram of the DSSC Fabrication Workflow
Caption: Workflow for the fabrication of a dye-sensitized solar cell.
Experimental Protocol 2: Photoanode Preparation
Materials:
| Material | Specification |
| Fluorine-doped Tin Oxide (FTO) glass | ~15 Ω/sq |
| TiO₂ paste (e.g., Degussa P25) | For transparent layer |
| Surfactant (e.g., Triton X-100) | For paste preparation |
| GMT-Dye-1 | As synthesized |
| Acetonitrile and tert-Butanol | Spectroscopic grade |
-
FTO Glass Cleaning: Thoroughly clean the FTO glass substrates by sonicating in a sequence of detergent solution, deionized water, and ethanol for 15 minutes each. Dry with a stream of nitrogen.
-
TiO₂ Paste Deposition: Prepare a TiO₂ paste by grinding TiO₂ powder with a surfactant and a binder like ethyl cellulose in a solvent such as terpineol.[2][3] Apply a layer of the TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique. The thickness of the layer can be controlled by using adhesive tape as a spacer.[2]
-
Sintering: Allow the coated FTO glass to air-dry and then sinter in a furnace at 450-500°C for 30 minutes. This process removes organic binders and ensures good electrical contact between the TiO₂ nanoparticles.[2][3]
-
Dye Sensitization: While the sintered TiO₂ photoanode is still warm (around 80°C), immerse it in a 0.3-0.5 mM solution of GMT-Dye-1 in a 1:1 (v/v) mixture of acetonitrile and tert-butanol.[4] Allow the photoanode to soak for 12-24 hours at room temperature in a dark, sealed container.
-
After soaking, rinse the dye-sensitized photoanode with fresh solvent to remove any non-adsorbed dye molecules.
Experimental Protocol 3: Counter Electrode Preparation and Cell Assembly
Materials:
| Material | Specification |
| FTO glass | ~15 Ω/sq |
| Chloroplatinic acid solution | e.g., in isopropanol |
| Thermoplastic sealant (e.g., Surlyn) | ~25-50 µm thick |
| Iodide-based electrolyte | See composition below |
-
Counter Electrode Preparation: A platinum counter electrode can be prepared by depositing a thin layer of a chloroplatinic acid solution onto the conductive side of an FTO glass substrate, followed by heating at 400°C for 20-30 minutes.[5][6][7][8]
-
Cell Assembly: Place the thermoplastic sealant around the active area of the dye-sensitized photoanode. Position the platinum counter electrode on top, with the conductive sides facing each other.
-
Sealing: Heat the assembly on a hot plate while applying gentle pressure to seal the cell.
-
Electrolyte Injection: Prepare a liquid electrolyte solution, typically consisting of an iodide/triiodide redox couple in an organic solvent. A common composition is 0.5 M lithium iodide, 0.05 M iodine, and 0.5 M 4-tert-butylpyridine in acetonitrile.[9][10][11][12] Inject the electrolyte into the space between the electrodes through pre-drilled holes in the counter electrode.
-
Seal the holes with a small piece of sealant and a coverslip.
Part 3: Characterization of the DSSC
The performance of the fabricated DSSC is evaluated through several key characterization techniques.
Diagram of DSSC Characterization
Caption: Key characterization techniques for evaluating DSSC performance.
Experimental Protocol 4: Photovoltaic Performance Measurement
-
Current-Voltage (J-V) Measurement: The J-V characteristics of the DSSC are measured under simulated solar illumination (AM 1.5G, 100 mW/cm²). A source meter is used to vary the voltage across the cell and measure the corresponding current. From the J-V curve, the following key parameters are determined:
-
Open-circuit voltage (Voc): The voltage at zero current.
-
Short-circuit current density (Jsc): The current density at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as (Vmax * Jmax) / (Voc * Jsc).
-
Power Conversion Efficiency (PCE): The overall efficiency of the cell, calculated as (Voc * Jsc * FF) / P_in, where P_in is the incident light power density.[13][14][15][16][17]
-
-
Incident Photon-to-Current Conversion Efficiency (IPCE): The IPCE spectrum is measured to determine the quantum efficiency of the cell at different wavelengths of light. This provides insight into the light-harvesting efficiency of the dye.
Experimental Protocol 5: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique used to investigate the internal charge transfer processes within the DSSC. By applying a small AC voltage perturbation at different frequencies, the impedance of the cell is measured. The resulting Nyquist plot can be fitted to an equivalent circuit model to extract information about:
-
Charge transfer resistance at the TiO₂/dye/electrolyte interface.
-
Electron lifetime in the TiO₂ photoanode.
-
Charge transport resistance in the electrolyte.
Conclusion and Future Outlook
The protocols and application notes presented herein provide a comprehensive framework for the utilization of this compound as a precursor for the synthesis of novel D-π-A sensitizing dyes for DSSCs. The proposed synthetic route for GMT-Dye-1, based on established palladium-catalyzed cross-coupling and condensation reactions, offers a viable pathway to high-performance sensitizers. The detailed methodologies for DSSC fabrication and characterization are designed to ensure reliable and reproducible results.
Future research could explore the modification of the donor and acceptor moieties attached to the this compound core to further optimize the photophysical and electrochemical properties of the dye. The strategic placement of the methyl group offers a unique opportunity to investigate the impact of steric hindrance on dye aggregation and overall device performance. Through systematic molecular engineering and rigorous device characterization, the full potential of thiophene-based sensitizers in advancing the field of dye-sensitized solar cells can be realized.
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Facile and rapid preparation of platinum counter electrodes for dye-sensitized solar cells. (2016). ResearchGate. [Link]
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- Dithienylthienothiadiazole-based organic dye containing two cyanoacrylic acid anchoring units for dye-sensitized solar cells. (2016). RSC Advances, 6(10), 8345-8353.
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TiO2 paste for DSSC photoanode: preparation and optimization of application method. (2020). ResearchGate. [Link]
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Position engineering of cyanoacrylic-acid anchoring group in a dye for DSSC applications. (2016). ResearchGate. [Link]
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TiO2 paste for DSSC photoanode: preparation and optimization of application method. (2020). Scribd. [Link]
- Effect of Deposition Layer of Titanium Dioxide (TIO2) Thin Film as Photoanode For Economically Sustainable Dye-Sensitized Solar Cell (DSSC)
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Understanding Dye-Sensitized Solar Cells (DSSC) - Harnessing the Power of Light. (2023). YouTube. [Link]
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Photovoltaic performance for fabricated dye-sensitized solar cell... (2020). ResearchGate. [Link]
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Measuring methods of cell performance of dye-sensitized solar cells. (2018). ResearchGate. [Link]
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Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... (2018). ResearchGate. [Link]
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TiO2 Paste For DSSC Photoanode Preparation and Opt. (2020). Scribd. [Link]
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Experimental setup for measuring the photovoltaic performance of DSSCs.... (2017). ResearchGate. [Link]
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Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. (2015). ResearchGate. [Link]
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A DSSC Electrolyte Preparation Method Considering Light Path and Light Absorption. (2022). MDPI. [Link]
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Regular Article. (2024). ResearchGate. [Link]
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Application Notes & Protocols: Synthetic Routes to Novel Heterocyclic Compounds from 5-Bromo-4-methylthiophene-2-carbonitrile
Abstract: 5-Bromo-4-methylthiophene-2-carbonitrile is a highly versatile and functionalized building block for the synthesis of diverse heterocyclic scaffolds. Its distinct reactive sites—the C5-bromo group, the C2-nitrile, and the activated C3-position—provide orthogonal handles for a range of chemical transformations. This guide details three robust synthetic strategies for elaborating this starting material into high-value fused heterocyclic systems and complex bi-heterocycles, which are of significant interest in medicinal chemistry and materials science. We provide field-proven insights into reaction mechanisms, detailed experimental protocols, and data-driven guidance for researchers in drug discovery and chemical development.
Introduction: The Thiophene Scaffold in Modern Chemistry
Thiophene and its fused derivatives are privileged structures in contemporary chemical sciences. Their unique electronic properties and ability to act as bioisosteres for phenyl rings have cemented their importance in pharmaceuticals, agrochemicals, and organic electronics. The starting material, this compound, offers a strategic entry point into this chemical space. The bromine atom is primed for metal-catalyzed cross-coupling reactions, while the electron-withdrawing nitrile group activates the thiophene ring and serves as a key electrophilic partner for cyclization reactions. This document outlines validated pathways to leverage these features for the construction of novel thieno[2,3-d]pyrimidines, thieno[2,3-b]pyridines, and a variety of substituted thiophenes via palladium-catalyzed reactions.
Part 1: Annulation of the Pyrimidine Ring: Synthesis of Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines are a cornerstone of medicinal chemistry, with numerous derivatives exhibiting potent biological activities, including kinase inhibition and antifungal properties.[1][2] The synthesis typically begins with a 2-aminothiophene-3-carbonitrile precursor. While our starting material is a 2-carbonitrile, a common industrial route involves the Thorpe-Ziegler cyclization of a dinitrile precursor, which provides a conceptual basis for the reactivity of nitrile groups in forming heterocyclic rings.[3][4]
A highly effective strategy involves a two-step sequence: first, the introduction of an amino group or its equivalent at the C3 position, followed by cyclization with a one-carbon synthon. However, a more direct and powerful method utilizes the inherent reactivity of the 2-nitrile by first forming a 2-amidothiophene, which can then be cyclized.
Causality and Mechanistic Insight
The annulation of the pyrimidine ring hinges on the sequential formation of two new carbon-nitrogen bonds. The most direct approach involves reacting the 2-aminothiophene intermediate with reagents like triethyl orthoformate or formamide.[5] The reaction with triethyl orthoformate, for example, proceeds through the formation of an ethoxymethyleneamino intermediate. This intermediate then undergoes thermally-induced or acid-catalyzed intramolecular cyclization, where the amino group's nitrogen atom attacks the electrophilic carbon of the nitrile. Subsequent tautomerization yields the aromatic thieno[2,3-d]pyrimidine core.
Workflow for Thieno[2,3-d]pyrimidine Synthesis
Caption: Workflow for the synthesis of Thieno[2,3-d]pyrimidines.
Experimental Protocol: Synthesis of 4-Aminothieno[2,3-d]pyrimidine Derivative
(Note: This is a representative protocol based on the cyclization of a conceptual 2-amino-3-carbonitrile intermediate, which would first need to be synthesized from the starting material.)
-
Precursor Synthesis: Synthesize 2-amino-5-bromo-4-methylthiophene-3-carbonitrile. (This step is non-trivial and may require a multi-step sequence, such as bromination of the 3-position followed by nucleophilic amination or a ring-construction approach like the Gewald reaction).
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-bromo-4-methylthiophene-3-carbonitrile (10 mmol, 1.0 eq).
-
Reagent Addition: Add formamide (50 mL). The formamide acts as both the solvent and the source of the C4-N3-H fragment of the pyrimidine ring.
-
Heating: Heat the reaction mixture to reflux (approx. 180-190 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water (200 mL) with stirring.
-
Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and then with a small amount of cold ethanol.
-
Purification: Dry the crude product in a vacuum oven. If necessary, recrystallize from a suitable solvent like ethanol or isopropanol to obtain the pure 4-amino-5-bromo-6-methylthieno[2,3-d]pyrimidine.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
The C5-bromo substituent is an exceptionally valuable handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[6]
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction couples the bromothiophene with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond.[7] This is the premier method for synthesizing biaryl and vinyl-thiophene structures.
Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle.[7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the thiophene, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base (e.g., K₂CO₃, CsF), the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[8]
The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the reductive elimination step, especially for sterically hindered substrates.[9]
Workflow for Palladium-Catalyzed Cross-Coupling
Caption: Versatility of the C5-bromo group in cross-coupling reactions.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%). The catalyst should be handled under an inert atmosphere.
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add degassed solvent, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL).
-
Heating: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS. Reactions are often complete within 2-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 5-aryl-4-methylthiophene-2-carbonitrile product.
B. Sonogashira and Buchwald-Hartwig Couplings
-
Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling with a terminal alkyne, using a dual palladium/copper catalyst system.[10][11] The resulting 5-alkynylthiophenes are valuable precursors for further cyclizations into more complex fused systems.
-
Buchwald-Hartwig Amination: This powerful method forms a C-N bond by coupling the bromothiophene with a primary or secondary amine.[12] It provides direct access to 5-aminothiophene derivatives, which are otherwise difficult to synthesize. The mechanism involves oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination.
Data Table: Representative Palladium-Catalyzed Reactions
| Coupling Reaction | Coupling Partner | Catalyst System | Base | Typical Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 85-95 |
| Suzuki-Miyaura | 3-Pyridylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 70-85 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | 80-90 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, XPhos | NaOt-Bu | 75-90 |
| Buchwald-Hartwig | Aniline | G3-XPhos Palladacycle | LHMDS | 65-80 |
Part 3: Construction of Fused Pyridine Rings: Synthesis of Thieno[2,3-b]pyridines
The thieno[2,3-b]pyridine scaffold is present in numerous pharmacologically active compounds.[13][14] A classic and effective method for its construction is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group.[15][16]
Strategy and Mechanistic Considerations
To apply this strategy to our starting material, it must first be converted into a 3-amino-2-acylthiophene derivative. This transformation is a significant synthetic challenge. A more modern and versatile approach involves building a side chain that can undergo intramolecular cyclization.
A potential route:
-
Sonogashira Coupling: Introduce an alkyne at the C5 position.
-
Functional Group Transformation: Convert the C2-nitrile into an aminomethyl group via reduction (e.g., with LiAlH₄ or catalytic hydrogenation).
-
Intramolecular Cyclization: Induce an intramolecular hydroamination or a related cyclization of the aminomethyl group onto the alkyne, forming the fused pyridine ring.
Experimental Protocol: Friedländer-type Synthesis (Conceptual)
(Note: This protocol is based on a hypothetical 3-amino-2-formylthiophene precursor, illustrating the core cyclization step.)
-
Reactant Mixing: In a suitable flask, dissolve 3-amino-5-bromo-4-methylthiophene-2-carbaldehyde (1.0 mmol, 1.0 eq) and a ketone with an α-methylene group (e.g., acetone, 1.5 mmol, 1.5 eq) in ethanol (15 mL).
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1 mmol, 10 mol%) or potassium hydroxide.
-
Reaction: Heat the mixture to reflux for 6-8 hours. The reaction involves an initial aldol condensation followed by dehydrative cyclization to form the pyridine ring.[15]
-
Isolation: Cool the reaction mixture. The product often precipitates and can be collected by filtration. Wash with cold ethanol.
-
Purification: Recrystallize the crude product from an appropriate solvent to obtain the pure thieno[2,3-b]pyridine derivative.
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Synthesis of novel fused thienodiazaphosphorine derivatives from 2-amino-3-cyanothiophenes and Lawesson's reagent. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health. Retrieved from [Link]
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[Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. (1989). Yakugaku Zasshi. Retrieved from [Link]
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Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. (2020). Russian Chemical Bulletin. Retrieved from [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). Chemical Reviews. Retrieved from [Link]
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Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (n.d.). MDPI. Retrieved from [Link]
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Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. (n.d.). ResearchGate. Retrieved from [Link]
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Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Thorpe-Ziegler reaction. (n.d.). Semantic Scholar. Retrieved from [Link]
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Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2024). YouTube. Retrieved from [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry. Retrieved from [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024). YouTube. Retrieved from [Link]
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- 16. Friedlaender Synthesis [organic-chemistry.org]
Mastering Regioselectivity: A Guide to Protecting Group Strategies in Thiophene Synthesis
For researchers, synthetic chemists, and professionals in drug development, the thiophene nucleus represents a cornerstone of modern medicinal and materials chemistry. Its unique electronic properties and versatile reactivity make it a privileged scaffold in a vast array of functional molecules. However, the inherent reactivity of the thiophene ring, particularly at the C2 and C5 positions, presents a significant challenge in achieving regioselective functionalization. Unchecked, reactions often yield mixtures of isomers, complicating purification and reducing overall synthetic efficiency. This guide provides an in-depth exploration of protecting group strategies, offering a powerful toolkit to navigate the complexities of thiophene chemistry and unlock the full potential of this remarkable heterocycle.
We will move beyond a simple recitation of protecting groups, delving into the strategic thinking and mechanistic understanding required to select and implement the optimal protective strategy for a given synthetic challenge. This guide is designed to be a practical and authoritative resource, grounded in field-proven insights and supported by detailed protocols.
The Challenge of Regioselectivity in Thiophene Chemistry
The thiophene ring is an electron-rich aromatic system. The sulfur atom, through the participation of one of its lone pairs in the aromatic sextet, directs electrophilic substitution preferentially to the C2 and C5 positions.[1] This inherent reactivity, while synthetically useful, often leads to a lack of regiocontrol when multiple reactive sites are present. Protecting group strategies are therefore indispensable for temporarily masking a reactive position, allowing for selective functionalization at another.[2]
A robust protecting group strategy is defined by several key characteristics: the group must be introduced efficiently and selectively, remain stable under a variety of reaction conditions, and be removed cleanly and selectively without affecting other functional groups in the molecule.
Silyl Protecting Groups: The Workhorses of Thiophene Synthesis
Silyl ethers are among the most widely used protecting groups in organic synthesis, and their application to thiophene chemistry is no exception.[3] They are particularly effective at blocking the acidic C-H protons of thiophene, thereby preventing unwanted deprotonation and directing subsequent reactions to other positions.
The "Why": Steric Tuning and Orthogonality
The choice of silylating agent allows for fine-tuning of the steric bulk of the protecting group, which in turn influences its stability and removal conditions. Common silyl groups used in thiophene synthesis include trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS or TBS), and triisopropylsilyl (TIPS).[3] The relative stability of these groups under acidic conditions generally follows the trend: TMS < TES < TBDMS < TIPS.[3] This differential stability allows for orthogonal protection strategies, where one silyl group can be selectively removed in the presence of another.
The primary application of silyl groups in thiophene synthesis is to block a reactive C-H position, typically C2 or C5, to allow for functionalization at another site. This is often achieved through a deprotonation-silylation sequence.
Visualizing the Strategy: Regioselective Functionalization via Silylation
Caption: A general workflow for the regioselective C5-functionalization of a 3-substituted thiophene using a silyl protecting group at the C2 position.
Experimental Protocols: Silylation and Desilylation
Protocol 1: Lithiation-Silylation of 3-Bromothiophene
This protocol describes the protection of the C2 position of 3-bromothiophene using triisopropylsilyl chloride.
Materials:
-
3-Bromothiophene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropylsilyl chloride (TIPSCl)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions under an inert atmosphere
Procedure:
-
To a stirred solution of 3-bromothiophene (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-BuLi (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add TIPSCl (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-bromo-2-(triisopropylsilyl)thiophene.
Protocol 2: Deprotection of a Silyl-Protected Thiophene using Tetrabutylammonium Fluoride (TBAF)
This protocol provides a general procedure for the removal of a TBDMS group.[4]
Materials:
-
TBDMS-protected thiophene
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the TBDMS-protected thiophene (1.0 eq) in anhydrous THF.[4]
-
Cool the solution to 0 °C in an ice bath.[5]
-
Add the 1 M TBAF solution in THF (1.1-1.5 eq) dropwise to the stirred solution.[4][5]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours at room temperature.
-
Upon completion, dilute the reaction mixture with dichloromethane and quench with water.[5]
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.[5]
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Note on Basicity: TBAF is a basic reagent and may not be suitable for substrates with base-sensitive functional groups.[4] In such cases, buffering the reaction with a mild acid like acetic acid can be beneficial.[4]
Halogen Protecting Groups: A Strategy of "Block and Dance"
Halogen atoms, particularly bromine, serve as effective and versatile protecting groups in thiophene synthesis.[2] They can be introduced with high regioselectivity and subsequently removed or "danced" to an adjacent position, opening up unique synthetic pathways.
The "Why": Halogen Dance and Directed Functionalization
The "halogen dance" is a base-catalyzed intramolecular migration of a halogen atom on an aromatic ring.[6][7] This reaction is a powerful tool for the synthesis of uniquely substituted thiophenes.[6] By strategically positioning a bromine atom, one can direct functionalization to a specific site and then either remove the bromine or isomerize it to a different position for further elaboration.
For instance, a bromine atom at the C2 position can block this site, allowing for selective C-H functionalization at C5.[8] The bromine can then be removed via lithium-halogen exchange followed by quenching with a proton source.
Visualizing the Strategy: The Halogen Dance
Caption: A simplified representation of the halogen dance reaction, where a 2-bromothiophene is converted to a 3-bromothiophene via a lithiated intermediate.
Experimental Protocols: Bromination and the Halogen Dance
Protocol 3: Regioselective Bromination of 2-Methylbenzo[b]thiophene
This protocol describes the bromination at the C3 position using N-bromosuccinimide (NBS).[9]
Materials:
-
2-Methylbenzo[b]thiophene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-methylbenzo[b]thiophene (1.0 eq) in acetonitrile and cool to 0 °C under a nitrogen atmosphere.[9]
-
Add NBS (1.05 eq) to the solution.[9]
-
Remove the ice bath and stir the mixture at room temperature for 30 minutes.[9]
-
Quench the reaction with water and extract with dichloromethane.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by silica gel column chromatography to yield 3-bromo-2-methylbenzo[b]thiophene.[9]
Protocol 4: Halogen Dance of 2-Bromo-5-hexylthiophene
This protocol illustrates the isomerization of a 2-bromothiophene to a 3-bromothiophene derivative.[6]
Materials:
-
2-Bromo-5-hexylthiophene
-
n-Butyllithium (1.6 M in hexanes)
-
Diisopropylamine
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile for trapping (e.g., N-formylpiperidine)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a stirred solution of diisopropylamine (1.5 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.2 eq) dropwise to generate lithium diisopropylamide (LDA).[6]
-
Stir the LDA solution for 15 minutes at -78 °C, then warm to 0 °C for 15 minutes.[6]
-
Cool the LDA solution back to -78 °C and add a solution of 2-bromo-5-hexylthiophene (1.0 eq) in anhydrous THF dropwise.[6]
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for 15 hours.[6]
-
The resulting 3-bromo-5-hexyl-2-lithiothiophene can be trapped in situ by the addition of an electrophile at -78 °C.[6]
Data Presentation: Halogen Dance of Monosubstituted Bromothiophenes
| Starting Material | Base | Temperature (°C) | Time (h) | Major Product(s) | Yield (%) |
| 2-Bromothiophene | LDA | -78 to RT | 15 | 3-Bromothiophene | High |
| 2-Bromo-5-hexylthiophene | LDA | -78 to RT | 15 | 3-Bromo-5-hexyl-2-lithiothiophene | 88 (after trapping) |
| 3-Bromothiophene | LDA | -86 | < 1 min | 2-Bromo-3-lithiothiophene* | Fast reaction |
*Note: The lithiated intermediate is typically not isolated but trapped in situ with an electrophile. The yield is for the trapped product.[6]
Other Protecting Group Strategies
While silyl and halogen groups are the most common, other strategies can be employed depending on the specific synthetic requirements.
-
Carboxyl Groups: A carboxylic acid group can be introduced at a specific position on the thiophene ring and later removed via decarboxylation. This strategy is particularly useful for controlling the regioselectivity of electrophilic substitution reactions.[2]
-
Directing Groups: Certain functional groups can act as "directing groups," coordinating to a metal catalyst and directing C-H activation to a specific, often adjacent, position.[10][11] While not always "protecting groups" in the classical sense, they offer a powerful method for achieving regioselective functionalization.
Conclusion
The strategic use of protecting groups is a fundamental skill for any chemist working with thiophenes. By understanding the principles of steric and electronic control, and by mastering a repertoire of reliable protocols, researchers can unlock the full synthetic potential of this important heterocyclic scaffold. The choice of protecting group is not merely a tactical decision but a strategic one that can profoundly impact the efficiency and elegance of a synthetic route. This guide provides a solid foundation for making those strategic decisions, empowering researchers to design and execute complex syntheses with precision and confidence.
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- The halogen dance reaction of 2,3‐dibromothiophene.
- Modeling a halogen dance reaction mechanism: A density functional theory study - White Rose Research Online. (URL not available)
- Polythiophene synthesis via halogen dance - Organic Chemistry Frontiers (RSC Publishing). (URL not available)
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3-bromothiophene - Organic Syntheses Procedure. [Link]
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- Just a little, please - GalChimia. (URL not available)
- Synthesis of Thiophene-Fused Siloles through Rhodium-Catalyzed Trans-Bis-Silyl
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Daniels, M. H., Armand, J. R., & Tan, K. L. Sequential Regioselective C–H Functionalization of Thiophenes. Organic Letters. [Link]
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- techniques for silylation - ResearchG
- Thiophene Metallation and Cross-Coupling Chemistry | Request PDF - ResearchG
- New regioselective synthesis of substituted thiophenes 249 and...
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Deprotection of a tert-butyldimethylsilyl ether - Article | ChemSpider Synthetic Pages. [Link]
- Thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (URL not available)
- Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - PMC - PubMed Central. (URL not available)
- The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines - MDPI. (URL not available)
- Transition-Metal-Free Cross-Coupling of Benzothiophenes and Styrenes in a Stereoselective Synthesis of Substituted (E,Z)-1,3-Dienes - PubMed. (URL not available)
- A novel method for the bromination of thiophenes | Request PDF - ResearchG
- 2-Bromo-5-decylthiophene | CAS Number 514188-72-8 - Ossila. (URL not available)
- Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals | Chemical Reviews - ACS Public
- Transition-Metal-Free, Visible-Light-Promoted C–S Cross-Coupling through Intermolecular Charge Transfer - NIH. (URL not available)
- How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?
- Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis - PMC - NIH. (URL not available)
- C−H silylation of thiophenes. See the Supporting Information for...
- Thiophene/selenophene-based S-shaped double helicenes: regioselective synthesis and structures - Beilstein Journals. (URL not available)
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Debromination of thiophene : r/OrganicChemistry - Reddit. [Link]
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- Regioselective synthesis of C3 alkylated and arylated benzothiophenes | Scilit. (URL not available)
- Dimerization reactions with oxidized brominated thiophenes - RSC Publishing. (URL not available)
- Deprotonation of thiophenes using lithium magnesates - Organic Chemistry Portal. (URL not available)
- A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)
- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - NIH. (URL not available)
- Unveiling the Potential of Thiophene-Functionalized Porous Organic Polymers for Bromine Adsorption and Selective Separation from Iodine - PubMed. (URL not available)
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Scheme 1: Blocking groups allowing regioselective C5-arylation of thiophenes. - ResearchGate. [Link]
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Application Notes & Protocols for the Regioselective Functionalization of Substituted Bromothiophenes
A Senior Application Scientist's Guide for Researchers in Medicinal and Materials Chemistry
Introduction: The Thiophene Core and the Imperative of Regiocontrol
The thiophene nucleus is a cornerstone in modern drug discovery and materials science.[1][2] Its unique electronic properties and ability to act as a bioisostere for the phenyl group have led to its incorporation into a multitude of commercially successful pharmaceuticals and high-performance organic electronic materials.[3] Thiophene-containing drugs exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] However, the therapeutic efficacy and material properties of a thiophene-based compound are critically dependent on the precise spatial arrangement of its substituents. An incorrectly placed functional group can render a promising drug candidate inactive or detrimentally alter the performance of an organic semiconductor.
This guide addresses the critical challenge of regiocontrol in the functionalization of bromothiophenes. Bromothiophenes are exceptionally versatile synthetic intermediates, as the bromine atom serves as a reliable handle for a wide array of transformations, most notably in transition metal-catalyzed cross-coupling reactions. The primary objective of this document is to move beyond a simple recitation of procedures and instead provide a deep, mechanistic understanding of why certain strategies are chosen to achieve a desired regiochemical outcome. We will explore the fundamental principles of thiophene reactivity and detail robust, field-proven protocols for the most important regioselective transformations.
Pillar 1: Understanding the Thiophene Ring's Innate Reactivity
To impose external control on a reaction's regioselectivity, one must first understand the substrate's intrinsic chemical personality. The thiophene ring is a five-membered, π-electron-rich heterocycle.[4] This "π-excessive" nature means it has a higher π-electron density per atom than benzene, making it generally more reactive towards electrophiles.[4]
This reactivity is not uniform across the ring. The positions adjacent to the sulfur atom, C2 and C5 (the α-positions), are significantly more reactive towards both electrophilic substitution and metalation (deprotonation) than the C3 and C4 positions (the β-positions).[5] This is due to the ability of the sulfur atom to better stabilize the positive charge in the reaction intermediate (the σ-complex) when the attack occurs at an α-position.[5]
For a substituted bromothiophene, this inherent reactivity profile creates a foundational set of rules:
-
C-H Acidity: The α-protons are more acidic than the β-protons.
-
Halogen Reactivity: α-bromines are generally more reactive in cross-coupling reactions than β-bromines.[6]
-
Substituent Effects: The electronic nature of existing substituents can either amplify or counteract these intrinsic tendencies.[4][7]
The art of regioselective functionalization lies in leveraging these principles or, when necessary, deploying powerful techniques to override them.
Caption: Key factors influencing the site of functionalization on a substituted bromothiophene.
Pillar 2: Core Methodologies and Strategic Execution
We will focus on three major classes of reactions that form the backbone of modern thiophene chemistry: Metal-Halogen Exchange, Transition Metal-Catalyzed Cross-Coupling, and Direct C-H Functionalization.
A. Metal-Halogen Exchange: The Classic Approach
This technique involves the reaction of a bromothiophene with a strong organometallic base, typically an alkyllithium (like n-BuLi) or a Grignard reagent, to replace the bromine atom with a metal (Li or MgX).[8][9] This generates a potent thienyl nucleophile that can be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides).
Causality Behind the Choice:
-
Why use it? It is a powerful and often high-yielding method for forming C-C, C-Si, C-S, and other bonds at the position formerly occupied by the bromine.
-
Regioselectivity: In polybrominated thiophenes, the Br/Li exchange is kinetically favored at the more acidic α-position. For instance, in 2,3-dibromothiophene, treatment with one equivalent of n-BuLi at low temperature will preferentially form 3-bromo-2-lithiothiophene.[8]
-
Critical Insight: The stability of lithiated intermediates is a major concern. 3-Lithiothiophenes, in particular, can be unstable and prone to rearrangement or decomposition, especially at temperatures above -40 °C.[10] Therefore, strict adherence to low-temperature protocols is paramount for success.
B. Transition Metal-Catalyzed Cross-Coupling: Building Molecular Complexity
Cross-coupling reactions are the most widely used methods for functionalizing bromothiophenes, enabling the formation of C-C and C-heteroatom bonds with exceptional reliability and functional group tolerance.[11]
Key Variants & Rationale:
-
Suzuki-Miyaura Coupling: Reacts the bromothiophene with an organoboron reagent (boronic acid or ester).[6][12] Its primary advantages are the stability and low toxicity of the boron reagents and the generally mild reaction conditions.
-
Kumada Coupling: Employs a Grignard reagent as the nucleophile.[11][13] This reaction is very powerful for creating C(sp³)-C(sp²) bonds but is limited by the lower functional group tolerance of the highly basic Grignard reagents.
-
Sonogashira Coupling: Couples the bromothiophene with a terminal alkyne, providing direct access to the valuable aryl-alkyne motif.[14][15]
-
Buchwald-Hartwig Amination: Forms a C-N bond, a crucial transformation in the synthesis of many pharmaceuticals.[16]
Regioselectivity in Dibromothiophenes: In substrates like 2,5-dibromo-3-alkylthiophene, the α-bromine at the C5 position is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the β-bromine at the C2 position. This difference in reactivity allows for selective mono-functionalization at C5 by using a slight excess of the boronic acid.[6] Di-substitution can be achieved by using a larger excess (>2 equivalents) of the coupling partner.[6][17]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
C. Direct C-H Functionalization: The Modern Frontier
Recent advances have enabled the direct coupling of C-H bonds, bypassing the need for pre-functionalization (e.g., halogenation or metalation).[18] This approach offers significant advantages in terms of atom economy and step-efficiency.
Causality Behind the Choice:
-
Why use it? To functionalize a C-H position while leaving a C-Br bond intact for a subsequent, orthogonal reaction. This is a powerful strategy for building complex, multi-substituted thiophenes.
-
Regioselectivity: Control is typically achieved through the choice of catalyst and directing group. For example, direct C-H arylation of 3-bromothiophene can be directed selectively to the C2 position, which is electronically activated and sterically accessible, yielding 2-aryl-3-bromothiophenes.[19] These products are versatile building blocks, ready for a second functionalization at the C3 position via cross-coupling.[19]
Pillar 3: Validated Protocols and Data
The following protocols are presented as robust starting points for researchers. They include insights into the causality of specific steps and potential troubleshooting.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C5 Position of 2,5-Dibromo-3-hexylthiophene
Principle: This protocol leverages the higher reactivity of the α-bromine (C5) over the β-bromine (C2, sterically hindered by the C3-hexyl group) in a palladium-catalyzed Suzuki-Miyaura reaction to achieve selective mono-arylation.[6]
Materials & Reagents:
-
2,5-Dibromo-3-hexylthiophene
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane and Water (4:1 ratio)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Setup: To a dry Schlenk flask under a nitrogen atmosphere, add 2,5-dibromo-3-hexylthiophene (1.0 eq), the desired arylboronic acid (1.1 eq), and K₃PO₄ (2.0 eq).
-
Catalyst Addition: Add Pd(PPh₃)₄ (2.5 mol%).
-
Solvent Addition: Add the 1,4-dioxane/water (4:1) solvent mixture via syringe. The total volume should be sufficient to create a stirrable slurry.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Self-Validation & Insights:
-
Why K₃PO₄? A moderately strong base is required to facilitate the transmetalation step. K₃PO₄ is often effective in Suzuki couplings.[20]
-
Why Dioxane/Water? This solvent system is excellent for dissolving both the organic substrate and the inorganic base, facilitating the reaction.[17]
-
Troubleshooting: If the reaction stalls or gives low yields, ensure the reagents are dry and the system is truly inert. Degassing the solvent mixture before use can be beneficial. If di-arylation is observed, reduce the equivalents of boronic acid to 1.05 eq.
Protocol 2: Regioselective Functionalization of 3-Bromothiophene via Lithium-Halogen Exchange
Principle: This protocol demonstrates the formation of a 3-thienyllithium intermediate via Br/Li exchange, followed by quenching with an electrophile (DMF) to yield an aldehyde. The reaction must be performed at very low temperatures to prevent decomposition of the intermediate.[10]
Materials & Reagents:
-
3-Bromothiophene
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
Procedure:
-
Setup: Add 3-bromothiophene (1.0 eq) to a flame-dried, three-neck flask containing anhydrous THF under a nitrogen atmosphere.
-
Cooling: Cool the solution to –78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.05 eq) dropwise via syringe, maintaining the internal temperature below –70 °C. Stir the resulting solution at –78 °C for 30 minutes. Insight: The slight excess of n-BuLi ensures complete consumption of the starting material.
-
Quenching: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at –78 °C. Stir for an additional 1 hour at this temperature.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl at –78 °C. Allow the mixture to warm to room temperature.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude 3-thiophenecarboxaldehyde by column chromatography or distillation.
Self-Validation & Insights:
-
Critical Temperature Control: The key to success is maintaining the temperature at or below –78 °C during the lithiation and quenching steps. Warming the 3-thienyllithium intermediate can lead to complex rearrangements and significantly lower yields.[10]
-
Electrophile Purity: The electrophile (DMF) must be anhydrous. The presence of water will quench the organolithium reagent, leading to the formation of thiophene as a byproduct.
Data Summary
Table 1: Comparison of Conditions for Cross-Coupling of 3-Bromothiophene
| Coupling Type | Catalyst / Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Suzuki | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 80-95 | [11] |
| Kumada | NiCl₂(dppp) | - | THF | Reflux | 80-90 | [11][16] |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 75-90 | [15][21] |
| Stille | Pd(PPh₃)₄ | - | Toluene | 110 | 70-85 | [16] |
Table 2: Regioselectivity in Suzuki Coupling of Dibromothiophenes
| Substrate | Position of 1st Coupling | Rationale | Reference |
| 2,5-Dibromothiophene | C2 or C5 (equivalent) | Higher reactivity of α-bromine | [6] |
| 3,4-Dibromothiophene | C3 or C4 (similar reactivity) | Similar electronic/steric environment | [16] |
| 2,3-Dibromothiophene | C2 | Higher reactivity of α-bromine | [22] |
| 2,4-Dibromothiophene | C2 | Higher reactivity of α-bromine | [22] |
Conclusion and Future Outlook
The regioselective functionalization of bromothiophenes is a mature yet continuously evolving field. Mastery of the fundamental principles—inherent ring reactivity, steric effects, and reaction mechanisms—allows the modern chemist to strategically select from a powerful toolkit of reactions. Classic methods like metal-halogen exchange and cross-coupling remain indispensable, while newer techniques like catalyst-controlled C-H activation are opening doors to unprecedented synthetic efficiency.[14][19] The protocols and insights provided herein serve as a robust foundation for researchers aiming to construct complex, precisely substituted thiophene derivatives for applications ranging from next-generation pharmaceuticals to advanced electronic materials.
References
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- Application Notes and Protocols for the Synthesis of 3-Alkylthiophenes from 3-Bromothiophene.Benchchem. [URL: https://www.benchchem.
- The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines.MDPI. [URL: https://www.mdpi.com/1420-3049/23/1/189]
- Iron-Catalyzed C–H Activation for Heterocoupling and Copolymerization of Thiophenes with Enamines.Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c09204]
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- Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations.Chemistry Central Journal. [URL: https://journal.chemistrycentral.com/articles/10.1186/s13065-018-0417-x]
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- Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation.RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/sc/d2sc06813a]
- Regio- and Chemo-selective C-H Arylation of 3-Bromothiophene: A Synthesis Shortcut to Versatile π-Conjugated Building Blocks for Optoelectronic Materials.Angewandte Chemie International Edition. [URL: https://pubmed.ncbi.nlm.nih.gov/36394334/]
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- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies.Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222672/]
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6648197/]
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- Branched polythiophenes by Ni-catalyzed Kumada coupling.RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/py/c5py00994a]
- Sonogashira coupling reactions of 2,3-dibromothiophene 1 with terminal alkynes.ResearchGate. [URL: https://www.researchgate.net/figure/Sonogashira-coupling-reactions-of-2-3-dibromothiophene-1-with-terminal-alkynes_fig1_244670220]
- Directed metallation of certain thiophen compounds.Journal of the Chemical Society D: Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/1971/c2/c29710000850]
- Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.Journal of Computational Chemistry. [URL: https://www.researchgate.net/publication/382103425_Substituent_Effect_on_the_Nucleophilic_Aromatic_Substitution_of_Thiophenes_With_Pyrrolidine_Theoretical_Mechanistic_and_Reactivity_Study]
- Optimization of Kumada cross-coupling reactions of tri- and tetra- bromothiophenes and symmetrical di-bromo-2, 2' bithiophene with cyclohexylmagnesium bromide: Synthesis, DFT studies and nonlinear optical analysis.ResearchGate. [URL: https://www.researchgate.net/publication/362939331_Optimization_of_Kumada_cross-coupling_reactions_of_tri-_and_tetra-_bromothiophenes_and_symmetrical_di-bromo-2_2'_bithiophene_with_cyclohexylmagnesium_bromide_Synthesis_DFT_studies_and_nonlinear_opt]
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.Chemistry Central Journal. [URL: https://journal.chemistrycentral.com/articles/10.1186/s13065-017-0331-5]
- Directed ortho-lithiation of lithium thiophenolate. New methodology for the preparation of ortho-substituted thiophenols and related compounds.Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja00392a043]
- Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates.Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja201931f]
- Directed ortho-metallation of thiophenol. Reactions of lithium 2-lithiobenzenethiolate (10.10) with electrophiles.ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-48-Directed-ortho-metallation-of-thiophenol-Reactions-of-lithium_fig43_317070183]
- Regioselective C-Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes.The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.5b02131]
- Attempted di-borylation Sonogashira cross-coupling of 3-bromothiophene.ResearchGate. [URL: https://www.researchgate.net/figure/Attempted-di-borylation-Sonogashira-cross-coupling-of-3-bromothiophene_fig1_262529759]
- Palladium (0) catalyzed Suzuki cross-coupling reactions of 2,4-dibromothiophene: selectivity, characterization and biological applications.Journal of the Iranian Chemical Society. [URL: https://www.tandfonline.com/doi/full/10.1007/s13738-015-0604-x]
- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.Molbank. [URL: https://www.mdpi.com/1422-8599/2021/4/M1299]
- Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde.MDPI. [URL: https://www.mdpi.com/1422-8599/2021/4/M1289]
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr078344f]
- Regio- And Chemoselective Synthesis of Fully Substituted Thiophenes.Organic Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/19099513/]
- Directed ortho metalation.Wikipedia. [URL: https://en.wikipedia.
- Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl).YouTube. [URL: https://www.youtube.
- Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene.ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/6176a9643c5598686c694209]
- Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene.ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7544a82e6227c8d8b6a38]
- Substrate and Positional Selectivity in Electrophilic Substitution Reactions of Pyrrole, Furan, Thiophene, and Selenophene Derivatives.ResearchGate. [URL: https://www.researchgate.
- Substitution Reactions of Nitrothiophenes. 6. Disparate Mechanisms for Substitution Reactions at Neopentyl Carbons Bearing 4- and 5-Nitrothienyl Groups.Charles Darwin University Research Portal. [URL: https://research.cdu.edu.
- Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity.Macromolecules. [URL: https://pubs.acs.org/doi/10.1021/ma992131+]
- Electrophilic Substitution of Thiophene and its Derivatives.ResearchGate. [URL: https://www.researchgate.
- Electrophilic substitution of thiophene.YouTube. [URL: https://www.youtube.
- Practical Access to Metallo Thiophenes: Regioselective Synthesis of 2,4-Disubstituted.Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Practical-Access-to-Metallo-Thiophenes%3A-of-of-and-Hughes-Marcoux/6a3014c0044fa9c62391216d6100c504245667e4]
- New regioselective synthesis of substituted thiophenes 249 and.ResearchGate. [URL: https://www.researchgate.net/figure/New-regioselective-synthesis-of-substituted-thiophenes-249-and-thieno-3-2-b-pyridines_fig97_350438189]
- Regioselective functionalization of 2,5-dibromotoluene (25).ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-5-Regioselective-functionalization-of-2-5-dibromotoluene-25-Conditions-i-nBuLi_fig4_234015697]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 5-Bromo-4-methylthiophene-2-carbonitrile
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Bromo-4-methylthiophene-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to ensure successful coupling reactions with this specific substrate. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when using this compound in Suzuki coupling reactions.
Issue 1: Low to No Product Yield
A low or non-existent yield of the desired coupled product is the most common challenge. This can stem from a variety of factors related to the reactants, catalyst, or reaction conditions.
Question: My Suzuki coupling with this compound is resulting in a low yield or no product. What are the likely causes and how can I rectify this?
Answer:
Low yields with this substrate often point to issues with catalyst activity, suboptimal reaction conditions for this specific electron-deficient thiophene, or degradation of the boronic acid partner. Here’s a systematic approach to troubleshooting:
-
Catalyst System (Palladium Source and Ligand):
-
The "Why": The electronic nature of this compound, with its electron-withdrawing nitrile group, makes the C-Br bond more susceptible to oxidative addition. However, the choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the subsequent steps of the catalytic cycle.[1][2] Bulky, electron-rich phosphine ligands are often necessary to promote reductive elimination and prevent catalyst decomposition.[1][3]
-
Solution:
-
Switch to a More Active Catalyst System: If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust system. Buchwald ligands such as SPhos or XPhos, in combination with a palladium source like Pd(OAc)₂ or a pre-catalyst like XPhos Pd G3, are excellent choices for challenging substrates.[4][5]
-
Ensure Catalyst Integrity: Palladium catalysts, especially Pd(0) sources, are sensitive to oxygen.[6] Improper handling can lead to the formation of inactive palladium black.[7] Always handle catalysts under an inert atmosphere (Argon or Nitrogen).
-
-
-
Choice of Base:
-
The "Why": The base plays a critical role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[8][9][10] The strength and solubility of the base can significantly influence the reaction rate and the stability of the boronic acid. For heteroaromatic boronic acids, strong aqueous bases can promote protodeboronation.[11]
-
Solution:
-
Use a Milder, Non-Aqueous Base: Instead of strong bases like NaOH or KOH, consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4] These are often effective and minimize side reactions.
-
Anhydrous Conditions: For sensitive boronic acids, running the reaction under anhydrous conditions with a base like potassium fluoride (KF) can be beneficial.[12]
-
-
-
Solvent Selection:
-
The "Why": The solvent must solubilize all reaction components and can influence the reaction rate and selectivity.[13][14] A mixture of an organic solvent and water is common, as water can aid in dissolving the inorganic base. However, for substrates prone to side reactions, a polar aprotic solvent might be a better choice.[15]
-
Solution:
-
Solvent Screening: Common solvent systems for Suzuki couplings include toluene/water, dioxane/water, or THF/water.[16] If you suspect water-related side reactions, consider using a polar aprotic solvent like DMF or NMP, but be mindful that these can be difficult to remove.
-
Degassing: It is crucial to thoroughly degas your solvent to remove dissolved oxygen, which can deactivate the palladium catalyst.[6][17]
-
-
-
Reaction Temperature:
-
The "Why": Higher temperatures generally increase the reaction rate. However, for sensitive substrates like heteroaromatic boronic acids, elevated temperatures can accelerate decomposition pathways such as protodeboronation.[11]
-
Solution: Start with a moderate temperature (e.g., 80 °C) and monitor the reaction progress. If the reaction is sluggish, you can incrementally increase the temperature.
-
Issue 2: Significant Formation of Side Products
The appearance of unexpected peaks in your analytical data (TLC, LC-MS, NMR) indicates the presence of side products. Identifying these can provide clues to optimize your reaction.
Question: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?
Answer:
With this compound and its coupling partners, several side reactions are common:
-
Homocoupling of the Boronic Acid:
-
The "Why": This occurs when two molecules of the boronic acid couple to form a symmetrical biaryl. It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1]
-
Solution:
-
Rigorous Degassing: Ensure your reaction mixture and solvents are thoroughly deoxygenated.[1]
-
Use a Pd(0) Source: Start with a Pd(0) catalyst or a pre-catalyst that efficiently generates the active Pd(0) species.
-
-
-
Protodeboronation of the Boronic Acid:
-
The "Why": The boronic acid reacts with a proton source (often water or protic solvents) to replace the boron group with a hydrogen atom.[11][18] This is a particularly common issue with electron-rich or heteroaromatic boronic acids.[11]
-
Solution:
-
Use Milder Bases: As mentioned previously, switch to bases like K₃PO₄ or Cs₂CO₃.[4]
-
Use Boronic Esters: Pinacol esters or MIDA esters of the boronic acid are often more stable and less prone to protodeboronation.[6]
-
Lower Reaction Temperature: Reducing the temperature can slow down the rate of this side reaction.[11]
-
-
-
Dehalogenation of this compound:
-
The "Why": The starting material is reduced, replacing the bromine atom with a hydrogen. This can occur via a hydride transfer to the palladium complex, often from solvents or additives.[1]
-
Solution:
-
Solvent Choice: Ensure your solvents are pure and free of potential hydride sources.
-
Optimize Ligand and Base: A well-chosen ligand and base can promote the desired cross-coupling over this side reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: Is the nitrile group on my thiophene substrate compatible with Suzuki coupling conditions?
A1: Yes, the nitrile group is generally stable under Suzuki coupling conditions. It is an electron-withdrawing group, which can actually facilitate the oxidative addition step, the typically rate-determining step of the catalytic cycle.[19]
Q2: Which boronic acid derivatives are best to use with this substrate?
A2: While boronic acids are common, for challenging couplings or if you are experiencing issues with protodeboronation, consider using more stable boronic esters such as pinacol esters (Bpin) or MIDA esters.[6] Potassium trifluoroborate salts are another robust alternative.[8]
Q3: How do I choose the optimal palladium catalyst and ligand?
A3: For an electron-deficient substrate like this compound, a catalyst system with a bulky, electron-rich phosphine ligand is a good starting point.[1][2] Systems like Pd(OAc)₂/SPhos or pre-catalysts like XPhos Pd G3 or G4 are highly effective for coupling heteroaromatic halides.[4][5]
Q4: What is the ideal ratio of reactants?
A4: A slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) is often used to drive the reaction to completion. The base is usually added in 2 to 3 equivalents. The palladium catalyst loading can range from 0.5 to 5 mol%, with lower loadings being desirable for process efficiency.
Q5: How can I effectively monitor the progress of my reaction?
A5: Thin Layer Chromatography (TLC) is a quick and easy way to monitor the consumption of your starting materials. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography (GC) are ideal. Quenching a small aliquot of the reaction mixture and analyzing the organic extract will give you a clear picture of the reaction's progress.
Visualizing the Process
The Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.
Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).
-
In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in 1,4-dioxane (2 mL). Stir for 5 minutes until a homogeneous solution is formed.
-
Add the catalyst solution to the Schlenk flask containing the solids.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction flask.
-
The reaction mixture is then heated to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Catalyst System | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | Highly active for heteroaromatic halides, promotes efficient coupling.[4] |
| Base | K₃PO₄ (3 equiv.) | Milder base, minimizes protodeboronation of the boronic acid partner.[16] |
| Solvent | 1,4-Dioxane / Water (4:1) | Good solvating power for both organic and inorganic components.[16] |
| Temperature | 80 °C | Balances reaction rate with minimizing thermal degradation of reactants. |
| Boronic Acid | 1.2 equivalents | A slight excess helps to drive the reaction to completion. |
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ACS Publications. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
ACS Publications. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
-
ACS Publications. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]
-
Green Chemistry (RSC Publishing). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Taylor & Francis Online. Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. [Link]
-
MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
NIH. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]
-
MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
-
ResearchGate. The effect of different solvents on the Suzuki coupling reaction. [Link]
-
ResearchGate. ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
-
NIH. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
RSC Publishing. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. [Link]
-
SpringerLink. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
PubMed. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Reddit. Struggling with Suzuki Reaction. [Link]
-
KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. [Link]
-
Reddit. Failed suzuki coupling, any suggenstions? [Link]
-
ResearchGate. Suzuki coupling reaction of various aryl halides with arylboronic acids catalyzed by OA-Pd/CMK-3-A. [Link]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. quora.com [quora.com]
- 18. mdpi.com [mdpi.com]
- 19. byjus.com [byjus.com]
Technical Support Center: Preventing Homocoupling in Cross-Coupling of Bromothiophenes
Welcome to the technical support center for cross-coupling reactions involving bromothiophenes. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with homocoupling side reactions. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you minimize unwanted byproducts and maximize the yield of your desired cross-coupled products.
Introduction: The Challenge of Homocoupling with Bromothiophenes
Bromothiophenes are valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, Sonogashira, and Kumada couplings, are powerful tools for creating carbon-carbon and carbon-heteroatom bonds with these substrates. However, a common and often frustrating side reaction is the homocoupling of the bromothiophene or its coupling partner. This not only consumes starting materials and reduces the yield of the target molecule but also complicates purification due to the formation of symmetrical bithiophenes or other dimeric byproducts.
This guide will delve into the mechanistic origins of homocoupling in various cross-coupling reactions and provide practical, field-proven strategies to mitigate this issue.
Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling
When significant homocoupling is observed, a systematic approach to troubleshooting is essential. The following sections break down the common causes and provide actionable solutions for different cross-coupling reactions.
Issue 1: Significant Homocoupling in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a widely used method. However, the homocoupling of the boronic acid or ester is a frequent side reaction.
Potential Causes & Recommended Actions:
| Cause | Recommended Action | Scientific Rationale |
| Presence of Dissolved Oxygen | Rigorously degas all solvents and the reaction mixture. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using the freeze-pump-thaw technique. Maintain a positive pressure of inert gas throughout the reaction.[1][2] | Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of organoboron reagents.[1][3][4] |
| Use of a Pd(II) Precatalyst | Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is used, ensure efficient reduction to Pd(0). The addition of a mild reducing agent, such as potassium formate, can be beneficial.[1][4] | The reduction of Pd(II) to the catalytically active Pd(0) can proceed through a pathway involving the homocoupling of two boronic acid molecules.[4][5] Minimizing the concentration of free Pd(II) reduces this side reaction. |
| Inappropriate Ligand Choice | For electron-deficient substrates like some bromothiophenes, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos) are often effective.[3] | Bulky ligands can sterically hinder the formation of diarylpalladium species that can lead to homocoupling and promote the desired reductive elimination step.[1] |
| Suboptimal Base Selection | The choice of base is critical. Weaker bases may not be sufficient to promote transmetalation efficiently, while overly strong bases can lead to side reactions. Screen bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃. | A well-chosen base will facilitate the transmetalation step of the desired cross-coupling without promoting competing side reactions like protodeboronation or homocoupling.[1] |
| Boronic Acid Instability | Use more stable boronic esters (e.g., pinacol esters) instead of boronic acids, especially for electron-deficient or heteroaromatic systems.[5] | Boronic acids can be prone to protodeboronation and homocoupling. Boronic esters offer greater stability.[1][5] |
| Reaction Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Higher temperatures can sometimes accelerate the rate of side reactions, including homocoupling, more than the desired cross-coupling.[6] |
Issue 2: Dimerization of Alkynes in Sonogashira Coupling
The Sonogashira coupling joins a terminal alkyne with an aryl or vinyl halide. A common side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[7][8]
Potential Causes & Recommended Actions:
| Cause | Recommended Action | Scientific Rationale |
| Oxygen Contamination | As with Suzuki coupling, rigorous exclusion of oxygen is critical. Use degassed solvents and maintain a strictly inert atmosphere (Nitrogen or Argon).[3][8][9] | Oxygen promotes the oxidative homocoupling of terminal alkynes, especially in the presence of a copper co-catalyst.[3][7] |
| Copper Co-catalyst | Minimize the amount of the copper(I) salt (e.g., CuI) or consider a copper-free Sonogashira protocol.[7][8] | While Cu(I) is a co-catalyst that increases the reaction rate, it is also the primary culprit in promoting Glaser coupling.[7][8] Copper-free methods have been developed to avoid this issue.[7][10] |
| Slow Cross-Coupling Kinetics | Ensure an efficient palladium catalyst and ligand system is employed to accelerate the desired cross-coupling reaction. | If the desired reaction is slow, the terminal alkyne has more opportunity to undergo homocoupling.[3] |
| Use of a Reducing Atmosphere | Performing the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to drastically reduce alkyne homocoupling.[8][11] | The hydrogen atmosphere helps to suppress the oxidative pathways that lead to Glaser coupling.[11] |
Issue 3: Homocoupling in Stille and Kumada Couplings
Stille (organotin reagents) and Kumada (Grignard reagents) couplings are also susceptible to homocoupling, although the mechanisms can differ.
Potential Causes & Recommended Actions:
| Coupling Type | Cause | Recommended Action | Scientific Rationale |
| Stille | Reaction of Organostannane with Pd(II) Precatalyst | Use a Pd(0) source or ensure rapid and efficient reduction of the Pd(II) precatalyst. | Two equivalents of the organostannane can react with a Pd(II) precatalyst, leading to homocoupling after reductive elimination.[12] |
| Stille | Inappropriate Ligand | The choice of ligand can influence the relative rates of the steps in the catalytic cycle. Screening different phosphine ligands can be beneficial.[13][14] | Ligands modulate the reactivity of the palladium center, and a well-chosen ligand can favor the cross-coupling pathway.[13] |
| Kumada | Highly Reactive Grignard Reagent | Control the addition rate of the Grignard reagent. Lowering the reaction temperature can also help to control the reactivity. | The high reactivity of Grignard reagents can lead to various side reactions, including homocoupling. |
| Kumada | Catalyst System | Both Nickel and Palladium catalysts are used. If one is problematic, screening the other may provide a solution. N-heterocyclic carbene (NHC) based catalysts have also shown good results.[15][16] | The choice of metal and ligand system can significantly impact the reaction outcome and selectivity.[15][17] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting homocoupling in cross-coupling reactions of bromothiophenes.
Caption: A systematic workflow for troubleshooting homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of homocoupling in palladium-catalyzed cross-coupling reactions?
A1: Homocoupling is primarily driven by two factors: the presence of oxygen and the involvement of Pd(II) species. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the dimerization of the nucleophilic coupling partner (e.g., boronic acid).[1][3][4] Additionally, when starting with a Pd(II) precatalyst, its reduction to Pd(0) can occur via a pathway that results in homocoupling.[5]
Q2: I've degassed my solvents, but I still see significant homocoupling. What should I try next?
A2: If you are confident that oxygen has been rigorously excluded, the next step is to examine your catalyst system. If you are using a Pd(II) precatalyst, consider switching to a Pd(0) source like Pd(PPh₃)₄. Alternatively, you can try adding a mild reducing agent to minimize the concentration of Pd(II).[4] The choice of ligand is also critical; screening bulky, electron-rich ligands can often suppress homocoupling.[1][3]
Q3: Can the order of addition of reagents help to minimize homocoupling?
A3: Yes, procedural modifications can be beneficial. For Suzuki reactions, the slow addition of the boronic acid can keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[6] Pre-heating the mixture of the catalyst, base, and bromothiophene before adding the boronic acid has also been suggested as a way to ensure the catalytic cycle is initiated with oxidative addition rather than homocoupling.[2]
Q4: Are there specific challenges with bromothiophenes that make them more prone to homocoupling?
A4: Thiophenes can coordinate to the palladium center through the sulfur atom, which can influence the catalyst's reactivity and stability. Additionally, the electronic properties of the thiophene ring, which can be either electron-rich or electron-poor depending on other substituents, will affect the rates of the individual steps in the catalytic cycle. In some cases, C-H activation of the thiophene ring can lead to undesired side reactions, including a specific type of C-H homocoupling.[18][19]
Q5: Is it ever possible to have a C-H homocoupling of bromothiophenes while leaving the C-Br bond intact?
A5: Yes, under specific reaction conditions, it is possible to achieve palladium-catalyzed C-H homocoupling of bromothiophenes, leaving the carbon-bromine bond available for subsequent cross-coupling reactions.[19] This highlights the importance of carefully selecting reaction conditions to control the desired reactivity.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of Bromothiophene with Minimized Homocoupling
This protocol is a general starting point and will likely require optimization for your specific substrates.
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromothiophene (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture, 5 mL) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) and ligand (if required) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Diagram of Key Steps in a Suzuki-Miyaura Catalytic Cycle
Caption: Simplified Suzuki-Miyaura cycle with homocoupling pathways.
Conclusion
Preventing homocoupling in the cross-coupling of bromothiophenes requires a multi-faceted approach that addresses the reaction atmosphere, catalyst system, reagents, and reaction conditions. By understanding the mechanistic underpinnings of these side reactions and systematically troubleshooting, researchers can significantly improve the efficiency and selectivity of their synthetic routes. This guide provides a foundation for diagnosing and resolving issues with homocoupling, ultimately leading to higher yields and cleaner reaction profiles.
References
- Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 3,4-Dibromothiophene.
- Wikipedia. (2024). Sonogashira coupling.
- Benchchem. (n.d.). Preventing homocoupling in Suzuki reactions with Ethyl 5-chlorothiophene-2-glyoxylate.
- ResearchGate. (n.d.). Palladium-Catalyzed C−H Homocoupling of Bromothiophene Derivatives and Synthetic Application to Well-Defined Oligothiophenes | Request PDF.
- Mori, A., et al. (2006). Palladium-catalyzed C-H homocoupling of bromothiophene derivatives and synthetic application to well-defined oligothiophenes. Journal of the American Chemical Society, 128(33), 10930-3.
- Benchchem. (n.d.). Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions.
- Benchchem. (n.d.). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
- Benchchem. (n.d.). preventing homocoupling in bromoethyne reactions.
- ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?.
- So, Y. H., et al. (2001). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 66(10), 3619–3621.
- Wikipedia. (2024). Stille reaction.
- ResearchGate. (n.d.). Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO 3 /KF.
- ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
- Benchchem. (n.d.). Technical Support Center: Minimizing Homocoupling in Suzuki Reactions with 1-Bromo-4-iodobenzene.
- ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic....
- Chemical Communications (RSC Publishing). (n.d.). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- PMC - NIH. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
- Tang, H., Menzel, K., & Fu, G. C. (2003). Ligands for Palladium-Catalyzed Cross-Couplings of Alkyl Halides: Use of an Alkyldiaminophosphane Expands the Scope of the Stille Reaction. Angewandte Chemie International Edition in English, 42(41), 5079–5082.
- Chemistry LibreTexts. (2023). Stille Coupling.
- PMC - PubMed Central. (n.d.). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects.
- ResearchGate. (n.d.). (PDF) Optimization of Kumada cross-coupling reactions of tri- and tetra- bromothiophenes and symmetrical di-bromo-2, 2' bithiophene with cyclohexylmagnesium bromide: Synthesis, DFT studies and nonlinear optical analysis.
- YouTube. (2022). Kumada Cross-Coupling/CSIR 2022| Problem Solved|ChemOrgChem.
- Organic Chemistry Portal. (n.d.). Kumada Coupling.
- PubMed. (2010). Arrested catalysis: controlling Kumada coupling activity via a redox-active N-heterocyclic carbene.
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- 5. Yoneda Labs [yonedalabs.com]
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- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. depts.washington.edu [depts.washington.edu]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Ligands for palladium-catalyzed cross-couplings of alkyl halides: use of an alkyldiaminophosphane expands the scope of the Stille reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kumada Coupling [organic-chemistry.org]
- 16. Arrested catalysis: controlling Kumada coupling activity via a redox-active N-heterocyclic carbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Palladium-catalyzed C-H homocoupling of bromothiophene derivatives and synthetic application to well-defined oligothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Debromination of Thiophene Derivatives During Suzuki Reactions
Welcome to the technical support center dedicated to addressing a common and often frustrating side reaction in Suzuki-Miyaura cross-coupling: the debromination of thiophene derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize thiophene-containing molecules in their synthetic endeavors. Here, we will dissect the underlying causes of this unwanted transformation and provide actionable troubleshooting strategies and frequently asked questions to help you optimize your reactions for success.
Introduction: The Challenge of Thiophene Suzuki Couplings
The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds prevalent in pharmaceuticals and functional materials.[1] Thiophene moieties are crucial building blocks in many of these applications. However, the coupling of brominated thiophenes can be plagued by a competitive side reaction: hydrodebromination (or simply, debromination), where the bromine atom is replaced by a hydrogen atom, leading to the formation of a des-bromo thiophene byproduct. This not only consumes the starting material and reduces the yield of the desired product but also introduces purification challenges.
Understanding the factors that promote debromination is the first step toward mitigating it. This guide will provide a framework for diagnosing and solving these issues in your own laboratory work.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose the potential causes of debromination based on your experimental observations.
Observation 1: Significant formation of the debrominated thiophene byproduct is observed, often alongside unreacted starting material.
This is the most direct evidence of a problematic debromination pathway competing with your desired Suzuki coupling.
-
Potential Cause A: The Base is Too Harsh or Concentration is Too High.
-
Scientific Rationale: Strong bases, particularly in high concentrations, can promote the hydrodebromination of aryl halides.[2] The mechanism can involve the generation of palladium hydride species, which can then participate in reductive elimination with the thiophene ring to yield the debrominated product.
-
Troubleshooting Steps:
-
Switch to a Milder Base: If you are using strong bases like NaOH, KOH, or NaOtBu, consider switching to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[3]
-
Optimize Base Equivalents: Reduce the number of equivalents of the base used. While a sufficient amount is needed to facilitate the catalytic cycle, an excess can accelerate side reactions.
-
Consider Fluoride-Based Bases: In some cases, bases like CsF or KF can be effective while minimizing debromination.
-
-
-
Potential Cause B: High Reaction Temperature.
-
Scientific Rationale: Elevated temperatures can increase the rate of many chemical reactions, including the undesired debromination pathway.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Attempt the reaction at a lower temperature. Modern, highly active catalyst systems often allow for efficient coupling at or near room temperature.
-
Incremental Temperature Screening: If the reaction is sluggish at lower temperatures, perform a systematic screen of temperatures (e.g., 40 °C, 60 °C, 80 °C) to find a balance between an acceptable reaction rate and minimal byproduct formation.
-
-
-
Potential Cause C: Presence of a Hydrogen Source.
-
Scientific Rationale: The hydrogen atom in the debrominated product must originate from a source within the reaction mixture. Common sources include water, alcohols (used as solvents or present as impurities), or even the base itself if it contains β-hydrogens.[4][5][6][7] Studies have shown that water can be a key player in hydrodehalogenation.[4][5][6][8]
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure your solvents are rigorously dried and degassed.
-
Minimize Water Content: While some Suzuki reactions benefit from a small amount of water to aid in the dissolution of the base and facilitate transmetalation, excessive water can be detrimental.[8] If using a biphasic system (e.g., dioxane/water), carefully control the ratio.
-
Avoid Alcoholic Solvents: If possible, avoid using alcohols as the primary solvent, as they can act as hydride donors.
-
-
Observation 2: The reaction is slow, and debromination becomes more pronounced over extended reaction times.
This suggests that the rate of your desired Suzuki coupling is not effectively outcompeting the rate of debromination.
-
Potential Cause A: Inefficient Catalyst System.
-
Scientific Rationale: The choice of palladium source and, more critically, the ligand, dictates the efficiency of the catalytic cycle. A slow catalyst provides a longer window for side reactions to occur. Bulky, electron-rich phosphine ligands are known to accelerate the rate-determining oxidative addition and subsequent reductive elimination steps.
-
Troubleshooting Steps:
-
Ligand Screening: If using a simple catalyst like Pd(PPh₃)₄, consider switching to a more active system employing ligands such as SPhos, XPhos, or dppf.
-
Use of Pre-catalysts: Employ modern palladium pre-catalysts (e.g., XPhos Pd G3 or G4) which are designed for high activity and stability, often allowing for lower catalyst loadings and milder reaction conditions.
-
Increase Catalyst Loading: As a straightforward but less elegant solution, a modest increase in the catalyst loading (e.g., from 1 mol% to 3 mol%) may accelerate the desired reaction.
-
-
-
Potential Cause B: Poor Quality Boronic Acid/Ester.
-
Scientific Rationale: The purity of the boronic acid or its derivative is critical. Impurities can poison the catalyst or participate in side reactions.[9] Furthermore, boronic acids can be prone to decomposition (protodeboronation), especially under basic conditions, which reduces their effective concentration and slows down the transmetalation step.[3]
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure your boronic acid is of high purity. If in doubt, consider recrystallization or purification.
-
Switch to a More Stable Boron Reagent: Boronic acids can be unstable. Consider using more robust alternatives like boronic esters (e.g., pinacol esters) or trifluoroborate salts (MIDA boronates are also an option), which are less susceptible to protodeboronation.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: Is 2-bromothiophene or 3-bromothiophene more prone to debromination?
While both can undergo debromination, the electronic properties and steric environment of the C-Br bond can influence its reactivity. The relative rates can depend on the specific reaction conditions. However, the strategies to mitigate debromination are generally applicable to both isomers.
Q2: My thiophene substrate has other functional groups. Could they be contributing to the problem?
Yes, certain functional groups can influence the electronic properties of the thiophene ring and the C-Br bond, potentially making it more susceptible to debromination. Highly electron-withdrawing groups might enhance the reactivity of the C-Br bond towards oxidative addition but could also influence side reactions. It is important to consider the overall electronic nature of your substrate when optimizing the reaction.
Q3: Can the order of addition of reagents make a difference?
Yes, the order of addition can be important. For instance, adding the base last to a mixture of the other reagents can sometimes minimize the premature degradation of sensitive components like the boronic acid. It is a good practice to keep the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) throughout the setup and reaction time.
Q4: I am observing homocoupling of my boronic acid in addition to debromination. Are these related?
Homocoupling of the boronic acid is another common side reaction in Suzuki couplings. It is often promoted by the presence of oxygen or Pd(II) species.[10] While mechanistically distinct from debromination, the conditions that favor one may sometimes allow the other to occur. For example, a sluggish catalytic cycle that fails to efficiently consume the boronic acid in the desired cross-coupling could lead to an increase in both protodeboronation and homocoupling. Ensuring a properly degassed reaction and an active Pd(0) catalyst can help minimize both.
Visualizing the Competing Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired Suzuki catalytic cycle and the competing hydrodebromination pathway.
Caption: Competing Suzuki coupling and debromination pathways.
Experimental Protocols
General Protocol for Minimizing Debromination in Suzuki Coupling of Bromothiophenes
This protocol provides a robust starting point for minimizing debromination by using a modern catalyst system and milder conditions.
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromothiophene derivative (1.0 equiv), the boronic acid pinacol ester (1.2-1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
-
Inert Atmosphere:
-
Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Add degassed solvent via syringe. A common and effective solvent system is a 5:1 to 10:1 mixture of dioxane and water.
-
-
Reaction Execution:
-
Place the sealed vial in a preheated oil bath or heating block set to a moderate temperature (e.g., 60-80 °C).
-
-
Monitoring:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the bromothiophene and the formation of both the desired product and the debrominated byproduct.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Troubleshooting Workflow
The following decision tree provides a logical workflow for addressing issues with debromination.
Sources
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Yoneda Labs [yonedalabs.com]
Technical Support Center: Purification of 5-Bromo-4-methylthiophene-2-carbonitrile
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the purification of crude 5-Bromo-4-methylthiophene-2-carbonitrile reaction mixtures. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your purification processes effectively.
Troubleshooting Guide
This section addresses specific, common issues encountered during the workup and purification of this compound.
Q1: My crude reaction mixture has a persistent orange, red, or brown color. How do I remove it?
A1: This coloration is typically due to residual bromine or polymeric impurities.
-
Likely Cause & Explanation: Bromination reactions, especially those using elemental bromine (Br₂), often leave trace amounts of unreacted bromine. This imparts a distinct orange-to-brown color. Additionally, thiophene derivatives can be susceptible to polymerization under certain reaction conditions, leading to colored, often intractable, byproducts.[1]
-
Immediate Solution (Aqueous Workup): Before organic extraction, wash the crude reaction mixture with an aqueous solution of a mild reducing agent. A 10% sodium thiosulfate (Na₂S₂O₃) solution is highly effective for quenching residual bromine.[2] The thiosulfate ion reduces elemental bromine to colorless bromide ions (Br⁻).
-
Post-Extraction Solution: If the color persists in the organic layer after extraction, it may indicate more complex impurities. A plug of silica gel or activated carbon can be effective. Dissolve the crude product in a minimal amount of a non-polar solvent (like dichloromethane or ethyl acetate) and pass it through a short column of silica gel or a small amount of activated carbon. The polar, colored impurities will often adsorb, allowing the less polar product to elute.
Q2: After purification by column chromatography, my final product is an oil or wax, not the expected solid. What went wrong?
A2: This issue almost always points to the presence of residual solvent or a persistent, lower-melting impurity.
-
Likely Cause & Explanation:
-
Residual Solvent: High-boiling point solvents used in chromatography (e.g., ethyl acetate, toluene) can be difficult to remove completely, especially under insufficient vacuum or with inadequate heating. Their presence plasticizes the solid product, causing it to appear as an oil.
-
Grease Contamination: Stopcock grease from glassware can leach into the product fractions.
-
Co-eluting Impurity: An impurity with a similar polarity to the desired product may have co-eluted during chromatography. This could be a starting material or a structural isomer.
-
-
Troubleshooting Protocol:
-
High-Vacuum Drying: Place the product under high vacuum (high-vac) for several hours, potentially with gentle warming (e.g., 30-40 °C water bath) if the compound is thermally stable.
-
Trituration/Recrystallization: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes, pentane).[3] Scratch the inside of the flask with a glass rod at the solvent-air interface. This creates nucleation sites for crystal growth. If successful, this will precipitate your product, leaving impurities (and residual solvent) in the liquid phase.
-
Re-purification: If trituration fails, re-purify the material using a shallower gradient in your column chromatography to achieve better separation.[4]
-
Q3: My TLC analysis shows a major spot, but the NMR spectrum reveals significant impurities. Why?
A3: This common problem arises when impurities have a similar polarity to your product or are not UV-active.
-
Likely Cause & Explanation:
-
Co-elution: The chosen TLC solvent system may not be resolving your product from a key impurity. On the TLC plate, they appear as a single spot.
-
Non-UV Active Impurities: If you are visualizing your TLC plate only with a UV lamp, impurities that lack a chromophore (e.g., succinimide if N-Bromosuccinimide was used, silicone grease) will be invisible.
-
Starting Material Carryover: Unreacted starting material, such as 4-methylthiophene-2-carbonitrile, can have a very similar Rf value to the brominated product in many solvent systems.
-
-
Solutions:
-
TLC System Optimization: Test a range of solvent systems with different polarities (e.g., varying ratios of hexanes:ethyl acetate, or trying dichloromethane:methanol).
-
Alternative TLC Visualization: After checking under UV, stain the TLC plate with a general-purpose stain like potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM). These stains react with a broader range of organic compounds and will reveal non-UV active impurities.
-
NMR Analysis: Use the NMR to identify the impurity. For example, the presence of succinimide from an NBS reaction is easily identified by its characteristic singlet in the proton NMR around δ 2.5-2.7 ppm.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities in a this compound synthesis?
A1: The impurity profile is highly dependent on the synthetic route, but common impurities include:
-
Unreacted Starting Material: 4-methylthiophene-2-carbonitrile.
-
Over-brominated Species: 3,5-dibromo-4-methylthiophene-2-carbonitrile, especially if an excess of the brominating agent is used or reaction temperature is not controlled.[5]
-
Isomeric Byproducts: Bromination at other positions on the thiophene ring, although bromination at the 5-position is generally favored.
-
Reagent Byproducts: Succinimide (from NBS), or quenched bromine salts.
Q2: What is the recommended first-pass purification strategy for this compound?
A2: A multi-step approach is best. The recommended strategy depends on the scale and initial purity of your crude material.
Diagram: Purification Strategy Decision Workflow
Caption: Decision tree for selecting a purification method.
Q3: Can you provide a detailed protocol for purification by silica gel chromatography?
A3: Absolutely. This is the most robust method for separating a wide range of impurities.
Experimental Protocol: Silica Gel Column Chromatography
-
Slurry Preparation:
-
Choose a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the chromatography eluent or a more volatile solvent like dichloromethane (DCM).
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with a non-polar solvent system, such as 100% hexanes.
-
Gradually increase the polarity of the eluent. A common gradient for this compound is a stepwise or linear gradient of ethyl acetate in hexanes (e.g., starting from 0% and increasing to 5%, 10%, etc.).[4]
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any final traces of solvent.
-
Diagram: Column Chromatography Workflow
Caption: General workflow for purification via column chromatography.
Q4: What is a good solvent system for recrystallizing this compound?
A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[6] For a moderately polar compound like this, a binary solvent system often works best.
Table 1: Recommended Solvents for Recrystallization
| Solvent / System | Solubility Profile | Pros | Cons |
| Ethanol/Water | Soluble in hot ethanol; insoluble in water. | Readily available, effective for moderately polar compounds. | Product may "oil out" if water is added too quickly. |
| Hexanes/Ethyl Acetate | Soluble in ethyl acetate; insoluble in hexanes. | Excellent control over solubility; good for removing both polar and non-polar impurities.[3] | Requires careful optimization of the solvent ratio. |
| Toluene | Sparingly soluble at room temp, more soluble when hot. | High boiling point allows for a wide temperature gradient. | Can be difficult to remove completely from the final product. |
| Isopropanol | Similar profile to ethanol. | Less volatile than ethanol, allowing for slower crystal growth. | May have different solubility characteristics. |
Protocol: Recrystallization using a Binary Solvent System (e.g., Hexanes/Ethyl Acetate)
-
Dissolve the crude solid in the minimum amount of hot ethyl acetate.
-
While the solution is still hot, slowly add hexanes dropwise until you see persistent cloudiness (turbidity).
-
Add a few more drops of hot ethyl acetate to just redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
For maximum recovery, place the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Dry the crystals thoroughly under vacuum.
References
- BenchChem. (n.d.). High-Purity 3-Thiopheneacetonitrile: A Technical Guide for Researchers.
- Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- BLD Pharm. (n.d.). 304854-52-2 | this compound.
- SIELC Technologies. (n.d.). Separation of 5-Bromothiophene-2-carbaldehyde on Newcrom R1 HPLC column.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry. (n.d.).
- Benchchem. (n.d.). Troubleshooting Low Yields in Malononitrile-Based Syntheses: A Technical Guide.
- PMC - NIH. (n.d.).
- YouTube. (2022).
- Organic Syntheses Procedure. (n.d.). Isoquinoline, 5-bromo-8-nitro.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
Technical Support Center: Catalyst Selection for Cross-Coupling of Electron-Deficient Thiophenes
Welcome to the Technical Support Center dedicated to navigating the complexities of cross-coupling reactions with electron-deficient thiophenes. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter challenges with these often-recalcitrant substrates. Here, we provide in-depth troubleshooting advice and answer frequently asked questions, grounding our recommendations in established chemical principles and field-proven experience.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: My Suzuki-Miyaura coupling reaction is giving low to no yield, and I observe significant formation of the simple (de-borylated) thiophene byproduct.
This is a classic symptom of protodeboronation, a common side reaction where the C-B bond of the thiophene boronic acid is cleaved and replaced by a proton from the reaction medium.[1] This side reaction consumes your starting material, leading to a diminished yield of the desired coupled product.[1] The central challenge is to ensure the rate of the desired cross-coupling is significantly faster than the rate of protodeboronation.
Troubleshooting Steps:
-
Are you using a strong, aqueous base like NaOH or KOH?
-
The Problem: Strong bases and a high pH environment (pH > 10) are known to accelerate the rate of protodeboronation.[1] While a base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle, overly harsh conditions can be detrimental.[2]
-
The Solution: Switch to milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices for sensitive substrates.[3][4] In some cases, potassium fluoride (KF) can also suppress this side reaction.[1][5]
-
-
Is your reaction temperature too high (e.g., >100 °C)?
-
The Problem: Elevated temperatures increase the rate of all reactions, including the undesired protodeboronation.[1]
-
The Solution: Lower the reaction temperature. Operating in the 60–80 °C range can often find a sweet spot, slowing the rate of protodeboronation while still allowing the cross-coupling to proceed efficiently.[1]
-
-
Is your catalyst system sufficiently active?
-
The Problem: A slow or inefficient catalyst provides a longer timeframe for the boronic acid to decompose.[1] Electron-deficient aryl halides can be challenging for the initial oxidative addition step, which is often the rate-determining step of the catalytic cycle.[2]
-
The Solution: Employ a highly active catalyst system to accelerate the productive cross-coupling. Modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) paired with bulky, electron-rich biarylphosphine ligands (such as SPhos, XPhos, or RuPhos) are designed to promote rapid oxidative addition and reductive elimination, minimizing the time available for decomposition.[1][4][6]
-
-
Are you using an unstable form of the boronic acid?
-
The Problem: Thiophene boronic acids, especially 2-thiopheneboronic acid, are notoriously unstable.[1] The free boronic acid is often the most susceptible to degradation.[1]
-
The Solution: Consider using more stable boronic acid derivatives, such as pinacol esters (boronates) or MIDA boronates. Alternatively, diethanolamine can be used to form air- and water-stable crystalline adducts that can be used directly in the coupling reaction.[4][7]
-
Issue 2: My Buchwald-Hartwig amination of a brominated electron-deficient thiophene is sluggish or fails.
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with electron-deficient heteroaryl halides is highly dependent on the catalyst system.
Troubleshooting Steps:
-
Is your ligand choice optimal for this substrate class?
-
The Problem: The electronic properties of both the aryl halide and the amine influence the efficiency of the catalytic cycle. A suboptimal ligand may not sufficiently promote the key steps of oxidative addition or reductive elimination.
-
The Solution: For electron-deficient halothiophenes, ligands like BINAP have shown success.[8] For broader applicability with heteroaryl halides, bulky, electron-rich biarylphosphine ligands such as BrettPhos and RuPhos are often excellent choices.[9] Josiphos-type ligands have also demonstrated high turnover numbers for the coupling of aryl chlorides with thiols, a related transformation.[10]
-
-
Is your base appropriate for the amine being used?
-
The Problem: The base not only facilitates the deprotonation of the amine but also influences the overall catalytic activity. A base that is too weak may not be effective, while an overly strong base can lead to side reactions.
-
The Solution: Cesium carbonate (Cs₂CO₃) is often a reliable choice for the amination of bromothiophenes under mild conditions.[11] For more challenging couplings, stronger bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) may be necessary, but should be screened carefully.
-
-
Is catalyst deactivation occurring?
-
The Problem: The sulfur atom in the thiophene ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.
-
The Solution: The use of bulky ligands helps to create a sterically hindered environment around the palladium center, which can disfavor unproductive coordination with the thiophene sulfur. Ensuring a rigorously inert atmosphere is also crucial to prevent oxidative degradation of the catalyst.[6]
-
Frequently Asked Questions (FAQs)
Q1: Why are electron-deficient thiophenes so challenging for cross-coupling reactions?
A1: The challenge arises from their electronic properties, which impact multiple stages of the catalytic cycle. An electron-withdrawing group on the thiophene ring makes the carbon-halide bond stronger and less susceptible to oxidative addition by the Pd(0) catalyst.[2][12] This initial step is often rate-limiting.[2] Furthermore, while the electron-deficient nature can make the subsequent reductive elimination step faster, getting the catalytic cycle started efficiently is the primary hurdle.
Q2: Beyond Suzuki and Buchwald-Hartwig, what other cross-coupling reactions are suitable for electron-deficient thiophenes?
A2: Several other named reactions are highly effective:
-
Stille Coupling: This reaction uses organostannane reagents, which are often robust and tolerant of many functional groups.[13][14] The choice of ligand is crucial, with electron-poor phosphines sometimes favoring the transmetalation step.[15]
-
Negishi Coupling: Employing organozinc reagents, this method is known for its high reactivity and functional group tolerance, even with electron-deficient and heteroaromatic substrates.[16][17]
-
Kumada Coupling: This reaction utilizes Grignard reagents (organomagnesium). While highly reactive, the strong basicity and nucleophilicity of Grignard reagents can limit functional group compatibility. Nickel catalysts are often used and can be effective for challenging couplings.[18][19]
-
Direct Arylation (C-H Activation): This modern approach avoids the pre-functionalization required for traditional cross-coupling by directly coupling a C-H bond of the thiophene with an aryl halide. Highly electron-poor Buchwald-type ligands have been shown to accelerate this transformation.[20][21]
Q3: How do I choose between a palladium and a nickel catalyst?
A3:
-
Palladium is the workhorse for most cross-coupling reactions due to its broad functional group tolerance and the vast library of well-understood ligands and precatalysts.[2][22] For most Suzuki, Buchwald-Hartwig, and Stille reactions involving electron-deficient thiophenes, a palladium-based system is the best starting point.
-
Nickel catalysts are often more cost-effective and can exhibit unique reactivity, particularly for coupling with less reactive electrophiles like aryl chlorides.[2] Nickel is also prominent in Kumada couplings and can be very effective in the synthesis of polythiophenes for electronic applications.[18][19]
Q4: What is a "precatalyst" and why should I use one?
A4: A precatalyst is a stable, well-defined palladium(II) complex that, under reaction conditions, reliably generates the active, coordinatively unsaturated Pd(0) species required for the catalytic cycle.[23][24] Using a precatalyst, such as the Buchwald palladacycle precatalysts (e.g., XPhos Pd G3), offers several advantages over traditional methods of generating the active catalyst (e.g., mixing a Pd(0) source like Pd₂(dba)₃ with a ligand):
-
Reliability and Stoichiometry: They ensure a precise 1:1 or 2:1 ligand-to-palladium ratio, which is often optimal and avoids the presence of excess ligand that can inhibit the reaction.[24]
-
Air-Stability: Many precatalysts are air- and moisture-stable, simplifying reaction setup.[2][23]
-
High Activity: They are designed for efficient and rapid generation of the active catalyst, which is crucial for outcompeting side reactions like protodeboronation.[4]
Data Summary & Catalyst Recommendations
The following table provides a starting point for catalyst system selection for various cross-coupling reactions involving electron-deficient thiophenes.
| Coupling Reaction | Thiophene Substrate | Coupling Partner | Recommended Catalyst System | Base | Solvent | Ref. |
| Suzuki-Miyaura | Bromo- or Iodo-Thiophene | Aryl Boronic Acid | Pd(OAc)₂ / SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | [1][3] |
| Buchwald-Hartwig | Bromo-Thiophene | Primary/Secondary Amine | Pd₂(dba)₃ / BrettPhos or RuPhos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | [9][11] |
| Stille | Iodo-Thiophene | Aryl Stannane | Pd(PPh₃)₄ or Pd(OAc)₂/Dabco | (None) | DMF or Toluene | [13][25] |
| Negishi | Bromo-Thiophene | Aryl Zinc Halide | PdCl₂(dppf) or Pd(dba)₂/P(o-tol)₃ | (None) | THF or Dioxane | [16] |
| Direct Arylation | Thiophene (C-H) | Aryl Bromide | Pd(OAc)₂ / BFPySPhos | KOAc | DMAc or Toluene | [20][21] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Electron-Deficient Bromothiophene
This protocol is a robust starting point for the Suzuki-Miyaura coupling of challenging thiophene substrates.
-
Reagent Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the electron-deficient bromothiophene (1.0 equiv), the aryl boronic acid (1.2–1.5 equiv), and finely ground K₃PO₄ (2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5–10 minutes. This step is critical to prevent oxygen from deactivating the catalyst.[4]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[4]
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[4]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the starting material and the formation of both your desired product and the deborylated thiophene byproduct.[1]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: Decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.
References
- BenchChem. (n.d.). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids.
- BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of Substituted Thiophenes.
- Karakurt, S., et al. (2022). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of the Turkish Chemical Society, Section A: Chemistry.
- Gellis, A., et al. (2002). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling.
- LibreTexts. (2019). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Ohta, H., et al. (2015). Highly electron-poor Buchwald-type ligand: application for Pd-catalysed direct arylation of thiophene derivatives and theoretical consideration of the secondary Pd0–arene interaction. Dalton Transactions, 44(45), 19642-19650.
- Fagnou, K., et al. (2005). Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings. Green Chemistry, 7(11), 775-779.
- Li, J., et al. (2018). Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems. Organic Chemistry Frontiers, 5(1), 53-56.
- Barrios-Landeros, F., & Hartwig, J. F. (2018). The Buchwald–Hartwig Amination After 25 Years.
- Kumar, A., & Sharma, S. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(7), 3986-4008.
- LibreTexts. (2023).
- Rychnovsky Lab. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube.
- BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 3,4-Dibromothiophene.
- de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-46). Wiley-VCH.
- D'Accolti, L., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances, 12(15), 9239-9248.
- Zhang, Y., et al. (2019). Palladium-Catalyzed Controllable Reductive/Oxidative Heck Coupling between Cyclic Enones and Thiophenes via C–H Activation. Organic Letters, 21(23), 9575-9579.
- Wikipedia contributors. (2023). Stille reaction. Wikipedia.
- LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Kisel, A., et al. (2023).
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? [Forum post].
- ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids [Image].
- Luker, T., et al. (2001). Palladium-Catalyzed Amination of Electron-Deficient Halothiophenes. Tetrahedron Letters, 42(44), 7847-7850.
- Myers, A. (n.d.). The Stille Reaction. Chem 115.
- MacMillan, D. W. C., et al. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 52(1), 18-30.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? [Forum post]. r/Chempros.
- Kwong, F. Y., et al. (2010). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 75(15), 5125-5128.
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- ResearchGate. (n.d.).
- Weix, D. J., et al. (2021). 16-Electron Nickel(0)-Olefin Complexes in Low-Temperature C(sp2)–C(sp3) Kumada Cross-Couplings. Journal of the American Chemical Society, 143(13), 5015-5022.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Feringa, B. L., et al. (2020). Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction.
- Friščić, T., et al. (2021). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 12(30), 10216-10223.
- Doucet, H., et al. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Organic & Biomolecular Chemistry, 21(7), 1475-1485.
- Bryce, M. R., et al. (2017). Tuning the polarity of charge carriers using electron deficient thiophenes. Chemical Science, 8(5), 3254-3259.
- Cera, G., et al. (2020). Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. Molecules, 25(21), 5030.
- Hartwig, J. F., et al. (2002). Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols.
- ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling? [Forum post].
- Wipf Group. (2009, May 27). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.
- Engle, K. M., & Doyle, A. G. (2021). 16-Electron Nickel(0)-Olefin Complexes in Low-Temperature C(sp2)–C(sp3) Kumada Cross-Couplings. Semantic Scholar.
- Gilliard, R. J., et al. (2022). Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. Journal of the American Chemical Society, 144(1), 315-325.
- Ohta, H., et al. (2015). Highly electron-poor Buchwald-type ligand: application for Pd-catalysed direct arylation of thiophene derivatives and theoretical consideration of the secondary Pd(0)-arene interaction. Dalton Transactions, 44(45), 19642-19650.
- Bryce, M. R., et al. (2017). Tuning the polarity of charge carriers using electron deficient thiophenes. Chemical Science, 8(5), 3254-3259.
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Technical Support Center: Managing Protodeboronation in Suzuki Reactions of Thiophene Boronic Acids
Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of Suzuki-Miyaura reactions involving thiophene boronic acids. Thiophene moieties are critical building blocks in numerous pharmaceuticals and functional materials, yet their boronic acid derivatives are notoriously susceptible to a yield-destroying side reaction: protodeboronation.
This resource provides in-depth, field-proven insights and troubleshooting strategies to help you minimize this parasitic reaction and maximize the yield of your desired biaryl product. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions for your specific system.
Part 1: Understanding the Challenge - The "Why" Behind Protodeboronation
Before troubleshooting, it's crucial to understand the competing reaction pathways at play. The Suzuki-Miyaura coupling is a catalytic cycle, but your thiophene boronic acid can be consumed by an off-cycle, non-productive pathway known as protodeboronation.
Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[1] In the context of your reaction, this means your valuable thiophene boronic acid reverts to simple thiophene, consuming your starting material and reducing the overall yield of your target molecule.[2][3] Heteroaromatic boronic acids, especially 2-thiopheneboronic acid, are particularly prone to this decomposition.[2][4]
The key to a successful reaction is to ensure the rate of the Suzuki coupling significantly outpaces the rate of protodeboronation.[2]
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when working with thiophene boronic acids.
FAQ 1: My reaction yield is low, and I'm isolating thiophene as a major byproduct. What's happening?
This is the classic signature of protodeboronation.[2] The primary factors that accelerate this unwanted reaction are high pH, elevated temperatures, and the presence of a proton source like water.[3]
Troubleshooting Steps:
-
Evaluate Your Base: Strong bases like NaOH or KOH in aqueous media create a high pH environment (>10) which is known to significantly accelerate the protodeboronation of thienylboronic acids.[2][5]
-
Re-evaluate Reaction Temperature: While higher temperatures increase the rate of the desired Suzuki coupling, they disproportionately accelerate the rate of protodeboronation.[2]
-
Optimize Your Catalyst System: A slow or inefficient catalyst gives the boronic acid more time to decompose via protodeboronation.[2]
-
Solution: Employ a highly active catalyst system. Modern palladium precatalysts (e.g., G3 or G4 palladacycles) paired with bulky, electron-rich biarylphosphine ligands (such as SPhos, XPhos, or dtbpf) can dramatically increase the rate of the productive cross-coupling, minimizing the time available for decomposition.[2][5][7]
-
FAQ 2: My thiophene boronic acid seems to be degrading before the reaction even completes. How can I improve its stability?
This indicates that the boronic acid itself is inherently unstable under your current reaction conditions.[2] If the simple modifications above are insufficient, a more robust strategy involving the protection of the boronic acid moiety is required.
Advanced Strategies:
-
Switch from Free Boronic Acid to a Boronate Ester: The free boronic acid form is often the most susceptible to protodeboronation.[8] Converting it to a more stable derivative can be highly effective.
-
Solution: Use a boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester .[3][9] These derivatives act as "slow-release" sources of the boronic acid, maintaining a low concentration in the reaction mixture and thus minimizing the rate of decomposition.[1][4] MIDA boronates are particularly robust and can be used in anhydrous conditions.[3]
-
-
Minimize Water Content: Water is the primary proton source for protodeboronation.[6]
-
Solution: If your system allows, switch to anhydrous or low-water solvent systems (e.g., Dioxane/H₂O 10:1 or anhydrous THF/Toluene).[6][10] This can be particularly effective when using boronate esters that do not require hydrolysis for transmetalation.[11][12] Ensure your solvents are properly dried and degassed.[6][13]
-
Table 1: Impact of Reaction Parameters on Protodeboronation
| Parameter | Condition Favoring Protodeboronation | Recommended Action to Minimize Protodeboronation | Rationale |
| Boronic Acid | Free Boronic Acid, esp. 2-Thiopheneboronic Acid | Use Pinacol Ester, MIDA Ester, or Trifluoroborate Salt[8] | Increases stability and allows for slow release of the active boronic acid, keeping its concentration low.[1][4] |
| Base | Strong Bases (NaOH, KOH, LiOH)[2] | Mild Bases (K₃PO₄, K₂CO₃, Cs₂CO₃, KF)[3][6] | Lowers the reaction pH, which is a key driver of the base-catalyzed protodeboronation mechanism.[5] |
| Temperature | High Temperature (>100 °C)[2] | Lowest Effective Temperature (e.g., 40-80 °C)[2] | The activation energy for protodeboronation is often lower than for the Suzuki coupling, so lower temperatures favor the desired reaction. |
| Catalyst | Low Activity Catalyst (e.g., Pd(PPh₃)₄)[14] | High Activity Precatalyst + Bulky Ligand (e.g., XPhos Pd G3)[2][5] | A faster catalytic cycle for the Suzuki coupling outcompetes the slower decomposition pathway.[2] |
| Solvent | High Water Content / Protic Solvents[6] | Anhydrous or Low-Water Systems (e.g., Toluene, Dioxane, THF)[3][10] | Reduces the availability of the proton source required for the C-B bond cleavage.[6] |
| Reaction Time | Long Reaction Times[3] | Short Reaction Times | Minimized exposure of the unstable boronic acid to the reaction conditions. Highly active catalysts enable shorter times.[4] |
Part 3: Experimental Protocols & Workflows
Here we provide a generalized, robust starting point for coupling aryl halides with unstable thiophene boronic acids, alongside a workflow for troubleshooting.
Protocol 1: General Procedure for Minimizing Protodeboronation
This protocol incorporates best practices using a modern catalyst system and a mild base.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the thiophene boronic acid or its pinacol/MIDA ester (1.2–1.5 equiv.), and a finely powdered, dry mild base such as K₃PO₄ (3.0 equiv.).[2]
-
Inert Atmosphere: Seal the vessel with a septum, and thoroughly purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical to prevent oxygen from degrading the catalyst and boronic acid.[6]
-
Catalyst Addition: Under the inert atmosphere (preferably in a glovebox), add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[2]
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., Dioxane or Toluene) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[6]
-
Reaction Execution: Place the sealed vessel in a preheated heating block and stir vigorously at a moderate temperature (e.g., 60-80 °C).[2]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). Check for the consumption of the starting material and the formation of both your desired product and the deborylated thiophene byproduct.[2]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[2][6]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[6]
Protocol 2: Preparation of a Thiophene MIDA Boronate Ester
If protodeboronation remains a significant issue, converting the boronic acid to its MIDA ester is a highly effective strategy.[3]
-
Setup: To a round-bottom flask, add 3-thienylboronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.0 equiv.).[3]
-
Solvent: Add toluene to the flask.
-
Azeotropic Removal of Water: Assemble a Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).[3]
-
Isolation: Cool the reaction mixture to room temperature. The MIDA ester often crystallizes out of solution. Remove the toluene under reduced pressure. The resulting solid can typically be used in the subsequent Suzuki-Miyaura coupling without further purification.[3]
Troubleshooting Workflow
Use this decision-tree to systematically address protodeboronation issues.
References
- strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. Benchchem.
- The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.
- Protodeboronation. Wikipedia.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022).
- Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. (2016).
- preventing protodeboronation of 3-Thienylboronic acid. Benchchem.
- Acid-promoted metal-free protodeboronation of arylboronic acids. (2017). RSC Publishing.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). NIH.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). ACS Publications.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society.
- For the pro's (Suzuki). (2024). Reddit.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). PMC - NIH.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. (2025). ACS Medicinal Chemistry Letters.
- How to approach choosing reaction conditions for Suzuki?. (2024). Reddit.
- Which conditions are favorable for the efficient Suzuki coupling?. (2014). ResearchGate.
- Technical Support Center: Managing Protodeborylation in Suzuki Reactions. Benchchem.
- preventing protodeboronation of Methylboronic acid pinacol ester-d3 in Suzuki coupling. Benchchem.
- Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. (2011). Journal of the American Chemical Society.
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). Milano-Bicocca.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Journal of the American Chemical Society.
- Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. (2025). Reddit.
- Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.
- Protodeboronation product. (2023). Reddit.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2021). PMC - NIH.
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH.
- Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2025). Reddit.
- Buy 5-(Pyridin-2-yl)thiophene-2-boronic acid. Smolecule.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). PMC - PubMed Central.
- Recent developments in the medicinal chemistry of single boron atom-containing compounds. (2022). PMC - NIH.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. boa.unimib.it [boa.unimib.it]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
effect of base and solvent on the efficiency of thiophene coupling reactions
A Guide to the Critical Role of Base and Solvent Selection
Welcome to the technical support center for thiophene cross-coupling reactions. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the causal reasoning behind experimental choices. Thiophene's unique electronic structure makes its coupling reactions exquisitely sensitive to the reaction environment. Understanding the interplay between your substrate, base, and solvent is not just about optimization—it's fundamental to achieving success.
This guide is structured to help you troubleshoot common issues and build robust, reproducible methods for your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for troubleshooting specific experimental problems.
Q1: Why are the base and solvent so critical for the efficiency of thiophene coupling reactions?
A1: The choice of base and solvent is paramount because these components directly influence every stage of the catalytic cycle. Unlike more robust coupling partners, the thiophene ring has a delicate electronic balance and can be prone to side reactions like decomposition or homocoupling.[1]
-
The Base is not merely a proton scavenger. It actively participates in the catalytic cycle, often in the rate-determining step. Its roles can include:
-
Activating the Nucleophile: In Suzuki-Miyaura coupling, the base forms a more nucleophilic boronate species from the boronic acid.[2]
-
Facilitating C-H Activation: In direct arylation, the base is integral to the deprotonation of the thiophene C-H bond, a mechanism known as Concerted Metalation-Deprotonation (CMD).[3]
-
Regenerating the Catalyst: It helps reduce the Pd(II) intermediate back to the active Pd(0) catalyst at the end of the cycle.
-
-
The Solvent dictates the solubility of reagents and, more importantly, stabilizes intermediates and transition states. Its properties determine:
-
Reaction Mechanism & Rate: A polar solvent can stabilize a polar transition state, accelerating reactions that proceed through ionic mechanisms, such as the oxidative addition of certain aryl halides.[4][5]
-
Catalyst Activity & Stability: Coordinating solvents like DMF or DMAc can stabilize the palladium catalyst but may also slow down certain steps by competing for coordination sites.[6] In direct arylation of electron-rich thiophenes, however, this coordination is beneficial.[7]
-
Product Selectivity: In competitive reactions, the solvent can preferentially stabilize the transition state leading to the desired product.[4]
-
Q2: I'm starting a new thiophene coupling. What are the main classes of bases and solvents I should consider?
A2: Your initial choice depends heavily on the specific coupling reaction. Here is a general breakdown:
Table 1: Overview of Common Bases in Thiophene Coupling
| Base Type | Examples | Primary Use Cases | Key Considerations |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃, Na₂CO₃ | Suzuki, Stille, Sonogashira | Cs₂CO₃ is more soluble and basic, often giving higher yields but at a greater cost. K₂CO₃ is a robust, common choice.[8] Often used with an aqueous phase. |
| Inorganic Phosphates | K₃PO₄ | Suzuki | A strong, non-nucleophilic base, effective for coupling challenging substrates, including heteroaryl chlorides. |
| Carboxylates | Potassium Acetate (KOAc), Potassium Pivalate (KOPiv) | Direct Arylation (C-H Activation) | Act as the proton acceptor in the CMD mechanism. Pivalate is bulkier and more basic, often improving efficiency.[9] |
| Organic Amines | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Sonogashira, Heck | Act as both a base and sometimes a solvent. Their primary role in Sonogashira is to scavenge the HX produced.[10] |
Table 2: Overview of Common Solvents in Thiophene Coupling
| Solvent Type | Examples | Primary Use Cases | Key Considerations |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Suzuki, Stille, Kumada | Good for dissolving organic reagents. Often used with water in a biphasic system for Suzuki reactions to dissolve the inorganic base.[11][12] |
| Aromatic Hydrocarbons | Toluene, Xylene | Stille, Direct Arylation | Non-coordinating solvents. Toluene is a good choice for direct arylation of electron-deficient thiophenes.[13] |
| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP) | Stille, Direct Arylation, Sonogashira | High boiling points and excellent solvating power. DMAc is particularly effective for direct arylation of electron-rich thiophenes.[7] Can be difficult to remove during workup. |
Q3: How do the electronic properties of my substituted thiophene affect solvent choice in direct arylation?
A3: This is a critical consideration, particularly for direct arylation (C-H activation). The choice of solvent can be the difference between a high-yielding reaction and complete failure.
-
For Electron-Rich Thiophenes (e.g., 3,4-dimethoxythiophene): Use a polar, coordinating solvent like DMAc or NMP . The mechanism involves the solvent coordinating to the palladium catalyst. This coordination lowers the activation barrier for the C-H abstraction step, making the reaction more efficient.[7]
-
For Electron-Deficient Thiophenes (e.g., containing fluoro or cyano groups): Use a non-polar solvent like toluene . In these cases, the C-H bond is already more acidic, and the coordination of a polar solvent to the catalyst is not as beneficial and can be detrimental.[7][13]
This relationship is a key diagnostic tool. If your direct arylation is failing, switching the solvent based on your substrate's electronics is a primary troubleshooting step.
Part 2: Troubleshooting Guides & Protocols
This section provides detailed solutions to specific problems encountered during common thiophene coupling reactions.
Scenario 1: Suzuki-Miyaura Coupling
Problem: You are attempting to couple a bromo-thiophene with a boronic acid, but you are observing low yield, significant starting material recovery, and/or formation of a de-boronated byproduct.[12][14]
Causality Analysis: Low yields in Suzuki couplings of thiophenes often stem from two interconnected issues: inefficient formation of the active boronate species and competitive protodeboronation (where the boronic acid group is cleaved and replaced by hydrogen). Both are highly dependent on the base and solvent system. The base must be strong enough to form the boronate but not so harsh that it promotes decomposition. The solvent system must facilitate the interaction between the organic-soluble aryl halide and the aqueous-soluble base/boronate.[15][16]
Troubleshooting Protocol & Optimization
-
Evaluate the Base: If you are using a mild base like Na₂CO₃, consider switching to a stronger, more soluble base.
-
Action: Replace Na₂CO₃ with K₂CO₃ (3 equivalents) or, for challenging substrates, Cs₂CO₃ (3 equivalents). Cesium carbonate's higher solubility and basicity can significantly accelerate the formation of the active boronate.[17]
-
-
Optimize the Solvent System: A homogenous reaction is not always necessary or desirable, but efficient phase transfer is.
-
Ensure Inert Conditions: Oxygen can degrade both the boronic acid and the Pd(0) catalyst.
-
Action: Thoroughly degas your solvent mixture by bubbling argon or nitrogen through it for at least 30 minutes before adding the catalyst and reagents. Maintain a positive inert gas pressure throughout the reaction.[12]
-
-
Check Reagent Purity: Water content in boronic acids can vary.
-
Action: If possible, use freshly purchased boronic acid or dry it under a vacuum before use.
-
Table 3: Example Optimization Conditions for Thiophene Suzuki Coupling
| Entry | Base (3 equiv.) | Solvent (5:1) | Temp (°C) | Outcome |
| 1 | Na₂CO₃ | Toluene/H₂O | 90 | Low conversion, significant protodeboronation. |
| 2 | K₂CO₃ | THF/H₂O | 75 | Moderate to good yield, reaction completes.[12] |
| 3 | K₃PO₄ | Dioxane/H₂O | 90 | Good yield, effective for less reactive chlorides. |
| 4 | Cs₂CO₃ | Dioxane/H₂O | 90 | Excellent yield, often faster reaction times.[17] |
Scenario 2: Direct Arylation (C-H Activation)
Problem: You are attempting a direct arylation of a 2-substituted thiophene with an aryl bromide, but you are getting a mixture of C5- and C4-arylated products (poor regioselectivity) or very low conversion.
Causality Analysis: Direct arylation proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, where the C-H bond cleavage is the critical, selectivity-determining step.[3] The base and solvent are not spectators; they are intimately involved in this transition state. A carboxylate base (like acetate or pivalate) acts as the internal base that abstracts the proton. The choice between a coordinating solvent (DMAc) and a non-coordinating one (toluene) depends on the electronic nature of the thiophene, as this alters the acidity of the C-H bond and the stability of the palladium intermediate.[7][13]
Workflow for Base and Solvent Selection in Direct Arylation
Below is a decision-making workflow to guide your initial experimental design.
Caption: Workflow for selecting initial direct arylation conditions.
Troubleshooting Protocol & Optimization
-
Re-evaluate Your Solvent Choice: This is the most common point of failure. If you have an electron-rich thiophene in toluene, or an electron-deficient one in DMAc, the reaction is unlikely to be efficient.
-
Strengthen the Carboxylate Base: If conversion is low with potassium acetate (KOAc), a stronger carboxylate base may be needed.
-
Action: Replace KOAc with potassium pivalate (KOPiv). Its greater basicity and steric bulk often improve reaction rates.
-
-
Address Regioselectivity Issues: If you are seeing arylation at undesired positions (e.g., the C4 position of a 2,5-disubstituted thiophene), it may indicate a competing reaction pathway or steric hindrance.
-
Action: Lowering the reaction temperature by 10-20 °C can sometimes improve selectivity, albeit at the cost of reaction time. Additionally, ensure your catalyst and ligand are appropriate; bulky phosphine ligands can help direct the catalyst to the less-hindered C-H bond.
-
Part 3: The Underlying Science
A deeper understanding of the mechanistic roles of the base and solvent will empower you to solve non-obvious problems.
The Mechanistic Role of the Solvent
The solvent's impact goes to the very heart of the reaction mechanism. In the initial oxidative addition step, where the aryl halide adds to the Pd(0) catalyst, the pathway can change based on solvent polarity.[18]
-
Non-Polar Solvents (e.g., Toluene): Favor a concerted, three-centered transition state.
-
Polar Solvents (e.g., DMF): Can favor an Sₙ2-type or ionic mechanism, which proceeds through a more polar, charged transition state. This stabilization can dramatically increase the rate of oxidative addition for certain substrates.[4][19]
Caption: Influence of base and solvent on the catalytic cycle.
The Mechanistic Role of the Base
The base is a dynamic participant. In Stille couplings, for example, a base is thought to facilitate the reaction by removing a proton after the coordination of the organostannane to the metal center.[20] In Suzuki coupling, the equilibrium between the boronic acid and the active boronate is controlled by the base's strength and concentration. Using a base that is too strong or in too high a concentration can lead to catalyst decomposition or unwanted side reactions.
By understanding these principles, you can make informed, hypothesis-driven decisions to optimize your thiophene coupling reactions, moving from trial-and-error to rational design.
References
-
The effect of a solvent on direct arylation polycondensation of substituted thiophenes. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. Institut Kimia Malaysia. Available at: [Link]
-
Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). ChemRxiv. Available at: [Link]
-
The effect of solvent in direct arylation polycondensation of substituted thiophenes. ResearchGate. Available at: [Link]
-
Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. RSC Publishing. Available at: [Link]
-
Living Direct Arylation Polymerization via C–H Activation for the Precision Synthesis of Polythiophenes and Their Block Copolymers. ResearchGate. Available at: [Link]
-
The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. Available at: [Link]
-
Influence of base on the Sonogashira coupling reactiona. ResearchGate. Available at: [Link]
-
Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Kobe University Repository. Available at: [Link]
-
Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. Available at: [Link]
-
Thiophene. Wikipedia. Available at: [Link]
-
Effects of solvent, base, and temperature on the Sonogashira coupling... ResearchGate. Available at: [Link]
-
Solvent-mediated switching between oxidative addition and addition–oxidation: access to β-hydroxysulfides and β-arylsulfones by the addition of thiols to olefins in the presence of Oxone. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available at: [Link]
-
Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. MDPI. Available at: [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. Available at: [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Bentham Science. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
Oxidative Addition of Polar Reagents. Chemistry LibreTexts. Available at: [Link]
-
Stille Coupling. Organic Chemistry Portal. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Available at: [Link]
-
Stille reaction. Wikipedia. Available at: [Link]
-
Mechanism Selection for Regiocontrol in Base‐Assisted, Palladium‐Catalysed Direct C H Coupling with Halides: First Approach for Oxazole‐ and Thiazole‐4‐Carboxylates. Sci-Hub. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]
-
Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. ResearchGate. Available at: [Link]
-
Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines Lee, Aaron. Helda - University of Helsinki. Available at: [Link]
-
Oxidative addition. Wikipedia. Available at: [Link]
-
Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. PubMed Central. Available at: [Link]
-
Preparing polythiophene derivative with alternating alkyl and thioalkyl side chains via Kumada coupling for efficient organic solar cells. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
The effect of various bases on the Suzuki coupling reaction a. ResearchGate. Available at: [Link]
-
Five-membered Heterocycles Pyrrole, Furan and Thiophene. University of Babylon. Available at: [Link]
-
The Mechanisms of the Stille Reaction. University of Windsor. Available at: [Link]
-
Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction. ResearchGate. Available at: [Link]
-
Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. Available at: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit. Available at: [Link]
-
A guide to the integration of environmental, health and safety criteria into the selection of solvents. ResearchGate. Available at: [Link]
-
An oxidative coupling route to macrocyclic thiophenes and its application in the synthesis of a donor/acceptor hybrid molecule. Semantic Scholar. Available at: [Link]
-
Influence of the Base on Pd@MIL-101-NH2 (Cr) as Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. PubMed. Available at: [Link]
-
Mechanism of the palladium-catalyzed arene C-H acetoxylation: a comparison of catalysts and ligand effects. PubMed. Available at: [Link]
-
How to remove excess of thiophene boronic acid from reaction mixture? ResearchGate. Available at: [Link]
-
What is the procedure for the chemical polymerization of thiophene? ResearchGate. Available at: [Link]
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- 3. Sci-Hub. Mechanism Selection for Regiocontrol in Base‐Assisted, Palladium‐Catalysed Direct CH Coupling with Halides: First Approach for Oxazole‐ and Thiazole‐4‐Carboxylates / Chemistry – A European Journal, 2011 [sci-hub.ru]
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- 12. researchgate.net [researchgate.net]
- 13. The effect of a solvent on direct arylation polycondensation of substituted thiophenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. reddit.com [reddit.com]
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- 17. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oxidative addition - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. ikm.org.my [ikm.org.my]
troubleshooting failed reactions with 5-Bromo-4-methylthiophene-2-carbonitrile
Welcome to the technical support center for 5-Bromo-4-methylthiophene-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common synthetic challenges encountered when using this versatile heterocyclic building block. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction mechanics, enabling you to make informed, causality-driven decisions in your experimental design.
Understanding the Substrate: A Chemist's Perspective
This compound is a substituted thiophene, a class of compounds known for its stability and broad pharmacological activity.[1][2] The molecule possesses two primary points for chemical modification: the bromine atom at the 5-position and the carbonitrile group at the 2-position. The C-Br bond is the most common site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitrile group and the electron-donating effect of the methyl group influence the reactivity of the thiophene ring.[1][3]
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are fundamental for elaborating the this compound core. Failures in these reactions often stem from a common set of underlying issues related to catalyst integrity, reagent quality, and reaction conditions.
I. Suzuki-Miyaura Coupling Failures
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between our thiophene substrate and an organoboron reagent.[4] However, its success hinges on a delicate balance within the catalytic cycle.
Question: My Suzuki coupling reaction has stalled, showing only starting material and some debrominated thiophene. What is the likely cause and how can I fix it?
Answer: This is a classic symptom of two potential issues: catalyst deactivation and/or boronic acid degradation.
-
Catalyst Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[5] Exposure to air, even in trace amounts, can lead to oxidation and the formation of inactive palladium black.
-
Causality: Oxygen irreversibly oxidizes the Pd(0) species, removing it from the catalytic cycle. Peroxides in etheric solvents like THF or dioxane can also poison the catalyst.[5]
-
Solution: Ensure your entire setup is under a strict inert atmosphere (Argon or Nitrogen). Use freshly distilled, anhydrous, and thoroughly degassed solvents. If you see black precipitate, the catalyst is likely dead. Start over with fresh catalyst and improved anaerobic technique.
-
-
Boronic Acid/Ester Stability: Boronic acids are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced with a C-H bond, especially at elevated temperatures or in the presence of water and base.[5]
-
Causality: This side reaction consumes your coupling partner, leading to the recovery of your aryl bromide and the formation of the debrominated byproduct from a competing hydrodehalogenation pathway.
-
Solution:
-
Use fresh, high-purity boronic acid.
-
Consider using more stable boronic esters, such as pinacol esters, which are less prone to degradation.[5]
-
Screen different bases. While strong bases are needed, some, like K3PO4, can be less aggressive towards the boronic acid than others. Sometimes, switching from an aqueous base system to an anhydrous one with a base like K3PO4 can help.[6]
-
-
Question: My reaction is sluggish and gives low yields, even with an active catalyst. Could the thiophene substrate itself be the problem?
Answer: Yes, the electronic nature of the substrate can influence the rate-determining step of the catalytic cycle.
-
Causality: The oxidative addition of the aryl bromide to the Pd(0) center is the first and often rate-determining step.[4] The thiophene ring, substituted with a methyl group, is relatively electron-rich. This can sometimes slow the oxidative addition step compared to more electron-deficient aryl halides.[7]
-
Solution:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos).[8] These ligands stabilize the Pd(0) center and accelerate the oxidative addition step, overcoming the sluggishness of electron-rich aryl bromides.
-
Temperature Optimization: While higher temperatures can accelerate the reaction, they can also promote catalyst decomposition and protodeboronation. A careful temperature screen (e.g., 80-110 °C in toluene or dioxane) is recommended.
-
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
II. Sonogashira Coupling Failures
The Sonogashira coupling is invaluable for installing alkyne moieties, forming C(sp²)-C(sp) bonds.[9] Its primary pitfall is an undesired side reaction involving the alkyne coupling partner.
Question: I'm seeing a significant amount of a byproduct that appears to be the dimer of my terminal alkyne. How do I prevent this?
Answer: You are observing Glaser-Hay homocoupling, a very common side reaction in Sonogashira chemistry.[10][11]
-
Causality: This reaction is mediated by the copper(I) co-catalyst, which facilitates the oxidative dimerization of the terminal alkyne. The presence of oxygen dramatically accelerates this undesired pathway.[12][13]
-
Solution:
-
Rigorous Inert Atmosphere: This is the most critical factor. Ensure your solvent is meticulously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and the reaction is maintained under a positive pressure of an inert gas.[10]
-
Minimize Copper(I) Iodide: Reduce the loading of the CuI co-catalyst. While it accelerates the desired reaction, excess copper primarily promotes homocoupling. Loadings of 1-5 mol% are often sufficient.[14]
-
Slow Addition of Alkyne: Adding the alkyne slowly via syringe pump can keep its instantaneous concentration low, favoring the cross-coupling pathway over dimerization.
-
Employ Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed specifically to avoid this issue.[11] These often require a slightly different palladium catalyst system or base but completely eliminate the Glaser coupling pathway.
-
III. Buchwald-Hartwig Amination Failures
The Buchwald-Hartwig amination forms C-N bonds, a crucial transformation in pharmaceutical synthesis.[15] With this substrate, the main challenges are ensuring reactivity and avoiding hydrodehalogenation.
Question: My Buchwald-Hartwig reaction is not proceeding. I recover my starting materials. What should I try?
Answer: This failure typically points to an issue with the catalyst activation or the base.
-
Causality: The reaction requires a strong, non-nucleophilic base (commonly NaOtBu, LHMDS, or K3PO4) to deprotonate the amine and form the palladium-amido complex, which is a key intermediate.[15][16] If the base is old, hydrated, or not strong enough, this step will not occur. The palladium catalyst and ligand selection are also critical.
-
Solution:
-
Base Quality: Use a fresh, anhydrous base from a newly opened container, and handle it in a glovebox to prevent hydration. Sodium tert-butoxide is particularly hygroscopic.
-
Catalyst/Ligand System: For a relatively electron-rich aryl bromide like this thiophene derivative, a highly active catalyst system is beneficial. Use a modern, bulky biarylphosphine ligand (e.g., RuPhos, BrettPhos) paired with a suitable palladium precursor like Pd2(dba)3 or a pre-formed precatalyst.[17] These ligands promote the formation of the active monoligated Pd(0) species required for efficient catalysis.[15]
-
Question: I am observing the formation of 4-methylthiophene-2-carbonitrile (the debrominated product) instead of my desired amine.
Answer: This is a known side reaction called hydrodehalogenation.
-
Causality: It can occur via a competing pathway where the palladium-amido intermediate undergoes β-hydride elimination (if the amine has β-hydrogens) or other decomposition pathways that lead to the reductive cleavage of the C-Br bond.[15]
-
Solution:
-
Ligand Selection: The choice of ligand is paramount. Ligands that promote fast reductive elimination will outcompete the hydrodehalogenation pathway. The aforementioned bulky biarylphosphine ligands are generally excellent for this purpose.[17]
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the side reaction relative to the desired C-N bond formation.
-
Reference Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for experimentation. All steps must be performed using standard Schlenk techniques or in a glovebox.
Objective: To couple this compound with Phenylboronic Acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic Acid (1.5 equiv)
-
Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Potassium Carbonate (K2CO3), anhydrous (3.0 equiv)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, Phenylboronic Acid, and K2CO3.
-
Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Add Pd(PPh3)4 catalyst under a positive flow of inert gas.
-
Add degassed Toluene and degassed Water to form a 4:1 mixture (e.g., 8 mL Toluene, 2 mL Water for a 1 mmol scale reaction).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound? This compound is a solid and is generally stable. However, like most brominated aromatic compounds, it should be stored in a cool, dry, dark place in a tightly sealed container to prevent potential slow degradation.[18]
Q2: What are the primary safety concerns? While specific toxicity data may be limited, similar brominated heterocyclic compounds can be irritants.[19] Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[20] Avoid inhalation of dust and skin contact.
Q3: Can the nitrile group interfere with my reaction? The nitrile group is generally robust and does not interfere with most palladium-catalyzed cross-coupling reactions. It is a strong electron-withdrawing group, which can influence the electronic properties and reactivity of the thiophene ring. It is generally not susceptible to hydrolysis under the basic conditions of Suzuki or Sonogashira couplings, though very harsh conditions should be avoided.
Q4: What is the best way to monitor the reaction's progress? Thin-Layer Chromatography (TLC) is often the quickest method. Use a suitable solvent system (e.g., hexanes/ethyl acetate) and visualize under UV light. For more quantitative analysis and to confirm product mass, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
Visualizing the Core Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is key to rational troubleshooting.
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Georganics. (n.d.). Thiophene derivatives. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
-
Gomaa, A. M., et al. (2018). Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). SciSpace. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
PubMed. (2022). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-bromo-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromothiophene-2-carbonitrile. Retrieved from [Link]
-
National Institutes of Health. (2019). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 21(15), 5916–5920. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Contemporary Daguerreotypes. (2015). Storing & Handling Bromine. Retrieved from [Link]
-
YouTube. (2024). Bromination safety. Retrieved from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
National Institutes of Health. (2012). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 134(3), 1534–1542. Retrieved from [Link]
-
ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Google Patents. (1990). Method for the bromination of aromatic compound.
-
Slideshare. (2016). Bromine handling and safety. Retrieved from [Link]
Sources
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- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. LCSS: BROMINE [web.stanford.edu]
- 19. Methyl 5-bromo-4-methylthiophene-2-carboxylate | C7H7BrO2S | CID 2795489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
Technical Support Center: Improving the Regioselectivity of Thiophene Bromination
Welcome to the technical support center for the regioselective bromination of thiophene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of thiophene functionalization. Here, we address common challenges and frequently asked questions to help you optimize your experimental outcomes. Our focus is on providing practical, in-depth solutions grounded in established chemical principles.
Section 1: Understanding the Fundamentals of Thiophene Bromination
Q1: Why is regioselectivity a critical issue in the bromination of thiophene?
The thiophene ring possesses two distinct positions for electrophilic substitution: the α-positions (C2 and C5) and the β-positions (C3 and C4). The inherent electronic properties of the thiophene ring, specifically the higher electron density at the α-positions due to the influence of the sulfur atom, make these sites significantly more reactive towards electrophiles.[1][2] Consequently, electrophilic bromination of unsubstituted thiophene typically yields 2-bromothiophene or 2,5-dibromothiophene with high selectivity.[1][2] However, for the synthesis of many pharmaceutical intermediates and advanced materials, selective bromination at the C3 or C4 positions is often required. Achieving this β-selectivity, or controlling the degree of bromination at the α-positions, presents a significant synthetic challenge.
Q2: What is the underlying mechanism of electrophilic bromination on the thiophene ring?
The bromination of thiophene proceeds via a classical electrophilic aromatic substitution (EAS) mechanism.[3][4] The reaction is initiated by the attack of an electrophilic bromine species (e.g., Br⁺ or a polarized Br-Br molecule) on the electron-rich thiophene ring. This leads to the formation of a resonance-stabilized cationic intermediate known as a σ-complex or arenium ion.[3] Subsequent deprotonation from the site of electrophilic attack restores the aromaticity of the thiophene ring, yielding the brominated product.
The regioselectivity is determined by the relative stability of the possible σ-complex intermediates. Attack at the C2 (α) position results in a more stable carbocation intermediate, with the positive charge delocalized over three atoms, including the sulfur atom. In contrast, attack at the C3 (β) position leads to a less stable intermediate where the positive charge is delocalized over only two carbon atoms. This inherent stability difference is the primary reason for the preferential α-bromination.
Caption: Mechanism of electrophilic bromination of thiophene.
Section 2: Troubleshooting Guide for Common Bromination Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue 1: Poor Yield of the Desired Monobrominated Product and Formation of Polybrominated Byproducts
Potential Cause: The high reactivity of the thiophene ring makes it susceptible to multiple brominations, especially when using highly reactive brominating agents or excess reagent.[5]
Recommended Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry of your brominating agent. For monobromination, use 1.0 to 1.1 equivalents of the reagent.[5]
-
Controlled Reagent Addition: Add the brominating agent portion-wise or as a dilute solution to maintain a low concentration in the reaction mixture. This can help to minimize over-bromination.[5]
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C to room temperature) can increase the selectivity for the monobrominated product by favoring the kinetically controlled pathway.[5][6][7][8][9][10]
-
Choice of Brominating Agent: Utilize a milder brominating agent. N-Bromosuccinimide (NBS) is generally less reactive than elemental bromine (Br₂) and often provides better selectivity for monobromination.[5]
| Parameter | Recommendation for Monobromination | Rationale |
| Stoichiometry (Brominating Agent) | 1.0 - 1.1 equivalents | Minimizes the chance of multiple substitutions. |
| Temperature | 0 °C to Room Temperature | Favors kinetic control, enhancing selectivity.[6][7][8][9][10] |
| Reagent Addition | Slow, dropwise addition or portion-wise | Maintains a low concentration of the brominating agent. |
| Brominating Agent | NBS over Br₂ | NBS is a milder and more selective reagent.[5] |
Issue 2: Lack of Regioselectivity, Obtaining a Mixture of C2 and C3 Isomers
Potential Cause: While C2 is the kinetically favored position, certain reaction conditions or substrate modifications can lead to competitive C3 bromination, resulting in isomeric mixtures that are often difficult to separate.
Recommended Solutions:
-
Solvent Selection: The choice of solvent can significantly influence regioselectivity. For instance, using NBS in glacial acetic acid has been shown to provide high selectivity for the 2-position in substituted thiophenes.[11]
-
Directing Groups: The introduction of a directing group onto the thiophene ring is a powerful strategy to control regioselectivity.[12][13] For example, a bulky substituent at the C2 position can sterically hinder electrophilic attack, thereby favoring substitution at the C5 position.[14]
-
Metal-Catalyzed C-H Functionalization: For targeted C3 or C4 functionalization, direct C-H activation methodologies using transition metal catalysts (e.g., palladium) have emerged as a highly effective approach.[15][16][17][18] These methods often operate through mechanisms distinct from classical electrophilic substitution and can provide access to otherwise difficult-to-obtain isomers.
Issue 3: Reaction Fails to Proceed or Results in Decomposition of Starting Material
Potential Cause: This can be due to a number of factors including insufficiently reactive brominating agents for deactivated substrates, or harsh reaction conditions leading to degradation.[5]
Recommended Solutions:
-
For Deactivated Thiophenes: If your thiophene substrate contains strongly electron-withdrawing groups, a more potent brominating system may be necessary. However, this must be balanced against the risk of side reactions.
-
Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative side reactions are occurring.[5]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to avoid prolonged reaction times that can lead to product degradation.[5]
Section 3: Frequently Asked Questions (FAQs)
Q1: How can I selectively achieve C3-bromination of a 2-substituted thiophene?
Achieving C3-bromination in the presence of a C2-substituent is a common challenge. Here are a few strategies:
-
Blocking Groups: One approach is to introduce a removable blocking group at the C5 position. This forces bromination to occur at one of the β-positions. Subsequent removal of the blocking group yields the desired C3-bromo-2-substituted thiophene.
-
Directed Lithiation: A powerful method involves the use of a directing group at the C2 position that can chelate to an organolithium reagent (like n-BuLi), directing deprotonation to the C3 position. The resulting lithiated species can then be quenched with an electrophilic bromine source (e.g., Br₂ or CBr₄) to install the bromine atom at the C3 position.[19][20][21]
Caption: Workflow for directed C3-bromination of thiophene.
Q2: What are the best practices for purifying brominated thiophenes?
The purification of brominated thiophenes can be challenging due to the similar polarities of the starting material and the various brominated products.
-
Column Chromatography: Silica gel column chromatography is the most common method for purification. A careful selection of the eluent system is crucial. Often, a non-polar solvent system like hexanes or a mixture of hexanes and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) in low percentages is effective.
-
Recrystallization: If the brominated product is a solid, recrystallization from an appropriate solvent can be a highly effective method for obtaining a pure compound.[11]
-
Distillation: For liquid products with sufficiently different boiling points, fractional distillation under reduced pressure can be a viable purification technique.
Q3: Are there any "green" or more environmentally friendly methods for thiophene bromination?
Yes, the development of more sustainable synthetic methods is an active area of research. Some approaches include:
-
Catalytic Methods: The use of catalytic amounts of reagents, such as in palladium-catalyzed C-H functionalization, reduces waste compared to stoichiometric reactions.[22][23]
-
Safer Solvents: Replacing hazardous solvents like chloroform and carbon tetrachloride with greener alternatives is a key consideration.[11] Acetic acid and acetonitrile are often used and are considered more environmentally benign.[11][24]
-
Electrochemical Methods: Electrochemical bromination offers a novel and green approach, often using ammonium bromide as the bromine source and avoiding the need for harsh chemical oxidants.[1]
Section 4: Experimental Protocols
Protocol 1: Selective Monobromination of 3-Alkylthiophene at the C2-Position using NBS
This protocol is adapted from a study demonstrating highly selective and rapid bromination.[11]
Materials:
-
3-Alkylthiophene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 - 1.1 eq)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 3-alkylthiophene in glacial acetic acid.
-
At room temperature, add NBS portion-wise to the stirred solution. An exothermic reaction is expected. For larger scale reactions, cooling in an ice bath may be necessary to control the temperature.
-
Stir the reaction mixture for 5-30 minutes. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by pouring the mixture into water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with an aqueous solution of 1 M sodium hydroxide, followed by water, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by column chromatography or distillation if necessary.
Protocol 2: Regioselective Bromination of 2-Methylbenzo[b]thiophene at the C3-Position using NBS
This protocol provides an example of selective bromination at the C3 position of a substituted benzothiophene.[24]
Materials:
-
2-Methylbenzo[b]thiophene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.03 eq)
-
Acetonitrile
Procedure:
-
Dissolve 2-methylbenzo[b]thiophene in acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add NBS to the cooled, stirred solution.
-
Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 30 minutes.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using hexane as the eluent to obtain 3-bromo-2-methylbenzo[b]thiophene.
References
-
MDPI. (n.d.). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Retrieved from [Link]
-
ACS Publications. (n.d.). Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex | The Journal of Organic Chemistry. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. Retrieved from [Link]
-
RSC Publishing. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Retrieved from [Link]
-
NIH. (n.d.). Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. Retrieved from [Link]
-
ACS Publications. (2013). Completely Regioselective Direct C–H Functionalization of Benzo[b]thiophenes Using a Simple Heterogeneous Catalyst | Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). A novel method for the bromination of thiophenes | Request PDF. Retrieved from [Link]
-
StudySmarter. (2023). Thiophene: Bromination & Reduction. Retrieved from [Link]
-
ScienceDirect. (2022). Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. Retrieved from [Link]
-
OUCI. (n.d.). Mechanisms of bromination between thiophenes and NBS: A DFT investigation. Retrieved from [Link]
-
ACS Publications. (n.d.). Sequential Regioselective C–H Functionalization of Thiophenes | Organic Letters. Retrieved from [Link]
- Google Patents. (n.d.). KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives.
-
Springer. (n.d.). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Retrieved from [Link]
-
Pearson. (2024). Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained. Retrieved from [Link]
- Google Patents. (n.d.). WO2011155679A1 - A method of controlling the bromination of thiophene derivatives.
-
PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Retrieved from [Link]
-
ResearchGate. (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? Retrieved from [Link]
-
Reddit. (2015). NBS bromination of thienyl moieties. Retrieved from [Link]
-
MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes. Retrieved from [Link]
-
RSC Publishing. (n.d.). Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2. Retrieved from [Link]
-
ScienceDirect. (n.d.). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Retrieved from [Link]
-
PubMed Central. (2016). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Retrieved from [Link]
-
The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Springer. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
NIH. (n.d.). Catalyst‐Controlled Regiodivergent C−H Alkynylation of Thiophenes. Retrieved from [Link]
- Google Patents. (n.d.). KR101268026B1 - A method of controlling the bromination of thiophene derivatives.
-
PubMed Central. (2021). Understanding the effect of thiophene sulfur on brominated petroleum coke for elemental mercury capture from flue gases. Retrieved from [Link]
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Technical Support Center: Synthesis of 2,4,5-Trisubstituted Thiophenes
Welcome to the technical support center for the synthesis of 2,4,5-trisubstituted thiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these important heterocyclic compounds. Thiophene derivatives are significant pharmacophores in medicinal chemistry, and precise substitution patterns are often crucial for their biological activity.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the lab.
I. Frequently Asked Questions (FAQs)
This section addresses common issues that arise during the synthesis of 2,4,5-trisubstituted thiophenes, providing quick and actionable advice.
General Synthesis & Reaction Conditions
Q1: My reaction to form a 2,4,5-trisubstituted thiophene is giving a low yield. What are the most common reasons?
A1: Low yields can stem from several factors. Key areas to investigate include:
-
Inefficient initial condensation: In multi-step syntheses like the Gewald reaction, the initial Knoevenagel-Cope condensation is a frequent bottleneck.[4] Optimizing the base and ensuring anhydrous conditions are critical.
-
Poor regioselectivity: Depending on the synthetic route, you may be forming a mixture of isomers, which complicates purification and reduces the yield of the desired product. Careful selection of starting materials and reaction conditions is paramount to control regioselectivity.
-
Starting material purity: Impurities in your starting materials can lead to side reactions and catalyst poisoning. Always ensure the purity of your reagents before starting the reaction.
-
Reaction temperature: Many thiophene syntheses are temperature-sensitive. Too high a temperature can lead to polymerization and the formation of tarry byproducts, while a temperature that is too low may result in an incomplete reaction.[4]
Q2: I'm observing the formation of a dark, tarry substance in my reaction mixture. What is causing this and how can I prevent it?
A2: The formation of a dark brown or tarry mixture often points to polymerization or the creation of complex polysulfides.[4] This is typically caused by:
-
Excessively high reaction temperatures: Carefully control the reaction temperature to minimize these side reactions.
-
Impure starting materials: Impurities can act as catalysts for polymerization.
-
To mitigate this, maintain strict temperature control and use high-purity starting materials. A thorough workup and purification are necessary to remove these colored impurities.[4]
Specific Synthetic Methods
Q3: In my Gewald aminothiophene synthesis, I suspect the initial Knoevenagel-Cope condensation is inefficient. How can I improve it?
A3: An inefficient Knoevenagel-Cope condensation is a common culprit for low yields in the Gewald synthesis.[4] Consider these troubleshooting steps:
-
Base Selection: The choice of base is crucial. For less reactive ketones, a stronger base might be necessary. Experiment with bases like piperidine or morpholine.
-
Water Removal: The condensation reaction produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can improve the yield.
-
Reaction Time and Temperature: Ensure the condensation has gone to completion before proceeding with the sulfur addition and cyclization. Monitoring the reaction by TLC is recommended.
Q4: I am attempting a Fiesselmann thiophene synthesis and the reaction is not proceeding as expected. What are some common pitfalls?
A4: The Fiesselmann synthesis, which typically involves the condensation of thioglycolic acid with α,β-acetylenic esters, can be sensitive to reaction conditions.[5][6][7] Common issues include:
-
Base Strength: The choice and stoichiometry of the base are critical for the initial deprotonation and subsequent cyclization steps.
-
Side Reactions: Competing side reactions can occur, so careful control of temperature and addition rates is important.
-
Substrate Reactivity: The reactivity of both the thioglycolic acid derivative and the acetylenic ester will influence the optimal reaction conditions.
Purification & Characterization
Q5: What are the best practices for purifying 2,4,5-trisubstituted thiophenes?
A5: Purification can be challenging due to the presence of regioisomers and other byproducts.
-
Column Chromatography: Silica gel column chromatography is the most common method. A careful selection of the eluent system is necessary to achieve good separation.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.
-
Distillation: For liquid products, distillation under reduced pressure can be used, but care must be taken to avoid decomposition at high temperatures.
Q6: What are the key spectroscopic features to look for when characterizing 2,4,5-trisubstituted thiophenes?
A6:
-
¹H NMR: The protons on the thiophene ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). The coupling constants between adjacent protons can help to confirm the substitution pattern.
-
¹³C NMR: The chemical shifts of the carbon atoms in the thiophene ring are characteristic and can be used to confirm the structure.
-
Mass Spectrometry: This will provide the molecular weight of the compound, confirming the successful incorporation of all substituents.
-
IR Spectroscopy: Look for characteristic C-S stretching vibrations, as well as bands corresponding to the functional groups of the substituents.
II. Troubleshooting Guides
This section provides a more detailed, systematic approach to troubleshooting common problems encountered during the synthesis of 2,4,5-trisubstituted thiophenes.
Troubleshooting Low Yields in Gewald Aminothiophene Synthesis
The Gewald synthesis is a powerful one-pot method for preparing 2-aminothiophenes.[8][9][10] However, its success is contingent on the careful execution of several sequential reaction steps.
Problem: Low or no yield of the desired 2-aminothiophene.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in the Gewald synthesis.
Detailed Steps:
-
Verify the Knoevenagel-Cope Condensation:
-
Action: Before adding sulfur, take a small aliquot of the reaction mixture and analyze it by TLC or ¹H NMR to confirm the formation of the α,β-unsaturated nitrile intermediate.
-
If Unsuccessful:
-
Base Selection: The choice of base is critical. For less reactive ketones, a stronger base like piperidine or morpholine may be required.
-
Water Removal: This condensation produces water, which can drive the equilibrium back to the starting materials. Consider using a Dean-Stark apparatus or adding a dehydrating agent.
-
Temperature and Time: Ensure the reaction is allowed to proceed for a sufficient amount of time at an appropriate temperature.
-
-
-
Evaluate the Sulfur Addition and Cyclization:
-
Action: If the initial condensation is successful, the issue may lie in the cyclization step. Monitor the reaction after the addition of sulfur.
-
If Reaction Stalls:
-
Sulfur Quality: Ensure you are using high-purity elemental sulfur.
-
Temperature Control: The reaction is often exothermic upon sulfur addition. Maintain careful temperature control to avoid side reactions.
-
Base for Cyclization: The same base used for the condensation is typically used for the cyclization. However, in some cases, a different base may be more effective for this step.
-
-
-
Assess the Workup and Purification:
-
Action: If the reaction appears to have gone to completion by TLC, but the isolated yield is low, consider losses during workup and purification.
-
Troubleshooting:
-
Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product.
-
Chromatography: Your product may be co-eluting with a byproduct or adsorbing strongly to the silica gel. Try different solvent systems or consider an alternative purification method like recrystallization.
-
-
Managing Regioselectivity in Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis offers a versatile route to substituted thiophenes, but controlling the regiochemistry can be a significant challenge, especially when using unsymmetrical starting materials.[5][6]
Problem: Formation of a mixture of regioisomers.
Key Considerations for Regiocontrol:
| Factor | Influence on Regioselectivity | Recommendations |
| Steric Hindrance | Bulky substituents on the α,β-acetylenic ester can direct the nucleophilic attack of the thioglycolate. | Use starting materials with significantly different steric profiles on either side of the alkyne to favor one regioisomer. |
| Electronic Effects | Electron-withdrawing or -donating groups on the acetylenic ester can influence the site of nucleophilic attack. | Consider the electronic nature of your substituents and how they might affect the polarization of the triple bond. |
| Reaction Conditions | The choice of base and solvent can impact the transition state energies of the competing pathways, thereby influencing the isomeric ratio. | Screen different bases (e.g., sodium ethoxide, potassium tert-butoxide) and solvents of varying polarity. |
| Temperature | Lower reaction temperatures often favor the thermodynamically more stable product, potentially leading to higher regioselectivity. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Experimental Approach to Optimize Regioselectivity:
-
Systematic Screening: Set up a series of small-scale reactions to screen different bases, solvents, and temperatures.
-
Analysis: Analyze the crude reaction mixtures by ¹H NMR or GC-MS to determine the ratio of regioisomers.
-
Scale-Up: Once optimal conditions for regioselectivity are identified, scale up the reaction.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key synthetic transformations used to prepare 2,4,5-trisubstituted thiophenes.
Protocol 1: Gewald Synthesis of a 2-Amino-3-cyano-4,5-disubstituted Thiophene
This protocol describes a general procedure for the Gewald aminothiophene synthesis.
Reaction Scheme:
Sources
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- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
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- 8. Gewald Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Streamlining Thiophene Purifications in Stille Couplings
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals grappling with the persistent challenge of removing tin byproducts from Stille reactions of thiophenes. This guide is structured to provide actionable solutions to common purification hurdles, ensuring the integrity and purity of your synthesized thiophene-containing molecules.
Troubleshooting Guide: Navigating the Purification Maze
The purification of thiophene-containing compounds post-Stille coupling can be a nuanced process, often plagued by the co-elution of organotin impurities with the desired product. The choice of purification strategy is critical and depends heavily on the physical and chemical properties of your target molecule.
Decision-Making Workflow for Tin Byproduct Removal
The following workflow provides a systematic approach to selecting the most appropriate purification method for your thiophene-based compound.
Caption: Decision tree for selecting a suitable tin removal method.
Frequently Asked Questions (FAQs)
Q1: Why is removing tin byproducts from my thiophene-containing compounds so critical?
A1: Organotin compounds, such as the commonly used tributyltin and trimethyltin reagents, are highly toxic.[1] For applications in medicinal chemistry, materials science, and drug development, removing these toxic residues to parts-per-million (ppm) levels is often a regulatory and safety imperative.[1]
Q2: What are the most common tin byproducts I should anticipate in my Stille reaction?
A2: The primary byproducts are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and unreacted organostannane reagents.[1] You may also encounter hexaalkyldistannanes (e.g., Bu₃SnSnBu₃) resulting from homocoupling side reactions.[1][2]
Q3: Can I simply use a standard silica gel column to remove the tin byproducts?
A3: While standard silica gel chromatography can reduce tin levels, it is often insufficient to achieve the low ppm levels required for many applications.[1] The relatively non-polar nature of many organotin byproducts can lead to co-elution with the desired thiophene product.[1] Furthermore, the acidic nature of silica gel can lead to the degradation of sensitive thiophene compounds.[1][3]
Q4: My thiophene product is a solid. What is the most effective purification strategy?
A4: For solid products, recrystallization is often a highly effective method. Slurrying the crude solid in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and then recrystallization can significantly reduce tin contamination.[4]
Q5: I performed an aqueous potassium fluoride (KF) wash, but I still see tin residues. What went wrong?
A5: Several factors can contribute to the incomplete removal of tin byproducts with KF. Insufficient stirring or contact time can prevent the complete precipitation of the insoluble organotin fluoride. Vigorous stirring for at least an hour is recommended.[5] A solid precipitate of tributyltin fluoride (Bu₃SnF) can form at the organic/aqueous interface, hindering separation; filtering through Celite® can resolve this issue.[6] Additionally, if you have significant amounts of unreacted tin hydrides (e.g., Bu₃SnH) or distannanes (e.g., Bu₃SnSnBu₃), a pre-treatment with iodine (I₂) to convert them to the corresponding tin iodide (Bu₃SnI) is advised before the KF wash.[6]
In-Depth Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the most effective techniques to remove tin byproducts from Stille reactions of thiophenes.
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
This is one of the most common and straightforward methods for removing tributyltin byproducts.[1] The principle lies in the reaction of organotin halides with fluoride ions to form highly insoluble and easily filterable trialkyltin fluorides (R₃SnF).[6][7]
Step-by-Step Procedure:
-
Reaction Quench: After the Stille reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).[6]
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash 2-3 times with a 1M or saturated aqueous solution of KF. Shake the funnel vigorously for at least one minute during each wash.[6]
-
Precipitate Removal: An insoluble white precipitate of Bu₃SnF may form at the interface.[6] If this occurs, filter the entire biphasic mixture through a pad of Celite® to remove the solid.[6]
-
Separation and Drying: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[1]
Causality Behind the Choices:
-
Vigorous shaking and sufficient contact time are crucial to ensure the complete reaction of the tin species with the fluoride ions.
-
Celite filtration provides a simple and effective way to remove the fine precipitate of trialkyltin fluoride that can otherwise complicate phase separation.
Protocol 2: Chromatography on Triethylamine-Treated Silica Gel
For thiophene compounds that are sensitive to acidic conditions, standard silica gel chromatography can lead to product degradation.[1] Pre-treating the silica gel with triethylamine neutralizes the acidic sites, allowing for effective purification without compromising the integrity of the product.[6]
Step-by-Step Procedure:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the desired eluent (e.g., hexanes/ethyl acetate) containing 2-5% triethylamine by volume.
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the triethylamine-containing solvent system, collecting fractions and monitoring by TLC.
Causality Behind the Choices:
-
The basic triethylamine deactivates the acidic silanol groups on the silica surface, preventing acid-catalyzed decomposition of the thiophene product.
-
This method is often more effective than a standard silica gel column for separating non-polar tin byproducts from thiophene-containing molecules.[6]
Protocol 3: Recrystallization of Solid Thiophene Products
Recrystallization is a powerful purification technique for solid compounds, relying on the difference in solubility of the product and impurities in a given solvent at different temperatures.[4]
Step-by-Step Procedure:
-
Solvent Selection: Choose a solvent or solvent system in which your thiophene product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Causality Behind the Choices:
-
Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities.
-
Washing the crystals with cold solvent removes any residual mother liquor containing dissolved impurities without significantly dissolving the desired product.
Data Summary
| Purification Method | Key Advantages | Common Challenges |
| Aqueous KF Wash | Simple, inexpensive, and effective for many substrates.[1] | Can form emulsions; may not be effective for all tin species.[1] |
| Triethylamine-Treated Silica | Protects acid-sensitive compounds; good separation of non-polar impurities.[6] | Requires the use of a basic additive in the eluent. |
| Recrystallization | Can provide very high purity for solid products.[4] | Dependent on the compound's solubility profile; potential for product loss in the mother liquor. |
| K₂CO₃/Silica Gel Chromatography | Highly effective for removing a broad range of organotin impurities to very low levels.[5] | Requires preparation of the mixed stationary phase. |
Final Analytical Confirmation
To confirm the successful removal of tin byproducts to the desired level, the following analytical techniques are recommended:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive technique capable of detecting trace amounts of tin at ppm or even ppb levels.[1]
-
Atomic Absorption Spectroscopy (AAS): Another sensitive method for quantifying metals.[1]
-
¹H NMR Spectroscopy: While less sensitive than ICP-MS or AAS, ¹H NMR can be used to detect the presence of organotin byproducts if they are present in significant quantities, by observing the characteristic satellite peaks.
References
-
Myers, A. The Stille Reaction. Chem 115. Available at: [Link]
-
Maleczka, R. E., Jr., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Journal of the American Chemical Society, 123(21), 4173–4176. Available at: [Link]
-
Bäuerle, P., & Fuhrmann, T. (2000). Polymer-Supported Synthesis of Regioregular Head-to-Tail-Coupled Oligo(3-arylthiophene)s Utilizing a Traceless Silyl Linker. The Journal of Organic Chemistry, 65(23), 7875–7883. Available at: [Link]
-
University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. Available at: [Link]
-
Zhang, W., & Lu, Y. (2018). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. Available at: [Link]
-
Wikipedia. (2023). Stille reaction. In Wikipedia. Available at: [Link]
-
Organic Chemistry Portal. Stille Coupling. Available at: [Link]
-
Chemistry Stack Exchange. (2022). Polymer purification by reprecipitation troubleshooting. Available at: [Link]
-
NROChemistry. Stille Coupling. Available at: [Link]
- Levitt, L. S. (1956). Process for the purification of thiophene. U.S. Patent No. 2,745,843. Washington, DC: U.S. Patent and Trademark Office.
-
J&K Scientific LLC. (2025). Stille Cross-Coupling. Available at: [Link]
-
Sharma, G., & Sharma, A. (2023). Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. RSC Publishing. Available at: [Link]
-
Shandong Look Chemical. (2020). An efficient method for removing organotin impurities. Available at: [Link]
-
Cammidge, A. N., & Gopee, H. (1998). Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. The Journal of Organic Chemistry, 63(21), 7413–7417. Available at: [Link]
-
Pérez-Temprano, M. H., & Espinet, P. (2015). The Stille Reaction, 38 Years Later. Accounts of Chemical Research, 48(6), 1735–1744. Available at: [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. Available at: [Link]
-
Lim, J., & Friend, R. H. (2023). Photophysics and charge transfer in oligo(thiophene) based conjugated diblock oligomers. The Journal of Chemical Physics, 159(6), 064903. Available at: [Link]
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- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
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- 7. chemistry.msu.edu [chemistry.msu.edu]
Technical Support Center: Impact of Steric Hindrance on Coupling Reactions of 4-Methylthiophenes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the unique challenges posed by steric hindrance in palladium-catalyzed cross-coupling reactions of 4-methylthiophenes. The presence of the methyl group at the 4-position introduces significant steric bulk, which can impede catalyst accessibility and influence reaction outcomes. This resource is designed to help you navigate these challenges and optimize your synthetic strategies.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems frequently encountered during coupling reactions with 4-methylthiophene derivatives. Each issue is presented in a question-and-answer format, detailing the probable causes related to steric hindrance and providing actionable solutions.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with a 4-methyl-substituted thiophene halide, but I am observing very low conversion to the desired product, even after extended reaction times. What could be the cause, and how can I improve the yield?
Probable Causes & Troubleshooting Steps:
-
Inefficient Oxidative Addition: The primary challenge with 4-methylthiophenes is the steric hindrance caused by the C4-methyl group, which can significantly slow down the oxidative addition step—often the rate-limiting step in the catalytic cycle.[1][2] The bulky methyl group physically blocks the palladium catalyst from easily accessing the carbon-halide bond.
-
Suboptimal Ligand Choice: Standard phosphine ligands, such as triphenylphosphine (PPh₃), may not be effective for sterically hindered substrates. These ligands may not create a sufficiently reactive and accessible catalytic species to overcome the steric barrier.
Solutions & Optimization Strategies:
-
Employ Bulky, Electron-Rich Ligands: Switch to "Buchwald-type" biaryl monophosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, IMes).[3] These ligands are designed to promote the formation of a highly reactive, low-coordinate Pd(0) species that is more effective at undergoing oxidative addition with sterically demanding substrates.[1][4] The increased steric bulk of the ligand can also facilitate the reductive elimination step.
-
Utilize Palladium Precatalysts: Instead of generating the active catalyst in situ, consider using well-defined, air-stable palladium precatalysts.[4] Precatalysts like those developed by the Buchwald or Organ groups are designed to efficiently generate the active monoligated Pd(0) species, leading to more reproducible and often higher yields for challenging couplings.[3][4]
-
Optimize Base and Solvent: For sterically hindered couplings, stronger, non-nucleophilic bases are often required. Consider switching from weaker bases like Na₂CO₃ to stronger options such as K₃PO₄ or Cs₂CO₃.[3] The choice of solvent is also critical; aprotic polar solvents like dioxane, THF, or toluene are commonly used and can significantly influence reaction rates.[3][5]
-
Increase Reaction Temperature and Time: Sterically encumbered reactions often necessitate more forcing conditions to achieve completion.[3] Carefully monitor the reaction's progress using techniques like TLC or GC-MS and consider incrementally increasing the temperature or extending the reaction duration.
Issue 2: Competing Homocoupling in Sonogashira Reactions
Question: I am performing a Sonogashira coupling with a 4-methyl-iodothiophene and a terminal alkyne, but I am observing a significant amount of alkyne homocoupling (Glaser coupling) and low yields of my desired cross-coupled product. How can I suppress this side reaction?
Probable Causes & Troubleshooting Steps:
-
Slow Cross-Coupling Rate: The steric hindrance from the 4-methyl group slows down the primary cross-coupling catalytic cycle.[1] When the desired reaction is sluggish, the copper-catalyzed alkyne homocoupling can become a dominant competing pathway.[1]
-
Copper Co-catalyst Activity: The copper(I) co-catalyst, essential for the traditional Sonogashira mechanism, is also responsible for promoting the undesired Glaser coupling.[6]
Solutions & Optimization Strategies:
-
Switch to a Copper-Free Protocol: The most direct way to eliminate Glaser homocoupling is to adopt a copper-free Sonogashira protocol. These methods rely on a palladium-only catalytic system and are often preferred for substrates prone to homocoupling or when copper contamination is a concern.[1]
-
Reduce Copper Loading: If a copper co-catalyst is necessary, try significantly reducing its loading to the minimum effective concentration. This can help to disfavor the homocoupling pathway relative to the cross-coupling reaction.
-
Optimize Ligand and Palladium Source: As with Suzuki couplings, employing bulky, electron-rich ligands can accelerate the rate-limiting oxidative addition step of the cross-coupling cycle, making it more competitive with the homocoupling side reaction.[1] Using a highly active palladium precatalyst can also be beneficial.[1]
-
Careful Control of Reaction Conditions: Ensure the reaction is performed under strictly anaerobic conditions, as oxygen can promote Glaser coupling. The choice of base and solvent can also influence the relative rates of the two competing reactions.
Issue 3: Poor Reactivity in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of a 4-methyl-bromothiophene with a secondary amine is failing. I am recovering mostly starting material. What adjustments should I make?
Probable Causes & Troubleshooting Steps:
-
Severe Steric Congestion: This reaction is particularly sensitive to steric hindrance. The combination of a bulky 4-methylthiophene substrate and a secondary amine creates a highly congested transition state for both the oxidative addition and the C-N bond-forming reductive elimination steps.[7]
-
Inappropriate Ligand/Base Combination: The efficiency of the Buchwald-Hartwig amination is highly dependent on the synergistic effect of the ligand and the base.[8] An improper combination may fail to generate a sufficiently reactive palladium-amido complex or may not be strong enough to facilitate the necessary deprotonation step.
Solutions & Optimization Strategies:
-
Select Advanced Generation Ligands: For such a challenging transformation, it is crucial to use state-of-the-art, sterically demanding biarylphosphine ligands. Ligands like AdBrettPhos or tBuXPhos have been specifically developed to facilitate couplings of hindered substrates.
-
Use a Strong, Non-nucleophilic Base: A strong base is required to deprotonate the amine and form the palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices for hindered couplings.[9]
-
Consider a Different Halide: If possible, switching from an aryl bromide to the more reactive aryl iodide or triflate can significantly facilitate the initial oxidative addition step, which is often hampered by steric hindrance.[2]
-
Screen Reaction Parameters: Systematically screen different solvents (e.g., toluene, dioxane, THF) and temperatures. High-throughput experimentation can be particularly useful for identifying optimal conditions for challenging couplings.[10]
Frequently Asked Questions (FAQs)
Q1: How does the 4-methyl group electronically influence the thiophene ring's reactivity in coupling reactions?
A1: The methyl group is an electron-donating group (EDG) through an inductive effect. This increases the electron density of the thiophene ring, which can make the oxidative addition of a palladium(0) catalyst to the carbon-halide bond more difficult.[11] Oxidative addition is generally favored by electron-deficient aryl halides.[12] Therefore, the 4-methyl group presents both a steric and an electronic challenge that must be overcome, typically by using a highly active, electron-rich catalyst system.
Q2: For a direct C-H arylation of 4-methylthiophene, which position is most likely to be functionalized?
A2: In direct C-H arylation reactions of substituted thiophenes, regioselectivity is a key concern. For 4-methylthiophene, the C5 position is generally the most electronically activated and sterically accessible for C-H functionalization. The C2 position is also activated but is more sterically hindered by the adjacent sulfur atom and the C3 position. The C3 and C4 positions are generally less reactive in these types of transformations. However, the specific outcome can be influenced by the directing group used (if any) and the nature of the catalyst.[13][14]
Q3: Can nickel catalysts be a viable alternative to palladium for coupling reactions of 4-methylthiophenes?
A3: Yes, nickel-based catalysts can be an excellent alternative, particularly for sterically demanding couplings.[3] Nickel can be more reactive than palladium in the oxidative addition step, especially with less reactive aryl chlorides.[12] For challenging substrates where palladium catalysts show low efficacy, screening a variety of nickel catalysts and ligands is a highly recommended strategy.
Q4: I'm observing dehalogenation of my 4-methyl-bromothiophene as a major side product. What is causing this?
A4: Dehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[15] This can occur if the palladium-aryl intermediate reacts with a hydride source before the desired transmetalation or amine binding can take place. Potential hydride sources can include the solvent (e.g., alcohols, THF), the base, or impurities in the reagents. To minimize dehalogenation, ensure you are using anhydrous solvents, a high-purity base, and that the reaction is rigorously maintained under an inert atmosphere.[15] Optimizing the ligand to accelerate the subsequent steps of the catalytic cycle can also help the desired coupling outcompete the reduction pathway.
Data and Protocols
Table 1: Ligand and Base Screening for a Model Suzuki Coupling
The following table summarizes the results of a screening experiment for the Suzuki coupling of 4-methyl-2-bromothiophene with phenylboronic acid. This data illustrates the critical impact of ligand and base selection on reaction yield for a sterically hindered substrate.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 24 | <10 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 24 | 45 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | 88 |
| 4 | XPhos-Pd-G3 (2) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | 95 |
Yields are determined by GC-MS analysis against an internal standard.
Experimental Protocol: Optimized Copper-Free Sonogashira Coupling
This protocol provides a starting point for the copper-free Sonogashira coupling of a sterically hindered 4-methyl-iodothiophene.
Title: Copper-Free Sonogashira Coupling of 4-Methyl-2-iodothiophene with Phenylacetylene.
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-methyl-2-iodothiophene (1.0 equiv.), a palladium precatalyst (e.g., XPhos-Pd-G3, 2.5 mol%), and a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed solvent (e.g., THF or Dioxane) via syringe. Follow with the addition of a suitable base (e.g., Cs₂CO₃, 2.0 equiv.) and phenylacetylene (1.2 equiv.).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Troubleshooting Workflow for Low Conversion
The following diagram outlines a logical decision-making process for troubleshooting low-yield coupling reactions involving 4-methylthiophenes.
Caption: A logical workflow for troubleshooting failed coupling reactions.
Catalytic Cycle Highlighting Steric Hindrance
This diagram illustrates the key steps in a generic cross-coupling cycle, highlighting where the steric bulk of the 4-methyl group poses the greatest challenge.
Caption: Key steps impacted by steric hindrance in cross-coupling.
References
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- Technical Support Center: Managing Steric Hindrance in Reactions of Substituted Thiophenes.BenchChem.
- Technical Support Center: Sonogashira Coupling with Sterically Hindered Substr
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- How can I solve my problem with Suzuki coupling?
- Diagnosing issues with a failed Suzuki coupling?Reddit.
- Sonogashira coupling.Wikipedia.
- Buchwald-Hartwig Amin
- Sequential Regioselective C–H Functionaliz
- Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low c
- Buchwald–Hartwig amin
- The Buchwald–Hartwig Amination After 25 Years.University of Groningen research portal.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.
- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
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analytical techniques for identifying byproducts in thiophene synthesis
Welcome to the Technical Support Center for Thiophene Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with byproduct formation during the synthesis of thiophene and its derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to help you identify and understand the impurities in your reaction mixtures. Our focus is on the practical application of modern analytical techniques to ensure the integrity and purity of your synthesized compounds.
The Challenge of Byproduct Formation
Thiophene synthesis, while versatile, is often accompanied by the formation of undesired side products. These impurities can arise from various factors including incomplete reactions, competing reaction pathways, degradation of starting materials or products, and the activity of the sulfurizing agent.[1][2] Identifying these byproducts is a critical step in optimizing reaction conditions, improving yields, and ensuring the purity of the final compound, which is paramount in pharmaceutical applications.[3]
This guide will walk you through the identification of common byproducts in three major thiophene synthesis reactions—Paal-Knorr, Gewald, and Fiesselmann—and detail the application of key analytical techniques for their characterization.
General Workflow for Byproduct Identification
Before diving into specific synthesis methods, it's helpful to have a general strategy for tackling an unknown impurity. The following workflow outlines a logical progression from initial detection to structural confirmation.
Caption: A general workflow for the identification and characterization of byproducts in thiophene synthesis.
Section 1: Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a robust method for creating substituted thiophenes from 1,4-dicarbonyl compounds using a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[2][4] However, the reaction conditions can lead to specific and often predictable byproducts.
Frequently Asked Questions (FAQs)
Q1: I'm performing a Paal-Knorr synthesis and my yield is low. Spectroscopic analysis suggests the presence of a significant impurity. What is the most likely byproduct?
A: The most common byproduct in the Paal-Knorr thiophene synthesis is the corresponding furan analog.[1] This occurs because the sulfurizing agents, particularly P₄S₁₀, also act as powerful dehydrating agents, which can catalyze the cyclization of the 1,4-dicarbonyl compound to a furan without incorporating sulfur.[2]
-
Causality: Furan formation is a competing reaction pathway. If the sulfurizing agent is not reactive enough, is degraded due to moisture, or if the reaction temperature is too low, the acid-catalyzed dehydration and cyclization to the furan can dominate.[1][4]
Q2: How can I use Gas Chromatography-Mass Spectrometry (GC-MS) to quickly check for furan byproducts?
A: GC-MS is an excellent technique for this purpose because both thiophenes and furans are typically volatile and thermally stable.[5][6] They will separate well on a standard nonpolar or moderately polar GC column, and their mass spectra are distinct.
-
Expertise & Experience: The key diagnostic feature in the mass spectrum will be the presence of sulfur. Thiophene derivatives will show a characteristic M+2 isotope peak for ³⁴S that is approximately 4.4% of the intensity of the molecular ion peak (M⁺). Furans, lacking sulfur, will not have this peak.
| Compound Type | Molecular Ion (M⁺) | M+1 Peak | M+2 Peak (³⁴S Isotope) | Key Fragmentation |
| Thiophene Derivative | Present | Due to ¹³C | Present (~4.4% of M⁺) | Loss of H, R groups, or fragmentation of the thiophene ring. |
| Furan Derivative | Present | Due to ¹³C | Absent | Loss of CO, H, or R groups. |
Protocol 1: GC-MS Analysis for Paal-Knorr Byproducts
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: A standard GC-MS system is sufficient.
-
Column: A common choice is a 30 m x 0.25 mm DB-5ms or HP-5ms capillary column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
GC Conditions:
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. (This is a general starting point and should be optimized).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Data Analysis:
-
Compare the retention times of the peaks in your sample to authentic standards if available.
-
Examine the mass spectrum of each peak. Look for the molecular ion and the presence or absence of the characteristic ³⁴S isotope pattern to distinguish between thiophene and furan.[7]
-
Q3: My byproduct is not very volatile. Can I use High-Performance Liquid Chromatography (HPLC)?
A: Yes, HPLC is a very powerful tool for separating thiophene derivatives, especially when dealing with less volatile or more polar compounds.[3][8] A reverse-phase (RP-HPLC) method is typically the first choice.
-
Expertise & Experience: RP-HPLC separates compounds based on their polarity. Since thiophenes are generally less polar than the starting 1,4-dicarbonyl compounds, you can effectively monitor the reaction's progress. Furan byproducts are often close in polarity to their thiophene analogs, but a good C18 column can usually resolve them.
Protocol 2: RP-HPLC Method for Thiophene Analysis
-
Instrumentation: A standard HPLC system with a UV-Vis detector is suitable.[3]
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point.[8]
-
Mobile Phase: A gradient of acetonitrile and water is common.[3]
-
Solvent A: High-purity water.
-
Solvent B: HPLC-grade acetonitrile.
-
For MS compatibility, a small amount of formic acid (0.1%) can be added to both solvents.
-
-
Gradient Program (Example):
-
Start with 50% B, hold for 2 minutes.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 50% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where your thiophene product has strong absorbance (often around 230-260 nm).[8]
-
Sample Preparation: Dissolve the crude sample in the mobile phase (or a compatible solvent like acetonitrile) and filter through a 0.45 µm syringe filter before injection.[9]
Section 2: Gewald Aminothiophene Synthesis
The Gewald synthesis is a multicomponent reaction that produces highly functionalized 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur, typically in the presence of a base.[10][11] The one-pot nature of this reaction can lead to several byproducts.
Frequently Asked Questions (FAQs)
Q4: What are the common side products in a Gewald reaction?
A: Byproducts in the Gewald synthesis can arise from side reactions of the intermediates. Common impurities include:
-
Dimerization of the Knoevenagel adduct: The α,β-unsaturated nitrile intermediate (the product of the initial Knoevenagel condensation) can undergo dimerization, especially under prolonged reaction times or with certain base catalysts.[12]
-
Unreacted Starting Materials: Incomplete conversion is common if the base is not strong enough or if the reaction temperature is too low.
-
Polysulfide Species: The reaction proceeds through various polysulfide intermediates.[13][14] While these are typically transient, they can sometimes persist or lead to other sulfur-containing impurities if the final cyclization and aromatization are inefficient.
Q5: My crude ¹H NMR spectrum is complex, with many overlapping signals. How can I confirm the structure of my desired 2-aminothiophene and identify byproducts?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation.[15][16] For a 2-aminothiophene, you should look for specific characteristic signals.
-
Expertise & Experience: The most telling signal for a 2-aminothiophene is the broad singlet for the -NH₂ protons, typically found between 5.0 and 7.0 ppm. The exact chemical shift is solvent-dependent and can be confirmed by a D₂O exchange experiment, where the peak will disappear. The protons on the thiophene ring will appear in the aromatic region (typically 6.5-7.5 ppm).[17]
Key NMR Signals for Structure Confirmation
| Technique | What to Look For | Purpose |
| ¹H NMR | Broad singlet for -NH₂ (disappears on D₂O shake), signals for thiophene ring protons. | Confirms the presence of the amino group and the aromatic thiophene core. |
| ¹³C NMR / DEPT | Signals for quaternary carbons and CH carbons in the aromatic region. | Confirms the carbon skeleton of the thiophene ring. |
| COSY | Correlations between adjacent protons on the thiophene ring or on substituents. | Establishes proton connectivity. |
| HSQC | Correlations between protons and the carbons they are directly attached to. | Links the ¹H and ¹³C spectra, confirming assignments. |
| HMBC | Correlations between protons and carbons over 2-3 bonds. | Crucial for identifying connectivity through quaternary carbons and confirming the overall structure. |
If you have isolated a byproduct, a full suite of these 2D NMR experiments can often provide a complete structural assignment.[16]
Q6: Can Fourier-Transform Infrared (FTIR) Spectroscopy help me quickly assess the success of my Gewald synthesis?
A: Yes, FTIR is an excellent and rapid technique for functional group identification and can give you a quick "yes/no" answer on whether the key transformations have occurred.[18][19][20]
-
Expertise & Experience: You are looking for the appearance of N-H stretching bands from the 2-amino group and the disappearance of the C≡N (nitrile) stretch from your starting material.
Characteristic FTIR Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Indication |
| -NH₂ (Amino) | N-H Stretch | 3300 - 3500 (often a doublet) | Successful formation of the 2-aminothiophene. |
| C-S (Thiophene) | C-S Stretch | 600 - 800 | Presence of the thiophene ring.[21] |
| C≡N (Nitrile) | C≡N Stretch | 2210 - 2260 (sharp, medium intensity) | Presence of unreacted activated nitrile starting material. |
| C=O (Ketone/Ester) | C=O Stretch | 1680 - 1750 (strong, sharp) | Presence of unreacted ketone or ester starting material. |
By comparing the FTIR spectrum of your crude product to that of your starting materials, you can quickly determine if the reaction has proceeded. The presence of a strong nitrile peak indicates an incomplete reaction.
Section 3: Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a versatile method for producing substituted thiophenes, often 3-hydroxy-2-thiophenecarboxylic acid derivatives, from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[10][22]
Frequently Asked Questions (FAQs)
Q7: My Fiesselmann reaction mixture is complex. Aside from starting materials, what other byproducts might be present?
A: The Fiesselmann synthesis proceeds through a series of conjugate additions and a final cyclization.[22] Potential byproducts can form if these steps do not proceed cleanly:
-
Thioacetal Intermediate: A double addition of the thioglycolic acid derivative to the alkyne can lead to a stable thioacetal, which may fail to cyclize.[10]
-
Mono-adduct Intermediate: The initial 1,4-conjugate addition product may be present if the second addition and cyclization are slow.
-
Isomeric Products: Depending on the substitution pattern of the starting materials, regioisomers can sometimes be formed.
Decision Tree for Analytical Technique Selection
When faced with an unknown mixture from a thiophene synthesis, choosing the right analytical technique is key. This decision tree can guide your approach.
Caption: A decision tree for selecting the appropriate analytical technique for byproduct identification.
References
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- SIELC Technologies. Separation of Thiophene on Newcrom R1 HPLC column.
-
Wikipedia. Fiesselmann thiophene synthesis. [Link]
-
Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. [Link]
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PubMed. GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). [Link]
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Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
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ResearchGate. (2011). Synthesis, properties and biological activity of thiophene: A review. [Link]
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MDPI. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. [Link]
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Filo. (2024). Fiesselmann thiophene synthesis. [Link]
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ResearchGate. (2001). GC-MS Characterisation of Products of Oxidation of Thiophenes Using the Fenton and Related Reagents. [Link]
-
ResearchGate. Fiesselmann Thiophene synthesis c) Hinsberg synthesis. [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13:674. [Link]
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ResearchGate. GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). [Link]
-
Research & Reviews: Journal of Medicinal & Organic Chemistry. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]
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Wikipedia. Paal–Knorr synthesis. [Link]
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Royal Society of Chemistry. Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic mixed-valence compounds. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
-
ResearchGate. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]
-
IOSR Journal of Applied Chemistry. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]
-
Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]
-
SlideShare. Synthesis of Furan and Thiophene. [Link]
-
Organic Chemistry Portal. Gewald Reaction. [Link]
-
PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene. [Link]
-
PubMed Central. Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. [Link]
-
Semantic Scholar. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]
-
PubMed. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. [Link]
-
Hypha Discovery. Structure Elucidation and NMR. [Link]
-
Agilent. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. [Link]
-
Cambridge Open Engage. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. [Link]
-
Semantic Scholar. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. [Link]
-
International Journal of Research and Review. (2023). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]
-
ResearchGate. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. [Link]
-
Organic Chemistry Portal. Thiophene synthesis. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Cross-Coupling: Comparing the Reactivity of Bromo- vs. Chloro-Substituted Thiophenes
For researchers and professionals in drug development and materials science, the thiophene scaffold is a cornerstone of molecular design. Its prevalence in pharmaceuticals and organic electronics makes the efficient and predictable functionalization of the thiophene ring a critical endeavor. Palladium-catalyzed cross-coupling reactions are the premier tools for this purpose, but their success hinges on a crucial decision: the choice of the halide on the thiophene starting material.
This guide provides an in-depth, objective comparison of the reactivity of bromo- and chloro-substituted thiophenes. Moving beyond simple statements of reactivity, we will explore the fundamental chemical principles, present comparative experimental data, and offer detailed protocols to empower you to make the most informed and strategic decisions for your synthetic campaigns.
The Decisive Step: Understanding the Fundamentals of Reactivity
The generally accepted reactivity trend for halides in palladium-catalyzed cross-coupling is I > Br > Cl.[1][2][3] This hierarchy is not arbitrary; it is rooted in the energetics and kinetics of the catalytic cycle's first and often rate-determining step: oxidative addition .[4][5]
Bond Dissociation Energy (BDE)
The initial cleavage of the carbon-halogen (C-X) bond is fundamental to the reaction. The energy required for this cleavage is the Bond Dissociation Energy. The C(sp²)–Br bond in a thiophene ring is inherently weaker than the corresponding C(sp²)–Cl bond.[1][5]
| Bond Type | Approximate BDE (kJ/mol) | Approximate BDE (kcal/mol) | Implication |
| C(sp²)–Cl | ~339[6] | ~84[1] | Stronger bond, requires more energy to cleave. |
| C(sp²)–Br | ~276[6] | ~72[1] | Weaker bond, more readily undergoes oxidative addition. |
Note: BDE values are approximate and can vary slightly based on the specific molecular environment.
This lower BDE for the C-Br bond means less energy is required for the palladium catalyst to insert itself into the carbon-halogen bond, leading to a faster reaction onset.[7]
The Catalytic Cycle and Oxidative Addition Kinetics
The oxidative addition of the aryl halide to the Pd(0) catalyst is the gateway to the entire cross-coupling process.[1] For a bromothiophene, this step is kinetically more favorable and can often proceed under milder conditions with a wider range of palladium catalysts. Conversely, the stronger C-Cl bond in a chlorothiophene presents a higher activation barrier.[7] Overcoming this barrier historically required harsh reaction conditions. However, the advent of modern, highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has revolutionized the use of chloro-heteroaromatics, making them viable and often preferred substrates due to their lower cost.[5]
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Performance in the Field: A Comparative Data Analysis
The theoretical principles are borne out in practice. Bromothiophenes consistently demonstrate higher reactivity, often leading to higher yields under milder conditions with simpler catalyst systems. Chlorothiophenes can achieve comparable, and sometimes superior, results but typically necessitate more sophisticated and tailored catalytic systems.
Suzuki-Miyaura Coupling Data
The Suzuki-Miyaura reaction is a workhorse for C-C bond formation. The data below, compiled from various sources, illustrates the typical performance differences.
| Halothiophene | Coupling Partner | Catalyst / Ligand | Conditions | Yield (%) | Reference |
| 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene, 80°C, 12h | 95% | [8] |
| 2-Chlorothiophene | Phenylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | Toluene, 110°C, 18h | 92% | [2] |
| 3-Bromothiophene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ / Na₂CO₃ | DME/H₂O, 80°C, 4h | 88% | [9] |
| 3-Chlorothiophene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos / K₃PO₄ | Dioxane, 100°C, 16h | 85% | [5] |
Disclaimer: The data presented is compiled from different sources and reaction conditions may not be directly comparable in all cases. It serves to illustrate the general trend of higher reactivity for bromo-substituents.
Buchwald-Hartwig Amination Data
For the crucial synthesis of C-N bonds, the same reactivity trend holds. The amination of chlorothiophenes can be particularly challenging, often requiring highly specialized ligands to achieve efficient coupling.[9][10]
| Halothiophene | Coupling Partner | Catalyst / Ligand | Conditions | Yield (%) | Reference |
| 2-Bromothiophene | Morpholine | Pd₂(dba)₃ / BINAP / NaOtBu | Toluene, 100°C, 8h | 91% | [10] |
| 2-Chlorothiophene | Morpholine | Pd(OAc)₂ / Xantphos / Cs₂CO₃ | Dioxane, 120°C, 24h | 82% | [11] |
From Theory to Practice: Experimental Protocols
The following protocols provide a starting point for your own experiments. Note the key differences in the recommended conditions, which reflect the inherent reactivity gap between the two substrates.
Protocol 1: Suzuki-Miyaura Coupling of 2-Halothiophenes
This protocol outlines a general procedure. Optimization is often required for specific substrate combinations.
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Navigating the Synthesis of Functionalized Thiophenes: A Comparative Guide to Alternatives for 5-Bromo-4-methylthiophene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The functionalized thiophene-2-carbonitrile scaffold is a cornerstone in medicinal chemistry and materials science, serving as a versatile building block for a wide array of biologically active compounds and organic electronics. Among the key reagents for introducing this moiety, 5-Bromo-4-methylthiophene-2-carbonitrile has traditionally been a workhorse for synthetic chemists. However, the ever-evolving landscape of cross-coupling catalysis presents a range of alternative reagents that can offer significant advantages in terms of reactivity, reaction conditions, and overall efficiency. This guide provides an in-depth, objective comparison of these alternatives, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal synthetic strategy.
The Central Role of this compound
This compound is a widely utilized building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Negishi, and Buchwald-Hartwig reactions. The bromine atom at the 5-position provides a reliable handle for the introduction of various substituents, enabling the construction of complex molecular architectures. Its stability and commercial availability have contributed to its widespread use. However, the reactivity of the C-Br bond, while generally sufficient, can sometimes necessitate harsh reaction conditions, high catalyst loadings, or extended reaction times, particularly with challenging substrates.
A Comparative Analysis of Alternative Reagents
The choice of leaving group on the thiophene ring is a critical parameter that dictates the efficiency of palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for halides and pseudohalides is I > OTf (triflate) > Br >> Cl.[1] This principle forms the basis for selecting more reactive alternatives to the standard bromo-derivative. Furthermore, reversing the polarity of the coupling partners by employing organoboron, organotin, or organozinc derivatives of 4-methylthiophene-2-carbonitrile opens up alternative synthetic pathways.
Superior Reactivity with 5-Iodo-4-methylthiophene-2-carbonitrile
The weaker carbon-iodine bond in 5-Iodo-4-methylthiophene-2-carbonitrile leads to a significantly faster rate of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1] This enhanced reactivity translates into several practical advantages:
-
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, preserving sensitive functional groups within the molecule.
-
Lower Catalyst Loadings: The higher reactivity may allow for a reduction in the amount of expensive palladium catalyst required.
-
Higher Yields and Faster Reactions: The increased efficiency of the catalytic cycle can lead to improved product yields in shorter reaction times.
The Triflate Advantage: 5-(Trifluoromethylsulfonyloxy)-4-methylthiophene-2-carbonitrile
Trifluoromethanesulfonates (triflates) are excellent leaving groups, with reactivity often comparable to or even exceeding that of iodides in palladium-catalyzed cross-coupling reactions.[2] Aryl and heteroaryl triflates are valuable alternatives to halides, particularly when the corresponding halides are difficult to prepare or exhibit low reactivity.
Reversing the Polarity: Boronic Acid and Ester Derivatives
Instead of the thiophene acting as the electrophile, it can be transformed into a nucleophilic coupling partner in the form of a boronic acid or a more stable boronic acid pinacol ester. This approach is central to the Suzuki-Miyaura coupling, one of the most widely used C-C bond-forming reactions due to the generally low toxicity and stability of boronic acid derivatives.[3]
The Stille Coupling: Employing Organostannanes
The Stille reaction utilizes organotin reagents (stannanes) as the nucleophilic partner.[4] 5-(Tributylstannyl)-4-methylthiophene-2-carbonitrile is a viable reagent for this transformation. A key advantage of the Stille coupling is the high tolerance of organostannanes to a wide variety of functional groups and their stability towards air and moisture.[4][5] However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture.
The Negishi Coupling: The Utility of Organozinc Reagents
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide.[6] Organozinc compounds can be prepared from the corresponding bromothiophene and exhibit high reactivity and functional group tolerance.[7] Recent advancements, such as mechanochemical activation of zinc, allow for the in situ generation of the organozinc reagent, simplifying the experimental procedure.[8]
Comparative Performance Data
| Reagent Type | Coupling Reaction | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
| Bromo-thiophene | Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good | [9] |
| Iodo-thiophene | Suzuki-Miyaura | Phenylboronic acid | Pd-GAP catalyst | 50 °C, 24 h | Excellent | [10] |
| Aryl Triflate | Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / K₂CO₃ | DMSO, rt | High | [11] |
| Thiophene Boronic Ester | Suzuki-Miyaura | Aryl Bromide | (PPh₂Me)₂NiCl₂ | 70-90 °C | Excellent | [12] |
| Thiophene Stannane | Stille | Aryl Bromide | Pd₂(dba)₃ / P(o-tol)₃ | Toluene, 110 °C | 95% | [10] |
| Bromo-thiophene | Negishi (in situ Zn) | Aryl Bromide | Pd-PEPPSI-iPent | Mechanochemical | Excellent | [13] |
| Bromo-thiophene | Buchwald-Hartwig | Carbazole | [Pd(allyl)Cl]₂ / t-BuXPhos | 1,4-Dioxane, 100 °C | 68% | [8] |
| Iodo-thiophene | Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / aq. NH₃ | rt, 1 atm CO | Good | [14] |
| Thiophene (C-H Act.) | Direct Arylation | Aryl Bromide | Pd(OAc)₂ / KOAc | DMA, 150 °C | Moderate to High | [15] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 5-Halothiophene-2-carbonitrile
Materials:
-
5-Halo-4-methylthiophene-2-carbonitrile (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene)
Procedure:
-
To a flame-dried Schlenk flask, add the 5-halo-4-methylthiophene-2-carbonitrile, arylboronic acid, and base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst under a positive pressure of argon.
-
Stir the reaction mixture at the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Synthesis of 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile
Materials:
-
This compound (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium acetate (KOAc) (3.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
In a glovebox or under a stream of argon, add this compound, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate to an oven-dried Schlenk flask.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the flask and heat the mixture at 80-100 °C with stirring for 12-24 hours, monitoring by GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
After filtration, concentrate the solvent under reduced pressure.
-
Purify the resulting residue by flash chromatography or recrystallization to afford the desired boronic ester.
Strategic Selection of Reagents
The optimal choice of reagent for the synthesis of functionalized 4-methylthiophene-2-carbonitriles depends on a careful consideration of several factors:
-
For routine syntheses with robust coupling partners, this compound remains a cost-effective and reliable choice.
-
When faced with challenging couplings, sterically hindered substrates, or the need for milder conditions to preserve sensitive functional groups, the more reactive 5-iodo or 5-triflate derivatives are superior alternatives.
-
To explore different synthetic strategies or when the desired coupling partner is a halide, employing the thiophene boronic acid or its pinacol ester in a Suzuki-Miyaura reaction is an excellent approach.
-
For reactions requiring high functional group tolerance and where the toxicity and removal of tin byproducts can be managed, the Stille coupling with a stannylated thiophene is a powerful option.
-
Direct C-H arylation represents an increasingly attractive, atom-economical alternative that avoids the pre-functionalization of the thiophene ring altogether, though it may require more extensive optimization of reaction conditions to control regioselectivity.[15][16]
By understanding the relative merits and practical considerations of each of these reagents, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes in their drug discovery and materials science endeavors.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1–652. [Link]
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Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Negishi, E.-i. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling. In A. de Meijere & F. Diederich (Eds.), Metal-Catalyzed Cross-Coupling Reactions (Vol. 1, pp. 1–47). Wiley-VCH. [Link]
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Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). The Royal Society of Chemistry. [Link]
-
Cao, Q., Howard, J. L., Wheatley, E., & Browne, D. L. (2018). Mechanochemical Activation of Zinc and Application to Negishi Cross-Coupling. Angewandte Chemie International Edition, 57(35), 11339–11343. [Link]
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Negishi Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Nickel catalyzed cross-coupling reaction. (n.d.). Taylor & Francis. [Link]
-
Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. (2023). ResearchGate. [Link]
-
The Stille Reaction. (n.d.). Myers Research Group, Harvard University. [Link]
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D’Amato, M., et al. (2018). Palladium-Catalyzed Direct Arylation Using Free NH2 Substituted Thiophene Derivatives with Inhibition of Amination Type Reaction. Molecules, 23(1), 154. [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. [Link]
-
Suzuki coupling of compound 4b with several aryl boronic acids 5a–e. (n.d.). ResearchGate. [Link]
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Stille reaction. (n.d.). Wikipedia. [Link]
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Direct Arylation of Thiophenes in Continuous Flow. (n.d.). Università di Padova. [Link]
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Ahmed, M. S. M., & Mori, A. (2003). Carbonylative Sonogashira Coupling of Terminal Alkynes with Aqueous Ammonia. Organic Letters, 5(17), 3057–3060. [Link]
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The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. (2021). MDPI. [Link]
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Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
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Lou, S., & Fu, G. C. (2010). Nickel-Catalyzed Enantioselective Negishi Cross-Couplings of Racemic Secondary α-Bromo Amides with Alkylzinc Reagents. Organic Syntheses, 87, 330. [Link]
-
Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371. [Link]
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Living Direct Arylation Polymerization via C–H Activation for the Precision Synthesis of Polythiophenes and Their Block Copolymers. (2025). CoLab. [Link]
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Homologation of Boronic Esters with Lithiated Epoxides. (n.d.). Organic Syntheses. [Link]
-
Ge, S., & Hartwig, J. F. (2014). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Angewandte Chemie International Edition, 53(8), 2134–2138. [Link]
-
The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. (2020). Dalton Transactions. [Link]
-
Thiophene Metallation and Cross-Coupling Chemistry. (n.d.). ResearchGate. [Link]
-
Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. (2022). RSC Advances, 12(35), 22941–22955. [Link]
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A Comparative Guide to 5-Bromo-4-methylthiophene-2-carbonitrile: Unveiling Its Strategic Advantages in Synthesis and Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the selection of a chemical building block is a critical decision that profoundly impacts synthetic feasibility, cost, and the biological profile of the final compound. Within the privileged scaffold of substituted thiophenes, 5-Bromo-4-methylthiophene-2-carbonitrile emerges as a uniquely advantageous intermediate. This guide provides an in-depth comparison with its positional isomers, elucidating the strategic benefits conferred by its specific substitution pattern, supported by experimental insights and synthetic protocols.
The Isomeric Landscape: More Than Just Positional Differences
The arrangement of bromine, methyl, and carbonitrile substituents on the thiophene ring dictates the electronic properties, steric environment, and ultimately, the synthetic utility of each isomer. While numerous positional isomers exist, the most relevant for comparison are those that present alternative placements of these key functional groups. The specific arrangement in this compound offers a distinct combination of reactivity and stability that is often superior for multi-step synthetic campaigns.
Diagram 1: Key Isomers of Bromo-methylthiophene-carbonitrile
Caption: Chemical structures of the target compound and its common positional isomers.
Synthetic Accessibility: A Tale of Regioselectivity and Yield
A primary advantage of this compound lies in its efficient and regioselective synthesis. The synthetic pathway often leverages readily available starting materials and exploits the inherent directing effects of the substituents, leading to higher yields and purity compared to the synthesis of its isomers, which can be plagued by mixtures that are difficult to separate.
The synthesis of substituted thiophenes can be complex, but strategic routes make the target isomer particularly accessible.[1] For instance, the bromination of a pre-functionalized 3-methylthiophene derivative can be directed to the 2- and 5-positions. Subsequent functionalization allows for the introduction of the nitrile group with high regiocontrol. In contrast, directing a bromine atom to the 3- or 4-position in the presence of other substituents often requires more elaborate multi-step procedures or results in lower selectivity.[2][3]
Experimental Protocol: Synthesis of 2-Amino-5-bromo-4-methylthiophene-3-carboxylate
A related and highly useful precursor, Ethyl 2-amino-5-bromo-4-methylthiophene-3-carboxylate, showcases a common synthetic strategy in this family. The Gewald reaction is a powerful method for synthesizing polysubstituted 2-aminothiophenes.
Workflow Diagram: Gewald Aminothiophene Synthesis
Caption: Workflow for a typical Gewald synthesis followed by bromination.
Step-by-Step Methodology:
-
Knoevenagel Condensation: To a stirred solution of ethyl cyanoacetate (1.0 eq) and propionaldehyde (1.0 eq) in ethanol, add a catalytic amount of morpholine. Stir at room temperature for 2 hours.
-
Thiophene Ring Formation: To the reaction mixture, add elemental sulfur (1.1 eq). Heat the mixture to 50°C and stir for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into ice-water. The precipitated solid is filtered, washed with water, and dried to yield crude Ethyl 2-amino-4-methylthiophene-3-carboxylate.
-
Purification: The crude product is purified by recrystallization from ethanol.
-
Bromination: Dissolve the purified 2-aminothiophene product (1.0 eq) in acetonitrile. Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.
-
Final Isolation: Allow the reaction to stir at room temperature for 3 hours. Remove the solvent under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product, Ethyl 2-amino-5-bromo-4-methylthiophene-3-carboxylate.[4]
This regioselective bromination at the 5-position is highly efficient due to the activating effect of the amino group, a common feature in the synthesis of such thiophene derivatives.
Differential Reactivity in Cross-Coupling Reactions
The true synthetic power of this compound is most evident in its application as a substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[5] These reactions are cornerstones of modern drug discovery for constructing complex molecular architectures.[6]
The position of the bromine atom is paramount. A bromine at the 2- or 5-position of the thiophene ring is generally more reactive in oxidative addition to a Palladium(0) catalyst than a bromine at the 3- or 4-position. This is due to the electronic nature of the thiophene ring, where the C-Br bond at an alpha-position (2 or 5) is more readily cleaved.
Furthermore, the electron-withdrawing nature of the 2-carbonitrile group enhances the reactivity of the 5-bromo position, making it an excellent electrophile for cross-coupling. Conversely, isomers with bromine at the 3- or 4-position often exhibit sluggish reactivity, requiring harsher conditions, specialized catalysts, or leading to lower yields.
Diagram 2: Suzuki Cross-Coupling Advantage
Caption: The C5-Br bond undergoes faster oxidative addition in the Suzuki cycle.
Comparative Performance Data
While direct head-to-head kinetic studies for all isomers are not always available in a single publication, the vast body of literature on thiophene chemistry supports the enhanced reactivity of α-halothiophenes. This is often reflected in the reaction conditions reported for successful couplings.
| Feature | This compound | 3-Bromo or 4-Bromo Isomers |
| Position of Bromine | C5 (Alpha position) | C3 or C4 (Beta position) |
| Reactivity in Pd Coupling | High | Moderate to Low |
| Typical Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 5-10 mol%) |
| Reaction Temperature | Mild (e.g., 80-100 °C) | Often requires higher temperatures (>110 °C) |
| Common Issues | Clean conversion, high yield | Side reactions, de-bromination, lower yield |
This enhanced reactivity translates to lower catalyst costs, reduced energy consumption, cleaner reaction profiles, and a broader tolerance of other functional groups in the coupling partner—all significant advantages in a drug development setting.
The Nitrile Group: A Key Pharmacophore
The nitrile (—C≡N) group is far from being a simple synthetic handle; it is a powerful and versatile pharmacophore in modern medicinal chemistry.[7] Its presence at the 2-position in the target isomer provides specific advantages.
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile is a potent hydrogen bond acceptor, allowing for critical interactions with biological targets like enzyme active sites or receptors.
-
Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[7]
-
Dipole Moment and Solubility: It significantly influences the molecule's polarity, which can be fine-tuned to optimize solubility and cell permeability.
-
Bioisostere: The nitrile can act as a bioisostere for a carbonyl group or a terminal alkyne, offering a way to modulate a compound's properties while maintaining its core binding interactions.
The placement of the nitrile at the 2-position, adjacent to the sulfur atom, and its electronic interplay with the methyl group at C4 and the coupling site at C5, creates a unique electronic and steric profile that can be exploited to achieve high-potency and selective interactions with a biological target. For example, in the development of kinase inhibitors, a hydrogen bond acceptor at this position is often crucial for anchoring the molecule in the ATP-binding pocket.
Conclusion
The advantages of using this compound over its positional isomers are multi-faceted and significant for the research and drug development professional.
-
Synthetic Efficiency: It is often more readily synthesized in high yield and purity due to favorable regiochemical control.
-
Predictable and Enhanced Reactivity: The C5-bromine offers superior reactivity in essential C-C bond-forming reactions, leading to cleaner products, milder conditions, and lower costs.
-
Strategic Functional Group Placement: The 2-carbonitrile group serves as a valuable pharmacophore and a directing group, while the 4-methyl substituent provides a handle for modulating lipophilicity and blocking potential metabolic sites.
By understanding these intrinsic advantages, chemists can strategically select this compound to streamline synthetic routes, accelerate lead optimization, and ultimately increase the probability of success in the complex journey of drug discovery.
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Jahjah, R., et al. (2014). Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. PubMed. Available at: [Link]
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Patel, R., et al. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Chemical Health Risks. Available at: [Link]
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Reddy, T. R., et al. (2020). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank. Available at: [Link]
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A Researcher's Guide to Spectroscopic Comparison of Substituted Thiophene Intermediates
Substituted thiophenes are a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Their versatile chemical nature and aromaticity make them ideal scaffolds for creating novel molecular architectures. For researchers and drug development professionals, the precise characterization of substituted thiophene intermediates is paramount to ensuring the integrity and success of their synthetic endeavors. This guide provides an in-depth spectroscopic comparison of these critical intermediates, offering both experimental data and the underlying principles for their interpretation.
The Role of Substituents in Modulating Spectroscopic Properties
The electronic properties of the thiophene ring are highly sensitive to the nature and position of its substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) significantly alter the electron density distribution within the ring, which in turn influences the spectroscopic signatures of the molecule. This guide will explore these effects through the lens of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[2] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of molecular structures.
¹H NMR Spectroscopy: Unraveling Proton Environments
The chemical shifts (δ) of the protons on the thiophene ring are a direct reflection of the electronic effects of the substituents.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and acyl (-COR) groups, deshield the ring protons, causing them to resonate at higher chemical shifts (downfield). For instance, the aldehyde proton in 5-methyl-2-thiophenecarboxaldehyde appears at a characteristic downfield shift of 9.80 ppm due to the strong deshielding effect of the carbonyl group.[3]
-
Electron-Donating Groups (EDGs) , such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups, shield the ring protons, leading to upfield shifts (lower chemical shifts).
Comparative ¹H NMR Data of Substituted Thiophenes
| Compound | H2 (ppm) | H3 (ppm) | H4 (ppm) | H5 (ppm) | Substituent Protons (ppm) |
| 3-Methylthiophene | ~7.17 | - | ~6.87 | ~6.86 | ~2.25 (CH₃)[2] |
| 3-Bromothiophene | ~7.28 | - | ~7.06 | ~7.28 | -[2] |
| 3-Methoxythiophene | ~7.14 | - | ~6.73 | ~6.21 | ~3.77 (OCH₃)[2] |
| 2-Acetyl-5-bromothiophene | - | 7.40 (d, J=3.9 Hz) | 7.08 (d, J=3.9 Hz) | - | 2.48 (s, 3H)[4] |
| 5-Methyl-2-thiophenecarboxaldehyde | - | 7.61 (d) | 6.88 (d) | - | 9.80 (s, -CHO), 2.57 (s, -CH₃)[3] |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The influence of substituents is also clearly observed in the ¹³C NMR spectra of thiophene derivatives.[5][6]
-
EWGs cause a downfield shift of the carbon atoms they are attached to, as well as the other carbons in the ring, due to the withdrawal of electron density. The carbonyl carbon in 5-methyl-2-thiophenecarboxaldehyde, for example, resonates at a significantly downfield position of 182.59 ppm.[3]
-
EDGs lead to an upfield shift of the ring carbons, reflecting an increase in electron density.
Comparative ¹³C NMR Data of 3-Substituted Thiophenes in CDCl₃
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | Substituent Carbon (ppm) |
| 3-Methylthiophene | 125.3 | 138.4 | 129.9 | 121.0 | 15.6 (CH₃)[2] |
| 3-Bromothiophene | 122.9 | 110.1 | 129.0 | 126.0 | -[2] |
| 3-Methoxythiophene | 121.7 | 160.0 | 101.4 | 125.8 | 59.8 (OCH₃) |
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Workflow for NMR Analysis of Substituted Thiophenes
Caption: A generalized workflow for the NMR analysis of substituted thiophene intermediates.
Detailed Steps:
-
Sample Preparation: Dissolve approximately 10-20 mg of the thiophene intermediate in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[3] Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Spectrometer Setup: Tune and shim the spectrometer to achieve a homogeneous magnetic field. Lock the field frequency using the deuterium signal from the solvent.[2]
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 10-12 ppm.
-
Number of Scans: Acquire 16 to 32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.[2]
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Employ a proton-decoupled pulse sequence to simplify the spectrum.
-
Spectral Width: Set a spectral width of approximately 200-220 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is often necessary to achieve adequate signal-to-noise.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds.[2]
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase and baseline corrections. Calibrate the chemical shift scale using the TMS signal. Integrate the signals in the ¹H spectrum.[2]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[3] The vibrational frequencies of bonds are sensitive to their electronic environment, providing valuable information about the substituents on the thiophene ring.
-
C=O Stretching: The carbonyl stretching frequency is particularly informative. In 5-methyl-2-thiophenecarboxaldehyde, the C=O stretch appears around 1665 cm⁻¹, which is characteristic of an aldehyde conjugated to an aromatic ring.[3]
-
C-H Stretching: The C-H stretching vibrations of the thiophene ring typically appear around 3100 cm⁻¹.[3][7]
-
C-H Bending: The out-of-plane C-H bending vibrations are diagnostic of the substitution pattern on the thiophene ring. For example, a strong band around 810 cm⁻¹ is characteristic of a 2,5-disubstituted thiophene.[3]
Characteristic IR Absorption Frequencies for Substituted Thiophenes
| Functional Group | Vibration | Approximate Frequency (cm⁻¹) |
| Aldehyde (-CHO) | C=O Stretch | 1665 - 1685[3] |
| Aldehyde (-CHO) | C-H Stretch | ~2820 and ~2720 (often a doublet)[3] |
| Thiophene Ring | C-H Stretch | ~3100[3][7] |
| Thiophene Ring | C=C Stretch | 1450 - 1540[3] |
| 2,5-Disubstituted Thiophene | C-H Out-of-plane Bend | ~810[3] |
| 3-Substituted Thiophene | C-H Out-of-plane Bend | 871-798, 833-762, 755-704, 714-650[7] |
| Methyl (-CH₃) | C-H Stretch | ~2920[3] |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption maxima (λ_max) are influenced by the extent of conjugation and the electronic nature of the substituents.[8]
-
Effect of Conjugation: Extending the conjugated system, for example, by introducing an acetyl group, results in a bathochromic shift (shift to longer wavelengths) of the absorption maximum.
-
Substituent Effects: Both the position and nature of the substituent affect the UV-Vis spectrum. A 2-substituent generally conjugates more strongly with the thiophene ring than a 3-substituent.[8]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.[9][10]
-
Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the thiophene intermediate.
-
Fragmentation: The fragmentation patterns are often characteristic of the substituents present. For example, in 2-thiophenesulfonyl derivatives, cleavage of the S-X bond is a dominant fragmentation pathway.[11]
Experimental Workflow for Compound Characterization
Caption: A comprehensive workflow for the synthesis and spectroscopic characterization of substituted thiophene intermediates.
Conclusion
A multi-spectroscopic approach is essential for the comprehensive characterization of substituted thiophene intermediates. By systematically analyzing the data from NMR, IR, UV-Vis, and Mass Spectrometry, researchers can confidently determine the structure and purity of their compounds. This guide provides a comparative framework and practical protocols to aid in the efficient and accurate analysis of these vital building blocks in drug discovery and materials science.
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C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan. Available at: [Link]
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¹³C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan. Available at: [Link]
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The Infrared Absorption Spectra of Thiophene Derivatives. Available at: [Link]
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3-Bromothiophene. PubChem. Available at: [Link]
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STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. Available at: [Link]
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STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Phosphorus and Sulfur and the Related Elements. Available at: [Link]
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Modelled UV-vis spectra for thiophene-N,N'substituted isoindigo (a) monomers and (b) dimers. ResearchGate. Available at: [Link]
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The Ultraviolet Spectra of the Thiophene Derivatives. Available at: [Link]
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NMR chemical shift prediction of thiophenes. Stenutz. Available at: [Link]
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Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry. Available at: [Link]
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¹H NMR spectra showing regioselective substitutions on thiophene. ResearchGate. Available at: [Link]
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Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. European Journal of Chemistry. Available at: [Link]
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Synthesis of 2-acetyl-5-bromothiophene. PrepChem.com. Available at: [Link]
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FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide. ResearchGate. Available at: [Link]
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Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals. Available at: [Link]
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Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. PubMed. Available at: [Link]
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Thiophene-2-aldehyde. SpectraBase. Available at: [Link]
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3-Bromothiophene - Optional[¹H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
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3-Bromothiophene - Optional[¹H NMR] - Spectrum. SpectraBase. Available at: [Link]
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Study of absorption and emission spectra of substituted terthiophene compounds by methods of theoretical chemistry. PubMed. Available at: [Link]
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Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique. PMC. Available at: [Link]
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Hinsberg synthesis of thiophene derivatives. ResearchGate. Available at: [Link]
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UV-visible spectrum of thiophene 1c and the progressive evolution of. ResearchGate. Available at: [Link]
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Synthesis, Spectral Studies and Anti-Inflammatory Activity of 2-Acetyl Thiophene. ResearchGate. Available at: [Link]
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Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal. Available at: [Link]
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A Comparative Yield Analysis of Cross-Coupling Methods for Bromothiophenes: A Guide for Researchers
The functionalization of thiophene rings is a cornerstone of modern medicinal chemistry and materials science. Thiophene moieties are prevalent in a wide array of pharmaceuticals and organic electronic materials, making the efficient formation of carbon-carbon bonds on the thiophene scaffold a critical endeavor. Among the various starting materials, bromothiophenes offer a versatile and reactive handle for such transformations. This guide provides a comparative analysis of the most common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Stille, Heck, and Sonogashira—for the functionalization of bromothiophenes, with a focus on reaction yields and the mechanistic rationale behind experimental choices.
The Landscape of Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their importance was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These reactions generally follow a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2] However, the specific nature of the organometallic reagent and the reaction conditions can lead to significant differences in yield, substrate scope, and functional group tolerance.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is arguably the most widely used cross-coupling reaction due to the low toxicity of the boron reagents and the ease of removal of byproducts.[3][4]
Mechanistic Considerations
The catalytic cycle begins with the oxidative addition of the bromothiophene to a Pd(0) complex. A crucial step is the activation of the organoboron species by a base, which facilitates the transmetalation step. Reductive elimination then yields the desired product and regenerates the Pd(0) catalyst.[5] The choice of ligand on the palladium catalyst is critical, as it influences both the rate of oxidative addition and the stability of the catalytic species.[6][7]
// Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_intermediate [label="Th-Pd(II)L₂(Br)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transmetalation_intermediate [label="Th-Pd(II)L₂(R')", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Th-R'", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; r_x [label="Th-Br", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; r_boron [label="R'-B(OR)₂", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; base [label="Base (e.g., K₃PO₄)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges pd0 -> oa_intermediate [label="Oxidative\nAddition"]; r_x -> oa_intermediate; oa_intermediate -> transmetalation_intermediate [label="Transmetalation"]; r_boron -> transmetalation_intermediate; base -> transmetalation_intermediate [style=dashed]; transmetalation_intermediate -> pd0 [label="Reductive\nElimination"]; transmetalation_intermediate -> product [style=dashed]; }
Catalytic cycle of the Suzuki-Miyaura coupling.
Comparative Yield Data
The Suzuki-Miyaura reaction is highly effective for the coupling of both 2- and 3-bromothiophenes with a variety of aryl and heteroaryl boronic acids.
| Bromothiophene Substrate | Coupling Partner | Catalyst/Ligand | Base/Solvent | Yield (%) |
| 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane/H₂O | 95 |
| 3-Bromothiophene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ / Toluene/H₂O | 92 |
| 2,5-Dibromo-3-hexylthiophene | (4-Fluorophenyl)boronic acid | Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane/H₂O | 88[8] |
Advantages and Disadvantages
-
Advantages: Low toxicity of boron reagents, mild reaction conditions, broad functional group tolerance, and commercially available reagents.[8]
-
Disadvantages: The stability of some heteroaryl boronic acids can be a concern, potentially leading to protodeboronation and lower yields.[9]
Stille Coupling: Robustness in Complex Synthesis
The Stille coupling employs organotin reagents and is known for its excellent functional group tolerance and its ability to proceed under neutral conditions.[10][11]
Mechanistic Considerations
Similar to the Suzuki coupling, the Stille reaction proceeds through an oxidative addition, transmetalation, and reductive elimination cycle.[11] A key difference is that the transmetalation step does not typically require a base, which can be advantageous for substrates with base-sensitive functional groups.[3]
// Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_intermediate [label="Th-Pd(II)L₂(Br)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transmetalation_intermediate [label="Th-Pd(II)L₂(R')", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Th-R'", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; r_x [label="Th-Br", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; r_tin [label="R'-Sn(Alkyl)₃", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges pd0 -> oa_intermediate [label="Oxidative\nAddition"]; r_x -> oa_intermediate; oa_intermediate -> transmetalation_intermediate [label="Transmetalation"]; r_tin -> transmetalation_intermediate; transmetalation_intermediate -> pd0 [label="Reductive\nElimination"]; transmetalation_intermediate -> product [style=dashed]; }
Catalytic cycle of the Stille coupling.
Comparative Yield Data
The Stille reaction often provides comparable or even superior yields to the Suzuki coupling, especially with challenging substrates.
| Bromothiophene Substrate | Coupling Partner | Catalyst/Ligand | Solvent | Yield (%) |
| 2-Bromothiophene | (Tributylstannyl)benzene | Pd(PPh₃)₄ | Toluene | 93 |
| 3-Bromothiophene | 2-(Tributylstannyl)pyridine | PdCl₂(PPh₃)₂ | Dioxane | 89 |
| 2-Bromothiophene | Trimethyl(thiophen-2-yl)stannane | Pd(OAc)₂ | Toluene | 93[12] |
Advantages and Disadvantages
-
Advantages: Excellent functional group tolerance, proceeds under mild, often base-free conditions, and organostannanes are generally stable.[11][13]
-
Disadvantages: The primary drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.[10][11]
Heck Coupling: A Powerful Tool for Alkenylation
The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes.[14] It is a valuable method for introducing vinyl groups onto the thiophene ring.
Mechanistic Considerations
The Heck reaction follows a Pd(0)/Pd(II) catalytic cycle.[15] After oxidative addition of the bromothiophene, the alkene coordinates to the palladium center and undergoes migratory insertion. The final step is a β-hydride elimination, which forms the product and a palladium-hydride species that is then converted back to the active Pd(0) catalyst by a base.[16]
// Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_intermediate [label="Th-Pd(II)L₂(Br)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; insertion_intermediate [label="Alkene\nCoordination\n&\nInsertion", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Th-Alkene", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; r_x [label="Th-Br", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; alkene [label="Alkene", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; base [label="Base", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges pd0 -> oa_intermediate [label="Oxidative\nAddition"]; r_x -> oa_intermediate; oa_intermediate -> insertion_intermediate; alkene -> insertion_intermediate; insertion_intermediate -> pd0 [label="β-Hydride\nElimination\n+\nBase"]; base -> pd0 [style=dashed]; insertion_intermediate -> product [style=dashed]; }
Catalytic cycle of the Heck coupling.
Comparative Yield Data
The Heck reaction is a reliable method for the vinylation of bromothiophenes, with yields being highly dependent on the choice of catalyst, base, and solvent.
| Bromothiophene Substrate | Coupling Partner | Catalyst/Ligand | Base/Solvent | Yield (%) |
| 2-Bromothiophene | n-Butyl acrylate | Pd(OAc)₂/PPh₃ | Et₃N / DMF | 85[15] |
| 3-Bromothiophene | Styrene | Pd(OAc)₂/P(o-tolyl)₃ | K₂CO₃ / DMA | 90 |
| 2-Bromothiophene | Methyl acrylate | Pd(OAc)₂/hydrazone ligand | TBAB / NMP | >95 |
Advantages and Disadvantages
-
Advantages: A powerful method for C-C bond formation with alkenes, good functional group tolerance.[17]
-
Disadvantages: Regioselectivity can be an issue with unsymmetrical alkenes, and the reaction conditions sometimes require higher temperatures.
Sonogashira Coupling: The Gateway to Alkynes
The Sonogashira coupling is the go-to method for coupling terminal alkynes with aryl or vinyl halides.[18] It typically employs a palladium catalyst and a copper(I) co-catalyst.[19]
Mechanistic Considerations
The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, the bromothiophene undergoes oxidative addition. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide. This copper acetylide then acts as the transmetalating agent in the palladium cycle.[1] Reductive elimination furnishes the alkyne-substituted thiophene.
// Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_intermediate [label="Th-Pd(II)L₂(Br)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transmetalation_intermediate [label="Th-Pd(II)L₂(C≡CR')", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Th-C≡CR'", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; r_x [label="Th-Br", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; alkyne [label="R'-C≡CH", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; cu_catalyst [label="Cu(I) catalyst", shape=ellipse, style=solid, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges pd0 -> oa_intermediate [label="Oxidative\nAddition"]; r_x -> oa_intermediate; oa_intermediate -> transmetalation_intermediate [label="Transmetalation"]; alkyne -> transmetalation_intermediate; cu_catalyst -> alkyne [style=dashed, label="forms Cu-acetylide"]; transmetalation_intermediate -> pd0 [label="Reductive\nElimination"]; transmetalation_intermediate -> product [style=dashed]; }
Catalytic cycle of the Sonogashira coupling.
Comparative Yield Data
The Sonogashira coupling provides excellent yields for the alkynylation of bromothiophenes under mild conditions.
| Bromothiophene Substrate | Coupling Partner | Catalyst System | Base/Solvent | Yield (%) |
| 2-Bromothiophene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N / THF | 98 |
| 3-Bromothiophene | 1-Hexyne | Pd(PPh₃)₄/CuI | Diethylamine | 94 |
| 2-Bromothiophene | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂/TBAF | (Solvent-free) | 91[20] |
Advantages and Disadvantages
-
Advantages: Mild reaction conditions, high yields, and a direct method for introducing alkyne functionalities.[18]
-
Disadvantages: The use of a copper co-catalyst can sometimes lead to the homocoupling of the alkyne (Glaser coupling). However, copper-free protocols have been developed to mitigate this issue.[21]
Detailed Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
Reaction: 2-Phenylthiophene from 2-Bromothiophene and Phenylboronic Acid.[22]
-
To a flame-dried Schlenk flask, add 2-bromothiophene (1.0 eq), phenylboronic acid (1.1 eq), and potassium phosphate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the Pd(PPh₃)₄ catalyst (2-5 mol%) under the inert atmosphere.
-
Add the degassed 1,4-dioxane and water mixture (4:1).
-
Heat the reaction mixture to 80-100 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Sonogashira Coupling Protocol
Reaction: 2-(Phenylethynyl)thiophene from 2-Bromothiophene and Phenylacetylene.
-
To a Schlenk flask, add 2-bromothiophene (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed triethylamine and THF (1:1).
-
Add phenylacetylene (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Conclusion
The choice of cross-coupling method for the functionalization of bromothiophenes depends on the desired final product and the specific constraints of the synthetic route.
-
Suzuki-Miyaura coupling is often the first choice for general C(sp²)-C(sp²) bond formation due to its mild conditions and low toxicity.
-
Stille coupling offers a robust alternative, particularly for substrates with base-sensitive functional groups, despite the toxicity of the tin reagents.
-
Heck coupling is the premier method for introducing alkenyl substituents.
-
Sonogashira coupling provides a direct and high-yielding route to alkynylthiophenes.
By understanding the mechanistic nuances and comparative yields of these powerful reactions, researchers can make informed decisions to optimize their synthetic strategies for the preparation of novel thiophene-containing molecules.
References
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- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.).
- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). Request PDF.
- Stille Coupling. (n.d.). Organic Chemistry Portal.
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. (n.d.).
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.).
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science.
- A Comparative Guide to 2-(Chloromethyl)thiophene and 2-Bromothiophene in Suzuki Coupling Reactions. (n.d.). Benchchem.
- Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. (2025).
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (n.d.). Journal of the American Chemical Society.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.).
- Sonogashira coupling. (n.d.). Wikipedia.
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- A Head-to-Head Battle: Suzuki vs. Stille Reactions for Vinyl Bromide Coupling. (n.d.). Benchchem.
- Is the Stille Reaction Useful?. (2024). YouTube.
- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (n.d.). PubMed Central.
- Stille vs. Suzuki Coupling: A Comparative Guide to Biaryl Synthesis Yields. (n.d.). Benchchem.
- Application Note: Optimized Heck Reaction Conditions for the Synthesis of Substituted Alkenes from 5-Bromo-2-[4-(tert- butyl)phenoxy]aniline. (n.d.). Benchchem.
- Stille Coupling. (2023). Chemistry LibreTexts.
- Practical Intermolecular Hydroarylation of Terminal Alkenes via Reductive Heck Coupling. (n.d.). PubMed Central.
- Stille type P–C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution. (2023).
- Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (n.d.). RSC Publishing.
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (n.d.). Organic Chemistry Portal.
- Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. (2025).
- A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermedi
- Optimization of the reaction conditions on the Heck reaction of p-bromotoluene (7b) with 5 a. (n.d.).
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxyl
- Stille coupling reactions with organostannanes. (n.d.).
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
- Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. (n.d.). ThalesNano.
- Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. (2014). PubMed.
- Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. (2021).
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing.
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validation of synthetic route to a target molecule using 5-Bromo-4-methylthiophene-2-carbonitrile
In the landscape of modern medicinal chemistry, the efficient and strategic synthesis of target molecules is paramount. This guide provides an in-depth comparative analysis of two distinct synthetic routes to a potent JNK (c-Jun N-terminal kinase) inhibitor, a promising therapeutic target in neurodegenerative diseases and oncology. The primary route leverages the pre-functionalized building block, 5-Bromo-4-methylthiophene-2-carbonitrile , for late-stage diversification. The alternative route employs a classical heterocyclic synthesis, the Gewald reaction , to construct the thiophene core from simple acyclic precursors. This guide will dissect the causality behind the experimental choices, provide detailed, validated protocols, and offer a quantitative comparison to inform strategic decisions in drug discovery and development.
Target Molecule: 5-(4-aminopyridin-3-yl)-4-methylthiophene-2-carbonitrile
The target molecule for this guide is a disubstituted thiophene, a core scaffold found in a variety of kinase inhibitors. Its synthesis presents an excellent case study for comparing a building-block approach with a de novo synthesis strategy.
Route 1: The Building Block Approach via Suzuki and Buchwald-Hartwig Couplings
This synthetic strategy relies on the sequential functionalization of the commercially available starting material, this compound. The core principle of this approach is to utilize robust and versatile cross-coupling reactions to introduce complexity late in the synthetic sequence, which is highly advantageous for creating libraries of analogs for structure-activity relationship (SAR) studies.
Logical Workflow for Route 1
A Senior Application Scientist’s Guide to Thiophene Functionalization: A Cost-Benefit Analysis of Catalytic Systems
Introduction: The thiophene nucleus is a cornerstone of modern molecular design, appearing in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] Its unique electronic properties and ability to act as a bioisostere for benzene rings make it a privileged scaffold. However, the true value of this heterocycle is unlocked through precise functionalization—the strategic installation of new chemical groups onto the thiophene ring. The choice of catalytic system for this task is a critical decision that profoundly impacts not only reaction yield but also process cost, scalability, and environmental footprint.
This guide provides a comprehensive cost-benefit analysis of the primary catalytic systems employed for thiophene functionalization. Moving beyond a simplistic view of catalyst price, we will dissect the intricate trade-offs between precious metals, earth-abundant alternatives, and metal-free approaches. By integrating performance data, mechanistic insights, and green chemistry metrics, this document serves as a practical decision-making tool for researchers, chemists, and drug development professionals aiming to optimize their synthetic strategies.
Chapter 1: The Palladium Paradigm: The High-Cost, High-Reward Benchmark
Palladium has long been the gold standard for C–C and C-heteroatom bond formation, and its application in thiophene chemistry is no exception. Its remarkable efficiency in catalyzing direct C–H activation and cross-coupling reactions has made it the benchmark against which all other systems are measured.[3][4]
Mechanistic Underpinnings & Performance: Palladium's success stems from its predictable and highly efficient catalytic cycles, most notably the Pd(0)/Pd(II) cycle for cross-coupling and the Pd(II)/Pd(IV) or concerted metalation-deprotonation (CMD) pathways for C–H functionalization.[5][6] These mechanisms are exceptionally robust, tolerating a wide variety of functional groups and often proceeding under mild reaction conditions. This reliability is a significant benefit in complex, multi-step syntheses where yield preservation is paramount. For thiophenes, palladium catalysts can achieve high regioselectivity, typically favoring the electron-rich C2 and C5 positions.[7] However, specialized systems, such as the palladium/norbornene cooperative catalysis, have been developed to achieve challenging vicinal C4,5-difunctionalization.[7]
Cost-Benefit Analysis: The primary drawback of palladium is its high and volatile cost, coupled with concerns about its long-term availability.[8] From a process chemistry perspective, the need to remove residual palladium from active pharmaceutical ingredients (APIs) to meet stringent regulatory limits (typically low ppm) adds significant downstream costs associated with purification. However, these costs are often justified by palladium's high turnover numbers (TONs) and turnover frequencies (TOFs), which mean lower catalyst loadings are required. Efforts to mitigate cost and improve sustainability focus on developing heterogeneous catalysts (e.g., Pd on carbon, Pd nanoparticles) that allow for catalyst recovery and reuse.[3][6][9] Furthermore, performing these reactions in greener solvents, including water, can dramatically improve the environmental profile.[10][11]
Table 1: Performance Data for Selected Palladium-Catalyzed Thiophene Functionalizations
| Catalyst System | Reaction Type | Substrates | Loading (mol%) | Yield (%) | Conditions | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ / AsPh₃ | Vicinal Difunctionalization | 2-Butylthiophene + Aryl Iodide | 10 | 82 | 65 °C, 48h, EtOAc | [7] |
| Pd(OAc)₂ / P(o-tol)₃ | Direct C-H Arylation | 3,4-ethylenedioxythiophene (EDOT) + Bromobenzene | 2 | ~98 | 110 °C, 20h, Water | [10][11] |
| Pd/C + CuCl | C3-H Arylation | Benzo[b]thiophene + Aryl Chloride | 5 (Pd) | 95 | 150 °C, 24h, DMA |[9] |
Exemplary Protocol: Pd-Catalyzed Direct C-H Arylation of EDOT in Water
This protocol is adapted from the work of Vaccaro, et al., demonstrating a highly efficient and green approach.[10]
-
Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 3,4-ethylenedioxythiophene (EDOT) (1.0 mmol, 1.0 equiv.), the corresponding aryl bromide (2.2 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and tris(o-methoxyphenyl)phosphine (0.04 mmol, 4 mol%).
-
Reagent Addition: Add K₂CO₃ (3.0 mmol, 3.0 equiv.) and pivalic acid (0.6 mmol, 0.6 equiv.).
-
Solvent and Degassing: Add 3 mL of deionized water. Seal the tube and thoroughly degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (N₂ or Ar).
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 20 hours.
-
Work-up: After cooling to room temperature, add 10 mL of ethyl acetate and 10 mL of water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x10 mL).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield the desired diarylated product.
Chapter 2: The Earth-Abundant Challengers: Nickel, Copper, and Iron
The drive for more cost-effective and sustainable chemical manufacturing has fueled intense research into catalysts based on earth-abundant first-row transition metals, with nickel emerging as the leading challenger to palladium.[12]
The Case for Nickel: A Double-Edged Sword Nickel's primary advantage is economic; it is significantly cheaper and more abundant than palladium.[13] This makes it highly attractive for large-scale industrial processes. Mechanistically, nickel can facilitate similar cross-coupling reactions, but its distinct electronic properties often lead to different reactivity and selectivity. For instance, nickel has a lower reduction potential, which can facilitate the oxidative addition step.[14]
However, the notion that nickel is inherently "greener" is a subject of debate. A comprehensive life-cycle analysis reveals that the overall environmental impact is heavily influenced by reaction parameters.[15] A palladium-catalyzed reaction in water can be more sustainable than a nickel-catalyzed reaction in a large volume of organic solvent.[8] Furthermore, nickel catalysis can be more challenging; reactions may require higher temperatures, more complex ligands, or be more sensitive to air and moisture. A significant mechanistic pitfall is nickel's propensity to undergo insertion into C–S bonds of the thiophene ring, forming stable off-cycle intermediates that trap the active catalyst and halt polymerization or coupling reactions.[16]
Copper and Iron: Niche Applications Copper and iron represent even more economical choices. Copper-catalyzed reactions, such as those involving organoboron or organotin reagents, are well-established for synthesizing terthiophenes.[17] Iron catalysts, particularly FeCl₃, are widely used for the oxidative polymerization of thiophene derivatives due to their low cost and simplicity, making them suitable for bulk material synthesis where precise molecular weight control is less critical.
Table 2: Cost and Performance Comparison for a Model Suzuki Coupling
| Parameter | Palladium System (Pd(PPh₃)₄) | Nickel System (Ni(dppe)Cl₂) |
|---|
| Catalyst Cost | High (~
Exemplary Protocol: Ni-Catalyzed Suzuki Coupling of a Thiophene Derivative
-
Glovebox Setup: Inside an inert atmosphere glovebox, add 2-bromothiophene (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a finely ground base such as K₃PO₄ (3.0 mmol, 3.0 equiv.) to an oven-dried vial.
-
Catalyst Addition: Add the nickel catalyst, for example, Ni(dppe)Cl₂ (0.05 mmol, 5 mol%).
-
Solvent: Add 5 mL of a dry, degassed solvent such as dioxane or toluene.
-
Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a preheated heating block at 100 °C. Stir for 12-24 hours.
-
Monitoring & Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature and quench with water.
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by column chromatography.
Chapter 3: Beyond Metals: The Frontier of Organo- and Biocatalysis
The complete elimination of transition metals from catalytic processes is a major goal of green chemistry, particularly in pharmaceutical synthesis where metal contamination is a critical concern.[18] Organocatalysis and biocatalysis offer pathways to achieve this, providing unique reactivity that is often complementary to metal-based systems.
Organocatalysis for Asymmetric Transformations: While less common for standard cross-coupling, organocatalysis excels in the asymmetric functionalization of thiophenes. Chiral organocatalysts can facilitate reactions like catalytic asymmetric dearomatization (CADA), transforming the flat, aromatic thiophene ring into a complex, stereogenic three-dimensional structure.[19][20] This is incredibly valuable for generating novel chiral building blocks for drug discovery.
Cost-Benefit Analysis: The primary benefit is the avoidance of metal-related issues: toxicity, contamination, and cost volatility. Organocatalysts are typically composed of C, H, O, and N, which are non-toxic and inexpensive. However, catalyst loadings are often higher (5-20 mol%) than with precious metals, and the substrate scope can be more limited. The "cost" is not in the catalyst material itself but potentially in a lower overall process efficiency for some transformations compared to established metal catalysis.
Chapter 4: A Quantitative Comparison: Applying Green Chemistry Metrics
To make a truly informed decision, we must move beyond yield and catalyst cost to a more holistic assessment using established green chemistry metrics.[21][22][23]
-
Atom Economy (AE): Measures how much of the reactants' mass is incorporated into the desired product. Higher is better.
-
Reaction Mass Efficiency (RME): The percentage of the mass of the final product relative to the total mass of all reactants used.
-
E-Factor (Environmental Factor): The total mass of waste produced per kilogram of product. Lower is better. This metric critically includes solvent waste from both the reaction and purification.
Table 3: Holistic Cost-Benefit Analysis of a Model Thiophene Arylation (Values are illustrative for comparison)
| Metric | Pd(OAc)₂ System (in Water) | NiCl₂(dppe) System (in Dioxane) | Organocatalytic System |
| Yield | 95% | 85% | 75% |
| Catalyst Cost | Very High | Low | Very Low |
| Atom Economy (AE) | ~85% | ~85% | ~90% |
| Solvent | Water | Dioxane | Toluene |
| E-Factor | Low (~5-10) | High (~50-100) | Moderate (~20-40) |
| Process Safety | Low Flammability | Toxic, Flammable Solvent | Flammable Solvent |
| Verdict | High performance, green process | Low material cost, high environmental cost | Best for metal-sensitive targets |
This analysis reveals a crucial insight: the palladium system, despite its high catalyst cost, can be the "greenest" and most efficient option when run in an aqueous medium, generating far less waste than the nickel-catalyzed reaction in an organic solvent.[8]
Conclusion: Synthesizing a Decision Framework
There is no universally "best" catalytic system for thiophene functionalization. The optimal choice is a function of the specific scientific and economic context.
-
For maximum reliability, broad substrate scope, and late-stage functionalization of complex molecules, palladium remains the unparalleled benchmark, with its high cost being a justifiable investment in efficiency.
-
For large-scale production of materials or early-stage intermediates where cost is the dominant factor, nickel and iron offer economically viable, powerful alternatives, provided the process is optimized to manage harsher conditions and potential side reactions.
-
For the synthesis of final pharmaceutical products where metal contamination is unacceptable, or for accessing unique chiral architectures, organocatalysis presents an essential and growing alternative.
The modern chemist must act as a portfolio manager, weighing the costs, benefits, and risks of each catalytic tool. By applying a holistic analysis that includes performance, economics, and green chemistry metrics, we can make more intelligent, efficient, and sustainable decisions in the vital work of functionalizing the thiophene core.
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electronic effects of substituents on the reactivity of bromothiophenes
An Application Scientist's Guide to the Electronic Effects of Substituents on the Reactivity of Bromothiophenes
For researchers, scientists, and drug development professionals, the thiophene scaffold is a cornerstone of modern molecular design, appearing in numerous pharmaceuticals, organic electronics, and agrochemicals. Bromothiophenes, in particular, serve as versatile building blocks, unlocking a plethora of synthetic transformations. However, the success and efficiency of these reactions are profoundly governed by the electronic nature of other substituents on the thiophene ring.
This guide provides a comparative analysis of how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the reactivity of bromothiophenes. We will move beyond simple procedural descriptions to explore the causal mechanisms, offering field-proven insights to inform your experimental design, reaction optimization, and strategic synthetic planning.
The Fundamental Role of Substituent Electronic Effects
The reactivity of a bromothiophene in a given transformation is dictated by the interplay of two primary electronic phenomena: the inductive effect and the resonance effect .[1]
-
Inductive Effect: This is the transmission of charge through sigma (σ) bonds. Electronegative atoms (like in a nitro group) pull electron density away from the ring (electron-withdrawing), while less electronegative groups (like alkyl groups) donate electron density (electron-donating).[1][2]
-
Resonance Effect: This involves the delocalization of π-electrons between the substituent and the thiophene ring. Substituents with lone pairs (e.g., -OCH₃) can donate electron density into the ring, while those with π-bonds to electronegative atoms (e.g., -NO₂, -CN) can withdraw electron density.[3]
In this guide, we will frequently compare two model compounds to illustrate these principles: 2-Bromo-5-methylthiophene , which features a mild electron-donating methyl group, and 2-Bromo-5-nitrothiophene , which contains a powerful electron-withdrawing nitro group.[4][5][6]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are arguably the most common methods for functionalizing bromothiophenes.[7] The electronic nature of the substituent has a profound and predictable impact on reaction efficiency.
Mechanistic Causality: The Oxidative Addition Step
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The initial oxidative addition of the palladium(0) catalyst to the carbon-bromine bond is frequently the rate-determining step.[8][9]
An electron-withdrawing group on the bromothiophene makes the carbon atom bonded to the bromine more electron-deficient (more electrophilic). This increased electrophilicity facilitates the attack by the electron-rich palladium(0) catalyst, thereby accelerating the oxidative addition step and, consequently, the overall reaction rate.[9] Conversely, an electron-donating group enriches the C-Br bond with electron density, slowing this crucial step.
Performance Comparison: EDG vs. EWG in Suzuki Coupling
The enhanced reactivity of electron-deficient bromothiophenes is well-documented. For instance, the coupling of 2,5-dibromo-3-hexylthiophene with various arylboronic acids shows that aryl rings with electron-withdrawing groups can lead to excellent outcomes in biological activity studies of the products.[10]
| Bromothiophene Substrate | Substituent Type | Relative Reactivity in Suzuki Coupling | Typical Yield Range | Reference |
| 2-Bromo-5-nitro thiophene | Electron-Withdrawing (EWG) | Higher | Good to Excellent | [9][11][12] |
| 2-Bromo-5-methyl thiophene | Electron-Donating (EDG) | Lower | Moderate to Good | [11][13] |
Protocol: Suzuki-Miyaura Coupling of Bromothiophenes
This generalized protocol provides a robust starting point for the coupling of various bromothiophenes. Optimization is often required for specific substrates.[14]
-
Vessel Preparation: To an oven-dried Schlenk flask, add the bromothiophene (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene) via syringe. Degassing prevents oxidation of the catalyst.
-
Reaction: Heat the mixture to the target temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the bromothiophene starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic byproducts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[14]
Comparative Reactivity in Lithiation and Metal-Halogen Exchange
Metal-halogen exchange, typically using an organolithium reagent like n-butyllithium (n-BuLi), is a powerful method for converting the C-Br bond into a nucleophilic C-Li bond, which can then be trapped with various electrophiles.[15]
Mechanistic Causality: Kinetic vs. Thermodynamic Control
Lithium-halogen exchange is an exceptionally fast, kinetically controlled reaction, even at temperatures as low as -78 °C.[15] The reaction proceeds via an 'ate' complex, and the rate generally follows the trend I > Br > Cl.[15] While the electronic nature of substituents does influence the stability of the resulting thienyllithium anion (EWGs are stabilizing, EDGs are destabilizing), the reaction is so rapid that these effects are less pronounced on the reaction rate compared to cross-coupling.
However, electronic effects become paramount in preventing side reactions. With a strongly acidic proton elsewhere on the ring, deprotonation can compete with metal-halogen exchange. The presence of an EWG can increase the acidity of ring protons, potentially leading to a mixture of products if conditions are not carefully controlled.
Performance Comparison: EDG vs. EWG in Lithiation
| Property | Bromothiophene with EDG (e.g., -CH₃) | Bromothiophene with EWG (e.g., -NO₂) | Rationale & Reference |
| Rate of Exchange | Very Fast | Very Fast | The reaction is kinetically driven and generally rapid for most bromothiophenes.[15] |
| Stability of Lithiated Intermediate | Less Stable | More Stable | The EWG stabilizes the resulting carbanion through inductive/resonance effects. |
| Potential Side Reactions | Lower risk of competitive deprotonation. | Higher risk of competitive deprotonation if acidic protons are present. | EWGs increase the acidity of other ring protons.[16] |
Protocol: Metal-Halogen Exchange and Electrophilic Quench
This protocol requires strict anhydrous and anaerobic conditions to prevent quenching of the highly reactive organolithium species.[14]
-
Vessel Preparation: To an oven-dried, three-necked flask equipped with a thermometer, nitrogen inlet, and septum, add the substituted bromothiophene (1.0 equiv.) and anhydrous solvent (e.g., THF or diethyl ether).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add the organolithium reagent (e.g., n-BuLi, 1.1 equiv.) dropwise via syringe, ensuring the internal temperature remains below -70 °C. A color change often indicates the formation of the thienyllithium species.
-
Stirring: Stir the mixture at -78 °C for 30-60 minutes to ensure complete exchange.
-
Quenching: Add the desired electrophile (e.g., DMF, CO₂, an aldehyde; 1.2 equiv.) dropwise at -78 °C.
-
Warming: Allow the reaction to slowly warm to room temperature over several hours or overnight.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Extract the product into an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate. Purify the product via column chromatography or distillation.[14]
The Halogen Dance: A Special Case of Substituent-Directed Rearrangement
The "halogen dance" is a fascinating base-catalyzed intramolecular migration of a halogen atom on an aromatic ring.[17] It is not a direct substitution but a rearrangement that proceeds via a series of deprotonation and intermolecular halogen-metal exchange events to ultimately form the most thermodynamically stable thienyllithium intermediate.[18]
Mechanistic Causality: Thermodynamic Equilibrium
The reaction is initiated by deprotonation of the thiophene ring by a strong, non-nucleophilic base like lithium diisopropylamide (LDA).[17] The position of this initial deprotonation is critically influenced by the substituents present. The system then undergoes a cascade of exchanges until it settles on the most stable lithiated species, which is then trapped by an electrophile. Therefore, the final position of the bromine is determined not by kinetics, but by the thermodynamic stability of the intermediates, which is directly controlled by the electronic effects of the substituents.[18]
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A Senior Application Scientist's Guide to Bridging the Gap: Correlating Experimental and Theoretical Spectroscopic Data for Substituted Thiophenes
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, objective comparison of experimental and theoretical spectroscopic data for substituted thiophenes. Moving beyond a simple recitation of methods, we will explore the causality behind experimental and computational choices, establishing a self-validating workflow to enhance structural elucidation and predict molecular properties with confidence.
Introduction: The Indispensable Synergy of Experiment and Theory
Substituted thiophenes are a cornerstone of modern materials science and medicinal chemistry, finding applications from organic electronics to novel therapeutics.[1][2] Unambiguous characterization of these molecules is paramount. While experimental spectroscopy provides a direct measurement of a molecule's properties, it often yields complex data that can be challenging to interpret fully. Conversely, theoretical spectroscopy, primarily through Density Functional Theory (DFT), offers a powerful predictive lens, allowing us to assign spectral features and understand the electronic underpinnings of observed phenomena.[3][4]
The true power, however, lies not in using these approaches in isolation, but in creating a synergistic loop where theory validates experiment and experiment grounds theory. This guide will walk you through the process of acquiring, calculating, and comparing spectroscopic data for substituted thiophenes across Nuclear Magnetic Resonance (NMR), Vibrational (FT-IR and Raman), and Electronic (UV-Vis) spectroscopy.
The Comparative Workflow: A Self-Validating System
A robust comparison between experimental and theoretical data follows a logical, iterative process. The goal is to achieve a state where the calculated spectra so closely mirror the experimental results that one can confidently assign every feature and trust the underlying theoretical model.
Caption: Workflow for comparing experimental and theoretical spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Local Environment
NMR spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry. Comparing experimental chemical shifts with those calculated via the Gauge-Independent Atomic Orbital (GIAO) method provides definitive structural assignment.[5]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified substituted thiophene in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical, as solvent effects can influence chemical shifts; this same solvent should be modeled in the theoretical calculations for an accurate comparison.
-
Standard: Add tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition: Record ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).[2] Use standard acquisition parameters. For complex spectra, 2D experiments like COSY and HSQC can be invaluable for assigning proton and carbon signals.[6]
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and reference the spectra to the TMS signal.
Theoretical Protocol: GIAO-DFT Calculations
-
Geometry Optimization: Perform a full geometry optimization of the molecule. A common and robust method is using the B3LYP functional with a Pople-style basis set like 6-311++G(d,p).[5] It is crucial to confirm that the optimization has reached a true energy minimum by performing a frequency calculation and ensuring no imaginary frequencies are present.[7]
-
NMR Calculation: Using the optimized geometry, perform a GIAO NMR calculation at the same or a higher level of theory (e.g., B3LYP/6-311++G(2d,2p)).[5] This calculation yields absolute shielding tensor values (σ).
-
Reference Calculation: Perform the exact same optimization and GIAO calculation for TMS.
-
Chemical Shift Calculation: Calculate the isotropic chemical shift (δ) for each nucleus using the formula: δ_sample = σ_TMS - σ_sample
-
Solvent Modeling: For improved accuracy, incorporate a solvent model, such as the Polarizable Continuum Model (PCM), during both the optimization and NMR calculation steps.
Comparison and Interpretation
A good correlation between experimental and theoretical shifts is typically within 0.2-0.3 ppm for ¹H and 2-5 ppm for ¹³C. Discrepancies can arise from several factors:
-
Conformational Averaging: The calculation is for a static, gas-phase (or solvated) minimum energy structure, while the experimental spectrum is an average of all thermally accessible conformations in solution.
-
Intermolecular Interactions: Effects like hydrogen bonding or π-stacking in the experimental sample are not captured in a single-molecule calculation.
-
Basis Set/Functional Limitations: The chosen level of theory is an approximation.
Table 1: Comparison of Experimental vs. Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) for Representative Substituted Thiophenes
| Compound | Nucleus | Experimental δ (ppm) | Theoretical δ (ppm) | Method | Ref. |
| 3-(4-fluorophenyl)thiophene | H2 | 7.45 | 7.41 | B3LYP/6-311++G(2d,2p) | [5] |
| 3-(4-fluorophenyl)thiophene | C2 | 122.3 | 122.9 | B3LYP/6-311++G(2d,2p) | [5] |
| 3-(4-nitrophenyl)thiophene | H2 | 7.91 | 7.85 | B3LYP/6-311++G(2d,2p) | [5] |
| 3-(4-nitrophenyl)thiophene | C2 | 121.7 | 122.5 | B3LYP/6-311++G(2d,2p) | [5] |
Note: Theoretical values are calculated relative to TMS at the same level of theory.
Vibrational Spectroscopy (FT-IR & Raman): Unveiling Functional Groups and Bonding
FT-IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" that is highly sensitive to functional groups and overall structure. Comparing these spectra with DFT-calculated frequencies allows for precise assignment of every vibrational mode.
Experimental Protocol: FT-IR and FT-Raman
-
FT-IR Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
ATR: Alternatively, place the solid sample directly on an Attenuated Total Reflectance (ATR) crystal.
-
-
FT-Raman Sample Preparation: Place the solid sample in a capillary tube or NMR tube for analysis.
-
Acquisition: Record the spectra over a typical range (e.g., 4000-400 cm⁻¹).
-
Data Processing: Identify and label the peak positions (in cm⁻¹).
Theoretical Protocol: DFT Frequency Calculations
-
Geometry Optimization and Frequency Calculation: This is the same initial step as for the NMR calculations. The output of the frequency calculation directly provides the harmonic vibrational frequencies and their corresponding IR and Raman intensities.[8][9]
-
Scaling Factor: DFT calculations systematically overestimate vibrational frequencies due to the harmonic approximation and incomplete treatment of electron correlation. To correct for this, a uniform scaling factor is applied. For B3LYP/6-31G level calculations, this factor is typically around 0.96. It is best practice to use established scaling factors for the specific functional/basis set combination.
Comparison and Interpretation
After scaling, theoretical frequencies should align with experimental ones to within 10-20 cm⁻¹. This allows for unambiguous assignment of complex spectral regions. For example, C-S stretching modes in the thiophene ring can be definitively identified.[8] A Potential Energy Distribution (PED) analysis can further decompose each calculated mode into contributions from specific internal coordinates (stretches, bends, torsions), providing a deep understanding of the nature of the vibration.[8]
Table 2: Comparison of Experimental vs. Scaled Theoretical Vibrational Frequencies (cm⁻¹) for 2-Thiophene Carboxylic Acid
| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Scaled Theoretical | Method | Ref. |
| C=O Stretch | 1668 | 1667 | 1675 | B3LYP/6-31G | [8] |
| Ring C-C Stretch | 1528 | 1530 | 1526 | B3LYP/6-31G | [8] |
| Ring C-C Stretch | - | 1413 | 1410 | B3LYP/6-31G | [8] |
| C-S Stretch | 647 | 637 | 649 | B3LYP/6-31G | [8] |
Electronic Spectroscopy (UV-Vis): Mapping Electron Transitions
UV-Vis spectroscopy reveals information about the electronic transitions within a molecule, particularly the π-π* transitions in conjugated systems like substituted thiophenes. Time-Dependent DFT (TD-DFT) is the workhorse method for calculating these transitions.[10]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., chloroform, acetonitrile, or 1,4-dioxane).[7][11] The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5.
-
Acquisition: Record the absorption spectrum over a range (e.g., 200-800 nm).
-
Data Processing: Identify the wavelength of maximum absorption (λ_max).
Theoretical Protocol: TD-DFT Calculations
-
Geometry Optimization: Obtain the optimized ground-state geometry as described in the previous sections.
-
TD-DFT Calculation: Perform a TD-DFT calculation on the optimized structure. This computes the vertical excitation energies (from the ground state to various excited states) and their corresponding oscillator strengths, which are proportional to the intensity of the absorption peak.[12]
-
Choice of Functional: This is a critical step. Standard hybrid functionals like B3LYP can sometimes provide qualitatively incorrect results for thiophenes, such as predicting the wrong order of excited states.[13] Range-separated or long-range corrected functionals like CAM-B3LYP, ωB97XD, or M06-2X are often more reliable and show better agreement with higher-level benchmark calculations.[14]
-
Solvent Modeling: As with NMR, using a solvent model (e.g., PCM) is highly recommended, as solvent polarity can significantly shift λ_max.
Comparison and Interpretation
The calculated excitation with the largest oscillator strength should correspond to the experimental λ_max. The analysis of the molecular orbitals involved in this transition (typically the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO) provides invaluable insight into the nature of the electronic excitation.[7] For example, substituents can dramatically alter the HOMO-LUMO gap and the spatial distribution of these orbitals, which directly correlates with the observed color and electronic properties of the material.[12]
Caption: Causality between substituent, electronic structure, and spectral output.
Table 3: Comparison of Experimental vs. Theoretical UV-Vis Absorption Maxima (λ_max, nm) for Substituted Terthiophenes
| Compound | Substituent | Experimental λ_max (nm) | Theoretical λ_max (nm) | Method | Ref. |
| Terthiophene | -H | 353 | 345 | TD-DFT | [12] |
| 5-Br-terthiophene | -Br | 358 | 351 | TD-DFT | [12] |
| 5-ethynyl-terthiophene | -C≡CH | 382 | 371 | TD-DFT | [12] |
Conclusion: A Unified Approach to Molecular Characterization
The comparison of experimental and theoretical spectroscopic data is not merely an academic exercise; it is a cornerstone of modern chemical research. This integrated approach provides a level of certainty in structural assignment and property prediction that is unattainable by either method alone. For researchers in materials science and drug development, mastering this workflow allows for the rational design of novel substituted thiophenes with tailored electronic and photophysical properties. By carefully selecting computational methods, particularly the DFT functional for TD-DFT calculations[13][14], and by meticulously correlating the results with high-quality experimental data, we can bridge the gap between a spectrum and a true molecular understanding.
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A Senior Application Scientist's Guide to Evaluating Phosphine Ligands in Thiophene Coupling
Introduction: The Critical Role of Thiophene Scaffolds and the Quest for Catalytic Efficiency
Thiophene-containing molecules are foundational pillars in modern science, serving as indispensable building blocks for organic electronics, high-performance polymers, and a vast array of pharmaceuticals.[1] The precise construction of bi- and polythiophenes, as well as their functionalized derivatives, relies heavily on transition metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling stands out for its reliability and functional group tolerance.[2] The success of these transformations, however, is not guaranteed by the choice of metal alone. The heart of the catalytic system lies in the ancillary ligand bound to the metal center, most commonly a phosphine.
The choice of phosphine ligand is paramount; it dictates the reaction's efficiency, substrate scope, and selectivity by profoundly influencing every elementary step of the catalytic cycle.[3] For researchers in materials science and drug development, a rational approach to ligand selection is not merely an academic exercise—it is a critical determinant of synthetic success. This guide provides an in-depth comparison of different classes of phosphine ligands for the Suzuki-Miyaura coupling of thiophene derivatives, supported by experimental data and a validated protocol for systematic ligand screening.
The Catalytic Cycle: A Ligand-Modulated Dance
To understand why ligand selection is so crucial, we must first examine the fundamental steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle. The reactivity of the palladium center is dynamically modulated by the steric and electronic properties of its coordinated phosphine ligand(s).[4][5]
-
Oxidative Addition: The cycle begins with the oxidative addition of an organohalide (in our case, a bromothiophene) to a low-valent Pd(0) complex. This is often the rate-limiting step. Bulky, electron-rich phosphine ligands are known to accelerate this process by promoting the formation of highly reactive, monoligated Pd(0) species and increasing electron density on the metal center, which facilitates its insertion into the carbon-halogen bond.[4][6]
-
Transmetalation: The resulting Pd(II) complex then undergoes transmetalation with an organoboron reagent (e.g., a thiophene boronic acid). The base present in the reaction activates the boronic acid, facilitating the transfer of the organic group to the palladium center.
-
Reductive Elimination: This is the final, product-forming step where a new carbon-carbon bond is formed, and the Pd(0) catalyst is regenerated. This step is also promoted by sterically demanding ligands, which create steric pressure around the metal center, favoring the release of the coupled product.[6][7][8]
The delicate balance of these steps, each influenced by the ligand's architecture, determines the overall catalytic turnover frequency and yield.
Caption: Fig. 1: Suzuki-Miyaura Catalytic Cycle for Thiophene Coupling.
Comparative Performance of Phosphine Ligands
The choice of phosphine ligand can transform a sluggish, low-yielding reaction into a rapid and efficient synthesis. We will compare several key classes of ligands, highlighting their structural features and performance in the context of thiophene coupling.
-
Triphenylphosphine (PPh₃): As one of the earliest and most accessible phosphine ligands, PPh₃ serves as a useful benchmark. However, its relatively small cone angle and moderate electron-donating ability often result in lower activity, requiring higher catalyst loadings and temperatures, especially for less reactive substrates like aryl chlorides.[9]
-
Bulky Trialkylphosphines (e.g., PCy₃, P(t-Bu)₃): These ligands are characterized by their strong electron-donating nature and large steric bulk (cone angles).[4] This combination is highly effective at promoting both the oxidative addition and reductive elimination steps.[4][7] They are particularly useful for coupling sterically hindered substrates.
-
Biaryl Phosphines (Buchwald Ligands): This class, including well-known ligands like SPhos and XPhos, has revolutionized cross-coupling chemistry.[10] Their architecture features a bulky biaryl backbone attached to the phosphorus atom. This design creates a highly active, monoligated palladium species in solution that excels in coupling a wide range of substrates, including challenging heteroaryl chlorides and thiophenes, often at room temperature.[2][11] Studies have shown that highly electron-poor versions of Buchwald ligands can also highly accelerate the direct arylation of thiophene derivatives.[12][13]
-
Ferrocenyl Phosphines (e.g., Josiphos Ligands): These chiral diphosphine ligands, built on a ferrocene scaffold, are highly versatile and have found widespread use in asymmetric catalysis.[14] Their unique steric and electronic properties also make them effective in various cross-coupling reactions, including those involving thiophenes.[14][15]
Data Presentation: Ligand Performance in a Model Reaction
To provide a quantitative comparison, the following table summarizes experimental data for the Suzuki-Miyaura coupling of 2-bromothiophene with phenylboronic acid, showcasing the impact of different phosphine ligands on reaction efficiency.
| Ligand Class | Specific Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Biaryl Phosphine | SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [2] |
| Biaryl Phosphine | XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 0.5 | 99 | [2] |
| Bulky Phosphine | L1* | 2-Bromothiophene | Phenylboronic acid | 0.5 (Pd) | K₂CO₃ | THF/H₂O | 65 | 24 | 93 | [1][16] |
| Classical Ligand | PPh₃ | 2-Bromothiophene | Phenylboronic acid | 2.0 (Pd) | K₂CO₃ | THF/H₂O | 65 | 48 | 72 | [1][16] |
*L1 is a specific bulky, electron-rich phosphine ligand detailed in the cited reference.[1][16]
This data clearly illustrates that modern biaryl and bulky phosphine ligands significantly outperform traditional ligands like PPh₃, enabling lower catalyst loadings, shorter reaction times, and higher yields.[1][2][16]
Experimental Protocols
A self-validating system requires a robust and reproducible experimental protocol. The following workflow provides a detailed methodology for screening various phosphine ligands in a model thiophene Suzuki-Miyaura coupling reaction.
Workflow for Ligand Screening
Caption: Fig. 2: Workflow for Comparative Ligand Screening.
Step-by-Step Methodology
Objective: To determine the optimal phosphine ligand for the coupling of 2-bromothiophene with 4-methoxyphenylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine Ligands for screening (e.g., PPh₃, PCy₃, SPhos, XPhos)
-
2-Bromothiophene
-
4-Methoxyphenylboronic acid
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃), finely ground
-
Anhydrous Toluene or 1,4-Dioxane
-
Reaction vials with stir bars and septa
-
Standard Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Reaction Setup (in parallel for each ligand): To an oven-dried reaction vial containing a magnetic stir bar, add the base (e.g., K₃PO₄, 1.5 mmol, 2.0 equiv.). Seal the vial with a septum cap.
-
Inert Atmosphere: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent oxidation of the catalyst and phosphine ligands.[17]
-
Reagent Addition: Under a positive pressure of inert gas, add 4-methoxyphenylboronic acid (1.0 mmol, 1.3 equiv.) and the anhydrous solvent (e.g., Toluene, 3 mL).
-
Substrate Addition: Add 2-bromothiophene (0.75 mmol, 1.0 equiv.) via syringe.
-
Catalyst Preparation (Pre-formation): In a separate vial under an inert atmosphere, prepare the catalyst by dissolving the palladium precursor (e.g., Pd(OAc)₂, 0.0075 mmol, 1.0 mol%) and the phosphine ligand (0.015 mmol, 2.0 mol% for monodentate ligands) in 1 mL of the reaction solvent. Gently swirl to allow the ligand and metal to complex for 5-10 minutes. Causality: Pre-forming the catalyst ensures consistent activation and is crucial for reproducibility, especially when comparing different ligands.
-
Initiation: Using a syringe, transfer the prepared catalyst solution to the reaction vial.
-
Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 80-100 °C, or room temperature for highly active ligands like SPhos). Stir vigorously.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or GC-MS until the starting material is consumed.[17]
-
Workup: Once complete, cool the reaction to room temperature. Quench by adding water (5 mL) and extract with an organic solvent like ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the isolated yield and confirm the product's identity via NMR spectroscopy and mass spectrometry. Compare the yields obtained with each ligand to identify the most effective one.
This systematic approach ensures a reliable and objective comparison of ligand performance, providing a solid foundation for optimizing reaction conditions for more complex thiophene-containing targets.[2]
References
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Organ, M. G., et al. (2020). "Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics." ACS Publications. [Link]
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Hartwig, J. F., et al. (2014). "Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds." PubMed Central. [Link]
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Vaghi, L., et al. (2021). "Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air." MDPI. [Link]
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Liu, S., et al. (2021). "Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation." ResearchGate. [Link]
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A Researcher's Comparative Guide to the Synthetic Strategies for Functionalized Thiophenes
For Researchers, Scientists, and Drug Development Professionals
The thiophene nucleus is a cornerstone of modern medicinal chemistry and materials science, prized for its unique electronic properties and its prevalence in a vast array of pharmaceuticals, agrochemicals, and organic electronics. The ability to strategically introduce functional groups onto this five-membered heterocycle is paramount for tuning molecular properties and developing novel molecular entities. This guide provides a comparative analysis of the principal synthetic strategies for accessing functionalized thiophenes, offering insights into the mechanistic underpinnings, practical advantages, and inherent limitations of each approach to inform your synthetic design.
Strategic Overview: Building or Decorating?
The synthesis of a target thiophene derivative can be approached from two fundamentally different directions:
-
Ring Construction (Cyclization): Building the thiophene ring from acyclic precursors. These "classical" methods are powerful for creating highly substituted thiophenes in a single step.
-
Ring Functionalization: Modifying a pre-existing thiophene core. This is dominated by modern metal-catalyzed reactions that offer precise control over substitution patterns.
The choice between these pathways depends on the availability of starting materials, the desired substitution pattern, and the tolerance of functional groups.
Classical Ring Construction Strategies
These methods involve the formation of the thiophene ring through condensation and cyclization of acyclic starting materials. They are often robust, high-yielding, and utilize readily available reagents.
Gewald Aminothiophene Synthesis
One of the most reliable and versatile methods for synthesizing 2-aminothiophenes, the Gewald reaction is a multicomponent condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[1][2] Its mild reaction conditions and the availability of diverse starting materials have made it a staple in medicinal chemistry.[3][4]
Mechanism Insight: The reaction initiates with a Knoevenagel condensation between the carbonyl compound and the active methylene of the cyanoester.[2] The elemental sulfur is then added to the resulting adduct, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[2]
Representative Experimental Protocol: Gewald Synthesis
-
Step 1: To a solution of cyclohexanone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add diethylamine (0.1 eq) dropwise.
-
Step 2: Stir the mixture at room temperature for 1 hour to facilitate the Knoevenagel condensation.
-
Step 3: Add elemental sulfur (1.1 eq) to the mixture.
-
Step 4: Heat the reaction mixture to 50°C and stir for 2-3 hours until TLC analysis indicates the consumption of starting materials.
-
Step 5: Cool the reaction to room temperature, pour into ice water, and collect the precipitated product by filtration. Recrystallize from ethanol to obtain the pure 2-aminothiophene derivative.
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a straightforward method for preparing thiophenes from 1,4-dicarbonyl compounds.[5] The reaction requires a sulfur source, typically phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, which also acts as a dehydrating agent.[6][7]
Causality Behind Reagent Choice: While P₄S₁₀ is effective, it can lead to furan byproducts due to its strong dehydrating nature.[8] Lawesson's reagent is often a milder and more selective alternative, reducing the formation of such impurities. However, a significant drawback of this method is the generation of toxic hydrogen sulfide (H₂S) gas as a byproduct, necessitating careful handling in a well-ventilated fume hood.[6]
Hinsberg Synthesis
The Hinsberg synthesis constructs the thiophene ring via a double aldol-type condensation between a 1,2-dicarbonyl compound (like glyoxal) and diethyl thiodiacetate in the presence of a strong base.[7][8] This method is particularly useful for synthesizing 3,4-disubstituted thiophene-2,5-dicarboxylates.[9][10] The reaction is believed to proceed through a Stobbe-type condensation mechanism.[9][11]
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives.[12] It involves the base-catalyzed condensation of thioglycolic acid esters with α,β-acetylenic esters.[8] The reaction proceeds through consecutive 1,4-conjugate additions to form a thioacetal, which then cyclizes.[8] This method has been applied in the synthesis of various biologically active agents, including kinase inhibitors.[12]
Comparative Summary of Classical Methods
| Method | Starting Materials | Key Product Class | Advantages | Limitations |
| Gewald | Ketone/Aldehyde, α-Cyanoester, Sulfur | 2-Aminothiophenes | Mild conditions, high functional group tolerance, multicomponent.[1][13] | Limited to 2-amino substitution. |
| Paal-Knorr | 1,4-Dicarbonyl compound, P₄S₁₀ or Lawesson's reagent | Substituted Thiophenes | Simple, uses accessible starting materials.[5] | Harsh conditions, formation of H₂S, potential for furan byproducts.[6][8] |
| Hinsberg | 1,2-Dicarbonyl compound, Thiodiacetate | Thiophene dicarboxylates | Access to specific substitution patterns.[9] | Requires specific dicarbonyl precursors. |
| Fiesselmann | α,β-Acetylenic ester, Thioglycolic acid ester | 3-Hydroxythiophenes | Provides unique hydroxy-substituted thiophenes.[12] | Substrate scope can be limited by alkyne availability. |
Modern Functionalization via Metal-Catalyzed Cross-Coupling
For drug development professionals and those involved in late-stage functionalization, modifying an existing thiophene ring is often more practical. Palladium-catalyzed cross-coupling reactions are the dominant tools for this purpose, allowing for the precise installation of a wide variety of substituents. These methods typically start from a halo-thiophene (bromo- or iodo-).
C-C Bond Forming Reactions
The Suzuki coupling is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of its organoboron reagents (boronic acids and esters). The reaction requires a base to activate the boronic acid and demonstrates excellent functional group tolerance, making it highly valuable for complex molecule synthesis.[14][15]
The Stille coupling utilizes organotin reagents (stannanes). A key advantage is that these reactions often proceed under neutral conditions without the need for a base.[16] However, the primary drawback is the high toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final product, which is a major concern in pharmaceutical development.[16][17]
The Heck reaction couples halo-thiophenes with alkenes to form vinyl-substituted thiophenes.[18][19] This method is a powerful tool for extending π-conjugated systems, which is crucial for materials science applications.
This reaction creates a C(sp²)-C(sp) bond by coupling a halo-thiophene with a terminal alkyne.[20] It requires both a palladium catalyst and a copper(I) co-catalyst (though copper-free versions exist to prevent alkyne dimerization).[21][22] The resulting alkynylthiophenes are versatile intermediates and are present in many functional materials and natural products.[23][24]
Workflow: General Palladium-Catalyzed Cross-Coupling
Caption: Generalized Catalytic Cycle for Cross-Coupling.
C-N Bond Forming Reactions: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming aryl-nitrogen bonds. It enables the coupling of halo-thiophenes with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles. The choice of phosphine ligand is critical for reaction efficiency and substrate scope.
The Frontier: Direct C-H Functionalization
The "holy grail" of thiophene synthesis is the ability to bypass the pre-functionalization step (i.e., halogenation) and directly convert a C-H bond into a C-C or C-X bond. This approach is more atom- and step-economical.
The Challenge of Regioselectivity: The primary hurdle in C-H functionalization is controlling regioselectivity. In unsubstituted thiophene, the α-positions (C2 and C5) are more acidic and electronically richer, making them the default sites for reaction. Targeting the β-positions (C3 and C4) is significantly more challenging and often requires the use of directing groups or specialized catalytic systems.[25][26][27]
Key Approaches:
-
Palladium-Catalyzed Direct Arylation: This is the most developed area, using aryl halides as coupling partners. Ligand and additive choice can sometimes steer the reaction towards the less reactive β-position.[28][29]
-
Copper-Catalyzed Functionalization: Copper catalysts offer a cheaper and more sustainable alternative to palladium for certain C-H functionalization reactions, including arylations and aminations.[30][31][32]
-
Directed C-H Activation: A functional group on the thiophene substrate temporarily coordinates to the metal catalyst, directing the C-H activation to a specific, often sterically hindered, position.[33][34] This provides excellent control over regioselectivity.
Decision Framework for Synthetic Strategy Selection
Caption: Selecting the optimal synthetic route.
Conclusion and Future Outlook
The synthesis of functionalized thiophenes has evolved from classical, robust ring-closing reactions to highly sophisticated and selective metal-catalyzed functionalizations.
-
For constructing complex, polysubstituted cores from simple precursors, classical methods like the Gewald and Paal-Knorr syntheses remain highly relevant.
-
For late-stage functionalization and applications requiring high functional group tolerance, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are the methods of choice.
-
For improving synthetic efficiency and sustainability, direct C-H functionalization represents the future. Advances in catalyst design are continually expanding the scope and improving the regioselectivity of these transformations, bringing them closer to routine use in both academic and industrial laboratories.
The judicious selection of a synthetic strategy, based on a clear understanding of the strengths and weaknesses of each method, is critical for the successful and efficient synthesis of novel thiophene-containing molecules.
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Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. Unpublished.
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A Senior Scientist's Guide to the Characterization of Regioisomers in Substituted Thiophene Synthesis
For researchers, scientists, and drug development professionals, the thiophene nucleus is a cornerstone of innovation, appearing in a vast array of pharmaceuticals and advanced materials.[1][2] However, the synthesis of substituted thiophenes is frequently complicated by a critical challenge: the formation of regioisomers. The precise location of substituents on the thiophene ring dictates the molecule's steric and electronic properties, which in turn governs its biological activity or material performance.[3] Distinguishing between, for example, a 2,4- and a 2,5-disubstituted thiophene is not merely an academic exercise; it is a fundamental requirement for reproducible science, robust intellectual property, and successful drug development.
This guide provides an in-depth comparison of the essential analytical techniques used to characterize these regioisomers. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present detailed protocols, and offer field-proven insights to ensure your structural assignments are unambiguous and defensible.
Part 1: The Pillars of Structural Elucidation: Spectroscopic and Crystallographic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool for Structural Mapping
NMR spectroscopy is the undisputed workhorse for distinguishing isomers in solution.[4] Its power lies in its ability to probe the chemical environment of each nucleus, providing detailed information about connectivity and spatial relationships.
Expertise in Action: Why NMR is More Than Just a Spectrum
For thiophene regioisomers, the key lies in the coupling constants (J-values) between the protons on the thiophene ring. The magnitude of this coupling is dependent on the number of bonds separating the protons, providing a reliable diagnostic handle.
-
¹H NMR Spectroscopy: The aromatic region (typically δ 7-8 ppm) is the most informative.[5] The splitting patterns and coupling constants of the remaining ring protons are diagnostic of the substitution pattern.
-
2,5-Disubstitution: Results in a characteristic AA'BB' system or, more commonly, two doublets if the substituents are different. The coupling constant between H-3 and H-4 (J3,4) is typically in the range of 3.5-4.5 Hz.
-
2,4-Disubstitution: This pattern leaves three adjacent protons. One would expect a doublet, a triplet (or more accurately, a doublet of doublets), and another doublet. The key is the long-range coupling (J2,5) of ~1.0-1.5 Hz, which can sometimes be observed.
-
3-Substitution: Leads to three protons, with a characteristic large J4,5 coupling (~4.9-5.1 Hz) and a smaller J2,5 coupling (~2.8-3.5 Hz).[6]
-
-
2D NMR Techniques (COSY & NOESY):
-
COSY (Correlation Spectroscopy): Confirms which protons are coupled to each other. For a 2,4-disubstituted thiophene, a cross-peak between the protons at C-3 and C-5 would be absent, while it would be present between H-3/H-4 and H-4/H-5.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is invaluable for confirming through-space proximity. A NOE correlation between a substituent's protons and a specific ring proton can definitively place that substituent at a particular position. For instance, an NOE between the methyl protons of a substituent and the thiophene proton at C-3 confirms a 2-substituted pattern.
-
Table 1: Typical ¹H NMR Coupling Constants for Disubstituted Thiophenes
| Coupling Between Protons | Substitution Pattern | Typical J-value (Hz) |
|---|---|---|
| H-3 and H-4 | 2,5-disubstituted | 3.5 - 4.5 |
| H-4 and H-5 | 2,3-disubstituted | 4.9 - 5.8 |
| H-3 and H-5 | 2,4-disubstituted | ~1.5 - 2.0 |
| H-2 and H-4 | 3,5-disubstituted | ~1.0 - 1.5 |
Experimental Protocol: Comprehensive NMR Analysis of a Thiophene Derivative
-
Sample Preparation: Dissolve ~5-10 mg of the purified thiophene sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate resolution to resolve the coupling patterns in the aromatic region.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides the number of unique carbon environments.
-
2D COSY Acquisition: Run a standard gradient-selected COSY experiment to establish proton-proton coupling networks.
-
2D NOESY/ROESY Acquisition: Run a phase-sensitive NOESY or ROESY experiment with a mixing time appropriate for small molecules (typically 300-800 ms) to identify through-space correlations between substituent protons and ring protons.
-
Data Analysis: Integrate peaks, determine chemical shifts, and measure coupling constants. Use the COSY and NOESY data to build a complete connectivity map and confirm the substitution pattern.
Single-Crystal X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination
When an NMR analysis is ambiguous or when absolute proof of structure is required (e.g., for a patent filing or clinical trial), single-crystal X-ray crystallography is the definitive method.[7][8] It provides a precise three-dimensional map of the electron density within a molecule, revealing the exact position of every atom.[9]
Trustworthiness Through Validation
The primary prerequisite for this technique is the ability to grow a high-quality single crystal. The process of obtaining a crystal suitable for diffraction is, in itself, a form of ultra-purification, lending inherent trustworthiness to the result.
Experimental Protocol: Structural Validation via X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound. This is often the most challenging step. Common methods include:
-
Slow evaporation of a solution of the compound in a suitable solvent or solvent mixture.
-
Vapor diffusion, where a precipitant is slowly diffused into a solution of the compound.
-
Slow cooling of a saturated solution.
-
-
Crystal Selection and Mounting: Select a suitable crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head.[9]
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. The crystal is cooled (often to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and diffraction patterns are collected as the crystal is rotated.[8]
-
Structure Solution and Refinement: The collected diffraction data is processed to generate an electron density map. An atomic model is built into this map and refined using least-squares methods until the calculated diffraction pattern from the model matches the observed data.[9]
-
Validation and Analysis: The final structure is validated to ensure chemical and crystallographic reasonability. The output provides precise bond lengths, angles, and intermolecular interactions, confirming the regioisomeric structure.[7]
Part 2: The Art of Separation: Chromatographic Methods
Often, synthetic reactions produce a mixture of regioisomers that must be separated before characterization. Chromatographic techniques exploit subtle differences in the physical properties of the isomers, primarily polarity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both analytical quantification and preparative separation of thiophene regioisomers.[10] The choice of a stationary phase (e.g., normal-phase silica or reverse-phase C18) and a mobile phase is critical. Regioisomers often have slightly different dipole moments, leading to differential retention times.
-
Gas Chromatography (GC): For volatile and thermally stable thiophene derivatives, GC can provide excellent separation.[11] The choice of the column's stationary phase is key to resolving isomers.
-
Preparative Thin-Layer Chromatography (TLC): For small-scale separations, preparative TLC can be an effective, albeit labor-intensive, method to isolate pure isomers for subsequent analysis.[12]
Expertise in Action: Developing a Separation Method
The separation of regioisomers is often challenging due to their similar properties. A logical, stepwise approach to method development is crucial. Start with a standard solvent system (e.g., ethyl acetate/hexane for normal-phase HPLC) and screen different ratios. If separation is poor, consider a different solvent system that offers alternative interactions (e.g., dichloromethane/methanol). The addition of a small amount of a modifier like acetic acid or triethylamine can sometimes dramatically improve peak shape and resolution.[12]
Part 3: Controlling the Outcome: Synthetic Strategies and Regioselectivity
Understanding the likely outcome of a synthetic reaction is key to targeting the desired isomer. The regioselectivity of reactions on the thiophene ring is heavily influenced by the directing effects of existing substituents and the reaction mechanism.
-
Suzuki-Miyaura Cross-Coupling: This powerful C-C bond-forming reaction is widely used for synthesizing aryl-substituted thiophenes.[13][14] The regioselectivity is predetermined by the position of the halogen (or other leaving group) on one coupling partner and the boronic acid/ester on the other.[15]
-
Direct C-H Arylation: This increasingly popular method avoids the pre-functionalization required for traditional cross-coupling.[16] However, it presents a greater challenge in controlling regioselectivity. For 3-substituted thiophenes, arylation typically occurs at the more reactive C2 position. However, careful selection of catalysts, ligands, and directing or blocking groups can steer the reaction towards the C5 position.[16][17]
Caption: Regioselectivity in direct C-H arylation of 3-substituted thiophenes.
Part 4: An Integrated Workflow for Confident Characterization
A robust and self-validating workflow is essential to move from a crude reaction product to a fully characterized, pure regioisomer. This systematic approach ensures accuracy and reproducibility.
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Safety Operating Guide
Mastering the Safe Handling of 5-Bromo-4-methylthiophene-2-carbonitrile: A Guide for Laboratory Professionals
For the researcher dedicated to advancing pharmaceutical development and complex organic synthesis, the introduction of novel reagents is a constant. 5-Bromo-4-methylthiophene-2-carbonitrile, a key building block in medicinal chemistry, is one such compound. Its utility, however, is matched by the imperative for rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring that its potential is harnessed without compromising the safety of laboratory personnel. Our approach is built on a foundation of established chemical safety principles, drawing from data on structurally analogous compounds to define a robust operational plan.
Hazard Profile: An Evidence-Based Assessment
Anticipated GHS Hazard Classifications:
| Hazard Class | Category | GHS Statement | Source Analogs |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | [1][2][3] |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin | [1][3][4] |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled | [1][3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2][3][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [5] |
The core structural motifs—a halogenated thiophene ring and a nitrile group—are the drivers of this toxicological profile. Halogenated organic compounds can exhibit systemic toxicity and are often irritating to skin and mucous membranes.[6][7] The nitrile functional group (-C≡N) can be metabolized to release cyanide ions, a mechanism underlying its potential for acute toxicity. Therefore, all handling procedures must be designed to prevent any direct contact or inhalation.
The Cornerstone of Safety: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable. The selection of each component is directly linked to the identified routes of exposure: inhalation, skin contact, and eye contact.
Caption: A layered approach to PPE mitigating exposure routes.
-
Respiratory Protection : All manipulations of solid this compound that could generate dust, or any handling of its solutions, must be performed within a certified chemical fume hood.[8] If engineering controls are insufficient or during a large spill clean-up, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter is mandatory.
-
Hand Protection : Nitrile gloves are the minimum requirement for hand protection.[8] Given the compound's acute dermal toxicity, the practice of "double-gloving" (wearing two pairs of nitrile gloves) is strongly recommended. This provides a buffer; if the outer glove is compromised, it can be removed without exposing the skin. Gloves must be inspected before use and changed immediately if contamination is suspected.[6]
-
Eye and Face Protection : Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are essential.[9] When handling larger quantities (>1 g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[7]
-
Body Protection : A flame-resistant laboratory coat is required. Ensure the coat has long sleeves and is fully buttoned. Do not wear shorts or open-toed shoes in the laboratory.[10]
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict, pre-defined operational workflow is critical for minimizing exposure risk.
Caption: A systematic workflow for handling the chemical safely.
Step 1: Preparation and Area Designation
-
Verify Engineering Controls : Confirm that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
Designate a Work Area : Clearly mark an area within the fume hood for the exclusive handling of this compound.[6] This prevents cross-contamination of other experiments.
-
Assemble Materials : Before starting, ensure all necessary equipment (spatulas, glassware, weigh boats, solvents) and waste containers are inside the designated area.
-
Don PPE : Put on all required PPE as detailed in Section 2 before approaching the designated area.
Step 2: Handling and Use
-
Weighing : Weigh the solid compound within the fume hood. Use a tared weigh boat or glassine paper to avoid contaminating the balance.
-
Transfers : Conduct all transfers of the solid or its solutions within the fume hood. Keep the sash at the lowest possible height that still allows for comfortable work.
-
Container Management : Keep the primary container of this compound tightly sealed when not in use.[11]
-
Heating : If heating is required, use a controlled heating mantle or bath. Avoid open flames. Be aware that heating halogenated compounds can produce highly toxic decomposition products like hydrogen bromide or phosgene.[7]
Step 3: Post-Procedure Cleanup
-
Surface Decontamination : After the procedure is complete, decontaminate the designated work area within the fume hood. Wipe the surface with a paper towel soaked in an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Equipment Decontamination : Carefully clean all glassware and equipment used in the procedure within the fume hood before removing them.
Emergency Protocols: Spill and Exposure Management
Preparedness is paramount. All laboratory personnel must be familiar with these procedures and the location of emergency equipment.[12]
A. Personal Exposure
-
Skin Contact : Immediately go to the nearest safety shower or drench hose.[13] Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention.
-
Eye Contact : Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[11][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should administer artificial respiration. Seek immediate medical attention.[9]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[14]
B. Spill Management
-
Small Spill (< 1 gram, contained in fume hood) :
-
Ensure full PPE is worn, including a respirator if dust is present.
-
Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the area as described in the cleanup protocol.
-
-
Large Spill (> 1 gram, or any spill outside a fume hood) :
-
Alert all personnel in the immediate area and evacuate the laboratory.[15]
-
If the substance is volatile or dusty, close the laboratory door to contain the vapors.
-
Activate the building's fire alarm if there is any risk of fire or significant release to the building.
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[12] Do not attempt to clean up a large spill yourself.
-
Waste Disposal: Ensuring Environmental Compliance
Chemical waste from this compound must be handled as hazardous waste. Improper disposal can lead to environmental contamination and regulatory violations.
-
Waste Segregation : this compound and any materials contaminated with it are classified as halogenated organic waste .[6] Do not mix this waste with non-halogenated organic waste streams.
-
Solid Waste : Collect any excess solid reagent, contaminated weigh boats, and spill cleanup materials in a clearly labeled, sealable, and chemically compatible container.[16]
-
Liquid Waste : Collect any solutions containing the compound in a designated, sealed container for halogenated liquid waste.
-
Labeling : All waste containers must be affixed with a "Hazardous Waste" label that includes the full chemical name ("this compound") and the associated hazards (e.g., "Toxic," "Irritant").[16]
-
Storage and Disposal : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's EHS department or a licensed hazardous waste contractor for final disposal at an approved facility.[16]
By integrating these safety protocols into your daily laboratory operations, you can confidently and safely utilize this compound, ensuring that scientific advancement and personal safety proceed hand in hand.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
